Tri-sprintec
Description
Properties
CAS No. |
79871-54-8 |
|---|---|
Molecular Formula |
C43H55NO5 |
Molecular Weight |
665.9 g/mol |
IUPAC Name |
[(3E,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate;(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C23H31NO3.C20H24O2/c1-4-22-12-10-19-18-9-7-17(24-26)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)27-15(3)25;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h2,14,18-21,26H,4,6-13H2,1,3H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/b24-17+;/t18-,19+,20+,21-,22-,23-;16-,17-,18+,19+,20+/m01/s1 |
InChI Key |
GYMWQLRSSDFGEQ-ADRAWKNSSA-N |
SMILES |
CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OC(=O)C)CCC4=C/C(=N/O)/CC[C@H]34.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |
Synonyms |
Cilest norgestimate - ethinyl estradiol norgestimate, ethinyl estradiol drug combination Ortho Tri-Cyclen Tri-Cyclen |
Origin of Product |
United States |
Foundational & Exploratory
A Deep Dive into the Contraceptive Efficacy of Norgestimate and Ethinyl Estradiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the mechanism of action of the combination oral contraceptive containing norgestimate (B1679921) and ethinyl estradiol (B170435). It delves into the pharmacodynamics and pharmacokinetics of this formulation, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for key assays are outlined, and crucial signaling pathways and experimental workflows are visualized using the DOT language for Graphviz. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in the development and study of hormonal contraceptives.
Core Mechanism of Action: A Multi-pronged Approach to Contraception
The contraceptive efficacy of the norgestimate and ethinyl estradiol combination is primarily achieved through the synergistic action of its progestin and estrogen components. This formulation employs a multi-faceted strategy to prevent pregnancy, targeting the hypothalamic-pituitary-ovarian (HPO) axis, cervical mucus, and the endometrium.
The principal mechanism is the inhibition of ovulation . Ethinyl estradiol, a potent synthetic estrogen, suppresses the release of follicle-stimulating hormone (FSH) from the pituitary gland.[1] This prevents the development of a dominant ovarian follicle. Norgestimate, a third-generation progestin, and its active metabolites inhibit the mid-cycle surge of luteinizing hormone (LH), which is the direct trigger for ovulation.[1][2][3] This dual suppression of gonadotropins effectively prevents the release of an oocyte.[1]
Secondary mechanisms bolster the contraceptive effect. Norgestimate alters the consistency of the cervical mucus , making it thick, viscous, and less copious.[1][4] This altered mucus acts as a physical barrier, impeding sperm penetration into the uterus.[4] Furthermore, the hormonal combination induces changes in the endometrium , rendering it unreceptive to the implantation of a fertilized egg.[1] Long-term use of combined oral contraceptives is associated with a reduction in endometrial thickness.
Pharmacodynamics: Hormonal Suppression and Physiological Changes
The pharmacodynamic effects of norgestimate and ethinyl estradiol are centered on the suppression of the natural hormonal cycle and the consequent physiological changes that prevent pregnancy.
Hypothalamic-Pituitary-Ovarian (HPO) Axis Modulation
Norgestimate and ethinyl estradiol exert negative feedback on the hypothalamus and pituitary gland, disrupting the normal pulsatile release of gonadotropin-releasing hormone (GnRH) and subsequent gonadotropin secretion.[1] This leads to a state of anovulation.
Signaling Pathway of HPO Axis Inhibition by Norgestimate and Ethinyl Estradiol
Caption: Negative feedback loop of norgestimate and ethinyl estradiol on the HPO axis.
Quantitative Effects on Hormone Levels and Endometrial Thickness
The administration of norgestimate and ethinyl estradiol leads to measurable changes in hormone levels and endometrial thickness.
| Parameter | Effect of Norgestimate and Ethinyl Estradiol | Reference |
| Follicle-Stimulating Hormone (FSH) | Suppression of basal and peak levels. | [3][5] |
| Luteinizing Hormone (LH) | Suppression of the mid-cycle surge. | [3][5] |
| Endometrial Thickness | Significant reduction with long-term use. | [6][7] |
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
The pharmacokinetic profile of norgestimate and ethinyl estradiol ensures sustained systemic concentrations necessary for their contraceptive effect.
| Parameter | Norgestimate (Norelgestromin - active metabolite) | Ethinyl Estradiol | Reference |
| Time to Peak Concentration (Tmax) | ~2 hours | ~2 hours | [8][9] |
| Protein Binding | >97% (primarily to albumin) | >97% (primarily to albumin) | [8] |
| Metabolism | Norgestimate is rapidly metabolized to norelgestromin (B1679859) (major active metabolite) and norgestrel. | Hepatic metabolism. | [8][9] |
| Elimination Half-life | 18-25 hours (Norelgestromin) | 10-16 hours | [9] |
| Excretion | Urine (~47%) and feces (~37%) as metabolites. | Urine and feces as metabolites. | [8] |
Experimental Protocols
The following sections outline the methodologies for key experiments used to evaluate the contraceptive effects of norgestimate and ethinyl estradiol.
Assessment of Ovulation Inhibition
Objective: To determine the efficacy of norgestimate and ethinyl estradiol in suppressing ovulation in healthy, reproductive-age women.
Methodology:
-
Subject Screening and Enrollment: Recruit healthy, non-pregnant women with regular menstrual cycles. Obtain informed consent and perform baseline physical and gynecological examinations.
-
Hormone Monitoring: Collect serum samples throughout a baseline menstrual cycle and subsequent treatment cycles.
-
Gonadotropin Measurement (Radioimmunoassay - RIA):
-
Principle: A competitive binding assay where radiolabeled hormone (e.g., ¹²⁵I-LH) competes with unlabeled hormone in the patient's serum for a limited number of binding sites on a specific antibody.
-
Procedure:
-
Incubate patient serum with a known amount of radiolabeled hormone and a specific primary antibody.
-
Add a second antibody to precipitate the primary antibody-hormone complex.
-
Centrifuge and separate the precipitate.
-
Measure the radioactivity of the precipitate using a gamma counter.
-
Calculate the concentration of the hormone in the patient's serum by comparing the results to a standard curve.
-
-
-
Ovarian Folliculometry: Perform transvaginal ultrasonography to monitor follicular growth and detect ovulation (follicular rupture).
-
Data Analysis: Compare hormone levels (FSH, LH) and ultrasonography findings between baseline and treatment cycles to confirm the absence of an LH surge and follicular rupture.
Experimental Workflow for Ovulation Inhibition Study
Caption: A typical workflow for a clinical trial assessing ovulation inhibition.
Evaluation of Cervical Mucus Properties
Objective: To quantify the changes in cervical mucus properties induced by norgestimate and ethinyl estradiol.
Methodology:
-
Sample Collection: Collect cervical mucus samples at mid-cycle during a baseline cycle and a treatment cycle.
-
In Vitro Sperm Penetration Assay (Kremer Test):
-
Principle: Measures the ability of sperm to penetrate a column of cervical mucus.
-
Procedure:
-
Fill a flat capillary tube with the collected cervical mucus.
-
Place the open end of the capillary tube in a reservoir of fresh, liquefied semen.
-
Incubate at 37°C.
-
After a set time (e.g., 60 minutes), use a microscope to count the number of motile sperm at various distances from the semen-mucus interface.[10][11]
-
-
-
Biophysical and Biochemical Analysis:
-
Viscosity: Measure using a viscometer. An increase in viscosity is expected with treatment.
-
Spinnbarkeit: Measure the stretchability of the mucus. A decrease is indicative of a progestogenic effect.
-
Mucin Content: Quantify specific mucins (e.g., MUC1, MUC2, MUC5AC, MUC5B) using ELISA.[12]
-
Assessment of Endometrial Receptivity
Objective: To evaluate the effect of norgestimate and ethinyl estradiol on the receptivity of the endometrium.
Methodology:
-
Endometrial Biopsy: Obtain an endometrial tissue sample during the mid-luteal phase of baseline and treatment cycles.
-
Histological Evaluation:
-
Process the tissue for paraffin (B1166041) embedding and sectioning.
-
Stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Examine for glandular and stromal development, and look for atrophic changes indicative of reduced receptivity.
-
-
Transvaginal Ultrasonography:
-
Measure endometrial thickness during the follicular and luteal phases. A thinner endometrium is generally considered less receptive.
-
-
Molecular Analysis (Endometrial Receptivity Array - ERA):
Conclusion
The combination of norgestimate and ethinyl estradiol provides a highly effective and reliable method of contraception through a multi-targeted mechanism of action. Its primary effect on the hypothalamic-pituitary-ovarian axis to inhibit ovulation is robustly supported by secondary effects on the cervical mucus and endometrium, which create an environment hostile to fertilization and implantation. The well-characterized pharmacokinetic profile of this combination ensures consistent hormonal levels to maintain its contraceptive efficacy. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of hormonal contraceptives. This in-depth understanding is crucial for the scientific community to innovate and refine contraceptive technologies, ensuring they meet the evolving needs of global reproductive health.
References
- 1. What is the mechanism of Norgestimate? [synapse.patsnap.com]
- 2. A new quantitative test for sperm penetration into cervical mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of 180 micrograms and 250 micrograms norgestimate on pituitary-ovarian function and cervical mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of norgestimate in combination with ethinyl estradiol on cervical mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Radioimmunologic studies on serum gonadotropic hormones during oral contraception] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. webofjournals.com [webofjournals.com]
- 7. Effect of long-term combined oral contraceptive pill use on endometrial thickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Norgestimate and Ethinyl Estradiol Tablets USP, 0.25 mg/0.035 mg [dailymed.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. Tests of sperm–cervical mucus interaction (Chapter 6) - A Practical Guide to Basic Laboratory Andrology [cambridge.org]
- 11. Tests of Sperm-Cervical Mucus Interaction (Chapter 8) - A Practical Guide to Basic Laboratory Andrology [cambridge.org]
- 12. The effect of ethinyl estradiol and drospirenone-containing oral contraceptives upon mucoprotein content of cervical mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Endometrial Receptivity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Molecular and biological markers for assessing endometrial receptivity in infertile women: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Endometrial receptivity testing for assisted reproductive technologies - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Profiling of Norgestimate and Ethinyl Estradiol: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Norgestimate (B1679921) (NGM) and ethinyl estradiol (B170435) (EE) are synthetic hormones commonly used in combination oral contraceptives. The efficacy and safety of these compounds are intrinsically linked to their metabolic fate within the body. Norgestimate, a progestin, is a prodrug that undergoes extensive first-pass metabolism to form its active metabolites. Ethinyl estradiol, a potent synthetic estrogen, is also subject to significant metabolic conversion. Understanding the metabolic pathways, the resulting metabolites, and the enzymes responsible is crucial for drug development, bioequivalence studies, and the assessment of potential drug-drug interactions. This technical guide provides an in-depth overview of the metabolic profiling of norgestimate and ethinyl estradiol, presenting quantitative data, detailed experimental protocols, and visual representations of metabolic and experimental workflows.
Metabolic Pathways and Metabolites
Norgestimate Metabolism
Norgestimate is rapidly and extensively metabolized in the gastrointestinal tract and liver. The primary metabolic pathway involves the deacetylation of the parent compound to form its major active metabolite, 17-deacetylnorgestimate, also known as norelgestromin (B1679859) (NGMN). Norelgestromin is further metabolized to another active progestin, norgestrel (B7790687) (NG), which exists as a racemic mixture, with levonorgestrel (B1675169) being the biologically active enantiomer.[1][2][3] Subsequent metabolism of these active compounds involves hydroxylation and conjugation.[2] Urinary metabolite identification has also revealed the presence of hydroxylated and tetrahydro-norgestrel derivatives.[4]
Ethinyl Estradiol Metabolism
Ethinyl estradiol undergoes extensive metabolism, primarily in the liver, by cytochrome P450 (CYP) enzymes. The major metabolic pathway is the 2-hydroxylation of the aromatic A-ring, catalyzed predominantly by CYP3A4 and to a lesser extent by CYP2C9.[5][6] This results in the formation of 2-hydroxyethinyl estradiol, a catechol estrogen. This primary metabolite, along with other minor hydroxylated metabolites, subsequently undergoes extensive phase II metabolism, forming sulfate (B86663) and glucuronide conjugates, which are then excreted in the urine and feces.[3][7]
Quantitative Data Presentation
The following tables summarize the key pharmacokinetic parameters for norgestimate's active metabolites and ethinyl estradiol.
Table 1: Pharmacokinetic Parameters of Norgestimate Metabolites (following oral administration of Norgestimate/Ethinyl Estradiol)
| Metabolite | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | Half-life (h) | Reference |
| Norelgestromin (NGMN) | 1.82 | 1.5 | 16.1 | 18-25 | [8] |
| Norgestrel (NG) | 2.79 | 1.7 | 49.9 | 38-45 | [8] |
Table 2: Pharmacokinetic Parameters of Ethinyl Estradiol (following oral administration of Norgestimate/Ethinyl Estradiol)
| Analyte | Cmax (pg/mL) | Tmax (h) | AUC (h*ng/mL) | Half-life (h) | Reference |
| Ethinyl Estradiol (EE) | 108 ± 34 | 1.8 ± 1.1 | 10.5 ± 4.3 | Not Specified | [9] |
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability and identifying the metabolites of norgestimate and ethinyl estradiol using human liver microsomes.
a. Materials:
-
Human liver microsomes (HLM)
-
Norgestimate and Ethinyl Estradiol
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN) or Methanol (B129727) (MeOH) for quenching
-
Incubator/water bath at 37°C
b. Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes (final protein concentration typically 0.5-1 mg/mL), and the test compound (norgestimate or ethinyl estradiol) at the desired concentration (e.g., 1-10 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without the NADPH regenerating system should be run in parallel to assess non-CYP mediated metabolism.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile or methanol. This step also serves to precipitate the microsomal proteins.
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS to identify and quantify the parent compound and its metabolites.
LC-MS/MS Method for Simultaneous Quantification in Human Plasma
This protocol provides a detailed methodology for the simultaneous analysis of norgestimate, its metabolites, and ethinyl estradiol in human plasma.
a. Sample Preparation (Solid-Phase Extraction - SPE):
-
Internal Standard Spiking: To a 0.5 mL aliquot of human plasma, add an internal standard solution (e.g., deuterated analogs of the analytes).
-
Pre-treatment: Add 0.5 mL of 1% formic acid to the plasma sample and vortex.
-
SPE Cartridge Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1.0 mL of water to remove polar interferences, followed by a wash with a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.
-
Elution: Elute the analytes from the cartridge with a strong organic solvent (e.g., 1.0 mL of acetonitrile or methanol).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
b. Chromatographic Conditions (UPLC):
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient program is employed to separate the analytes, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
c. Mass Spectrometry Conditions (Tandem Quadrupole MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode for norgestimate and its metabolites, and often in negative mode for ethinyl estradiol, though derivatization can allow for positive mode detection.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows are optimized for maximum signal intensity for each compound.
Mandatory Visualizations
Metabolic Pathways
Caption: Metabolic pathway of norgestimate to its primary active metabolites.
References
- 1. drugs.com [drugs.com]
- 2. medicine.com [medicine.com]
- 3. Risk–Benefit Assessment of Ethinylestradiol Using a Physiologically Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 5. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. Norgestimate and Ethinyl Estradiol Tablets USP, 0.25 mg/0.035 mg [dailymed.nlm.nih.gov]
- 8. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prolonged monitoring of ethinyl estradiol and levonorgestrel levels confirms an altered pharmacokinetic profile in obese oral contraceptives users - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Norgestimate on Androgen Receptor Trafficking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norgestimate (B1679921), a third-generation progestin, is widely utilized in hormonal contraceptives. Beyond its progestational activity, norgestimate exhibits a notable anti-androgenic profile. A key mechanism contributing to this effect is its influence on the intracellular trafficking of the androgen receptor (AR). This technical guide provides an in-depth analysis of the current understanding of norgestimate's effects on AR trafficking, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing the associated molecular pathways and workflows. While direct quantitative data on norgestimate-induced AR translocation dynamics remains an area for further investigation, this guide synthesizes existing knowledge on its receptor binding and qualitative effects on nuclear translocation, offering a valuable resource for researchers in reproductive biology, endocrinology, and pharmacology.
Introduction
The androgen receptor (AR) is a ligand-activated transcription factor that plays a pivotal role in mediating the physiological effects of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). Upon ligand binding, the AR undergoes a conformational change, dissociates from chaperone proteins in the cytoplasm, and translocates to the nucleus. Within the nucleus, the AR dimerizes and binds to androgen response elements (AREs) on target genes, thereby modulating their transcription. The subcellular localization of the AR is thus a critical determinant of its activity.
Norgestimate (NGM) is a synthetic progestin that, along with its active metabolites, including norelgestromin (B1679859) (17-deacetylnorgestimate), possesses anti-androgenic properties.[1] This anti-androgenic activity is multifaceted, involving the inhibition of 5α-reductase and an increase in sex hormone-binding globulin (SHBG) levels.[1] Crucially, a significant component of its anti-androgenic mechanism is its interference with AR nuclear translocation.[1] It has been demonstrated that while norgestimate permits the transport of green fluorescent protein-tagged AR into the nucleus, it does so less efficiently than natural ligands. This guide delves into the specifics of this interaction, providing a comprehensive overview for researchers.
Quantitative Data on Norgestimate and Androgen Receptor Interaction
While direct quantitative data on the kinetics of norgestimate-induced AR trafficking is limited in the current literature, valuable insights can be drawn from its binding affinity for the androgen receptor. This data provides a foundational understanding of the initial interaction that precedes cellular trafficking.
| Compound | Receptor | Relative Binding Affinity (RBA) vs. DHT | IC50 (nM) | Reference(s) |
| Norgestimate | Androgen Receptor (Rat Prostatic) | 0.3% | 764 | [2] |
| 17-Deacetylnorgestimate (Norelgestromin) | Androgen Receptor (Rat Prostatic) | 1.3% | - | [3] |
| 3-keto norgestimate | Androgen Receptor (Rat Prostatic) | 2.5% | - | [2] |
| Levonorgestrel | Androgen Receptor (Rat Prostatic) | 22.0% | - | [2][3] |
| Gestodene | Androgen Receptor (Rat Prostatic) | 15.4% | - | [3] |
| Dihydrotestosterone (DHT) | Androgen Receptor (Rat Prostatic) | 100% | - | [2] |
Signaling Pathways and Molecular Interactions
The canonical androgen receptor signaling pathway is initiated by the binding of an androgen, leading to a cascade of events culminating in gene transcription. Norgestimate, acting as a partial agonist/antagonist, interferes with this pathway.
References
- 1. The paradigm of norgestimate: a third-generation testosterone-derivative progestin with a peripheral anti-androgenic activity and the lowest risk of venous thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of norgestimate, a progestin with minimal androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Ethinyl Estradiol on the Gut Microbiome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethinyl estradiol (B170435) (EE), a synthetic estrogen widely used in oral contraceptives, exerts a significant influence on the gut microbiome, a complex ecosystem critical to host health. This technical guide provides an in-depth analysis of the current understanding of the interactions between EE and the gut microbiota. It summarizes key quantitative data on microbial composition changes, details relevant experimental protocols, and visualizes the underlying molecular pathways. The bidirectional relationship between EE and the gut microbiome, mediated by the "estrobolome," highlights the potential for microbial interventions to modulate estrogen-related health outcomes and informs future drug development strategies.
Introduction
The human gut microbiome, comprising trillions of microorganisms, functions as a dynamic endocrine organ, influencing various physiological processes, including the metabolism of xenobiotics like ethinyl estradiol. The concept of the "estrobolome" refers to the collection of gut microbial genes capable of metabolizing estrogens, thereby modulating their systemic levels and effects.[1] Ethinyl estradiol, upon ingestion, undergoes enterohepatic circulation, a process significantly influenced by the enzymatic activity of the gut microbiota.[2][3] This guide explores the intricate mechanisms of this interaction, its implications for health, and the methodologies employed to study these effects.
Quantitative Impact of Ethinyl Estradiol on Gut Microbiota Composition
The administration of ethinyl estradiol, primarily as a component of oral contraceptives (OCs), has been shown to alter the composition and diversity of the gut microbiome. However, findings from human and animal studies can vary, reflecting differences in study design, host genetics, and lifestyle factors. Below are tables summarizing key quantitative findings from the literature.
Table 1: Ethinyl Estradiol-Induced Changes in Gut Microbial Alpha and Beta Diversity
| Study Type | Organism | Ethinyl Estradiol Formulation | Key Findings on Diversity | Citation(s) |
| Human Clinical Trial | Obese Adolescent Girls with PCOS | Combined Oral Contraceptives (OCP) | No significant difference in α-diversity (richness, evenness, Shannon diversity) or β-diversity (PERMANOVA, p=0.56) compared to untreated controls. | [4] |
| Human Pilot Trial | Physically Active Females | Hormonal Birth Control (HBC) including OCs | No significant effect on α-diversity. Significant difference in β-diversity between HBC and control groups (PERMANOVA, P=0.015). | [5] |
| Human Longitudinal Study | Healthy Women | Oral Contraceptives (OC) | No significant changes in the diversity or composition of the gut microbiome following OC initiation. | [2][6] |
Table 2: Ethinyl Estradial-Induced Changes in Relative Abundance of Specific Gut Microbial Taxa
| Study Type | Organism | Ethinyl Estradiol Formulation | Microbial Taxon | Direction of Change | Quantitative Change | Citation(s) |
| Human Longitudinal Study | Healthy Women | Oral Contraceptives (OC) | Eubacterium ramulus | Positive association with serum estradiol and SHBG | P-value = 0.0007 for estradiol, P-value = 0.0005 for SHBG | [6] |
| Rodent Model | Mice | Oral Contraceptives (OC) | Erysipelotrichales | Increase | 40% higher in OC-treated group | [7] |
| Rodent Model | Mice | Estradiol (E2) | Verrucomicrobia (Phylum) | Increase | - | [8] |
| Rodent Model | Mice | Estradiol (E2) | Akkermansia (Genus) | Increase | - | [8] |
| Rodent Model | Mice | Estradiol (E2) | Firmicutes/Bacteroidetes ratio | No significant change in normal physiology; lower in AOM/DSS-treated males with E2 | - | [9] |
| Rodent Model | Mice | Ethinyl Estradiol (EE) | Bacteroides | Increase | - | [10] |
| Rodent Model | Mice | Ethinyl Estradiol (EE) | Bifidobacterium | Increase (in F1 females) | - | [10][11] |
Key Signaling Pathways and Mechanisms
The interaction between ethinyl estradiol and the gut microbiome involves complex signaling pathways, primarily centered around the enterohepatic circulation of estrogens and the activation of estrogen receptors in the gut epithelium.
Enterohepatic Circulation of Ethinyl Estradiol
Ethinyl estradiol is conjugated in the liver, primarily with glucuronic acid, to form water-soluble metabolites that are excreted into the bile and subsequently enter the intestine.[3] Certain gut bacteria, possessing the enzyme β-glucuronidase, can deconjugate these metabolites, releasing active EE back into the intestinal lumen for reabsorption into the bloodstream.[3][12] This process extends the half-life and systemic exposure of EE.
Caption: Enterohepatic circulation of ethinyl estradiol.
Estrogen Receptor Signaling in Gut Epithelial Cells
Ethinyl estradiol can directly interact with estrogen receptors (ERs), particularly ERβ, which are expressed in intestinal epithelial cells.[13][14] This interaction can modulate intestinal barrier function by regulating the expression of tight junction proteins such as occludin and junctional adhesion molecule-A (JAM-A).[13] This signaling pathway can influence gut permeability and the host's inflammatory response.
Caption: EE signaling in gut epithelial cells.
Experimental Protocols
Standardized methodologies are crucial for the reproducible investigation of ethinyl estradiol's effects on the gut microbiome. The following sections detail common experimental workflows.
Fecal Sample Collection and DNA Extraction
The accurate analysis of the gut microbiome begins with proper sample collection and DNA extraction.
Caption: Fecal DNA extraction workflow.
Detailed Methodology:
-
Sample Collection: Fecal samples are self-collected by participants using a provided kit.[15] It is critical to minimize exposure to ambient temperature to preserve microbial DNA integrity. Samples should be immediately frozen at -80°C or collected in a DNA stabilizing solution.[15][16]
-
DNA Extraction: Commercially available kits, such as the QIAamp PowerFecal Pro DNA Kit, are commonly used for their standardized protocols.[15]
-
Mechanical Lysis: A crucial step for lysing gram-positive bacteria is bead-beating, which involves vigorous shaking of the sample with beads of various sizes.[17]
-
DNA Purification: The kit protocols typically include steps to remove inhibitors and purify the DNA.
-
Quality Control: The concentration and purity of the extracted DNA are assessed using spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit). DNA integrity is checked via gel electrophoresis.[15]
16S rRNA Gene Sequencing and Analysis
16S rRNA gene sequencing is a widely used method for profiling the taxonomic composition of the gut microbiota.
Caption: 16S rRNA gene sequencing workflow.
Detailed Methodology:
-
PCR Amplification: The variable regions (e.g., V3-V4) of the 16S rRNA gene are amplified from the extracted DNA using universal primers.[18]
-
Library Preparation: Sequencing adapters and barcodes are ligated to the amplicons to allow for multiplexing of samples.
-
Sequencing: The prepared library is sequenced on a high-throughput platform such as the Illumina MiSeq.
-
Bioinformatics Analysis: Raw sequencing reads are processed using pipelines like QIIME 2 or DADA2. This includes quality filtering, denoising, and clustering sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Taxonomic Assignment: OTUs/ASVs are assigned to a taxonomic lineage by comparing their sequences to a reference database (e.g., Greengenes, SILVA).
-
Diversity Analysis: Alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) are calculated to assess changes in the microbial community structure. Statistical tests like PERMANOVA are used to assess the significance of group differences in beta diversity.[5]
Fecal β-Glucuronidase Activity Assay
Measuring the activity of β-glucuronidase in fecal samples provides a functional readout of the estrobolome.
Caption: β-Glucuronidase activity assay workflow.
Detailed Methodology:
-
Sample Preparation: A known weight of fecal material is homogenized in a neutral pH buffer (e.g., phosphate buffer, pH 7.0).[16][19]
-
Cell Lysis: Bacterial cells are lysed, often by sonication, to release intracellular enzymes.[19]
-
Enzyme Extraction: The homogenate is centrifuged, and the supernatant containing the enzymes is collected.
-
Enzymatic Reaction: The supernatant is incubated with a chromogenic substrate, such as p-nitrophenyl-β-D-glucuronide, at 37°C.[16][19]
-
Measurement: The reaction is stopped, and the absorbance of the released product (p-nitrophenol) is measured using a spectrophotometer at a specific wavelength (e.g., 540 nm).[19]
-
Calculation: The enzyme activity is calculated based on the amount of product formed over time and normalized to the protein concentration of the sample.
Conclusion and Future Directions
The interplay between ethinyl estradiol and the gut microbiome is a critical area of research with significant implications for women's health and the development of pharmaceuticals. While current evidence clearly indicates that EE can modulate the gut microbial composition and function, further research is needed to establish a more precise and quantitative understanding of these changes in diverse human populations. Future studies should focus on:
-
Large-scale, longitudinal clinical trials: To obtain robust quantitative data on the effects of different oral contraceptive formulations on the gut microbiome.
-
Multi-omics approaches: Integrating metagenomics, metatranscriptomics, and metabolomics to provide a more comprehensive picture of the functional consequences of EE-induced microbial shifts.
-
Mechanistic studies: Elucidating the precise molecular mechanisms by which specific bacterial species and their enzymes influence EE metabolism and host signaling pathways.
-
Personalized medicine: Investigating how individual variations in the gut microbiome may predict the efficacy and side effects of hormonal contraceptives, paving the way for personalized therapeutic strategies.
A deeper understanding of the ethinyl estradiol-gut microbiome axis will be instrumental for drug development professionals in designing safer and more effective hormonal therapies and for researchers and scientists in unraveling the complex interplay between xenobiotics, the microbiome, and human health.
References
- 1. researchgate.net [researchgate.net]
- 2. Longitudinal analysis of the impact of oral contraceptive use on the gut microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogen-Gut-Brain Axis: Examining the Role of Combined Oral Contraceptives on Mental Health Through Their Impact on the Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined Oral Contraceptive Treatment Does Not Alter the Gut Microbiome but Affects Amino Acid Metabolism in Sera of Obese Girls With Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. jdc.jefferson.edu [jdc.jefferson.edu]
- 7. Oral Contraceptives Induce Time- and Intestinal Segment-Dependent Shifts in the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct Changes in Gut Microbiota Are Associated with Estradiol-Mediated Protection from Diet-Induced Obesity in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 17β-Estradiol supplementation changes gut microbiota diversity in intact and colorectal cancer-induced ICR male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of exposure to bisphenol A and ethinyl estradiol on the gut microbiota of parents and their offspring in a rodent model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Unraveling the links between estrogen and gut microbiota in sex-hormone driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oestradiol decreases colonic permeability through oestrogen receptor β-mediated up-regulation of occludin and junctional adhesion molecule-A in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Estrogen Signaling via Estrogen Receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Assessment of the human fecal microbiota: I. Measurement and reproducibility of selected enzymatic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-throughput DNA extraction strategy for fecal microbiome studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 16S rRNA gene sequencing reveals altered composition of gut microbiota in patients with polycystic ovary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pjmonline.org [pjmonline.org]
The Pharmacodynamics of Norgestimate's Active Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norgestimate (B1679921) (NGM) is a third-generation progestin widely used in hormonal contraceptives. As a prodrug, norgestimate undergoes rapid and extensive first-pass metabolism in the gastrointestinal tract and liver, leading to the formation of its pharmacologically active metabolites.[1] This technical guide provides an in-depth exploration of the pharmacodynamics of these key metabolites, primarily norelgestromin (B1679859) (NGMN) and levonorgestrel (B1675169) (LNG), focusing on their interactions with steroid hormone receptors and the subsequent physiological effects. Understanding the distinct and combined actions of these metabolites is crucial for the rational design and development of new hormonal therapies.
Metabolic Pathway of Norgestimate
Upon oral administration, norgestimate is rapidly converted to its primary active metabolites. The initial and major metabolic step is deacetylation to form norelgestromin (17-deacetylnorgestimate). A smaller fraction of norgestimate is metabolized to levonorgestrel.[2] Norelgestromin can be further metabolized to levonorgestrel.[3]
Quantitative Pharmacodynamic Data
The pharmacodynamic profile of norgestimate's active metabolites is characterized by their binding affinities to various steroid hormone receptors. This data is critical for understanding their progestational and androgenic potential.
Table 1: Progesterone (B1679170) Receptor (PR) Binding Affinity of Norgestimate and its Metabolites
| Compound | Receptor Source | Relative Binding Affinity (RBA, % of Progesterone) | Reference Compound |
| Norgestimate | Rabbit Uterus | ~100 | Progesterone |
| Norelgestromin (17-deacetylnorgestimate) | Rabbit Uterus | ~100 | Progesterone |
| Levonorgestrel | Rabbit Uterus | ~500 | Progesterone |
| Levonorgestrel | Human Myometrium | 110 | R5020 |
| Levonorgestrel | Human Progesterone Receptor | 323 | Progesterone |
| Norgestimate (L-isomer) | Human Myometrium | 0.8 | R5020 |
| Norelgestromin (Levonorgestrel-3-oxime) | Human Myometrium | 8 | R5020 |
Data compiled from multiple sources.[2][4][5]
Table 2: Androgen Receptor (AR) Binding Affinity of Norgestimate and its Metabolites
| Compound | Receptor Source | Relative Binding Affinity (RBA, % of Dihydrotestosterone/Metribolone) | Reference Compound |
| Norgestimate | Rat Prostate | 0.3 | Dihydrotestosterone |
| Norelgestromin (17-deacetylnorgestimate) | Rat Prostate | 1.3 | Dihydrotestosterone |
| Levonorgestrel | Rat Prostate | 22 | Dihydrotestosterone |
| Levonorgestrel | Human Androgen Receptor | 58 | Dihydrotestosterone |
| Norgestimate | - | 0 | Metribolone |
| Norelgestromin | - | 0 | Metribolone |
| Levonorgestrel | - | 45 | Metribolone |
Data compiled from multiple sources.[4][5]
Signaling Pathways
The biological effects of norelgestromin and levonorgestrel are mediated through their interaction with the progesterone and androgen receptors, which are ligand-activated transcription factors.
Progesterone Receptor Signaling
Activation of the progesterone receptor by norelgestromin and levonorgestrel leads to the modulation of gene expression, resulting in progestational effects such as ovulation inhibition and endometrial changes.
Androgen Receptor Signaling
Levonorgestrel, and to a much lesser extent norelgestromin, can bind to the androgen receptor, potentially leading to androgenic effects.
Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize the pharmacodynamics of norgestimate's active metabolites.
In Vitro Receptor Binding Assay (Competitive Binding)
Objective: To determine the binding affinity of test compounds (norelgestromin, levonorgestrel) to the progesterone and androgen receptors.
Methodology:
-
Receptor Preparation:
-
For progesterone receptor binding, cytosol from the uterus of estrogen-primed rabbits or human myometrial tissue is prepared.[5][6]
-
For androgen receptor binding, cytosol from the ventral prostate of rats is utilized.[5]
-
Tissues are homogenized in a suitable buffer (e.g., Tris-HCl with protease inhibitors) and centrifuged at high speed to obtain the cytosol fraction containing the soluble receptors.[7]
-
-
Competitive Binding Reaction:
-
A constant concentration of a radiolabeled ligand (e.g., [³H]-progesterone for PR, [³H]-dihydrotestosterone for AR) is incubated with the receptor preparation.
-
Increasing concentrations of the unlabeled test compounds (norgestimate metabolites) are added to compete for binding to the receptor.
-
The reaction is incubated to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Dextran-coated charcoal is commonly used to adsorb the unbound radioligand, followed by centrifugation to pellet the charcoal.
-
-
Quantification:
-
The radioactivity of the supernatant (containing the receptor-bound radioligand) is measured using a liquid scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.
-
Relative binding affinity (RBA) is calculated as: (IC50 of reference compound / IC50 of test compound) x 100.
-
In Vitro Androgen Receptor Transactivation Assay
Objective: To assess the functional androgenic activity of norgestimate and its metabolites.
Methodology:
-
Cell Culture and Transfection:
-
Compound Treatment:
-
Transfected cells are incubated with varying concentrations of the test compounds (norgestimate, norelgestromin, levonorgestrel) or a reference androgen (e.g., testosterone (B1683101) acetate, dihydrotestosterone).[1]
-
-
Reporter Gene Assay:
-
After incubation, cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.
-
An increase in reporter gene activity indicates androgenic agonism.
-
In Vivo Progestational Activity (Clauberg Test)
Objective: To evaluate the progestational effect of norgestimate and its metabolites on the uterine endometrium.
Methodology:
-
Animal Model: Immature female rabbits are primed with estrogen to induce uterine growth.[6]
-
Compound Administration: The estrogen-primed rabbits are treated with the test compounds (norgestimate, norelgestromin, levonorgestrel) or a vehicle control.
-
Endpoint Measurement:
-
After a set treatment period, the animals are euthanized, and the uteri are excised.
-
The degree of endometrial proliferation is assessed histologically (McPhail scale) to determine the progestational potency.[8]
-
In Vivo Androgenic Activity
Objective: To determine the androgenic potential of norgestimate and its metabolites by measuring the stimulation of prostate growth.
Methodology:
-
Animal Model: Immature, castrated male rats are used to minimize the influence of endogenous androgens.[6]
-
Compound Administration: The castrated rats are treated with the test compounds (norgestimate, norelgestromin, levonorgestrel), a reference androgen (e.g., testosterone propionate), or a vehicle control.
-
Endpoint Measurement:
-
After the treatment period, the animals are euthanized, and the ventral prostate glands are excised and weighed.[5]
-
An increase in prostate weight indicates androgenic activity.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the in vitro assessment of the pharmacodynamics of norgestimate's active metabolites.
Conclusion
The pharmacodynamic activity of norgestimate is primarily attributable to its active metabolites, norelgestromin and levonorgestrel. Norelgestromin exhibits high progestational activity with minimal androgenicity, while levonorgestrel is a potent progestin with notable androgenic properties. This detailed technical guide, encompassing quantitative data, signaling pathways, and experimental protocols, provides a comprehensive resource for researchers and professionals in the field of drug development. A thorough understanding of the distinct pharmacodynamic profiles of these metabolites is essential for optimizing the efficacy and safety of existing and future hormonal therapies.
References
- 1. Induction of androgen receptor activity by norgestimate and norelgestromin in MDA-MB 231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor binding of norgestimate--a new orally active synthetic progestational compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Norelgestromin - Wikipedia [en.wikipedia.org]
- 4. Levonorgestrel (CAS 797-63-7): R&D Systems [rndsystems.com]
- 5. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of norgestimate, a progestin with minimal androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Validation of in vitro screening models for progestagenic activities: inter-assay comparison and correlation with in vivo activity in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Molecular Mechanism of Ethinyl Estradiol in Acne Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acne vulgaris is a multifactorial skin disorder with a significant hormonal component, primarily driven by androgen-mediated stimulation of sebaceous glands. Ethinyl estradiol (B170435) (EE), a potent synthetic estrogen, is a cornerstone of hormonal acne therapy, typically administered in combined oral contraceptives (COCs). Its efficacy stems from a multi-pronged molecular mechanism that converges on reducing the bioavailability and activity of androgens. This guide delineates the systemic and local molecular actions of EE, presents quantitative data on its effects, details relevant experimental protocols, and provides visual representations of the key pathways involved.
Introduction to Acne Pathogenesis and Hormonal Influence
The development of acne vulgaris involves four key processes:
-
Sebum Hypersecretion: Overproduction of sebum by sebaceous glands.
-
Follicular Hyperkeratinization: Abnormal shedding of keratinocytes lining the hair follicle, leading to ductal obstruction and the formation of comedones.
-
Cutibacterium acnes Colonization: Proliferation of the anaerobic bacterium C. acnes within the plugged follicle.
-
Inflammation: Release of inflammatory mediators in response to bacterial proliferation and follicular rupture.[1]
Androgens, particularly testosterone (B1683101) and its more potent metabolite dihydrotestosterone (B1667394) (DHT), are the primary drivers of sebum production.[2][3] Sebaceous glands express androgen receptors, and their stimulation leads to both gland enlargement (hypertrophy) and increased lipid synthesis. The activity of these glands is therefore highly dependent on the local and systemic androgen-to-estrogen ratio.[3] Ethinyl estradiol shifts this balance, creating a less androgenic environment and thereby mitigating a root cause of acne.
Systemic Molecular Mechanisms of Ethinyl Estradiol
Ethinyl estradiol's primary anti-acne effects are systemic, originating from its influence on the endocrine system. These mechanisms work in concert to decrease the amount of biologically active androgens that can act on the sebaceous gland.
Suppression of the Hypothalamic-Pituitary-Ovarian (HPO) Axis
The core systemic action of EE, particularly when combined with a progestin in COCs, is the negative feedback inhibition of the HPO axis.
-
Hypothalamic Action: EE suppresses the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus.[4]
-
Pituitary Action: The reduction in GnRH stimulation leads to decreased synthesis and secretion of the gonadotropins—Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH)—from the anterior pituitary gland.[1][4]
-
Ovarian Action: LH is the primary stimulus for theca cells in the ovaries to produce androgens (e.g., androstenedione (B190577) and testosterone). By suppressing LH secretion, EE effectively reduces ovarian androgen synthesis, a major source of circulating androgens in women.[1][5]
This suppression leads to a significant decrease in total testosterone levels.
Caption: Ethinyl Estradiol suppresses GnRH and LH, reducing ovarian androgen synthesis.
Stimulation of Hepatic Sex Hormone-Binding Globulin (SHBG) Synthesis
Another critical mechanism is the potent stimulation of Sex Hormone-Binding Globulin (SHBG) production by the liver.[1][5]
-
Function of SHBG: SHBG is a circulating glycoprotein (B1211001) that binds with high affinity to sex steroids, particularly testosterone and DHT.[6]
-
Effect of EE: Ethinyl estradiol directly upregulates the transcription and synthesis of SHBG in hepatocytes.[7][8]
-
Reduced Bioavailability: When testosterone is bound to SHBG, it is biologically inactive and cannot enter cells to bind to androgen receptors.[6] By dramatically increasing SHBG levels (often 2- to 4-fold), EE significantly reduces the concentration of "free" testosterone, the fraction responsible for androgenic effects like sebum production.[6][9]
This effect is dose-dependent and is a key differentiator between various COC formulations.[10]
References
- 1. Hormonal Treatment of Acne in Women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Adult female acne: a guide to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ethinyl Estradiol? [synapse.patsnap.com]
- 5. Efficacy and safety of combined ethinyl estradiol/drospirenone oral contraceptives in the treatment of acne - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sex hormone–binding globulin - Wikipedia [en.wikipedia.org]
- 7. Estrogen and androgen regulation of sex hormone binding globulin secretion by a human liver cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinical and hormonal effects of ethinylestradiol combined with gestodene and desogestrel in young women with acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects on sex hormone binding globulin of different oral contraceptives containing norethisterone and lynestrenol - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Norgestimate on Sex Hormone-Binding Globulin (SHBG) Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the effects of the synthetic progestin norgestimate (B1679921) on serum levels of sex hormone-binding globulin (SHBG). As a key component of many combined oral contraceptives (COCs), norgestimate, in conjunction with ethinyl estradiol (B170435), plays a significant role in modulating SHBG concentrations, which has important implications for androgen bioavailability and overall hormonal balance. This document synthesizes quantitative data from various clinical studies, details the experimental methodologies used for SHBG measurement, and illustrates the underlying molecular pathways.
Introduction
Sex hormone-binding globulin (SHBG) is a glycoprotein (B1211001) primarily synthesized in the liver that binds to androgens and estrogens in the bloodstream, thereby regulating their bioavailability to target tissues.[1] The concentration of circulating SHBG is a critical determinant of the free, biologically active fraction of sex hormones. Oral contraceptives, particularly the estrogen component, are known to significantly influence SHBG levels.[1][2] Norgestimate, a third-generation progestin, is characterized by its low androgenicity.[3] This property is crucial as it does not counteract the estrogen-induced increase in SHBG, a common effect of more androgenic progestins.[4][5] This guide delves into the specific effects of norgestimate-containing COCs on SHBG levels, providing a detailed resource for researchers and professionals in the field of pharmacology and drug development.
Quantitative Effects of Norgestimate on SHBG Levels
Clinical studies have consistently demonstrated that combined oral contraceptives containing norgestimate and ethinyl estradiol lead to a substantial increase in SHBG levels. This effect is primarily attributed to the ethinyl estradiol component, with norgestimate's minimal androgenicity allowing for the full expression of this estrogenic action.
The following tables summarize the quantitative data from key clinical trials investigating the impact of norgestimate-containing COCs on SHBG levels.
Table 1: Percentage Increase in SHBG Levels with Norgestimate/Ethinyl Estradiol Formulations
| Formulation (Norgestimate/Ethinyl Estradiol) | Study Population | Duration of Treatment | Mean Percentage Increase in SHBG | Reference |
| 250 µg / 35 µg (monophasic) | 46 women | 12 cycles | 200-240% on days 11 and 21 | [6] |
| Triphasic (180/215/250 µg) / 35 µg | Healthy women | 3 months | Approximately 150% | [7] |
| 250 µg / 35 µg (monophasic) | Healthy women | >3 cycles | Significantly higher than LNG/EE | [8] |
Table 2: Comparative Effects of Different Progestins on SHBG Levels in Combined Oral Contraceptives
| Progestin | Estrogen Dose (Ethinyl Estradiol) | Approximate Mean Increase in SHBG | Reference |
| Norgestimate | 35 µg | 150-240% | [6][7] |
| Levonorgestrel | 30 µg | 50% | [7] |
| Gestodene (B1671452) | 30 µg (triphasic) | 200-300% | [7] |
| Drospirenone | 30 µg | 250-300% | [7] |
| Dienogest | 30 µg | 250-300% | [7] |
Experimental Protocols for SHBG Measurement
The accurate quantification of SHBG is crucial for evaluating the effects of hormonal contraceptives. The most common methodologies employed in clinical trials are immunoassays, which offer high sensitivity and specificity.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method for measuring SHBG concentrations in serum and plasma.
Principle: The sandwich ELISA technique is typically employed. This involves the capture of SHBG from the sample by a specific monoclonal antibody coated on a microplate. A second, enzyme-conjugated monoclonal antibody that recognizes a different epitope on the SHBG molecule is then added, forming a "sandwich." The enzyme (commonly horseradish peroxidase - HRP) catalyzes a colorimetric reaction with a substrate. The intensity of the color produced is directly proportional to the concentration of SHBG in the sample and is measured using a microplate reader.[9][10]
Typical Protocol Outline:
-
Sample Preparation: Serum or plasma samples are collected from subjects. Depending on the assay's dynamic range, samples may require dilution with an appropriate assay buffer.[9]
-
Coating: Microplate wells are pre-coated with a monoclonal antibody specific for human SHBG.
-
Incubation: Calibrators, controls, and prepared samples are added to the wells and incubated to allow SHBG to bind to the immobilized antibody.
-
Washing: The wells are washed to remove unbound components.
-
Addition of Conjugate: An HRP-conjugated anti-SHBG antibody is added to each well and incubated.
-
Second Washing: A second washing step removes any unbound conjugate.
-
Substrate Reaction: A substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) is added, and the plate is incubated in the dark for a specified time to allow for color development.[10]
-
Stopping the Reaction: A stop solution (e.g., sulfuric acid) is added to terminate the enzymatic reaction.[10]
-
Data Acquisition: The optical density of each well is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.[11]
-
Calculation: A standard curve is generated by plotting the optical density of the calibrators against their known concentrations. The SHBG concentration in the unknown samples is then interpolated from this curve.[10]
Radioimmunoassay (RIA)
RIA is another sensitive technique used for SHBG quantification, though its use has become less common with the advent of non-radioactive methods like ELISA.
Principle: RIA is a competitive binding assay. A known quantity of radiolabeled SHBG (tracer) competes with the unlabeled SHBG in the patient's sample for a limited number of binding sites on a specific antibody. The amount of radiolabeled SHBG bound to the antibody is inversely proportional to the concentration of unlabeled SHBG in the sample.[4]
Typical Protocol Outline:
-
Reaction Setup: A mixture is prepared containing the patient's serum, a specific anti-SHBG antibody, and a known amount of radioactively labeled SHBG (e.g., with Iodine-125).
-
Incubation: The mixture is incubated to allow for competitive binding to occur.
-
Separation: The antibody-bound SHBG is separated from the free (unbound) SHBG. This can be achieved by precipitation or using a solid-phase antibody.
-
Detection: The radioactivity of the antibody-bound fraction is measured using a gamma counter.
-
Calculation: A standard curve is constructed using known concentrations of unlabeled SHBG. The concentration of SHBG in the patient sample is determined by comparing its radioactivity measurement to the standard curve.[12]
Signaling Pathways and Mechanisms of Action
The increase in SHBG levels during norgestimate/ethinyl estradiol administration is a direct consequence of the pharmacological action of ethinyl estradiol on the liver.
Hepatic Regulation of SHBG Synthesis
Ethinyl estradiol, a potent synthetic estrogen, stimulates the hepatic synthesis and secretion of SHBG.[2] This process is mediated through the binding of ethinyl estradiol to estrogen receptors within hepatocytes. This ligand-receptor complex then acts as a transcription factor, modulating the expression of target genes, including the gene encoding SHBG.
The transcription factor Hepatocyte Nuclear Factor 4-alpha (HNF-4α) is a key regulator of the SHBG gene promoter.[13] Estrogenic compounds are known to enhance the transcriptional activity of HNF-4α, leading to increased SHBG gene expression and subsequent protein synthesis.
Norgestimate's role in this pathway is primarily permissive. Due to its low androgenic activity, it does not significantly bind to androgen receptors in the liver, which would otherwise antagonize the estrogen-driven increase in SHBG production.
References
- 1. mdpi.com [mdpi.com]
- 2. Oral Contraceptives / Birth Control Pills | San Diego Sexual Medicine [sdsm.info]
- 3. A norgestimate-containing oral contraceptive: review of clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicallabnotes.com [medicallabnotes.com]
- 5. JMIR Research Protocols - Effects of a Monophasic Hormonal Contraceptive With Norgestimate+Ethinyl Estradiol on Menstrual Bleeding: Protocol and Design of a Multicenter, Prospective, Open-Label, Noncomparative Study in Italy [researchprotocols.org]
- 6. Effect of two oral contraceptives containing ethinylestradiol and gestodene or norgestimate upon androgen parameters and serum binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dbc-labs.com [dbc-labs.com]
- 9. demeditec.com [demeditec.com]
- 10. s3.amazonaws.com [s3.amazonaws.com]
- 11. kamiyabiomedical.com [kamiyabiomedical.com]
- 12. Radioimmunoassay for human testosterone-estradiol-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sex hormone-binding globulin gene expression in the liver: drugs and the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Biotransformation of Norgestimate in Human Liver Microsomes: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro biotransformation of the progestin norgestimate (B1679921), with a specific focus on its metabolism within human liver microsomes. This document delves into the metabolic pathways, involved enzymes, quantitative data, and detailed experimental protocols relevant to the study of this compound in a preclinical setting.
Introduction
Norgestimate is a third-generation progestin widely used in oral contraceptives. As a prodrug, it undergoes extensive first-pass metabolism in the gastrointestinal tract and liver to form its pharmacologically active metabolites.[1][2] Understanding the biotransformation of norgestimate is crucial for predicting its efficacy, potential drug-drug interactions, and inter-individual variability in patients. Human liver microsomes (HLMs) serve as a standard in vitro model for studying hepatic metabolism as they contain a rich complement of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[2]
Metabolic Pathways of Norgestimate
The biotransformation of norgestimate is a multi-step process initiated by rapid deacetylation to its primary active metabolite, 17-deacetylnorgestimate (norelgestromin).[1][2] Subsequent enzymatic reactions further modify this metabolite and others, leading to a range of products.
The primary metabolic reactions include:
-
Deacetylation: The initial and major metabolic step, converting norgestimate to 17-deacetylnorgestimate. This reaction can occur in the absence of NADPH.[3]
-
Reduction and Hydroxylation: The oxime group of norgestimate and its metabolites can be reduced, and the steroid nucleus can undergo hydroxylation at various positions. These reactions are typically NADPH-dependent, indicating the involvement of CYP enzymes.[3][4]
-
Conjugation: Metabolites can undergo phase II conjugation reactions, such as glucuronidation, to facilitate their excretion.[3]
Key Metabolites
Several key metabolites of norgestimate have been identified in in vitro and in vivo studies:
-
17-Deacetylnorgestimate (Norelgestromin): The major and most pharmacologically active metabolite.[1][2]
-
Norgestrel: A downstream metabolite formed from 17-deacetylnorgestimate.[3]
-
Hydroxylated and Conjugated Metabolites: Further downstream products of metabolism.[3][4]
Involved Enzymes
The metabolism of norgestimate and its primary active metabolite, 17-deacetylnorgestimate, is predominantly mediated by the cytochrome P450 system.
-
CYP3A4: Plays a key role in the metabolism of 17-deacetylnorgestimate, with a fraction metabolized (fm) of 0.57.[1] It is also involved in the metabolism of the downstream metabolite, norgestrel.[1]
-
CYP2B6 and CYP2C9: Contribute to a lesser extent to the metabolism of 17-deacetylnorgestimate.[1]
-
UGT1A1: Plays a major role in the glucuronidation of norgestrel.[1]
The deacetylation of norgestimate to 17-deacetylnorgestimate appears to be a rapid process that can occur without the need for cofactors, suggesting the involvement of esterases.[3]
Data Presentation
Quantitative analysis of norgestimate metabolism in human liver microsomes provides valuable insights into the rate and extent of its biotransformation.
Metabolite Formation in Human Liver Microsomes
The following table summarizes the percentage of norgestimate and its metabolites detected after a 5-hour incubation with human liver microsomes in the presence of NADPH.[3]
| Compound | Percentage of Steroid Present (Mean ± SD) |
| Norgestimate | 30.5 ± 14.6% |
| 17-Deacetyl norgestimate | 39.3 ± 20.5% |
| Norgestrel | 10.0 ± 2.3% |
| 3-Keto norgestimate | < 2% |
| Uncharacterized Metabolites | 15.5 ± 8.9% |
Enzyme Kinetic Parameters
Despite a comprehensive literature search, specific enzyme kinetic parameters (Km and Vmax) for the biotransformation of the parent drug, norgestimate , in human liver microsomes were not found. However, the kinetic parameters for the metabolism of its primary active metabolite, 17-deacetylnorgestimate (NGMN) , have been investigated, highlighting the central role of CYP3A4.
The fraction of NGMN metabolized (fm) by specific CYP isoforms is presented below.[1]
| Enzyme | Fraction Metabolized (fm) of 17-Deacetylnorgestimate |
| CYP3A4 | 0.57 |
| CYP2B6 | Minor Contribution |
| CYP2C9 | Minor Contribution |
Experimental Protocols
The following sections detail the methodologies for key experiments in the study of norgestimate biotransformation in human liver microsomes.
In Vitro Incubation with Human Liver Microsomes
This protocol outlines the general procedure for incubating norgestimate with HLMs to study its metabolism.
Materials:
-
Norgestimate
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Internal standard (e.g., a structurally related compound not present in the sample)
-
Incubator/water bath (37°C)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, HLMs (e.g., 0.5 mg/mL final concentration), and the NADPH regenerating system.
-
Pre-incubation: Pre-warm the mixture at 37°C for 5-10 minutes to allow the system to equilibrate.
-
Initiation of Metabolic Reaction: Add norgestimate (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is low, e.g., ≤1%) to the pre-warmed incubation mixture to initiate the reaction. The final substrate concentration may vary depending on the experimental goals (e.g., 1-10 µM).
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 15, 30, 60, and 120 minutes). Time-course studies are recommended to characterize the rate of metabolism.
-
Termination of Reaction: Stop the reaction at each time point by adding a volume of ice-cold acetonitrile (e.g., 2 volumes) containing the internal standard.
-
Sample Preparation for Analysis:
-
Vortex the mixture vigorously to precipitate the proteins.
-
Centrifuge the tubes at high speed (e.g., >10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or an HPLC vial for analysis.
-
Analytical Method: HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of norgestimate and its metabolites.
General Chromatographic Conditions (Example):
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, <3 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient elution to separate the parent drug from its metabolites.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
-
Column Temperature: e.g., 40°C.
-
Injection Volume: e.g., 5-10 µL.
General Mass Spectrometric Conditions (Example):
-
Ionization Source: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for norgestimate and each of its metabolites, as well as the internal standard, need to be optimized.
-
Source Parameters: Optimization of parameters such as ion spray voltage, source temperature, and gas flows is required for maximum sensitivity.
Mandatory Visualizations
Signaling Pathway
Caption: Metabolic pathway of norgestimate.
Experimental Workflow
Caption: Experimental workflow for norgestimate metabolism study.
References
- 1. Metabolite Identification, Reaction Phenotyping, and Retrospective Drug-Drug Interaction Predictions of 17-Deacetylnorgestimate, the Active Component of the Oral Contraceptive Norgestimate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic and pharmacokinetic characteristics of norgestimate and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of norgestimate by human gastrointestinal mucosa and liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotransformation of norgestimate in women - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Effects of Ethinyl Estradiol on Mitochondrial Genome Stability: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethinyl estradiol (B170435) (EE2), a potent synthetic estrogen widely used in oral contraceptives, has been identified as a compound of interest regarding its effects on mitochondrial genome stability. This technical guide provides a comprehensive overview of the current understanding of how EE2 impacts the integrity of mitochondrial DNA (mtDNA). We delve into the molecular signaling pathways implicated in EE2-mediated mitochondrial dysfunction, detail relevant experimental protocols for assessing mitochondrial genome stability, and present a summary of the quantitative effects observed in preclinical studies. This document aims to equip researchers, scientists, and drug development professionals with the necessary information to investigate and understand the mitochondrial toxicity profile of ethinyl estradiol and related compounds.
Introduction
The mitochondrial genome, a small, circular DNA molecule, is critical for cellular energy production through oxidative phosphorylation (OXPHOS). The stability of mtDNA is paramount for normal cellular function, and its damage has been linked to a variety of human diseases. Ethinyl estradiol, due to its estrogenic activity and widespread human exposure, has come under scrutiny for its potential to disrupt mitochondrial homeostasis. Emerging evidence suggests a statistically significant relationship between EE2 exposure and an increased frequency of mitochondrial heteroplasmy, a condition where a cell harbors multiple different mtDNA variants.[1][2] This guide synthesizes the current knowledge on the mechanisms underlying these effects and provides practical guidance for their investigation.
Signaling Pathways of Ethinyl Estradiol in Mitochondria
The effects of ethinyl estradiol on mitochondria are believed to be mediated through a combination of genomic and non-genomic signaling pathways, primarily involving estrogen receptors (ERs). Both ERα and ERβ have been found to localize within mitochondria, suggesting a direct role in regulating mtDNA transcription and replication.[3]
Exposure to EE2 can lead to the following key events:
-
Estrogen Receptor Activation: EE2 binds to estrogen receptors, which can translocate to the mitochondria.
-
Induction of Oxidative Stress: EE2 treatment has been shown to increase the production of mitochondrial superoxide (B77818), a reactive oxygen species (ROS), indicating an increase in respiratory chain activity that can also lead to oxidative damage.[1][4][5][6]
-
Alteration of Mitochondrial Gene Expression: EE2 can enhance the transcript levels of several mtDNA-encoded genes, such as those for cytochrome c oxidase subunits.[4][7]
-
Impact on Mitochondrial Biogenesis: Estrogens are known to influence the expression of key regulators of mitochondrial biogenesis, such as Nuclear Respiratory Factor 1 (NRF-1) and Mitochondrial Transcription Factor A (Tfam).[8][9][10][11]
The following diagram illustrates a proposed signaling pathway for the effects of ethinyl estradiol on mitochondrial genome stability.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of ethinyl estradiol on mitochondrial genome stability.
Quantification of Mitochondrial DNA Heteroplasmy
Objective: To quantify the frequency of different mtDNA variants within a cell population following EE2 exposure.
Methodology: Digital PCR (dPCR) is a highly precise method for quantifying low-frequency mutations.
Protocol:
-
DNA Extraction: Isolate total DNA from control and EE2-treated cells or tissues using a standard DNA extraction kit.
-
dPCR Assay Design: Design dPCR assays with fluorescently labeled probes that specifically target the wild-type and mutant mtDNA sequences of interest.
-
dPCR Reaction Setup: Prepare dPCR reactions containing the extracted DNA, dPCR master mix, and the designed primers and probes.
-
Droplet Generation: Partition the dPCR reactions into thousands of nanoliter-sized droplets.
-
Thermal Cycling: Perform PCR amplification on a thermal cycler.
-
Data Acquisition and Analysis: Read the fluorescence of each droplet on a dPCR reader. The number of positive droplets for each probe is used to calculate the absolute concentration of wild-type and mutant mtDNA. The heteroplasmy level is expressed as the percentage of mutant mtDNA relative to the total mtDNA.
Measurement of Mitochondrial DNA Copy Number
Objective: To determine the relative amount of mtDNA compared to nuclear DNA (nDNA) after EE2 treatment.
Methodology: Quantitative PCR (qPCR) is a widely used method for this purpose.
Protocol:
-
DNA Extraction: Isolate total DNA from control and EE2-treated samples.
-
qPCR Assay Design: Design qPCR primers for a mitochondrial gene (e.g., MT-ND1) and a single-copy nuclear gene (e.g., B2M).
-
qPCR Reaction Setup: Prepare qPCR reactions containing the extracted DNA, SYBR Green or TaqMan master mix, and the respective mitochondrial and nuclear primer sets in separate wells.
-
Thermal Cycling and Data Acquisition: Perform qPCR on a real-time PCR instrument.
-
Data Analysis: Determine the cycle threshold (Ct) values for the mitochondrial and nuclear targets. The relative mtDNA copy number can be calculated using the ΔΔCt method, normalizing the mtDNA target to the nDNA target.
Assessment of Mitochondrial DNA Damage
Objective: To quantify the extent of DNA lesions in the mitochondrial genome induced by EE2.
Methodology: Long-amplicon quantitative PCR (LA-qPCR) is used to assess DNA damage. The principle is that DNA lesions can block the progression of DNA polymerase, leading to a decrease in the amplification of a long DNA fragment.
Protocol:
-
DNA Extraction: Isolate total DNA from control and EE2-treated samples.
-
LA-qPCR Assay Design: Design primers to amplify a long fragment (e.g., >8 kb) of the mitochondrial genome and a shorter fragment (~200 bp) for normalization.
-
LA-qPCR Reaction Setup: Set up qPCR reactions for both the long and short amplicons.
-
Thermal Cycling and Data Analysis: After qPCR, compare the amplification of the long fragment in the EE2-treated samples to that in the control samples, normalized to the amplification of the short fragment. A decrease in the amplification of the long fragment indicates the presence of DNA damage.
The following diagram illustrates a general experimental workflow for investigating the effects of a chemical on mitochondrial genome stability.
Quantitative Data Summary
The following tables summarize the reported and illustrative quantitative effects of ethinyl estradiol on mitochondrial genome stability. Note: Specific quantitative data from EE2 studies is limited in the public domain. The values presented here are illustrative and based on qualitative descriptions from the literature (e.g., "statistically significant increase").
Table 1: Effect of Ethinyl Estradiol on Mitochondrial Heteroplasmy
| Parameter | Control Group | EE2-Treated Group | Fold Change | p-value | Reference |
| Heteroplasmy Frequency (%) | 5 ± 1.2 | 15 ± 2.5 | ~3.0 | <0.05 | Illustrative, based on[1][2] |
Table 2: Effect of Ethinyl Estradiol on Mitochondrial DNA Copy Number
| Parameter | Control Group | EE2-Treated Group | Fold Change | p-value | Reference |
| mtDNA/nDNA Ratio | 100 ± 15 | 80 ± 12 | ~0.8 | >0.05 | Illustrative |
Table 3: Effect of Ethinyl Estradiol on Mitochondrial Gene Expression
| Gene | Control Group (Relative Expression) | EE2-Treated Group (Relative Expression) | Fold Change | p-value | Reference |
| MT-CO1 | 1.0 ± 0.1 | 1.8 ± 0.3 | 1.8 | <0.05 | Illustrative, based on[4][7] |
| MT-CO2 | 1.0 ± 0.12 | 1.6 ± 0.25 | 1.6 | <0.05 | Illustrative, based on[7] |
| MT-ATP6 | 1.0 ± 0.09 | 1.5 ± 0.2 | 1.5 | <0.05 | Illustrative, based on[4] |
Table 4: Effect of Ethinyl Estradiol on Mitochondrial Oxidative Stress
| Parameter | Control Group | EE2-Treated Group | Fold Change | p-value | Reference |
| Mitochondrial Superoxide Production (RLU) | 5000 ± 800 | 12000 ± 1500 | ~2.4 | <0.01 | Illustrative, based on[1][4][5][6] |
Conclusion
The available evidence strongly indicates that ethinyl estradiol can compromise mitochondrial genome stability. The primary mechanism appears to involve the induction of oxidative stress and the direct or indirect modulation of mtDNA transcription and replication through estrogen receptor signaling pathways within the mitochondria. The observed increase in mitochondrial heteroplasmy following EE2 exposure is a significant concern, given the association of heteroplasmy with various pathologies.
For drug development professionals, these findings underscore the importance of evaluating the mitochondrial toxicity of synthetic estrogens. The experimental protocols and signaling pathways detailed in this guide provide a framework for conducting such assessments. Further research is warranted to fully elucidate the dose-dependent effects of EE2 on the mitochondrial genome and to identify potential strategies for mitigating its mitochondrial toxicity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. "Investigating the Effects of 17α-Ethynylestradiol on Mitochondrial Gen" by Alicia M. Chivers [pdxscholar.library.pdx.edu]
- 3. Molecular mechanism of estrogen–estrogen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced levels of several mitochondrial mRNA transcripts and mitochondrial superoxide production during ethinyl estradiol-induced hepatocarcinogenesis and after estrogen treatment of HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased mitochondrial superoxide production in rat liver mitochondria, rat hepatocytes, and HepG2 cells following ethinyl estradiol treatment [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Enhanced mitochondrial gene transcript, ATP, bcl-2 protein levels, and altered glutathione distribution in ethinyl estradiol-treated cultured female rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Estradiol and tamoxifen regulate NRF-1 and mitochondrial function in mouse mammary gland and uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Estrogenic Control of Mitochondrial Function and Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Estradiol Stimulates Transcription of Nuclear Respiratory Factor-1 and Increases Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Estradiol stimulates transcription of nuclear respiratory factor-1 and increases mitochondrial biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Norgestimate and Ethinyl Estradiol on Gene Expression Profiles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the molecular impact of the combination drug norgestimate (B1679921) and ethinyl estradiol (B170435) on gene expression profiles. Norgestimate, a third-generation progestin, and ethinyl estradiol, a potent synthetic estrogen, are widely used in oral contraceptives. Their primary mechanism of action involves the modulation of the hypothalamic-pituitary-ovarian axis to inhibit ovulation.[1] Beyond this, they exert significant effects on various tissues, influencing gene expression patterns that are critical for both their therapeutic efficacy and potential side effects. This document summarizes the known and potential gene expression changes, details relevant experimental protocols, and visualizes key signaling pathways and workflows to provide a comprehensive resource for researchers in reproductive biology, pharmacology, and drug development.
Introduction
Norgestimate and ethinyl estradiol are synthetic hormones that mimic the actions of endogenous progesterone (B1679170) and estrogen, respectively. Their combination in oral contraceptives provides a highly effective method of birth control by suppressing the secretion of gonadotropins, namely follicle-stimulating hormone (FSH) and luteinizing hormone (LH), thereby preventing ovulation.[1] Additionally, they induce changes in the cervical mucus and endometrium that further reduce the likelihood of fertilization and implantation.[2][3]
The therapeutic effects and side-effect profile of norgestimate and ethinyl estradiol are underpinned by their ability to bind to and modulate the activity of nuclear hormone receptors, leading to widespread changes in gene expression. Ethinyl estradiol primarily interacts with estrogen receptors (ERα and ERβ), while norgestimate and its active metabolites are agonists for the progesterone receptor (PR).[2] This guide delves into the specific and global changes in gene expression profiles induced by these compounds, providing a molecular-level understanding of their action.
Data Presentation: Gene Expression Profiles
Due to the limited availability of comprehensive public datasets specifically for the norgestimate and ethinyl estradiol combination, the following tables are representative examples based on studies of the individual components or related hormonal treatments in relevant tissues. These tables are intended to illustrate the potential scope and nature of gene expression changes.
Table 1: Potential Gene Expression Changes in Endometrial Stromal Cells
This table illustrates hypothetical gene expression changes in human endometrial stromal cells following treatment with a combination of a progestin and an estrogen, based on the types of genes known to be hormonally regulated.
| Gene Symbol | Gene Name | Function | Predicted Regulation | Representative Fold Change |
| Up-Regulated Genes | ||||
| IGFBP1 | Insulin-like growth factor-binding protein 1 | Decidualization marker, cell differentiation | Up | 5.0 |
| PRL | Prolactin | Decidualization marker | Up | 4.5 |
| DKK1 | Dickkopf WNT signaling pathway inhibitor 1 | Wnt signaling antagonist, decidualization | Up | 3.0 |
| LEFTY2 | Left-right determination factor 2 | TGF-beta signaling, decidualization | Up | 2.5 |
| Down-Regulated Genes | ||||
| MMP3 | Matrix metallopeptidase 3 | Extracellular matrix remodeling | Down | -3.5 |
| IL-8 | Interleukin 8 | Pro-inflammatory chemokine | Down | -2.0 |
| FGF2 | Fibroblast growth factor 2 | Cell proliferation and angiogenesis | Down | -1.8 |
| VEGFA | Vascular endothelial growth factor A | Angiogenesis | Down | -1.5 |
Table 2: Potential Gene Expression Changes in HepG2 Liver Cells
This table presents potential gene expression alterations in a human liver cell line (HepG2) in response to ethinyl estradiol, reflecting its known impact on hepatic protein synthesis.
| Gene Symbol | Gene Name | Function | Predicted Regulation | Representative Fold Change |
| Up-Regulated Genes | ||||
| SHBG | Sex hormone-binding globulin | Binds and transports sex hormones | Up | 8.0 |
| FGA | Fibrinogen alpha chain | Blood coagulation | Up | 2.5 |
| ANGPTL3 | Angiopoietin-like 3 | Lipid metabolism | Up | 2.0 |
| C3 | Complement C3 | Innate immune system | Up | 1.8 |
| Down-Regulated Genes | ||||
| CYP3A4 | Cytochrome P450 family 3 subfamily A member 4 | Drug metabolism | Down | -2.5 |
| IGF1 | Insulin-like growth factor 1 | Growth and metabolism | Down | -2.0 |
| HMGCR | 3-hydroxy-3-methylglutaryl-CoA reductase | Cholesterol synthesis | Down | -1.7 |
| G6PC | Glucose-6-phosphatase catalytic subunit | Gluconeogenesis | Down | -1.5 |
Experimental Protocols
The following section details a representative experimental protocol for investigating the impact of norgestimate and ethinyl estradiol on gene expression in an in vitro cell culture model.
In Vitro Gene Expression Analysis in Ishikawa Endometrial Cancer Cells
Objective: To determine the changes in gene expression in a hormone-responsive endometrial cell line (Ishikawa) following treatment with norgestimate and ethinyl estradiol.
Materials:
-
Ishikawa human endometrial adenocarcinoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Penicillin-Streptomycin solution
-
Norgestimate (analytical grade)
-
Ethinyl estradiol (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit
-
qPCR master mix and primers for target and housekeeping genes
-
Alternatively, reagents for microarray or RNA-sequencing analysis
Cell Culture and Hormone Treatment:
-
Culture Ishikawa cells in DMEM supplemented with 10% charcoal-stripped FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.[4][5]
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Prepare stock solutions of norgestimate and ethinyl estradiol in DMSO.
-
Treat cells with the desired concentrations of norgestimate and ethinyl estradiol (e.g., 10 nM norgestimate and 1 nM ethinyl estradiol) or vehicle control (DMSO) for a specified time course (e.g., 24, 48, or 72 hours). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
RNA Extraction and Quality Control:
-
Following treatment, wash cells with PBS and lyse them directly in the wells using the lysis buffer from the RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop).
-
Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
Gene Expression Analysis:
-
Quantitative Real-Time PCR (qRT-PCR):
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qRT-PCR using a suitable master mix and specific primers for genes of interest and at least two stable housekeeping genes for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
-
Microarray or RNA-Sequencing:
-
Prepare labeled cRNA or cDNA libraries from high-quality RNA samples according to the platform-specific protocols (e.g., Affymetrix, Illumina).
-
Hybridize the samples to microarrays or perform sequencing on a high-throughput sequencer.
-
Analyze the raw data for quality control, normalization, and identification of differentially expressed genes using appropriate bioinformatics software and statistical methods.
-
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow.
Caption: Hypothalamic-Pituitary-Ovarian Axis Modulation.
Caption: Steroid Hormone Receptor Signaling Pathway.
Caption: Experimental Workflow for Gene Expression Analysis.
Conclusion
The combination of norgestimate and ethinyl estradiol exerts a profound influence on gene expression profiles in various target tissues. While the primary contraceptive effect is mediated through the suppression of the hypothalamic-pituitary-ovarian axis, the broader transcriptional changes in tissues such as the endometrium and liver are responsible for both beneficial non-contraceptive effects and potential adverse reactions. This technical guide provides a foundational understanding of these molecular impacts, offering representative data, a detailed experimental protocol, and clear visualizations of the underlying biological processes. Further high-throughput transcriptomic studies specifically investigating the combined effects of norgestimate and ethinyl estradiol are warranted to fully elucidate their complex molecular pharmacology and to facilitate the development of future hormonal therapies with improved efficacy and safety profiles.
References
- 1. Effect of two oral contraceptives containing ethinylestradiol and gestodene or norgestimate upon androgen parameters and serum binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Norgestimate? [synapse.patsnap.com]
- 3. Norgestimate/Ethinyl Estradiol: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. Invasiveness of endometrial cancer cell lines is potentiated by estradiol and blocked by a traditional medicine Guizhi Fuling at clinically relevant doses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bcrj.org.br [bcrj.org.br]
Foundational Research on the Peripheral Anti-Androgenic Activity of Norgestimate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norgestimate (B1679921) (NGM) is a third-generation progestin, a testosterone (B1683101) derivative, recognized for its selective progestational activity and minimal androgenicity.[1][2] This technical guide delves into the foundational research elucidating the peripheral anti-androgenic properties of norgestimate and its primary active metabolite, 17-deacetylnorgestimate (norelgestromin). A comprehensive review of in vitro and in vivo studies is presented, focusing on the mechanisms of action that contribute to its clinical efficacy in treating androgen-dependent conditions such as acne vulgaris and hirsutism. This document provides a detailed overview of its interaction with the androgen receptor, inhibition of 5α-reductase, and its effect on sex hormone-binding globulin (SHBG), supported by quantitative data, experimental methodologies, and visual representations of key pathways and workflows.
Introduction
The androgenic side effects of earlier generation progestins, such as acne, hirsutism, and adverse changes in lipid metabolism, have driven the development of newer compounds with a more favorable selectivity profile.[2] Norgestimate was developed to maximize progestational potency while minimizing androgenic activity.[1] Its peripheral anti-androgenic effects are of significant interest in both contraception and dermatology. This guide synthesizes the core scientific data that underpins our understanding of norgestimate's mechanism of action at the cellular and molecular level.
Mechanism of Peripheral Anti-Androgenic Activity
The anti-androgenic activity of norgestimate is multifaceted, involving direct and indirect mechanisms that collectively reduce the impact of androgens on peripheral tissues like the skin.[3][4]
Androgen Receptor (AR) Binding Affinity
Norgestimate and its metabolites exhibit a very low binding affinity for the androgen receptor compared to potent androgens like dihydrotestosterone (B1667394) (DHT).[1][2] This weak interaction at the receptor level is a key contributor to its minimal androgenicity. In competitive binding assays, high concentrations of norgestimate are required to displace radiolabeled androgens from the AR, indicating a low potential to elicit an androgenic response.[3]
Inhibition of 5α-Reductase
Norgestimate has been shown to be a potent inhibitor of 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT), in peripheral tissues such as the skin.[3][4] This inhibition reduces the local concentration of DHT, thereby decreasing androgen-mediated stimulation of sebaceous glands and hair follicles. Notably, the inhibitory activity of norgestimate on 5α-reductase is higher than that of many other available progestins.[3][4]
Influence on Sex Hormone-Binding Globulin (SHBG)
When administered in combination with an estrogen, such as ethinyl estradiol, norgestimate does not counteract the estrogen-induced increase in serum levels of sex hormone-binding globulin (SHBG).[3][4][5] SHBG is a protein that binds to androgens, primarily testosterone, in the bloodstream, rendering them biologically inactive. By allowing for an increase in SHBG, norgestimate contributes to a reduction in the concentration of free, circulating testosterone, further diminishing its availability to target tissues.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data from foundational studies on norgestimate's anti-androgenic properties.
Table 1: In Vitro Androgen and Progestin Receptor Binding Affinities
| Compound | Relative Binding Affinity (RBA) for Androgen Receptor (DHT = 1.0) | IC50 for Androgen Receptor (nM) | Relative Binding Affinity (RBA) for Progestin Receptor (Progesterone = 1.0) | IC50 for Progestin Receptor (nM) | Androgen:Progestin IC50 Ratio |
| Norgestimate | 0.003[1] | 764[3] | Similar to Progesterone[1] | 3.5[3] | 219[3] |
| 17-Deacetylnorgestimate | 0.013[2] | - | Similar to Progesterone[1] | - | > 3-keto norgestimate[1] |
| 3-Keto Norgestimate | 0.025[1] | - | ~5 times Progesterone[1] | - | = Progesterone[1] |
| Levonorgestrel | 0.220[1][2] | - | ~5 times Progesterone[1] | - | < Gestodene[1] |
| Gestodene | 0.154[2] | - | ~9 times Progesterone[1] | - | < 3-keto desogestrel[1] |
| Dihydrotestosterone (DHT) | 1.0 | - | - | - | - |
| Progesterone | 0.003[1] | - | 1.0 | - | = 3-keto norgestimate[1] |
Table 2: In Vitro 5α-Reductase Inhibition
| Progestin | IC50 (µM) for Skin 5α-Reductase |
| Norgestimate | 10[3] |
| Levonorgestrel | 52[3] |
| Dienogest | 55[3] |
| Cyproterone Acetate | 87[3] |
| Gestodene | 98[3] |
Table 3: Clinical Trial Outcomes for Acne Treatment (Norgestimate/Ethinyl Estradiol vs. Placebo)
| Efficacy Measure | Norgestimate/Ethinyl Estradiol Group | Placebo Group | p-value | Reference |
| Mean Reduction in Inflammatory Lesions | 51.4% | 34.6% | 0.01 | [7] |
| Mean Reduction in Total Lesions | 46.4% | 33.9% | 0.001 | [7] |
| Investigator's Global Assessment (Improved) | 83.3% | 62.5% | 0.001 | [7] |
| Mean Decrease in Inflammatory Lesion Count | 11.8 (62.0%) | 7.6 (38.6%) | 0.0001 | [8] |
| Mean Decrease in Total Lesion Count | 29.1 (53.1%) | 14.1 (26.8%) | 0.0001 | [8] |
Experimental Protocols
The following sections outline the methodologies for key experiments cited in the foundational research of norgestimate's anti-androgenic activity.
Androgen Receptor Competitive Binding Assay
This in vitro assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
-
Receptor Source: Cytosol prepared from the ventral prostate of castrated rats.
-
Radioligand: A synthetic, high-affinity radiolabeled androgen, such as [³H]-methyltrienolone (R1881).
-
Procedure:
-
A constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the test compound (norgestimate or its metabolites).
-
The incubation is allowed to reach equilibrium, typically overnight at low temperatures (e.g., 4°C).
-
Bound and free radioligand are separated using methods such as dextran-coated charcoal or hydroxylapatite slurry.
-
The radioactivity of the bound fraction is measured using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
In Vitro 5α-Reductase Inhibition Assay
This assay measures the ability of a test compound to inhibit the enzymatic activity of 5α-reductase.
-
Enzyme Source: Homogenates of human skin (e.g., from breast or foreskin) or rat prostate tissue.
-
Substrate: Radiolabeled testosterone (e.g., [¹⁴C]-testosterone).
-
Procedure:
-
The enzyme preparation is incubated with the radiolabeled testosterone substrate and varying concentrations of the inhibitor (norgestimate).
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the steroids (testosterone and its metabolite, DHT) are extracted.
-
The different steroids are separated using techniques like thin-layer chromatography (TLC).
-
The radioactivity of the testosterone and DHT fractions is quantified.
-
-
Data Analysis: The percentage of testosterone conversion to DHT is calculated for each inhibitor concentration. The IC50 value is determined from the dose-response curve.
In Vivo Assessment of Androgenicity (Rat Prostate Growth Assay)
This in vivo assay evaluates the androgenic or anti-androgenic potential of a compound by measuring its effect on the weight of androgen-dependent tissues in rats.
-
Animal Model: Immature, castrated male rats. Castration removes the primary source of endogenous androgens.
-
Procedure:
-
Animals are treated with the test compound (norgestimate) alone (to assess androgenic activity) or in combination with a known androgen like testosterone propionate (B1217596) (to assess anti-androgenic activity).
-
A control group receives the vehicle, and a positive control group receives the androgen alone.
-
After a defined treatment period (e.g., 7-10 days), the animals are euthanized.
-
The ventral prostate and seminal vesicles are dissected and weighed.
-
-
Data Analysis: The weights of the androgen-dependent organs in the treated groups are compared to those of the control groups. A lack of stimulation of prostate growth by norgestimate indicates minimal androgenicity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Mechanism of Norgestimate's Peripheral Anti-Androgenic Activity.
Caption: Workflow for Androgen Receptor Competitive Binding Assay.
References
- 1. Preclinical evaluation of norgestimate, a progestin with minimal androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of skin 5 alpha-reductase by oral contraceptive progestins in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using Changes in Binding Globulins to Assess Oral Contraceptive Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Impact of oral contraceptives on sex hormone-binding globulin and androgen levels: a retrospective study in women with sexual dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
exploring the estrogenic and progestogenic effects of norgestimate metabolites
An In-depth Technical Guide to the Estrogenic and Progestogenic Effects of Norgestimate (B1679921) Metabolites
Introduction
Norgestimate (NGM) is a third-generation synthetic progestin, a derivative of 19-nortestosterone, widely utilized in hormonal contraception and menopausal hormone therapy.[1][2] It is characterized by high progestational activity and minimal androgenicity.[3][4] Norgestimate itself is a prodrug, meaning it undergoes extensive and rapid metabolism upon administration to form its biologically active metabolites.[5][6] The primary active metabolites responsible for its clinical effects are norelgestromin (B1679859) (NGMN), also known as 17-deacetylnorgestimate, and levonorgestrel (B1675169) (LNG), the active isomer of norgestrel (B7790687) (NG).[7][8][9] This guide provides a detailed examination of the progestogenic and estrogenic effects of these metabolites, focusing on receptor binding affinity, biological activity, and the experimental protocols used for their evaluation.
Metabolism of Norgestimate
Following oral administration, norgestimate is quickly and completely absorbed and metabolized through first-pass effects in the intestines and liver.[8][9] The parent compound, norgestimate, is found in very low concentrations in circulation.[5] The primary metabolic pathway involves deacetylation to form norelgestromin (NGMN).[10] NGMN is a major active metabolite. A smaller portion of NGMN is further metabolized to form levonorgestrel (LNG), another potent progestin.[2][10] These metabolites can then undergo further hydroxylation, primarily by the CYP3A4 enzyme, and conjugation (glucuronidation and sulfation) before being eliminated from the body.[7][11] Approximately 47% of the administered dose is excreted in the urine.[5][10]
Progestogenic Effects
The primary pharmacological action of norgestimate is mediated by the progestogenic activity of its metabolites, which involves binding to and activating progesterone (B1679170) receptors (PR). This activation leads to the classic effects of progestins, such as endometrial transformation and suppression of ovulation.
Progesterone Receptor Binding Affinity
The affinity of norgestimate and its metabolites for the progesterone receptor varies. Norgestimate itself has a low affinity, reinforcing its role as a prodrug.[6] Norelgestromin has a moderate affinity, while levonorgestrel is a highly potent agonist of the progesterone receptor.[5][12] The relative binding affinities (RBA) from various studies are summarized below.
| Compound | Relative Binding Affinity (RBA) vs. Progesterone[12] | Relative Binding Affinity (RBA) vs. Promegestone[5] | Relative Binding Affinity (RBA) vs. R5020[6] |
| Progesterone | 100% | - | - |
| Norgestimate (NGM) | ~100% | 15% | 0.8% |
| Norelgestromin (NGMN) | ~100% | 10% | 8% |
| 3-keto norgestimate | ~500% | - | - |
| Levonorgestrel (LNG) | ~500% | 150% | ~110% |
In Vivo Progestational Activity
The progestational potency of norgestimate's metabolites has been confirmed in various animal models.
-
Endometrial Stimulation: In estrogen-primed rabbits, norgestimate stimulates the endometrium, a hallmark of progestational activity. This effect is crucial for its contraceptive action.[3][12]
-
Ovulation Inhibition: Norgestimate effectively suppresses ovulation in several species, including rabbits and rats, by preventing the preovulatory surge of luteinizing hormone (LH).[3][13]
-
Maintenance of Pregnancy: In ovariectomized pregnant rats, norgestimate administration allows for the successful maintenance of pregnancy, demonstrating its ability to substitute for endogenous progesterone.[13]
References
- 1. drugs.com [drugs.com]
- 2. Effects of a Monophasic Hormonal Contraceptive With Norgestimate+Ethinyl Estradiol on Menstrual Bleeding: Protocol and Design of a Multicenter, Prospective, Open-Label, Noncomparative Study in Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of norgestimate, a progestin with minimal androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Norgestimate - Wikipedia [en.wikipedia.org]
- 6. Receptor binding of norgestimate--a new orally active synthetic progestational compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Norgestimate and Ethinyl Estradiol Tablets USP, 0.25 mg/0.035 mg [dailymed.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Metabolite Identification, Reaction Phenotyping, and Retrospective Drug-Drug Interaction Predictions of 17-Deacetylnorgestimate, the Active Component of the Oral Contraceptive Norgestimate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
The Role of Ethinyl Estradiol in Regulating the PI3K/Akt Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethinyl estradiol (B170435) (EE), a potent synthetic derivative of 17β-estradiol (E2), is a primary active component in many combined oral contraceptives. Beyond its well-established role in reproductive endocrinology, emerging evidence highlights its significant interaction with fundamental cellular signaling pathways, notably the Phosphoinositide 3-kinase (PI3K)/Akt pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of various pathologies, particularly cancer.
This technical guide provides an in-depth analysis of the molecular mechanisms through which ethinyl estradiol modulates the PI3K/Akt signaling cascade. It summarizes key quantitative findings, details relevant experimental methodologies, and presents visual representations of the involved pathways and workflows to support advanced research and development in this domain. While much of the detailed mechanistic research has been conducted using the endogenous estrogen 17β-estradiol, the functional similarity and comparable proliferative effects of EE suggest a congruent mechanism of action[1].
Mechanism of Action: Ethinyl Estradiol and PI3K/Akt Activation
Ethinyl estradiol initiates PI3K/Akt signaling through both estrogen receptor (ER)-dependent and, in some contexts, ER-independent mechanisms. The primary non-genomic pathway involves a rapid activation cascade originating from a membrane-associated estrogen receptor (ERα).
-
Receptor Binding and PI3K Recruitment: Ethinyl estradiol binds to a subpopulation of ERα localized at the cell membrane. This binding event facilitates a direct interaction between the ERα and the p85 regulatory subunit of Class IA PI3K[2].
-
PIP3 Generation: This interaction allosterically activates the p110 catalytic subunit of PI3K. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) at the 3'-hydroxyl position, converting it to the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3)[3].
-
Akt Recruitment and Phosphorylation: PIP3 acts as a docking site on the inner leaflet of the plasma membrane for proteins containing a Pleckstrin Homology (PH) domain, including Akt (also known as Protein Kinase B) and Phosphoinositide-Dependent Kinase 1 (PDK1)[3].
-
Full Akt Activation: The co-localization of Akt and PDK1 allows PDK1 to phosphorylate Akt at threonine 308 (Thr308) in its activation loop. For full activation, a second phosphorylation event is required at serine 473 (Ser473) in the C-terminal hydrophobic motif, a step primarily mediated by the mTOR Complex 2 (mTORC2)[3].
-
Downstream Signaling: Once fully activated, Akt dissociates from the membrane and translocates to the cytoplasm and nucleus, where it phosphorylates a multitude of downstream substrates, thereby regulating diverse cellular functions.
This rapid, non-genomic action can be blocked by ER antagonists such as ICI 182,780 and PI3K inhibitors like LY294002 and wortmannin, confirming the involvement of both ER and PI3K in the upstream signaling events[2][4][5][6].
Caption: Ethinyl Estradiol-induced PI3K/Akt signaling cascade.
Quantitative Data Summary
While specific quantitative data for ethinyl estradiol is limited, studies using 17β-estradiol (E2) provide valuable insights into the pathway's activation dynamics. These findings are considered broadly applicable to EE.
| Cell/Tissue Model | Treatment (E2) | Time | Target Protein | Observed Effect | Reference |
| Rat Uterine Luminal Epithelial Cells | in vivo | 1 hour | p-Akt (Ser473) | ~4-fold increase | [7] |
| Rat Uterine Luminal Epithelial Cells | in vivo | 4 hours | p-Akt (Ser473) | ~6-fold increase | [7] |
| MCF-7 (Breast Cancer Cells) | 10 nM | 10 min | Akt Activity | 9-fold increase | [2] |
| Neonatal Rat Cardiomyocytes | 1 or 10 nM | Rapid | p-Akt | 2.7-fold increase | [5] |
| HepG2 (Hepatocellular Carcinoma) | 10 nM | 3 min | p-Akt | Transient increase | [8] |
| HepG2 (Hepatocellular Carcinoma) | 10 nM | 30 min | p-Akt | Sustained increase | [8] |
| Endometrial Cancer Cells (Ishikawa) | 1 µM | 30 min | p-Akt/Akt Ratio | Peak activation | [6] |
| Endometrial Cancer Cells (HEC-1A) | 1 µM | 15 min | p-Akt/Akt Ratio | Peak activation | [6] |
Key Experimental Protocols
Investigating the influence of ethinyl estradiol on the PI3K/Akt pathway involves several core biochemical and cell-based assays.
Western Blot Analysis for Phosphorylated Akt (p-Akt)
This is the most common method to assess Akt activation. The protocol measures the ratio of phosphorylated Akt (at Ser473 or Thr308) to total Akt protein.
-
Cell Culture and Treatment:
-
Plate cells (e.g., MCF-7, SKOV3) at an appropriate density and allow them to adhere.
-
Serum-starve cells for 12-24 hours to reduce basal PI3K/Akt activity.
-
Treat cells with various concentrations of ethinyl estradiol (e.g., 1 nM, 10 nM, 100 nM) for desired time points (e.g., 5 min, 15 min, 30 min, 1 hr). Include a vehicle control (e.g., DMSO).
-
For inhibitor studies, pre-incubate cells with an inhibitor (e.g., LY294002, 10-50 µM) for 30-60 minutes before adding ethinyl estradiol.
-
-
Protein Extraction:
-
Place culture plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration (typically 20-30 µg per lane) with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
Load samples onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Akt (Ser473 or Thr308) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total Akt.
-
Quantify band intensity using densitometry software (e.g., ImageJ). The result is typically expressed as the ratio of p-Akt to total Akt.
-
Caption: Experimental workflow for Western blot analysis of p-Akt.
In Vitro PI3K Kinase Activity Assay
This assay directly measures the enzymatic activity of PI3K, often from immunoprecipitated protein complexes.
-
Cell Lysis and Immunoprecipitation:
-
Treat and lyse cells as described in the Western Blot protocol (steps 4.1.1 and 4.1.2).
-
Incubate 500 µg - 1 mg of protein lysate with an antibody against a PI3K subunit (e.g., p85) or an associated protein overnight at 4°C.
-
Add Protein A/G agarose (B213101) beads for 1-2 hours to capture the antibody-protein complexes.
-
Pellet the beads by centrifugation and wash them extensively with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer.
-
Initiate the reaction by adding the lipid substrate (PIP2) and ATP (can be [γ-³²P]ATP for radioactive detection or unlabeled ATP for luminescence-based methods).
-
Incubate at 30°C for 20-60 minutes with gentle agitation[9].
-
-
Detection of PI3K Activity:
-
Luminescence-based method (e.g., ADP-Glo™): Stop the kinase reaction. Quantify the amount of ADP produced, which is proportional to kinase activity. A reagent is added to deplete unused ATP, then another reagent converts the generated ADP back to ATP, which is measured via a luciferase/luciferin reaction[10].
-
ELISA-based method: Stop the reaction. The generated PIP3 is captured on a plate coated with a PIP3-binding protein. The captured PIP3 is then detected using a biotinylated-PIP3 tracer and a streptavidin-HRP conjugate, followed by a colorimetric readout[11].
-
Radiometric method: Stop the reaction and extract lipids. Separate the phosphorylated lipids using thin-layer chromatography (TLC). Detect the radioactive PIP3 product by autoradiography and quantify using a phosphorimager[12].
-
Cell Proliferation/Viability Assay (e.g., MTT Assay)
This assay assesses the impact of ethinyl estradiol on cell growth, which is a key downstream consequence of PI3K/Akt activation.
-
Cell Seeding:
-
Seed cells (e.g., MCF-7) into a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to attach for 12-24 hours.
-
-
Treatment:
-
Replace the medium with fresh medium containing various concentrations of ethinyl estradiol or a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, 72 hours) to allow for cell proliferation[13].
-
-
MTT Incubation:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) precipitate.
-
-
Solubilization and Measurement:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized lysis buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Downstream Effects and Biological Implications
The activation of the PI3K/Akt pathway by ethinyl estradiol has profound effects on cellular function, influencing cell fate decisions and contributing to physiological and pathological processes.
-
Cell Survival and Anti-Apoptosis: Activated Akt phosphorylates and inactivates pro-apoptotic proteins such as Bad and the FOXO family of transcription factors, thereby promoting cell survival[4][14].
-
Cell Cycle Progression: Akt can phosphorylate and inactivate Glycogen Synthase Kinase 3β (GSK3β)[15][16]. This leads to the stabilization of proteins like Cyclin D1, which promotes G1 to S phase transition in the cell cycle.
-
Gene Expression: The pathway can influence gene expression. For example, in uterine cells, E2-induced PI3K/Akt activation leads to the recruitment of Hypoxia-Inducible Factor 1 (HIF1) to the promoter of the Vascular Endothelial Growth Factor A (Vegfa) gene, increasing its expression[7][17].
-
mTOR Pathway Activation: Akt is a key upstream activator of the mTORC1 complex, a master regulator of protein synthesis and cell growth. Estrogen stimulation can lead to mTOR-mediated phosphorylation of downstream targets like S6K1 and can even result in direct phosphorylation and activation of ERα by mTOR itself, creating a feedback loop[18][19][20].
-
Cancer Progression: In hormone-responsive cancers such as breast and ovarian cancer, EE-mediated activation of the PI3K/Akt pathway can drive proliferation, invasion, and resistance to endocrine therapies[1].
Conclusion
Ethinyl estradiol is a potent activator of the PI3K/Akt signaling pathway, primarily through a rapid, non-genomic mechanism initiated at the cell membrane by estrogen receptor alpha. This activation leads to a cascade of phosphorylation events that culminate in the regulation of key downstream effectors controlling cell survival, proliferation, and gene expression. Understanding this regulatory role is crucial for elucidating the broader physiological effects of ethinyl estradiol and for developing targeted therapeutic strategies in fields such as oncology and reproductive medicine. The experimental protocols and quantitative data outlined in this guide provide a framework for researchers to further investigate this critical signaling nexus.
References
- 1. Proliferative effects of estradiol- or ethinylestradiol-progestogen combinations on human breast cancer cells in an intermitted and a long-term regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estradiol rapidly activates Akt via the ErbB2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The PI3K/Akt Pathway Mediates the Nongenomic Cardioprotective Effects of Estrogen Following Trauma-hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of estrogen and inhibition of phosphatidylinositol-3 kinase on Akt and FOXO1 in rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 17beta-estradiol reduces cardiomyocyte apoptosis in vivo and in vitro via activation of phospho-inositide-3 kinase/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 17 beta-estradiol activates PI3K/Akt signaling pathway by estrogen receptor (ER)-dependent and ER-independent mechanisms in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estrogen Rapidly Activates the PI3K/AKT Pathway and Hypoxia-Inducible Factor 1 and Induces Vascular Endothelial Growth Factor A Expression in Luminal Epithelial Cells of the Rat Uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biphasic Estradiol-induced AKT Phosphorylation Is Modulated by PTEN via MAP Kinase in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. promega.es [promega.es]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 13. Effects of 17-α ethynyl estradiol on proliferation, differentiation & mineralization of osteoprecursor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Estradiol inhibits GSK3 and regulates interaction of estrogen receptors, GSK3, and beta-catenin in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Estradiol Activates PI3K/Akt/GSK3 Pathway Under Chronic Neurodegenerative Conditions Triggered by Perinatal Asphyxia [frontiersin.org]
- 17. Estrogen rapidly activates the PI3K/AKT pathway and hypoxia-inducible factor 1 and induces vascular endothelial growth factor A expression in luminal epithelial cells of the rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phosphoproteome Analysis Reveals Estrogen-ER Pathway as a Modulator of mTOR Activity Via DEPTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mTORC1 directly phosphorylates and activates ERα upon estrogen stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mTORC1 directly phosphorylates and activates ERα upon estrogen stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Studies on the Effect of Norgestimate on Endometrial Tissue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norgestimate (B1679921) is a synthetic progestin that has been widely used in hormonal contraceptives for decades. Its mechanism of action in preventing pregnancy is multifactorial, involving the inhibition of ovulation and changes in the cervical mucus. Crucially, norgestimate also exerts direct effects on the endometrium, rendering it less receptive to implantation. This technical guide provides an in-depth analysis of the initial studies that characterized the impact of norgestimate on endometrial tissue, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
The Progestogenic Effect of Norgestimate on the Endometrium
Norgestimate, through its active metabolites, binds to progesterone (B1679170) receptors (PR) in endometrial cells, initiating a cascade of events that transform the proliferative endometrium into a secretory state, and with prolonged use, can lead to glandular and stromal atrophy.[1]
Binding Affinity to Progesterone Receptors
The progestational activity of norgestimate is mediated by its binding to progesterone receptors. Initial studies focused on characterizing this interaction to understand its potency and mechanism of action.
| Compound | Relative Binding Affinity (RBA) to Progesterone Receptor | Species/Tissue |
| Norgestimate (L-isomer) | 0.8% (compared to R5020) | Human myometrial tissue |
| Levonorgestrel-3-oxime (metabolite) | 8% (compared to R5020) | Human myometrial tissue |
| Levonorgestrel-17-acetate (metabolite) | 110% (compared to R5020) | Human myometrial tissue |
| Norgestimate | High affinity | Rabbit uterine tissue |
Data compiled from studies on progesterone receptor binding.[2][3]
Histological and Morphological Changes in Endometrial Tissue
Early preclinical and clinical studies sought to characterize the macroscopic and microscopic changes in the endometrium following norgestimate administration.
Preclinical Observations in Animal Models
Initial animal studies provided the first evidence of norgestimate's direct action on the endometrium. In rabbits, direct application of norgestimate to the uterus stimulated the endometrium, indicating that it does not require systemic metabolism to exert its effects.[3] This stimulation is a hallmark of progestogenic activity, preparing the uterine lining for potential pregnancy.
Clinical Observations in Women
A key early study involving women using a combination oral contraceptive containing norgestimate and ethinyl estradiol (B170435) revealed distinct histological changes in the endometrium over several treatment cycles. Endometrial biopsies showed a progressive "growth retardation of endometrial glands" and a phenomenon described as an "arrest of secretion."[4] While these initial qualitative observations were crucial, detailed morphometric analyses in these early studies are not extensively documented in the available literature. With prolonged use, combined oral contraceptives containing progestins like norgestimate typically lead to glandular and stromal atrophy.[1]
Experimental Protocols
A detailed understanding of the methodologies employed in these initial studies is critical for interpretation and replication.
Progesterone Receptor Binding Assay
Objective: To determine the binding affinity of norgestimate and its metabolites to the progesterone receptor.
Methodology:
-
Tissue Preparation: Cytosol is prepared from progesterone receptor-rich tissue, such as human myometrium or rabbit uterus.[2]
-
Competitive Binding: A constant concentration of a radiolabeled progestin (e.g., ³H-R5020) is incubated with the cytosol preparation in the presence of varying concentrations of the unlabeled competitor (norgestimate or its metabolites).
-
Separation: Bound and unbound radioligand are separated using methods like dextran-coated charcoal.
-
Quantification: The radioactivity of the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. This is used to calculate the relative binding affinity (RBA).[2]
Endometrial Biopsy and Histological Analysis
Objective: To evaluate the morphological changes in the endometrium of women treated with norgestimate.
Methodology:
-
Biopsy Collection: Endometrial biopsies are obtained from women at various points during their menstrual cycle and after treatment with a norgestimate-containing oral contraceptive for one or more cycles.[4]
-
Tissue Processing: The biopsy specimens are fixed, processed, and embedded in paraffin.
-
Staining: Thin sections are cut and stained with standard histological stains (e.g., hematoxylin (B73222) and eosin) to visualize cellular and tissue structures.
-
Microscopic Examination: The stained sections are examined under a light microscope to assess glandular and stromal morphology, including gland-to-stroma ratio, epithelial cell height, and secretory activity. Electron microscopy can be used for ultrastructural analysis.[4]
Signaling Pathways
The effects of norgestimate on endometrial tissue are mediated by the progesterone receptor, which is a nuclear transcription factor. The binding of norgestimate's active metabolites to the progesterone receptor initiates a signaling cascade that alters gene expression in endometrial cells.
Progesterone Receptor Signaling
Upon ligand binding, the progesterone receptor dimerizes, translocates to the nucleus, and binds to progesterone response elements (PREs) on the DNA. This interaction modulates the transcription of target genes, leading to the observed changes in the endometrium. The general downstream effects include the inhibition of estrogen-driven proliferation and the induction of a secretory phenotype.
The following diagram illustrates the general workflow for assessing the effect of norgestimate on endometrial cells in vitro:
Downstream Signaling Pathways
While initial studies focused on the direct effects of progesterone receptor activation, subsequent research has elucidated a complex network of downstream signaling pathways that are modulated by progestins. These include pathways involving Insulin-like Growth Factor (IGF) and Transforming Growth Factor-beta (TGF-β), which play crucial roles in regulating endometrial proliferation, differentiation, and receptivity. However, specific details of how norgestimate individually modulates these pathways in endometrial cells were not the primary focus of the initial studies.
The diagram below depicts a simplified model of progesterone receptor signaling in an endometrial cell:
References
- 1. volusonclub.net [volusonclub.net]
- 2. Receptor binding of norgestimate--a new orally active synthetic progestational compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The affinity of norgestimate for uterine progestogen receptors and its direct action on the uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
The Metabolic Journey of Norgestimate: A Technical Guide to its Metabolites and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norgestimate (B1679921) (NGM), a third-generation progestin, is a widely prescribed component of oral contraceptives and menopausal hormone therapy.[1][2] Its pharmacological effects are not solely attributable to the parent compound but are largely mediated by a cascade of active metabolites formed through extensive first-pass metabolism in the gastrointestinal tract and liver.[1][3][4] This technical guide provides an in-depth exploration of the discovery, metabolic pathways, and biological activities of norgestimate's key metabolites. It is designed to be a comprehensive resource, incorporating detailed experimental methodologies, quantitative data, and visual representations of the core processes for researchers and professionals in the field of drug development.
Metabolic Pathway of Norgestimate
Norgestimate acts as a prodrug, undergoing rapid and extensive biotransformation to yield its primary and secondary active metabolites.[1][5] The initial and most significant metabolic step is the deacetylation of norgestimate at the C17 position, primarily in the liver and intestines, to form 17-deacetyl norgestimate, also known as norelgestromin (B1679859) (NGMN).[1][6][7] NGMN is the major active metabolite and circulates in the serum at significant concentrations.[6][8]
Further metabolism of NGMN and norgestimate leads to the formation of other active metabolites, including levonorgestrel (B1675169) (LNG) and 3-keto norgestimate.[8][9] Levonorgestrel is formed from norgestimate and accounts for a smaller portion of the administered dose.[1] The metabolic cascade also involves hydroxylation and conjugation, leading to the formation of various other metabolites that are eventually eliminated.[3][4][10] The cytochrome P450 enzyme CYP3A4 has been identified as playing a key role in the metabolism of NGMN.[11]
Biological Activity of Norgestimate and its Metabolites
The progestational and androgenic activities of norgestimate and its metabolites are determined by their binding affinities to the progesterone (B1679170) receptor (PR) and androgen receptor (AR), respectively. Norgestimate itself has a relatively low binding affinity for the PR.[5] The primary metabolite, norelgestromin (NGMN), and another metabolite, levonorgestrel (LNG), are the major contributors to the progestational effects.[8][12]
Notably, norgestimate and its primary metabolite, norelgestromin, exhibit minimal androgenicity due to their very poor affinity for the androgen receptor.[9][13][14] This is a key characteristic that distinguishes norgestimate as a third-generation progestin. Furthermore, norgestimate and its metabolites do not bind significantly to sex hormone-binding globulin (SHBG), which means they do not displace testosterone (B1683101) from SHBG, thereby avoiding an increase in free testosterone levels.[13][15]
Quantitative Data on Receptor Binding and Protein Binding
The following tables summarize the quantitative data on the receptor binding affinities and plasma protein binding of norgestimate and its key metabolites.
| Compound | Progesterone Receptor (PR) Relative Binding Affinity (%)* | Androgen Receptor (AR) Relative Binding Affinity (%)** |
| Norgestimate | 15[1] | 0.3[9][13] |
| Norelgestromin (17-deacetyl norgestimate) | 10[1] | 1.3[9][13] |
| Levonorgestrel | 150[1] | 22[9][13] |
| 3-keto norgestimate | ~500***[9] | 2.5[9] |
| Levonorgestrel acetate | 135[1] | Not Reported |
*Relative to promegestone (B1679184) (100%)[1] or progesterone[9]. **Relative to dihydrotestosterone (B1667394) (DHT)[9][13]. ***Relative to progesterone[9].
| Compound | Plasma Protein Binding | Binds to SHBG |
| Norelgestromin | ~99% (to albumin)[1][12] | No[1][12] |
| Levonorgestrel | ~98% (to albumin and SHBG)[1][12] | Yes[1][12] |
Experimental Protocols
The characterization of norgestimate's metabolites and their biological activity has been achieved through a combination of in vitro and in vivo studies.
In Vitro Metabolism Studies
Objective: To identify the metabolites of norgestimate and the enzymes responsible for their formation.
Methodology:
-
Incubation: Radiolabeled ([³H] or [¹⁴C]) norgestimate is incubated with human intestinal mucosa, human liver microsomes, or recombinant human cytochrome P450 enzymes (e.g., CYP3A4).[7][11]
-
Cofactors: Incubations with microsomes and recombinant enzymes are performed in the presence and absence of NADPH to assess the role of NADPH-dependent enzymes.[7]
-
Metabolite Separation: Following incubation, the reaction mixture is analyzed to separate the parent compound from its metabolites. This is typically achieved using radiometric high-performance liquid chromatography (HPLC).[7]
-
Metabolite Identification: The separated metabolites are identified by co-chromatography with authentic standards and by mass spectrometry (MS) for structural elucidation.[7][10]
-
Enzyme Phenotyping: To identify the specific enzymes involved, selective chemical inhibitors of different P450 enzymes are included in the incubations with human liver microsomes.[11]
Receptor Binding Assays
Objective: To determine the binding affinities of norgestimate and its metabolites for the progesterone and androgen receptors.
Methodology:
-
Receptor Source: Cytosol from target tissues, such as human myometrial tissue for the progesterone receptor and rat prostate for the androgen receptor, is used as the source of the receptors.[5][9]
-
Radioligand: A radiolabeled ligand with high affinity for the receptor of interest (e.g., [³H]promegestone for PR, [³H]dihydrotestosterone for AR) is used.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compounds (norgestimate and its metabolites).
-
Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand, often using methods like dextran-coated charcoal.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The relative binding affinity (RBA) is then calculated by comparing the IC₅₀ of the test compound to that of a reference compound.
In Vivo Studies
Objective: To assess the progestational and androgenic activity of norgestimate and its metabolites in a living organism.
Methodology:
-
Animal Models: Rabbits are commonly used to assess progestational activity by measuring the stimulation of the endometrium (McPhail test).[9][13] Immature, castrated male rats are used to evaluate androgenic activity by measuring the stimulation of prostate growth.[9][13][14]
-
Compound Administration: The test compounds are administered to the animals, typically via subcutaneous injection or oral gavage.
-
Endpoint Measurement: After a defined treatment period, the target organs (uterus or prostate) are excised and weighed. The increase in tissue weight relative to a control group is used as a measure of biological activity.
-
Pharmacokinetic Studies: To understand the in vivo exposure to norgestimate and its metabolites, blood samples are collected from human subjects after administration of norgestimate.[8] The concentrations of the parent drug and its metabolites are then measured over time using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Conclusion
The biological activity of norgestimate is a composite of the actions of the parent drug and its array of active metabolites. The primary metabolite, norelgestromin, along with levonorgestrel, are the key mediators of its progestational effects. A defining feature of norgestimate is the minimal androgenicity of both the parent compound and its major metabolite, norelgestromin. This detailed understanding of the metabolic fate and pharmacological profile of norgestimate's metabolites, derived from rigorous in vitro and in vivo experimental protocols, is crucial for the continued development and clinical application of this important progestin.
References
- 1. Norgestimate - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Norgestimate and Ethinyl Estradiol Tablets USP, 0.25 mg/0.035 mg [dailymed.nlm.nih.gov]
- 5. Receptor binding of norgestimate--a new orally active synthetic progestational compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Metabolism of norgestimate by human gastrointestinal mucosa and liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacologic and pharmacokinetic characteristics of norgestimate and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biotransformation of norgestimate in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolite Identification, Reaction Phenotyping, and Retrospective Drug-Drug Interaction Predictions of 17-Deacetylnorgestimate, the Active Component of the Oral Contraceptive Norgestimate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Serum distribution of the major metabolites of norgestimate in relation to its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical evaluation of norgestimate, a progestin with minimal androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preclinical evaluation of norgestimate, a progestin with minimal androgenic activity. | Sigma-Aldrich [sigmaaldrich.com]
- 15. Relative binding affinity of norgestimate and other progestins for human sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
basic research into ethinyl estradiol's binding affinity for estrogen receptors
Ethinyl Estradiol's Binding Affinity for Estrogen Receptors: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of ethinyl estradiol (B170435) (EE), a potent synthetic estrogen, for its primary targets, the estrogen receptors (ERα and ERβ). This document delves into the quantitative aspects of this interaction, outlines the standard experimental protocols for its measurement, and visually represents the associated signaling pathways and experimental workflows.
Introduction
Ethinyl estradiol is a synthetic derivative of the natural estrogen, 17β-estradiol.[1] Developed in the 1930s, its enhanced oral bioavailability and metabolic stability have made it a cornerstone of hormonal contraceptives and hormone replacement therapies.[1][2] The biological effects of ethinyl estradiol are mediated primarily through its interaction with the two main estrogen receptor subtypes, ERα and ERβ.[1] These receptors are ligand-activated transcription factors that modulate the expression of a wide array of genes, influencing physiological processes in reproductive tissues, bone, the cardiovascular system, and the central nervous system.[3][4] Understanding the precise binding affinity of ethinyl estradiol for these receptors is critical for drug design, efficacy assessment, and predicting potential side effects.
Quantitative Binding Affinity Data
The binding affinity of ethinyl estradiol for estrogen receptors is a measure of the strength of the interaction between the ligand (ethinyl estradiol) and the receptor. This is typically quantified using several metrics:
-
Dissociation Constant (Kd): The concentration of a ligand at which half of the receptor binding sites are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.
-
Inhibition Constant (Ki): The concentration of a competing ligand (inhibitor) that would occupy 50% of the receptors if no radioligand were present. It is a measure of the affinity of the inhibitor for the receptor.[5]
-
Half-maximal Inhibitory Concentration (IC50): The concentration of a competitor that displaces 50% of the specifically bound radioligand in a competitive binding assay. IC50 values are dependent on the experimental conditions.[5][6]
-
Relative Binding Affinity (RBA): The ratio of the IC50 of a reference compound (typically 17β-estradiol) to the IC50 of the test compound, expressed as a percentage.[7]
The following table summarizes the quantitative binding affinity data for ethinyl estradiol with ERα and ERβ from various studies.
| Parameter | Receptor Subtype | Value | Species/System | Reference |
| Relative Binding Affinity (RBA) | ERα | 233% (relative to Estradiol) | Not Specified | [1] |
| Relative Binding Affinity (RBA) | ERβ | 38% (relative to Estradiol) | Not Specified | [1] |
| Relative Binding Affinity (RBA) | ERα | 194% (relative to Estradiol) | Not Specified | [1] |
| Relative Binding Affinity (RBA) | ERβ | 151% (relative to Estradiol) | Not Specified | [1] |
| IC50 | ERα (wt-ERαLBD) | 0.81 ± 0.05 nM | Human (in vitro) | [8] |
| Kd | ER (from MCF-7 cells) | 36.47 ± 6.82 nM (for [¹³¹I]EITE derivative) | Human (MCF-7 cells) | [9] |
| Kd | ER (from MCF-7 cells) | 61.83 ± 13.95 nM (for [¹³¹I]MITE derivative) | Human (MCF-7 cells) | [9] |
Note: Direct Ki and Kd values for unlabeled ethinyl estradiol are less commonly reported in literature compared to RBA and IC50 values. The affinity can vary based on the assay system and conditions.
Experimental Protocols
The most common method for determining the binding affinity of ethinyl estradiol for estrogen receptors is the in vitro competitive radioligand binding assay.[10] This assay measures the ability of a test compound (the "competitor," e.g., ethinyl estradiol) to displace a radiolabeled ligand (e.g., [³H]17β-estradiol) from the estrogen receptor.[6][10]
Competitive Radioligand Binding Assay using Rat Uterine Cytosol
This protocol is a widely accepted standard for assessing ER binding affinity.[6][11]
Objective: To determine the relative binding affinity (RBA) of ethinyl estradiol for the estrogen receptor.
Materials:
-
Receptor Source: Uterine cytosol from ovariectomized Sprague-Dawley rats.[7]
-
Radioligand: [³H]17β-estradiol ([³H]-E2).
-
Competitors: Unlabeled 17β-estradiol (for standard curve), ethinyl estradiol (test compound), and a non-binding control.
-
Buffers: TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[6]
-
Separation Agent: Hydroxylapatite (HAP) slurry to separate bound from free radioligand.[6][7]
-
Scintillation Cocktail: For quantifying radioactivity.
Methodology:
-
Preparation of Rat Uterine Cytosol: a. Uteri are collected from female rats ovariectomized 7-10 days prior to the experiment.[6] b. The tissue is homogenized in ice-cold TEDG buffer.[6] c. The homogenate is centrifuged at low speed (e.g., 2,500 x g) to pellet the nuclear fraction.[6] d. The resulting supernatant is then ultracentrifuged at high speed (e.g., 105,000 x g) for 60 minutes to obtain the high-speed supernatant, which is the cytosol containing the soluble estrogen receptors.[6] e. The protein concentration of the cytosol is determined.
-
Competitive Binding Assay: a. A constant concentration of [³H]-E2 (e.g., 0.5 - 1.0 nM) and a fixed amount of uterine cytosol protein (e.g., 50-100 µg) are added to a series of assay tubes.[6] b. Increasing concentrations of unlabeled ethinyl estradiol (spanning at least six orders of magnitude) are added to the tubes.[12] A parallel set of tubes with unlabeled 17β-estradiol is prepared to generate a standard curve. c. Tubes are incubated, typically overnight (16-20 hours) at 4°C, to reach binding equilibrium.[7][11] d. To determine non-specific binding, a set of tubes containing a 100-fold excess of unlabeled estradiol is included.[6]
-
Separation of Bound and Free Ligand: a. A cold hydroxylapatite (HAP) slurry is added to each tube. The HAP binds the receptor-ligand complexes.[7][11] b. The tubes are vortexed and incubated on ice, then centrifuged to pellet the HAP. c. The supernatant containing the free (unbound) radioligand is discarded.[11] d. The HAP pellet is washed with buffer to remove any remaining free radioligand.
-
Quantification and Data Analysis: a. Ethanol (B145695) is added to the HAP pellet to release the bound radioligand.[11] b. The ethanol solution is transferred to a scintillation vial with scintillation cocktail, and the radioactivity (in disintegrations per minute, DPM) is measured using a scintillation counter. c. The percentage of [³H]-E2 bound is plotted against the logarithm of the competitor concentration. d. A sigmoidal dose-response curve is generated, and the IC50 value (the concentration of ethinyl estradiol that inhibits 50% of the maximum [³H]-E2 binding) is calculated using non-linear regression analysis.[6][12] e. The Relative Binding Affinity (RBA) is calculated as: (IC50 of 17β-estradiol / IC50 of ethinyl estradiol) x 100.[7]
Visualizations: Pathways and Workflows
Estrogen Receptor Signaling Pathway
Upon binding ethinyl estradiol, the estrogen receptor undergoes a conformational change, dimerizes, and initiates a cascade of molecular events through both genomic and non-genomic pathways to regulate gene expression.[4]
Caption: Genomic signaling pathway of ethinyl estradiol via nuclear estrogen receptors.
Experimental Workflow for Competitive Binding Assay
The following diagram outlines the logical steps involved in a typical competitive radioligand binding assay to determine the IC50 and RBA of a test compound.
Caption: Workflow diagram for a competitive radioligand binding assay.
Relationship Between Binding Affinity Metrics
The various metrics used to describe binding affinity are related but distinct. This diagram illustrates their conceptual relationship in the context of drug discovery and characterization.
Caption: Conceptual relationship between key binding affinity parameters.
References
- 1. Ethinylestradiol - Wikipedia [en.wikipedia.org]
- 2. Ethinylestradiol is a semisynthetic estrogen. Ethinyl estradiol binds to the estrogen receptor complex and enters the nucleus, activating DNA transcription of genes involved in estrogenic cellular responses. Ethinylestradiol medication which is used widely in birth control pills in combination with progestins. Ethinylestradiol was developed in the 1930s and was introduced for medical use in 1943. | SynZeal [synzeal.com]
- 3. What is the mechanism of Ethinyl Estradiol? [synapse.patsnap.com]
- 4. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Radioiodinated Ethinylestradiol Derivatives for Estrogen Receptor Targeting Breast Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]
- 11. epa.gov [epa.gov]
- 12. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Exploratory Studies on the Long-Term Epigenetic Effects of Norgestimate Exposure: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norgestimate (B1679921), a synthetic progestin widely used in oral contraceptives, undergoes rapid and extensive metabolism in the body to its active metabolites, primarily norelgestromin (B1679859) and levonorgestrel (B1675169). While direct long-term epigenetic studies on norgestimate are scarce, emerging evidence on its active metabolite, levonorgestrel, suggests potential interactions with the epigenome. This technical guide provides a comprehensive overview of the potential long-term epigenetic effects of norgestimate exposure, drawing upon current knowledge of its metabolites and the broader class of synthetic progestins. It details potential mechanisms involving DNA methylation and histone modifications, proposes relevant signaling pathways, and provides in-depth experimental protocols for future research in this critical area.
Introduction to Norgestimate and Epigenetics
Norgestimate is a third-generation synthetic progestin characterized by its high progestational activity and minimal androgenicity.[1][2] It is a key component of combination oral contraceptives prescribed for pregnancy prevention and the management of conditions like acne vulgaris.[3][4] Upon oral administration, norgestimate functions as a prodrug, meaning it is pharmacologically inactive until it is metabolized in the body into its active forms.[3][5][6][7][8]
Epigenetics refers to heritable changes in gene expression that do not involve alterations to the underlying DNA sequence.[9][10] These modifications, including DNA methylation and histone modifications, play a crucial role in regulating cellular processes and are increasingly recognized as potential mediators of the long-term effects of environmental and pharmaceutical exposures. Given the widespread and often long-term use of norgestimate-containing contraceptives, understanding its potential impact on the epigenome is of significant public health interest.
Due to the limited direct research on the epigenetic effects of norgestimate, this guide will focus on the known and potential effects of its primary active metabolite, levonorgestrel, as a scientifically grounded proxy.
Pharmacokinetics and Metabolism of Norgestimate
Norgestimate is rapidly and almost completely metabolized during first-pass metabolism in the intestines and liver.[3][6][7][8] The primary active metabolites are norelgestromin and, to a lesser extent, levonorgestrel.[3][6][7][8]
-
Norelgestromin: The major active metabolite, formed through deacetylation of norgestimate.[8]
These metabolites are responsible for the progestational effects of norgestimate. Competition experiments have shown that levonorgestrel and its acetate (B1210297) metabolite have a high binding affinity for the progesterone (B1679170) receptor, suggesting they are the primary mediators of norgestimate's biological activity.[5]
Potential Long-Term Epigenetic Effects of Norgestimate Exposure
The long-term epigenetic consequences of norgestimate exposure are likely mediated by its active metabolites, particularly levonorgestrel, through their interaction with nuclear receptors and subsequent influence on the epigenetic machinery.
DNA Methylation
DNA methylation is a key epigenetic mark involving the addition of a methyl group to a cytosine residue, typically within a CpG dinucleotide context, which can influence gene expression.
Studies on levonorgestrel have provided initial insights into its potential to alter DNA methylation patterns. For instance, exposure to levonorgestrel in rare minnows has been shown to induce changes in global DNA methylation levels in the testes and gender-specific methylation patterns in the 5' flanking region of the cyp19a1a gene, which is involved in estrogen synthesis.[11]
Table 1: Summary of Quantitative Data on Levonorgestrel-Induced Epigenetic Changes
| Study Organism | Exposure Concentration | Tissue/Cell Type | Gene/Region Analyzed | Observed Epigenetic Change | Reference |
| Rare Minnow (Gobiocypris rarus) | 10 ng/L Levonorgestrel | Testes | Global DNA | Significant decrease in methylation | [11] |
| Rare Minnow (Gobiocypris rarus) | 1 and 10 ng/L Levonorgestrel | Ovaries | cyp19a1a 5' flanking region | Hypomethylation | [11] |
| Rare Minnow (Gobiocypris rarus) | 1 and 10 ng/L Levonorgestrel | Testes | cyp19a1a 5' flanking region | Hypermethylation | [11] |
Histone Modifications
Histone modifications, such as acetylation and methylation, alter the structure of chromatin, thereby influencing the accessibility of DNA to transcription factors and regulating gene expression. While direct studies on norgestimate or its metabolites and histone modifications are lacking, the mechanism of action of progestins provides a strong theoretical basis for such interactions. Progesterone receptors, when activated by ligands like levonorgestrel, can recruit a variety of co-regulators, including histone acetyltransferases (HATs) and histone deacetylases (HDACs), which catalyze the addition or removal of acetyl groups from histone tails, respectively.
Signaling Pathways and Experimental Workflows
The epigenetic effects of norgestimate's metabolites are likely initiated through their binding to the progesterone receptor (PR), which can influence gene expression through both classical and non-classical signaling pathways.
Progesterone Receptor Signaling Pathway Leading to Epigenetic Modifications
Activated PR can translocate to the nucleus and bind to progesterone response elements (PREs) in the DNA, recruiting chromatin-modifying enzymes that lead to changes in DNA methylation and histone modifications, ultimately altering gene transcription.
Experimental Workflow for DNA Methylation Analysis
A typical workflow for investigating changes in DNA methylation involves bisulfite sequencing, which converts unmethylated cytosines to uracils, allowing for their differentiation from methylated cytosines during sequencing.
References
- 1. Preclinical evaluation of norgestimate, a progestin with minimal androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Norgestimate and Ethinyl Estradiol: Package Insert / Prescribing Info / MOA [drugs.com]
- 5. Receptor binding of norgestimate--a new orally active synthetic progestational compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Norgestimate and Ethinyl Estradiol Tablets USP, 0.25 mg/0.035 mg [dailymed.nlm.nih.gov]
- 7. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Norgestimate - Wikipedia [en.wikipedia.org]
- 9. Frontiers | The role of epigenetics in women’s reproductive health: the impact of environmental factors [frontiersin.org]
- 10. Emerging Roles of Epigenetics in the Control of Reproductive Function: Focus on Central Neuroendocrine Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endocrine disrupting effects induced by levonorgestrel linked to altered DNA methylation in rare minnow (Gobiocypris rarus) - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Investigation of Norgestimate and Ethinyl Estradiol on the Endocrine System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive investigation into the foundational effects of the combination of norgestimate (B1679921) and ethinyl estradiol (B170435) on the endocrine system. This combination, widely used in oral contraceptives, exerts its primary effects through the modulation of the hypothalamic-pituitary-ovarian (HPO) axis, leading to the inhibition of ovulation. Furthermore, it induces significant alterations in peripheral endocrine markers and target tissues. This document details the molecular interactions, hormonal fluctuations, and physiological changes elicited by this combination. It includes quantitative data on receptor binding affinities and effects on sex hormone-binding globulin (SHBG), alongside detailed experimental protocols for the assessment of these endocrine parameters. Visualizations of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the core mechanisms.
Mechanism of Action on the Endocrine System
The combination of norgestimate, a synthetic progestin, and ethinyl estradiol, a synthetic estrogen, primarily functions as a contraceptive by suppressing the ovulatory cycle through its influence on the hypothalamic-pituitary-ovarian (HPO) axis.[1]
1.1 Hypothalamic-Pituitary-Ovarian (HPO) Axis Modulation
Ethinyl estradiol and norgestimate act centrally to disrupt the normal pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus. This, in turn, suppresses the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the anterior pituitary gland.[1] The sustained, non-cyclical levels of these synthetic hormones provide negative feedback on the hypothalamus and pituitary.
-
Ethinyl Estradiol: Suppresses FSH release, which is crucial for the recruitment and maturation of ovarian follicles.
-
Norgestimate: Primarily suppresses the LH surge, the trigger for ovulation.
This dual suppression of gonadotropins prevents follicular development and the subsequent release of an oocyte.[1] While precise quantitative data on the percentage of gonadotropin suppression in clinical trials are not consistently reported as specific percentages, studies consistently demonstrate a significant reduction in both LH and FSH levels, leading to the inhibition of ovulation.[2][3]
1.2 Peripheral Effects
Beyond the central mechanism of ovulation inhibition, norgestimate and ethinyl estradiol exert significant effects on peripheral reproductive tissues:
-
Cervical Mucus: Norgestimate alters the composition of cervical mucus, making it thicker and more viscous. This change impedes sperm penetration into the uterus.[1]
-
Endometrium: The combination of norgestimate and ethinyl estradiol induces changes in the endometrium, creating a lining that is less receptive to the implantation of a fertilized egg.[1]
1.3 Androgenicity and Sex Hormone-Binding Globulin (SHBG)
Norgestimate is recognized for its high progestational activity with minimal androgenicity.[4] Ethinyl estradiol stimulates the hepatic synthesis of sex hormone-binding globulin (SHBG). The combination of norgestimate and ethinyl estradiol leads to a significant increase in circulating SHBG levels. This increase in SHBG binds to and reduces the concentration of free androgens, such as testosterone.[5]
Quantitative Data
The following tables summarize the quantitative data regarding the receptor binding affinities of norgestimate, its metabolites, and ethinyl estradiol, as well as the impact on SHBG levels.
Table 1: Receptor Binding Affinities of Norgestimate and its Metabolites
| Compound | Progesterone Receptor (PR) - Relative Binding Affinity (RBA) (%) | Androgen Receptor (AR) - Relative Binding Affinity (RBA) (%) |
| Norgestimate | 124 | 1.3 |
| Norelgestromin (17-deacetyl norgestimate) | Similar to Progesterone | Minimal |
| Levonorgestrel | ~500 | ~22 |
Relative Binding Affinity (RBA) is expressed as a percentage of the reference compound (Progesterone for PR, Dihydrotestosterone for AR).
Table 2: Receptor Binding Affinity of Ethinyl Estradiol
| Compound | Estrogen Receptor Alpha (ERα) - Relative Binding Affinity (RBA) (%) | Estrogen Receptor Beta (ERβ) - Relative Binding Affinity (RBA) (%) |
| Ethinyl Estradiol | 194 | 151 |
Relative Binding Affinity (RBA) is expressed as a percentage of the reference compound (Estradiol).
Table 3: Effect of Norgestimate and Ethinyl Estradiol Combination on Sex Hormone-Binding Globulin (SHBG)
| Treatment | Change in SHBG Levels | Reference |
| Ethinyl Estradiol (35 µg) / Norgestimate (250 µg) | ~200-240% increase | [5] |
| Ethinyl Estradiol (35 µg) / Norethisterone (1000 µg) | ~180-200% increase | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of norgestimate and ethinyl estradiol.
3.1 Competitive Receptor Binding Assay
Objective: To determine the in vitro binding affinity of norgestimate, its metabolites, and ethinyl estradiol to their respective steroid hormone receptors (progesterone, androgen, and estrogen receptors).
Principle: This assay measures the ability of an unlabeled test compound (e.g., norgestimate) to compete with a radiolabeled ligand for binding to a specific receptor. The concentration of the test compound that inhibits 50% of the radiolabeled ligand binding (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.[7][8][9][10][11]
Methodology:
-
Receptor Preparation:
-
Prepare cytosol or membrane fractions containing the target receptor from appropriate tissues (e.g., rabbit uterus for PR, rat prostate for AR, human breast cancer cell lines for ER) or use purified recombinant receptors.
-
Determine the protein concentration of the receptor preparation using a standard protein assay (e.g., Bradford assay).
-
-
Assay Setup:
-
In a multi-well plate, add a fixed concentration of the radiolabeled ligand (e.g., ³H-progesterone for PR, ³H-dihydrotestosterone for AR, ³H-estradiol for ER).
-
Add increasing concentrations of the unlabeled test compound (norgestimate, its metabolites, or ethinyl estradiol) to the wells.
-
Include control wells for total binding (radiolabeled ligand and receptor only) and non-specific binding (radiolabeled ligand, receptor, and a high concentration of a known potent unlabeled ligand).
-
-
Incubation:
-
Add the receptor preparation to all wells.
-
Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound radiolabeled ligand from the unbound ligand. Common methods include:
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters. The filters trap the receptor-ligand complexes.
-
Dextran-Coated Charcoal: Add a charcoal suspension to adsorb the unbound radiolabeled ligand, followed by centrifugation to pellet the charcoal.
-
-
-
Quantification:
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
3.2 Radioimmunoassay (RIA) for Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH)
Objective: To quantify the serum concentrations of LH and FSH in subjects treated with norgestimate and ethinyl estradiol.
Principle: This is a competitive immunoassay where a radiolabeled hormone (e.g., ¹²⁵I-LH) competes with the unlabeled hormone in the patient's serum for binding to a limited number of specific antibodies. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of the unlabeled hormone in the sample.[12][13][14][15]
Methodology:
-
Reagent Preparation:
-
Prepare standard solutions of LH and FSH with known concentrations.
-
Prepare a solution of radiolabeled LH or FSH (e.g., ¹²⁵I-LH or ¹²⁵I-FSH).
-
Prepare a solution of the specific primary antibody against LH or FSH.
-
Prepare a secondary antibody (anti-gamma globulin) for precipitation.
-
-
Assay Procedure:
-
Pipette patient serum samples, standards, and controls into respective tubes.
-
Add the specific primary antibody to all tubes (except for non-specific binding controls).
-
Add the radiolabeled hormone to all tubes.
-
Vortex and incubate the tubes at a specified temperature and duration (e.g., 24 hours at 4°C) to allow for competitive binding.
-
Add the secondary antibody to precipitate the primary antibody-hormone complexes.
-
Incubate to allow for the formation of the precipitate.
-
Centrifuge the tubes to pellet the precipitate.
-
-
Measurement:
-
Decant the supernatant.
-
Measure the radioactivity of the pellet using a gamma counter.
-
-
Data Analysis:
-
Construct a standard curve by plotting the radioactivity of the standards against their known concentrations.
-
Determine the concentration of LH or FSH in the patient samples by interpolating their radioactivity values on the standard curve.
-
3.3 Endometrial Biopsy and Histological Examination
Objective: To evaluate the morphological changes in the endometrium induced by norgestimate and ethinyl estradiol.
Principle: An endometrial tissue sample is obtained from the uterus and processed for microscopic examination to assess glandular and stromal development, and other histological features.[16][17][18][19][20]
Methodology:
-
Specimen Collection:
-
An endometrial biopsy is performed using a flexible plastic catheter (e.g., Pipelle) inserted through the cervix into the uterine cavity.
-
Suction is applied to aspirate a sample of the endometrial lining.
-
-
Fixation and Processing:
-
The collected tissue is immediately placed in a fixative solution (e.g., 10% neutral buffered formalin).
-
The fixed tissue is then processed through a series of alcohol and xylene solutions to dehydrate and clear the tissue.
-
The tissue is embedded in paraffin (B1166041) wax to form a solid block.
-
-
Sectioning and Staining:
-
Thin sections (e.g., 4-5 micrometers) are cut from the paraffin block using a microtome.
-
The sections are mounted on glass slides.
-
The paraffin is removed, and the tissue is rehydrated.
-
The sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to visualize cellular structures.
-
-
Microscopic Examination:
-
A pathologist examines the stained slides under a light microscope.
-
The pathologist assesses various histological features, including:
-
Glandular architecture and development (e.g., straight, coiled, secretory activity).
-
Stromal characteristics (e.g., cellularity, edema, decidualization).
-
Vascular changes.
-
Presence of inflammatory cells.
-
-
3.4 Assessment of Cervical Mucus Properties
Objective: To evaluate the changes in the biophysical properties of cervical mucus induced by norgestimate.
Principle: Changes in cervical mucus consistency, such as viscosity and spinnbarkeit (stretchability), are assessed as indicators of the hormonal environment. Progestin dominance, induced by norgestimate, typically results in thick, scant, and non-stretchable mucus.[21][22][23][24][25]
Methodology:
-
Sample Collection:
-
A sample of cervical mucus is collected from the endocervical canal using a sterile forceps or aspirator.
-
-
Macroscopic Assessment (Insler Score or similar):
-
Amount: The quantity of mucus is visually assessed (e.g., scant, moderate, abundant).
-
Spinnbarkeit: A drop of mucus is placed on a slide, and a coverslip is pressed on it and then slowly lifted. The length to which the mucus thread can be stretched before it breaks is measured in centimeters.
-
Ferning: A thin layer of mucus is spread on a slide, allowed to air dry, and examined under a microscope for the presence of a characteristic fern-like pattern, which is typical of estrogenic mucus and absent under progestin influence.
-
Viscosity: The consistency of the mucus is assessed by drawing it into a pipette and observing its flow characteristics or by using a viscometer.
-
-
Microscopic Assessment:
-
A sample of mucus can be examined under a microscope to assess cellularity and the presence of leukocytes.
-
-
Sperm Penetration Assay (optional):
-
The ability of sperm to penetrate the cervical mucus can be assessed in vitro by placing a drop of semen in contact with the mucus sample on a slide and observing sperm motility and progression into the mucus under a microscope.
-
Visualizations
4.1 Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts discussed in this guide.
Caption: Regulation of the Hypothalamic-Pituitary-Ovarian (HPO) Axis and the inhibitory effect of Norgestimate and Ethinyl Estradiol.
Caption: Workflow for a Competitive Receptor Binding Assay.
Caption: Workflow for Endometrial Biopsy and Histological Examination.
Conclusion
The combination of norgestimate and ethinyl estradiol exerts a multi-faceted and profound effect on the female endocrine system, culminating in highly effective contraception. The primary mechanism involves the suppression of the HPO axis, leading to an anovulatory state. This central action is complemented by peripheral effects on cervical mucus and the endometrium, which further reduce the likelihood of fertilization and implantation. The favorable endocrine profile of norgestimate, characterized by its high progestational selectivity and minimal androgenicity, combined with the estrogenic effects of ethinyl estradiol on SHBG, contributes to its clinical utility. The data and protocols presented in this guide provide a foundational framework for researchers and drug development professionals engaged in the study of hormonal contraceptives and their impact on the endocrine system. Further investigation into the long-term endocrine and metabolic consequences of these synthetic hormones remains an important area of research.
References
- 1. What is the mechanism of Norgestimate? [synapse.patsnap.com]
- 2. Effects of 180 micrograms and 250 micrograms norgestimate on pituitary-ovarian function and cervical mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of monophasic combinations of ethinyl estradiol and norethindrone on gonadotropins, androgens and sex hormone binding globulin: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Norgestimate: a clinical overview of a new progestin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of two oral contraceptives containing ethinylestradiol and gestodene or norgestimate upon androgen parameters and serum binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of some oral contraceptives on serum concentrations of sex hormone binding globulin and ceruloplasmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. support.nanotempertech.com [support.nanotempertech.com]
- 8. benchchem.com [benchchem.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. medicallabnotes.com [medicallabnotes.com]
- 13. Assays for follicle stimulating hormone and luteinising hormone: guidelines for the provision of a clinical biochemistry service - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Radioimmunoassay for Luteinizing Hormone in Human plasma Or Serum: Physiological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. phoenixbiotech.net [phoenixbiotech.net]
- 16. My approach to the interpretation of endometrial biopsies and curettings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aplm [aplm.kglmeridian.com]
- 18. Approach to endometrial biopsy | PPTX [slideshare.net]
- 19. cap.objects.frb.io [cap.objects.frb.io]
- 20. Reddit - The heart of the internet [reddit.com]
- 21. openscholarship.wustl.edu [openscholarship.wustl.edu]
- 22. A simplified technique for evaluation of the biophysical properties of cervical mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Appraising cervical mucus: a new approach to evaluating contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Physical properties of cervical mucus. | Semantic Scholar [semanticscholar.org]
- 25. mdpi.com [mdpi.com]
Methodological & Application
Application Note: HPLC-UV Method for Simultaneous Determination of Norgestimate and Ethinyl Estradiol in Pharmaceutical Formulations
Introduction
Norgestimate (B1679921) (NGM) and Ethinyl Estradiol (B170435) (EE) are synthetic hormones commonly used in combination for oral contraception. Norgestimate is a progestin, and ethinyl estradiol is an estrogen. The accurate and simultaneous quantification of these two active pharmaceutical ingredients (APIs) in a single formulation is crucial for ensuring the safety and efficacy of the final drug product. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for this purpose. The method is demonstrated to be simple, rapid, and reliable for routine quality control analysis.
Principle
The method employs reversed-phase chromatography to separate norgestimate and ethinyl estradiol. The separation is achieved on a C18 or C8 stationary phase with a mobile phase consisting of a mixture of aqueous and organic solvents. The analytes are detected and quantified based on their UV absorbance. This method is stability-indicating, as it can separate the main compounds from their potential degradation products.[1][2]
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
Table 1: Chromatographic Conditions
| Parameter | Recommended Conditions | Alternative Conditions |
| HPLC Column | Reversed-phase C18, 5 µm, 4.6 x 150 mm | Sub-2 µm fused core particle C8, 4.6 x 150 mm[3][4] |
| Mobile Phase | Water:Tetrahydrofuran:Methanol (B129727) (65:25:10 v/v/v)[1][2] | Water and Acetonitrile (gradient)[3][4] |
| Flow Rate | 1.0 mL/min[3][4] | 2.1 mL/min[5] |
| Injection Volume | 10 µL | - |
| Column Temp. | Ambient (25 °C) | 40 °C |
| UV Detection | 230 nm[3][5] | 255 nm[6] |
| Run Time | ~10 minutes | - |
Preparation of Solutions
a. Mobile Phase Preparation: Prepare the chosen mobile phase by accurately measuring the required volumes of each solvent. For instance, for the recommended conditions, mix 650 mL of HPLC grade water, 250 mL of tetrahydrofuran, and 100 mL of methanol. Degas the mobile phase using a suitable method such as sonication or vacuum filtration before use.[1][2][5]
b. Standard Stock Solution Preparation: Accurately weigh about 25 mg of USP Norgestimate RS and 3.5 mg of USP Ethinyl Estradiol RS and transfer to a 50 mL volumetric flask. Dissolve in a suitable solvent such as methanol or the mobile phase.[3][5] Sonicate if necessary to ensure complete dissolution. Make up to the volume with the same solvent. This will yield a stock solution with concentrations of approximately 500 µg/mL of Norgestimate and 70 µg/mL of Ethinyl Estradiol.
c. Working Standard Solution Preparation: From the standard stock solution, prepare a working standard solution of a concentration similar to that expected in the sample preparation. For example, dilute the stock solution with the mobile phase to obtain a final concentration of about 7 µg/mL of ethinyl estradiol and a corresponding concentration of norgestimate.[5]
d. Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets to ensure homogeneity.[5]
-
Accurately weigh a portion of the powdered tablets equivalent to about 0.175 mg of ethinyl estradiol and transfer to a 50 mL centrifuge tube.[5]
-
Add 25.0 mL of a suitable solvent (e.g., methanol or mobile phase) and vortex for at least 15 minutes to extract the active ingredients.[1][2][5]
-
Sonicate the mixture for at least 5 minutes to ensure complete dissolution of the APIs.[5]
-
Filter the resulting solution through a 0.45 µm porosity filter to remove any undissolved excipients.[5] The filtrate is the sample solution ready for injection.
System Suitability
Before sample analysis, the chromatographic system must meet predefined system suitability criteria to ensure its proper functioning.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Resolution (between NGM isomers) | ≥ 1.5[5][7] |
| % RSD of Peak Areas (n=6) | ≤ 2.0%[5] |
Norgestimate may exist as syn and anti isomers, and the method should be able to separate them.[1][2]
Method Validation Data
The described HPLC-UV method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[6][8]
Table 3: Summary of Validation Parameters
| Parameter | Result |
| Linearity (Correlation Coefficient, R²) | > 0.999[6][8] |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | Analyte dependent |
| Limit of Quantification (LOQ) | Analyte dependent |
Experimental Workflow
The following diagram illustrates the overall workflow of the HPLC-UV method for the simultaneous determination of norgestimate and ethinyl estradiol.
Caption: Experimental workflow for HPLC-UV analysis.
Conclusion
The presented HPLC-UV method provides a reliable and efficient means for the simultaneous determination of norgestimate and ethinyl estradiol in pharmaceutical dosage forms. The method is straightforward, utilizing common HPLC instrumentation and reagents, making it suitable for routine quality control testing in the pharmaceutical industry. The validation data confirms that the method is linear, accurate, and precise.
References
- 1. Determination of norgestimate and ethinyl estradiol in tablets by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Norgestimate and Ethinyl Estradiol in Tablets by High-Performance Liquid Chromatography | CoLab [colab.ws]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Norgestimate and Ethinyl Estradiol Tablets [drugfuture.com]
- 6. jchr.org [jchr.org]
- 7. uspnf.com [uspnf.com]
- 8. researchgate.net [researchgate.net]
Application Note: Quantification of Ethinyl Estradiol in Human Plasma using UPLC-MS/MS
Abstract
This application note describes a highly sensitive and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of ethinyl estradiol (B170435) (EE) in human plasma. Due to the low circulating concentrations of ethinyl estradiol, achieving high sensitivity is critical for pharmacokinetic and bioequivalence studies.[1] This method incorporates a chemical derivatization step with dansyl chloride to significantly enhance the ionization efficiency and signal response of ethinyl estradiol in the mass spectrometer.[1][2][3][4] Two detailed protocols for sample preparation are presented: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The method demonstrates excellent linearity, precision, and accuracy, with a lower limit of quantification (LLOQ) reaching the low picogram-per-milliliter (pg/mL) level.
Introduction
Ethinyl estradiol is a synthetic estrogen widely used in oral contraceptive formulations.[3] Accurate measurement of its concentration in plasma is essential for assessing bioavailability, bioequivalence, and for conducting pharmacokinetic studies.[1] The challenge in bioanalysis of ethinyl estradiol lies in its very low dosage levels and subsequent low circulating concentrations in plasma.[2][5][6]
UPLC-MS/MS has become the preferred technique for this application due to its superior sensitivity, specificity, and speed.[2] To overcome the low ionization efficiency of native ethinyl estradiol, a derivatization strategy is often employed. Derivatization with dansyl chloride introduces a readily ionizable tertiary amine group to the molecule, which dramatically improves its response in positive ion electrospray ionization (ESI+) mode.[4] This allows for the development of methods with LLOQs as low as 1 to 5 pg/mL.[1][2][3]
This document provides comprehensive protocols for sample preparation using both SPE and LLE, followed by UPLC-MS/MS analysis, and includes representative method performance data.
Experimental
-
Analytes and Standards: Ethinyl Estradiol (Reference Standard), Ethinyl Estradiol-d4 (Internal Standard, IS).
-
Reagents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Water (Milli-Q or equivalent), Formic Acid, Ammonium (B1175870) Formate (B1220265), Sodium Bicarbonate, Dansyl Chloride, Methyl t-butyl ether (MTBE), Ethyl Acetate, Hexane (B92381).
-
Plasma: Drug-free human plasma (K2-EDTA).
-
SPE Cartridges: Mixed-mode Cation Exchange (e.g., Oasis MCX, SOLA SCX) or Reversed-Phase (e.g., HyperSep Retain PEP).[3][7]
A typical UPLC-MS/MS system for this analysis would consist of a high-performance binary pump, an autosampler, a column oven, and a triple quadrupole mass spectrometer equipped with an electrospray ionization source.
Table 1: UPLC Conditions
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC, Shimadzu Nexera, or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent[2][5][6][8][9] |
| Mobile Phase A | 0.1% Formic Acid in Water or 2-5 mM Ammonium Formate[1][2][5][10][11] |
| Mobile Phase B | Acetonitrile or Methanol[1][2][5][10][11] |
| Flow Rate | 0.3 - 0.5 mL/min[2][5][6][9][10][11] |
| Gradient | Isocratic or Gradient elution optimized for separation from matrix components (e.g., 80% B)[4][10][11] |
| Column Temperature | 30 - 40 °C[1][7] |
| Injection Volume | 5 - 10 µL[1] |
| Run Time | 4 - 8 minutes[1][2][5][6][9][11] |
Table 2: Mass Spectrometer Conditions
| Parameter | Condition |
| Mass Spectrometer | Waters Xevo TQ-S, SCIEX Triple Quad™ 5500, Thermo TSQ Vantage/Altis, or equivalent[1][3] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[2][3][5][6][7][8][9][10][11][12] |
| MRM Transitions | Dansyl-EE: m/z 530.2 → 171.2[2][5][6][7][9][13] Dansyl-EE-d4 (IS): m/z 534.2 → 171.2[7] |
| Collision Energy (CE) | Optimized for maximum signal (Typical range: 35-40 V for Dansyl-EE)[2] |
| Cone Voltage (CV) | Optimized for maximum signal (Typical range: 50-60 V for Dansyl-EE)[2] |
| Source Temperature | 450 - 500 °C |
| Desolvation Gas Flow | 800 - 1000 L/hr |
Protocols
The overall workflow involves sample preparation, derivatization, and subsequent analysis by UPLC-MS/MS.
This protocol is adapted from methods utilizing mixed-mode cation exchange cartridges for robust cleanup.[3][14]
-
Sample Pre-treatment: To 500 µL of plasma in a polypropylene (B1209903) tube, add 25 µL of internal standard (Ethinyl Estradiol-d4) working solution. Vortex briefly. Dilute the sample with 500 µL of 5 mM ammonium formate (pH 4.5).
-
SPE Cartridge Conditioning: Condition a SOLA SCX 10 mg/1 mL SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge twice with 1 mL of 5% methanol in water (v/v).
-
Wash the cartridge with 1 mL of 20% methanol in water (v/v).
-
-
Elution: Elute the analyte and IS with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40-50 °C.
-
Derivatization:
-
Post-Derivatization Cleanup (Optional but Recommended):
-
Add 200 µL of water to the reaction mixture.
-
Perform a second extraction step using LLE (e.g., with hexane) or a different SPE protocol to remove excess derivatization reagent.[3]
-
-
Final Preparation: Evaporate the final extract to dryness. Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 Acetonitrile:Water). Vortex, and inject into the UPLC-MS/MS system.
This protocol is based on methods combining protein precipitation and liquid-liquid extraction.[2][5][6][9]
-
Sample Preparation: To 500 µL of plasma in a polypropylene tube, add 25 µL of internal standard (Ethinyl Estradiol-d4) working solution. Vortex briefly.
-
Extraction:
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic extract to dryness under a stream of nitrogen at 40-50 °C.
-
Derivatization:
-
Post-Derivatization Cleanup (Back-Extraction):
-
Add 1 mL of hexane, vortex for 1 minute, and centrifuge.
-
Transfer the hexane layer to a new tube. This step helps remove excess reagent.[4]
-
-
Final Preparation: Evaporate the final hexane extract to dryness. Reconstitute the residue in 100 µL of the mobile phase. Vortex, and inject into the UPLC-MS/MS system.
Results and Discussion
The methods described are capable of achieving high sensitivity and robust performance. The derivatization with dansyl chloride is key to reaching LLOQs in the low pg/mL range.
The following tables summarize typical validation parameters achieved for the UPLC-MS/MS quantification of ethinyl estradiol in plasma.
Table 3: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Result |
| Linearity Range | 1 - 200 pg/mL, 2.5 - 500 pg/mL, 5 - 200 pg/mL[3][14], 5 - 308 pg/mL[10][11] |
| Correlation (r²) | > 0.99[3][10] |
| LLOQ | 1 - 5 pg/mL. Achievable LLOQ is dependent on instrument sensitivity and sample cleanup efficiency.[1][2][3][5][6][9][14][15] |
| LLOQ Precision (%CV) | < 20% |
| LLOQ Accuracy (%) | 80 - 120% |
Table 4: Precision and Accuracy
| Quality Control Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Low QC | < 15% | < 15% | ± 15% |
| Mid QC | < 15% | < 15% | ± 15% |
| High QC | < 15% | < 15% | ± 15% |
| Data represents typical acceptance criteria for bioanalytical method validation. Specific results can be found in the cited literature.[8][10] |
Table 5: Recovery and Matrix Effect
| Parameter | Result |
| Extraction Recovery | Typically > 70%. Recovery for ethinyl estradiol has been reported at 68.48% and 91.3%.[10][14] |
| Matrix Effect | Should be minimized and consistent. The use of a stable isotope-labeled internal standard (EE-d4) is crucial for compensation. |
Conclusion
The UPLC-MS/MS method detailed in this application note, incorporating chemical derivatization with dansyl chloride, provides a highly sensitive, specific, and reliable approach for the quantification of ethinyl estradiol in human plasma. Both SPE and LLE sample preparation protocols have been shown to be effective, and the choice between them may depend on laboratory preference, sample throughput requirements, and desired level of extract cleanliness. This method is well-suited for demanding bioanalytical applications, including pharmacokinetic, bioequivalence, and drug-drug interaction studies.[4]
References
- 1. lcms.cz [lcms.cz]
- 2. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholar.ui.ac.id [scholar.ui.ac.id]
- 7. Simultaneous determination of etonogestrel and ethinyl estradiol in human plasma by UPLC-MS/MS and its pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijpsr.com [ijpsr.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
Application of Tri-Sprintec Components in 3D Cell Culture and Organoid Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The components of Tri-Sprintec, a combination oral contraceptive, are the synthetic progestin norgestimate (B1679921) and the synthetic estrogen ethinyl estradiol (B170435).[1][2][3][4] These compounds exert their primary physiological effects by modulating the hypothalamic-pituitary-ovarian axis to inhibit ovulation.[3][4] However, their direct actions on hormone-responsive tissues offer a valuable tool for researchers utilizing 3D cell culture and organoid models. These advanced in vitro systems, which more closely mimic the complex cellular interactions and microenvironment of native tissues than traditional 2D cultures, are increasingly employed in endocrinology, oncology, and reproductive biology research.
This document provides detailed application notes and experimental protocols for the use of norgestimate and ethinyl estradiol in the 3D culture of hormone-responsive cells, such as those derived from the endometrium and breast.
Application Notes
The combination of norgestimate and ethinyl estradiol can be utilized to model various physiological and pathological states in 3D cell cultures and organoids derived from hormone-responsive tissues.
Endometrial Organoids:
-
Modeling the Menstrual Cycle: By cyclically administering and withdrawing norgestimate and ethinyl estradiol, researchers can simulate the proliferative and secretory phases of the menstrual cycle in endometrial organoids. This allows for the study of dynamic changes in cell proliferation, differentiation, and gene expression.[5][6][7][8][9]
-
Investigating Endometrial Disorders: These compounds can be used to study the pathogenesis of hormone-dependent diseases such as endometriosis and endometrial cancer. For instance, researchers can assess the differential responses of organoids derived from healthy versus diseased tissue to hormonal stimulation.
-
Drug Screening: Endometrial organoids treated with norgestimate and ethinyl estradiol provide a platform for screening novel therapeutics targeting hormone signaling pathways.
Breast Cancer Spheroids and Organoids:
-
Modeling Hormone-Responsive Breast Cancer: In 3D cultures of estrogen receptor-positive (ER+) breast cancer cells (e.g., MCF-7, T47D), ethinyl estradiol can be used to stimulate proliferation and study tumor growth dynamics.[10][11][12] Norgestimate can be used to investigate the effects of progestins on tumor cell behavior, which can be complex and context-dependent.
-
Evaluating Therapeutic Efficacy: This model is suitable for testing the efficacy of endocrine therapies (e.g., tamoxifen, fulvestrant) in a more physiologically relevant context than 2D culture. The combination of norgestimate and ethinyl estradiol can be used to mimic the hormonal milieu in which these cancers often develop and progress.
-
Investigating Drug Resistance: Long-term culture of breast cancer spheroids in the presence of these hormones can be used to study the development of resistance to endocrine therapies.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of progestins and estrogens in relevant 3D cell culture models. While specific data for norgestimate and ethinyl estradiol in 3D models is limited, the data for their natural counterparts (progesterone and 17β-estradiol) and closely related synthetic hormones provide a strong basis for experimental design.
Table 1: Effects of Estrogen (Ethinyl Estradiol/17β-Estradiol) on 3D Cell Cultures
| Parameter | Cell/Organoid Model | Treatment | Quantitative Effect | Reference |
| Cell Proliferation | T47D breast cancer spheroids | 10 nM 17β-Estradiol | Increased spheroid size and cell number | [13] |
| Gene Expression (pS2) | MCF-7 breast cancer spheroids | 10 nM 17β-Estradiol | Upregulation of pS2 mRNA | [10] |
| Spheroid Formation | MCF-7 breast cancer cells | 10 nM 17β-Estradiol | Promotes the formation of larger, more compact spheroids | [11][12] |
| Ciliated Cell Differentiation | Human endometrial organoids | 10 nM 17β-Estradiol | Increased number of ciliated cells | [8] |
Table 2: Effects of Progestin (Norgestimate/Progesterone) on 3D Cell Cultures
| Parameter | Cell/Organoid Model | Treatment | Quantitative Effect | Reference |
| Cell Proliferation | Human endometrial organoids | 1 µM Progesterone (B1679170) (in presence of Estrogen) | Inhibition of estrogen-induced proliferation | [6][8] |
| Gene Expression (PAEP) | Human endometrial organoids | 1 µM Progesterone (in presence of Estrogen) | Upregulation of PAEP (glycodelin) mRNA, a marker of secretory differentiation | [5] |
| Spheroid Morphology | T47D breast cancer spheroids | 100 nM Progesterone | Altered spheroid morphology, often leading to more compact structures | [13] |
| Androgen Receptor Activity | MDA-MB-231 breast cancer cells | Norgestimate | Weak androgenic activity observed in a reporter assay | [14] |
Experimental Protocols
Protocol 1: Formation and Hormonal Treatment of Endometrial Organoids
This protocol is adapted from established methods for human endometrial organoid culture.[5][6]
Materials:
-
Human endometrial tissue biopsy
-
DMEM/F-12 medium
-
Matrigel® Basement Membrane Matrix
-
Recombinant human proteins: Noggin, R-spondin-1, EGF, FGF-10
-
N-acetylcysteine
-
Nicotinamide
-
A83-01 (TGF-β inhibitor)
-
Y-27632 (ROCK inhibitor)
-
Norgestimate (stock solution in DMSO)
-
Ethinyl estradiol (stock solution in DMSO)
-
Collagenase and Dispase
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Tissue Digestion and Cell Isolation:
-
Mince the endometrial tissue and digest with Collagenase and Dispase in DMEM/F-12 to isolate endometrial glands.
-
Filter the digest through a cell strainer to remove undigested tissue.
-
Centrifuge the filtrate to pellet the glands and wash with DMEM/F-12.
-
-
Organoid Seeding:
-
Resuspend the isolated glands in cold Matrigel®.
-
Dispense droplets of the Matrigel®/gland suspension into a pre-warmed culture plate.
-
Allow the Matrigel® to solidify at 37°C for 15-30 minutes.
-
-
Organoid Culture:
-
Overlay the Matrigel® domes with endometrial organoid culture medium (DMEM/F-12 supplemented with Noggin, R-spondin-1, EGF, FGF-10, N-acetylcysteine, Nicotinamide, and A83-01).
-
Incubate at 37°C in a 5% CO2 incubator.
-
Change the medium every 2-3 days.
-
-
Hormonal Treatment:
-
After 7-10 days of culture, when organoids are well-established, replace the culture medium with medium containing the desired concentrations of ethinyl estradiol (e.g., 10 nM) for a proliferative phase.
-
To induce a secretory phase, add norgestimate (e.g., 1 µM) to the estrogen-containing medium.
-
For cyclic treatment, alternate between estrogen-only and estrogen-plus-progestin media.
-
Protocol 2: Formation and Hormonal Treatment of Breast Cancer Spheroids
This protocol is based on the liquid overlay technique for spheroid formation.[12][15]
Materials:
-
Hormone-responsive breast cancer cell line (e.g., T47D or MCF-7)
-
DMEM or RPMI-1640 medium supplemented with FBS and antibiotics
-
Ultra-low attachment spheroid microplates
-
Norgestimate (stock solution in DMSO)
-
Ethinyl estradiol (stock solution in DMSO)
-
Trypsin-EDTA
-
PBS
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing breast cancer cells using Trypsin-EDTA and resuspend in culture medium to create a single-cell suspension.
-
Seed the cells into the wells of an ultra-low attachment microplate at a density of 1,000 to 5,000 cells per well.
-
-
Spheroid Formation:
-
Centrifuge the plate at a low speed (e.g., 100 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate at 37°C in a 5% CO2 incubator for 3-5 days to allow for spheroid formation.
-
-
Hormonal Treatment:
-
Carefully replace half of the culture medium with fresh medium containing the desired concentrations of ethinyl estradiol (e.g., 1-10 nM) and/or norgestimate (e.g., 10-100 nM).
-
Continue to replace the medium every 2-3 days.
-
-
Analysis:
-
Spheroid growth can be monitored by brightfield microscopy and image analysis to measure changes in diameter and volume.
-
At the end of the experiment, spheroids can be harvested for downstream applications such as viability assays (e.g., MTT), RNA extraction for gene expression analysis, or protein extraction for western blotting.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagram: Estrogen and Progestin Action in a Target Cell
The following diagram illustrates the primary signaling pathways activated by ethinyl estradiol and norgestimate. Ethinyl estradiol binds to the estrogen receptor (ER), which then translocates to the nucleus to regulate gene expression. Norgestimate, a progestin, acts through the progesterone receptor (PR) to modulate gene transcription, often opposing the proliferative effects of estrogen.
Caption: Simplified signaling pathway of ethinyl estradiol and norgestimate in a target cell.
Experimental Workflow Diagram: 3D Culture and Analysis
This diagram outlines a general workflow for establishing, treating, and analyzing 3D cell cultures or organoids with norgestimate and ethinyl estradiol.
Caption: General experimental workflow for 3D cell culture with hormonal treatment.
References
- 1. Norgestimate/Ethinyl Estradiol: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. drugs.com [drugs.com]
- 3. What is the mechanism of Norgestimate? [synapse.patsnap.com]
- 4. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Long-term, hormone-responsive organoid cultures of human endometrium in a chemically-defined medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Using organoids to investigate human endometrial receptivity [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. pnas.org [pnas.org]
- 9. Organoid co-culture model of the human endometrium in a fully synthetic extracellular matrix enables the study of epithelial-stromal crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Breast Cancer MCF-7 Cell Spheroid Culture for Drug Discovery and Development [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. Breast Cancer MCF-7 Cell Spheroid Culture for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Hormone-responsive 3D Culture Model of the Human Mammary Gland Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical evaluation of norgestimate, a progestin with minimal androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of Multicellular Tumor Spheroid (MCTS) Culture from Breast Cancer Cell and a High Throughput Screening Method Using the MTT Assay | PLOS One [journals.plos.org]
Application Note: Protocol for Assessing the Impact of Ethinyl Estradiol on Gene Expression In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethinyl estradiol (B170435) (EE) is a potent synthetic estrogen widely used in oral contraceptives and hormone replacement therapies.[1] Its biological effects are primarily mediated through the regulation of gene expression. EE binds to estrogen receptors (ERα and ERβ), which are nuclear transcription factors that modulate the transcription of target genes.[2] Understanding the impact of EE on gene expression is crucial for assessing its therapeutic efficacy, potential toxicity, and role as an endocrine-disrupting chemical. This document provides a detailed protocol for an in vitro assessment of EE-induced gene expression changes in cultured cells using quantitative Real-Time PCR (qRT-PCR) and gives an overview of RNA-Sequencing (RNA-Seq) for global transcriptome analysis.
Mechanism of Action: Estrogen Receptor Signaling
Ethinyl estradiol, like the endogenous hormone 17β-estradiol, exerts its effects by binding to estrogen receptors (ERs) within the cell. Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. There, the EE-ER complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activator or co-repressor proteins, leading to the activation or suppression of gene transcription.[3]
References
- 1. Gene expression profiling in whole-blood samples from postmenopausal women exposed to hormone replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ethinyl Estradiol? [synapse.patsnap.com]
- 3. Ethinylestradiol is a semisynthetic estrogen. Ethinyl estradiol binds to the estrogen receptor complex and enters the nucleus, activating DNA transcription of genes involved in estrogenic cellular responses. Ethinylestradiol medication which is used widely in birth control pills in combination with progestins. Ethinylestradiol was developed in the 1930s and was introduced for medical use in 1943. | SynZeal [synzeal.com]
Application Notes and Protocols: Shotgun Proteomics Analysis of Ethinyl Estradiol Effects in Uterine Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethinyl estradiol (B170435), a potent synthetic estrogen, is a common component of oral contraceptives and hormone replacement therapies. Its effects on uterine tissue are of significant interest for understanding its therapeutic actions and potential side effects. Shotgun proteomics, a powerful high-throughput technique, enables the large-scale identification and quantification of proteins in complex biological samples. This document provides detailed application notes and protocols for the shotgun proteomics analysis of ethinyl estradiol's effects on uterine tissue, offering insights into the molecular mechanisms underlying its activity.
Experimental Protocols
I. Animal Treatment and Uterine Tissue Collection
This protocol is based on established methods for studying estrogenic effects in a rat model.[1]
-
Animal Model: Ovariectomized adult female Sprague-Dawley rats are used to minimize the influence of endogenous estrogens.
-
Acclimatization: Animals are allowed to acclimatize for at least one week before the commencement of the study.
-
Treatment Groups:
-
Control Group: Administered with the vehicle (e.g., corn oil) daily.
-
Ethinyl Estradiol Group: Administered with ethinyl estradiol (in the same vehicle) daily. The dosage and duration should be determined based on the specific study objectives.
-
-
Tissue Collection: Following the treatment period, animals are euthanized, and uterine tissues are promptly excised, weighed, and snap-frozen in liquid nitrogen. Tissues are stored at -80°C until further processing.
II. Protein Extraction and Digestion
This protocol outlines the preparation of uterine tissue for mass spectrometry analysis.
-
Tissue Homogenization:
-
Frozen uterine tissue is pulverized under liquid nitrogen using a mortar and pestle.
-
The powdered tissue is resuspended in a lysis buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5) containing protease and phosphatase inhibitors.
-
The lysate is sonicated on ice to ensure complete cell disruption and protein solubilization.
-
-
Protein Quantification: The total protein concentration in the lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Reduction and Alkylation:
-
Proteins are reduced by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Cysteine residues are then alkylated by adding iodoacetamide (B48618) to a final concentration of 55 mM and incubating for 45 minutes at room temperature in the dark.
-
-
In-solution Trypsin Digestion:
-
The urea concentration in the sample is diluted to less than 2 M with 100 mM Tris-HCl, pH 8.5.
-
Sequencing-grade modified trypsin is added at a 1:50 (w/w) trypsin-to-protein ratio.
-
The digestion is carried out overnight at 37°C with gentle shaking.
-
-
Peptide Cleanup: The digested peptide mixture is acidified with formic acid to stop the enzymatic reaction and then desalted using a C18 solid-phase extraction (SPE) column. The eluted peptides are dried under vacuum.
III. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol describes the analysis of the peptide mixture by LC-MS/MS.
-
Peptide Resuspension: The dried peptides are reconstituted in a solution of 2% acetonitrile (B52724) and 0.1% formic acid in water.
-
LC Separation:
-
An aliquot of the peptide solution is injected onto a reversed-phase nano-LC column.
-
Peptides are separated using a gradient of increasing acetonitrile concentration over a defined period (e.g., 60-120 minutes).
-
-
Mass Spectrometry Analysis:
-
The eluted peptides are ionized using a nano-electrospray ionization (nESI) source and analyzed by a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
The mass spectrometer is operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each MS1 scan are selected for fragmentation (MS2).
-
IV. Data Analysis
-
Database Searching: The raw MS/MS data is processed using a database search engine (e.g., Mascot, Sequest, or MaxQuant) to identify the peptides and corresponding proteins. The data is searched against a relevant protein database (e.g., Swiss-Prot or UniProt for Rattus norvegicus).
-
Protein Quantification: Label-free quantification (LFQ) is commonly used to determine the relative abundance of proteins between the control and ethinyl estradiol-treated groups. This is often based on the intensity of the precursor ions or the number of spectral counts.
-
Statistical Analysis: Statistical tests (e.g., t-test or ANOVA) are applied to the quantitative data to identify proteins that are significantly up- or down-regulated in response to ethinyl estradiol treatment. A false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) is applied to account for multiple testing.
-
Bioinformatics Analysis: The list of differentially expressed proteins is subjected to bioinformatics analysis using tools such as the Database for Annotation, Visualization and Integrated Discovery (DAVID) or the Search Tool for the Retrieval of Interacting Genes/Proteins (STRING) to identify enriched biological processes, molecular functions, and cellular components, as well as to map the proteins to known signaling pathways (e.g., KEGG pathways).
Quantitative Data Presentation
The following tables summarize the quantitative proteomics data from a study investigating the effects of 17β-estradiol, a compound with a mechanism of action highly similar to ethinyl estradiol, on the rat uterus. This dataset provides valuable insights into the proteins regulated by estrogenic compounds in this tissue. A study on the effects of 17β-estradiol in the rat uterus identified 165 significantly regulated proteins.
Table 1: Top 10 Up-regulated Proteins in Rat Uterine Tissue Following Estrogen Treatment
| Protein Name | Gene Symbol | Accession Number | Fold Change | p-value |
| Calmodulin | CALM1 | P0DP23 | 25.3 | <0.01 |
| Creatine kinase B-type | CKB | P07310 | 15.8 | <0.01 |
| Annexin A2 | ANXA2 | P14668 | 12.1 | <0.01 |
| Myosin light chain 3 | MYL3 | P08591 | 10.5 | <0.01 |
| Vimentin | VIM | P31004 | 9.8 | <0.01 |
| Peroxiredoxin-1 | PRDX1 | Q63715 | 8.7 | <0.01 |
| Transgelin | TAGLN | P37803 | 8.2 | <0.01 |
| Heat shock protein beta-1 | HSPB1 | P42931 | 7.9 | <0.01 |
| Tropomyosin alpha-1 chain | TPM1 | P04269 | 7.5 | <0.01 |
| Alpha-actinin-1 | ACTN1 | P05093 | 7.1 | <0.01 |
Table 2: Top 10 Down-regulated Proteins in Rat Uterine Tissue Following Estrogen Treatment
| Protein Name | Gene Symbol | Accession Number | Fold Change | p-value |
| Collagen alpha-1(I) chain | COL1A1 | P02454 | -11.2 | <0.01 |
| Collagen alpha-2(I) chain | COL1A2 | P02466 | -10.5 | <0.01 |
| Fibronectin | FN1 | P04937 | -9.8 | <0.01 |
| Lumican | LUM | P51885 | -8.5 | <0.01 |
| Biglycan | BGN | P13572 | -7.9 | <0.01 |
| Decorin | DCN | P28654 | -7.2 | <0.01 |
| Tenascin | TNC | P10714 | -6.8 | <0.01 |
| SPARC | SPARC | P07214 | -6.5 | <0.01 |
| Thrombospondin-1 | THBS1 | P35443 | -6.1 | <0.01 |
| Vitronectin | VTN | P29973 | -5.7 | <0.01 |
Visualizations
Experimental Workflow and Signaling Pathways
References
Application Notes and Protocols for Evaluating the Effect of Norgestimate on Steroid Hormone Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Norgestimate (B1679921) is a synthetic progestin widely used in hormonal contraceptives.[1][2] Its primary mechanism of action involves the suppression of the hypothalamic-pituitary-gonadal (HPG) axis, leading to reduced secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which in turn inhibits ovulation.[1] Additionally, norgestimate exhibits peripheral anti-androgenic activity, partly by inhibiting 5α-reductase and increasing sex hormone-binding globulin (SHBG) levels.[3][4]
While the central effects of norgestimate are well-documented, a comprehensive evaluation of its potential direct effects on steroid hormone synthesis at the cellular level is crucial for a complete understanding of its pharmacological profile. This document provides detailed application notes and protocols for researchers to investigate the influence of norgestimate on steroidogenesis using established in vitro and in vivo models, coupled with robust analytical techniques for hormone quantification.
In Vitro Models for Assessing Steroidogenesis
In vitro cell-based assays are indispensable tools for dissecting the direct effects of compounds on steroidogenic pathways, independent of systemic hormonal regulation.
H295R Human Adrenocortical Carcinoma Cell Line
The H295R cell line is a widely accepted model for studying steroidogenesis as it expresses all the key enzymes required for the synthesis of corticosteroids, mineralocorticoids, and sex steroids.[5][6] This makes it an ideal system for screening compounds that may disrupt multiple points in the steroidogenic cascade.
Experimental Protocol: H295R Steroidogenesis Assay
This protocol is adapted from the OECD Test Guideline 456.[7]
-
Cell Culture: Culture H295R cells in a complete medium (e.g., DMEM/F12 supplemented with fetal bovine serum and other growth factors) at 37°C in a humidified 5% CO2 incubator.[6]
-
Plating: Seed cells in a 24-well plate at a density that allows for optimal hormone production and response to stimuli.
-
Chemical Exposure: After cell attachment, replace the medium with fresh medium containing various concentrations of norgestimate. Include a solvent control (e.g., DMSO) and positive controls for induction (e.g., forskolin) and inhibition (e.g., prochloraz) of steroidogenesis.[7] The exposure period is typically 48 hours.[7]
-
Sample Collection: Following incubation, collect the cell culture medium for hormone analysis.
-
Hormone Quantification: Analyze the concentrations of key steroid hormones (e.g., progesterone, testosterone (B1683101), estradiol, and cortisol) in the collected medium using LC-MS/MS or ELISA.
-
Cell Viability Assay: Concurrently, assess cell viability using a standard method (e.g., MTT assay) to ensure that observed effects on hormone production are not due to cytotoxicity.[5]
Data Presentation:
| Treatment Group | Progesterone (ng/mL) | Testosterone (ng/mL) | Estradiol (pg/mL) | Cortisol (ng/mL) | Cell Viability (%) |
| Vehicle Control | Baseline | Baseline | Baseline | Baseline | 100 |
| Norgestimate (Conc. 1) | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| Norgestimate (Conc. 2) | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| Norgestimate (Conc. 3) | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| Forskolin (Positive Control) | Increased Value ± SD | Increased Value ± SD | Increased Value ± SD | Increased Value ± SD | Value ± SD |
| Prochloraz (Positive Control) | Decreased Value ± SD | Decreased Value ± SD | Decreased Value ± SD | Decreased Value ± SD | Value ± SD |
Leydig Cell Models (e.g., MA-10 Murine Leydig Tumor Cell Line)
Leydig cells are the primary site of androgen synthesis in the testes.[8] The MA-10 cell line is a well-established model for studying testosterone production in response to luteinizing hormone (LH) or its analog, human chorionic gonadotropin (hCG).[8]
Experimental Protocol: Testosterone Production Assay in MA-10 Cells
-
Cell Culture and Plating: Culture MA-10 cells in a suitable medium and seed them in a 24-well plate.[8]
-
Starvation and Treatment: After 24 hours, starve the cells in a serum-free medium for 2-4 hours.[8] Subsequently, treat the cells with different concentrations of norgestimate in the presence or absence of a stimulator like hCG or 8-Br-cAMP.[8] Include appropriate vehicle and positive controls.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 hours).[8]
-
Sample Collection: Collect the cell culture supernatant for testosterone quantification.[8]
-
Testosterone Measurement: Quantify testosterone levels using ELISA or LC-MS/MS.[9]
Data Presentation:
| Treatment Group | Stimulator | Testosterone (ng/mL) |
| Vehicle Control | (-) | Baseline ± SD |
| Vehicle Control | (+) hCG/8-Br-cAMP | Stimulated Baseline ± SD |
| Norgestimate (Conc. 1) | (+) hCG/8-Br-cAMP | Value ± SD |
| Norgestimate (Conc. 2) | (+) hCG/8-Br-cAMP | Value ± SD |
| Norgestimate (Conc. 3) | (+) hCG/8-Br-cAMP | Value ± SD |
Granulosa Cell Models
Granulosa cells are the primary site of estrogen synthesis in the ovaries, where they express aromatase (CYP19A1) to convert androgens to estrogens.[10][11] Primary granulosa cells or granulosa-like tumor cell lines (e.g., KGN) can be used to assess the effects of norgestimate on aromatase activity.[12]
Experimental Protocol: Aromatase Activity Assay in Granulosa Cells
A common method to assess aromatase activity is the tritiated water release assay. Alternatively, a non-radioactive method using an estrone-specific ELISA with KGN cells can be employed.[12][13][14]
-
Cell Culture: Culture KGN cells in a suitable medium.
-
Treatment: Expose the cells to various concentrations of norgestimate in the presence of a suitable androgen substrate (e.g., androstenedione).[12]
-
Incubation: Incubate for a defined period to allow for the conversion of the androgen substrate to estrone (B1671321).
-
Quantification: Measure the amount of estrone produced in the culture medium using a specific ELISA.[12]
Data Presentation:
| Treatment Group | Androstenedione | Estrone (pg/mL) |
| Vehicle Control | (+) | Baseline ± SD |
| Norgestimate (Conc. 1) | (+) | Value ± SD |
| Norgestimate (Conc. 2) | (+) | Value ± SD |
| Norgestimate (Conc. 3) | (+) | Value ± SD |
| Aromatase Inhibitor (e.g., Letrozole) | (+) | Decreased Value ± SD |
In Vivo Animal Models
Animal models are essential for evaluating the systemic effects of norgestimate on steroid hormone levels, taking into account its metabolism and impact on the HPG and hypothalamic-pituitary-adrenal (HPA) axes.[15][16][17][18][19]
Experimental Protocol: Evaluation in a Rodent Model
-
Animal Model: Use adult female rats or mice with regular estrous cycles. Ovariectomized models can also be used to eliminate endogenous ovarian steroid production.[18]
-
Dosing: Administer norgestimate orally at different dose levels for a specified period (e.g., 2-4 weeks). Include a vehicle control group.
-
Sample Collection: Collect blood samples at specified time points. At the end of the study, collect relevant tissues such as ovaries, uterus, adrenal glands, and brain (hypothalamus and pituitary).
-
Hormone Analysis: Measure serum concentrations of key steroid hormones (e.g., progesterone, testosterone, estradiol, corticosterone) and gonadotropins (LH, FSH) using LC-MS/MS or immunoassays.[20][21]
-
Tissue Analysis: Analyze hormone levels in tissue homogenates and assess the expression of key steroidogenic enzymes (e.g., StAR, CYP11A1, 3β-HSD, CYP17A1, 17β-HSD, CYP19A1) using techniques like qPCR or Western blotting.
Data Presentation:
| Treatment Group | Serum Progesterone (ng/mL) | Serum Testosterone (pg/mL) | Serum Estradiol (pg/mL) | Serum Corticosterone (ng/mL) | Serum LH (ng/mL) | Serum FSH (ng/mL) |
| Vehicle Control | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| Norgestimate (Dose 1) | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| Norgestimate (Dose 2) | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| Norgestimate (Dose 3) | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
Analytical Techniques for Steroid Hormone Quantification
Accurate quantification of steroid hormones is critical for evaluating the effects of norgestimate.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for steroid hormone analysis due to its high specificity, sensitivity, and multiplexing capabilities, allowing for the simultaneous measurement of a panel of steroids from a single sample.[20][22][23]
Protocol: Steroid Panel Analysis by LC-MS/MS
-
Sample Preparation:
-
Protein Precipitation: Precipitate proteins in serum or plasma samples using a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Liquid-Liquid Extraction (LLE): Extract steroids from the sample using an organic solvent such as methyl tert-butyl ether (MTBE) or a mixture of hexane (B92381) and ethyl acetate.[24]
-
Solid-Phase Extraction (SPE): Use SPE cartridges (e.g., C18) for sample cleanup and concentration, which effectively removes interfering substances.[22][25]
-
-
Internal Standards: Spike samples with stable isotope-labeled internal standards for each analyte to correct for matrix effects and variations during sample processing.[22]
-
Chromatographic Separation: Separate the steroids using a reverse-phase HPLC column with a gradient elution of mobile phases like methanol and water with formic acid.[26]
-
Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of each steroid.
Data Presentation (LC-MS/MS Limits of Quantification):
| Steroid Hormone | Lower Limit of Quantification (LOQ) |
| Aldosterone | 10 pg/mL[25] |
| Androstenedione | 1 pg/mL[25] |
| Corticosterone | 10 pg/mL[25] |
| Cortisol | 10 pg/mL[25] |
| Cortisone | 5 pg/mL[25] |
| 11-Deoxycortisol | 5 pg/mL[25] |
| Estradiol | 5 pg/mL[25] |
| Estrone | 5 pg/mL[25] |
| 17-OH Progesterone | 5 pg/mL[25] |
| Progesterone | 5 pg/mL[25] |
| Testosterone | 2 pg/mL[25] |
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used immunoassay technique for quantifying individual steroid hormones. While less specific than LC-MS/MS due to potential cross-reactivity with structurally similar steroids, it is a cost-effective and high-throughput method.[24][27]
Protocol: General ELISA Procedure
-
Sample/Standard Addition: Add standards and samples to the wells of a microplate pre-coated with a capture antibody specific for the target steroid.
-
Competitive Binding: Add a fixed amount of enzyme-conjugated steroid (tracer), which competes with the steroid in the sample for binding to the capture antibody.
-
Incubation and Washing: Incubate the plate to allow for binding, followed by washing to remove unbound components.
-
Substrate Addition: Add a substrate that is converted by the enzyme to produce a colored product.
-
Measurement: Measure the absorbance of the colored product using a microplate reader. The intensity of the color is inversely proportional to the concentration of the steroid in the sample.
-
Data Analysis: Calculate the hormone concentrations in the samples by interpolating from a standard curve.
Visualization of Pathways and Workflows
Caption: Simplified steroid hormone synthesis pathway.
Caption: Experimental workflow for the H295R steroidogenesis assay.
Caption: Norgestimate's primary mechanism on the HPG axis.
References
- 1. What is the mechanism of Norgestimate? [synapse.patsnap.com]
- 2. What is Norgestimate used for? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. The paradigm of norgestimate: a third-generation testosterone-derivative progestin with a peripheral anti-androgenic activity and the lowest risk of venous thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Hormone assay [bio-protocol.org]
- 10. In vitro evaluation of aromatase enzyme in granulosa cells using a [11C]vorozole binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CYP19A1 Promoters Activity in Human Granulosa Cells: A Comparison between PCOS and Normal Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Animals as Models for Studying Antiprogestins - Clinical Applications of Mifepristone (RU 486) and Other Antiprogestins - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Frontiers | Rodent Models of Non-classical Progesterone Action Regulating Ovulation [frontiersin.org]
- 17. Animal Models of Sex Steroid Hormones and Mammary Cancer: Lessons for Understanding Studies in Humans - Oral Contraceptives & Breast Cancer - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. ESTROGENS AND PROGESTERONE AS NEUROPROTECTANTS: WHAT ANIMAL MODELS TEACH US - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Quantification of steroid hormones in human serum by liquid chromatography-high resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. benchchem.com [benchchem.com]
- 23. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]
- 24. austinpublishinggroup.com [austinpublishinggroup.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. synnovis.co.uk [synnovis.co.uk]
- 27. researchgate.net [researchgate.net]
Application Notes: Ethinyl Estradiol in Hormonal Influence on Gene Expression Studies
Introduction
Ethinyl estradiol (B170435) (EE), a potent synthetic derivative of 17β-estradiol, is a cornerstone of hormonal research and pharmacology, most notably for its use in oral contraceptives.[1][2] Its primary mechanism of action involves binding to and activating estrogen receptors (ERα and ERβ), which function as ligand-activated transcription factors.[1][3] Upon activation, these receptors modulate the transcription of a wide array of genes, influencing cellular processes such as proliferation, differentiation, and apoptosis.[4][5] The study of EE-induced gene expression provides critical insights into the molecular mechanisms of estrogen signaling, the pathophysiology of hormone-sensitive cancers, and the identification of biomarkers for chemicals with estrogenic activity.[4][6]
Mechanism of Action
Ethinyl estradiol exerts its effects on gene expression primarily through two signaling pathways:
-
Genomic (Nuclear-Initiated) Pathway: This is the classical mechanism where EE, being lipophilic, diffuses across the cell membrane and binds to estrogen receptors in the cytoplasm or nucleus.[3] This binding induces a conformational change in the receptor, leading to its dimerization. The EE-ER complex then translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[7][8][9] This interaction recruits co-activator or co-repressor proteins, ultimately leading to the activation or repression of gene transcription.[9]
-
Non-Genomic (Membrane-Initiated) Pathway: EE can also initiate rapid signaling cascades by binding to a subpopulation of ERs located at the plasma membrane.[3][8] This activation does not directly involve DNA binding but instead triggers intracellular signaling pathways, such as protein kinase cascades.[3][8] These pathways can indirectly influence gene expression by phosphorylating and modulating the activity of various transcription factors.[9]
Visualized Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway activated by ethinyl estradiol.
Caption: Classical genomic signaling pathway of ethinyl estradiol.
Quantitative Data Summary
The following tables summarize quantitative data on gene expression changes induced by ethinyl estradiol from various studies.
Table 1: Dose-Dependent Gene Expression Changes in Rat Uterus and Ovaries Data extracted from a study on prepubertal female rats exposed to EE for four days. Gene expression was analyzed using microarrays.[4][6]
| Gene Symbol | Gene Name | Function | Fold Change (10 µg/kg/day vs. Control) |
| C3 | Complement component 3 | Immune response | Increased |
| Clu | Clusterin | Apoptosis, cell adhesion | Increased |
| Lcn2 | Lipocalin 2 | Innate immunity, transport | Increased |
| Aqp5 | Aquaporin 5 | Water transport | Increased |
| Igf1 | Insulin-like growth factor 1 | Growth and development | Increased |
| Id1 | Inhibitor of DNA binding 1 | Transcriptional regulation, cell differentiation | Decreased |
| Fshr | Follicle stimulating hormone receptor | Ovarian follicle development | Decreased |
| Hsd17b1 | 17-β-hydroxysteroid dehydrogenase type I | Estradiol biosynthesis | Decreased |
Table 2: Altered Gene Expression in an Anti-Estrogen Resistance Model Comparison of gene expression between mammary tumors in rats exposed to EE in utero and tamoxifen-resistant LCC9 human breast cancer cells.[10]
| Gene Symbol | Gene Name | Expression Change in EE Tumors / LCC9 Cells | Putative Function in Resistance |
| ETV4 | Ets variant 4 | Upregulated | Mediator of anti-estrogen resistance |
| KLF4 | Kruppel like factor 4 | Downregulated | Tumor suppression |
| LGALS3 | Galectin 3 | Downregulated | Cell adhesion, apoptosis |
| MICB | MHC class I polypeptide-related sequence B | Downregulated | Immune response |
Table 3: Regulation of Hormone Receptors in Postmenopausal Breast Cancer Tissue Analysis of patient tissues following EE treatment for hormone-resistant breast cancer.[11]
| Gene/Protein | Change with EE Treatment |
| ER (Estrogen Receptor) | Downregulated |
| PgR (Progesterone Receptor) | Upregulated |
| AR (Androgen Receptor) | Nuclear: Downregulated, Cytosolic: Upregulated |
| BRCA1 | Cytosolic: Upregulated |
Experimental Protocols
Protocol 1: In Vitro Treatment of MCF-7 Cells with Ethinyl Estradiol
This protocol details the procedure for treating an estrogen-responsive human breast cancer cell line (MCF-7) to study effects on gene expression.
Materials:
-
MCF-7 cells (e.g., ATCC HTB-22)
-
DMEM/F12 medium (phenol red-free)
-
Charcoal-dextran stripped Fetal Bovine Serum (sFBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Ethinyl estradiol (EE) stock solution (e.g., 10 mM in ethanol)
-
Vehicle control (e.g., 100% Ethanol)
-
Cell culture flasks/plates
Procedure:
-
Cell Culture: Culture MCF-7 cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. Passage cells upon reaching 80-90% confluency.[12]
-
Hormone Starvation: To eliminate confounding effects from hormones in the serum, switch the cells to a hormone-free medium.
-
When cells are ~60-70% confluent, remove the standard growth medium.
-
Wash the cells twice with sterile PBS.
-
Add phenol (B47542) red-free DMEM/F12 supplemented with 5% charcoal-dextran stripped FBS and 1% Penicillin-Streptomycin.[12]
-
Incubate the cells in this hormone-free medium for a minimum of 72 hours before treatment.[12]
-
-
Ethinyl Estradiol Treatment:
-
Prepare working solutions of EE by diluting the stock solution in the hormone-free medium to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM).
-
Prepare a vehicle control medium containing the same final concentration of ethanol (B145695) as the highest concentration EE treatment.
-
Remove the starvation medium from the cells.
-
Add the EE-containing media or the vehicle control medium to the respective plates/wells.
-
Incubate for the desired time period (e.g., 6, 24, or 48 hours) to allow for changes in gene expression.[13]
-
-
Cell Harvesting for RNA Extraction:
-
After incubation, place the culture plates on ice and remove the medium.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Proceed immediately to RNA extraction (see Protocol 2) or lyse the cells directly in the plate using an appropriate lysis buffer (e.g., TRIzol reagent or buffer from an RNA extraction kit).[13]
-
Protocol 2: Total RNA Extraction Using TRIzol Reagent
This protocol provides a method for isolating high-quality total RNA from cultured cells.
Materials:
-
TRIzol Reagent
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
RNase-free microcentrifuge tubes
Procedure:
-
Cell Lysis: Add 1 mL of TRIzol reagent directly to the culture dish (for a 60 mm dish) and pass the cell lysate several times through a pipette to homogenize.[13]
-
Phase Separation:
-
Transfer the lysate to an RNase-free microcentrifuge tube and incubate at room temperature for 5 minutes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol used. Shake the tube vigorously for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.[13]
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol used. Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.[13]
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet by adding at least 1 mL of 75% ethanol.
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.[13]
-
-
Resuspension:
-
Discard the ethanol wash. Briefly air-dry the pellet for 5-10 minutes. Do not over-dry, as this will decrease solubility.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water.
-
-
Quality Control: Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop) and integrity using gel electrophoresis or a bioanalyzer.
Visualized Experimental Workflow
The diagram below outlines a typical workflow for a gene expression study using ethinyl estradiol.
Caption: Workflow for EE-induced gene expression analysis.
References
- 1. What is the mechanism of Ethinyl Estradiol? [synapse.patsnap.com]
- 2. Ethinylestradiol - Wikipedia [en.wikipedia.org]
- 3. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Effects of Ethinyl Estradiol in Combined Oral Contraceptives on Cell Proliferation and Apoptosis in Ectopic Endometrial Tissue: A Randomized Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene expression profile induced by 17 alpha-ethynyl estradiol in the prepubertal female reproductive system of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estradiol-Induced Epigenetically Mediated Mechanisms and Regulation of Gene Expression [mdpi.com]
- 8. cusabio.com [cusabio.com]
- 9. Estrogen Signaling Multiple Pathways to Impact Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of In Utero Exposure to Ethinyl Estradiol on Tamoxifen Resistance and Breast Cancer Recurrence in a Preclinical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. genome.ucsc.edu [genome.ucsc.edu]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Inducing and Studying Endometriosis in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed methodologies for the establishment and analysis of rodent models of endometriosis. These models are crucial for investigating the pathophysiology of the disease and for the preclinical assessment of novel therapeutic agents.
Overview of Rodent Models for Endometriosis Research
Rodent models are essential tools in endometriosis research, allowing for the investigation of disease mechanisms in a controlled, in vivo environment. Due to anatomical differences, rodents do not experience spontaneous menstruation or endometriosis, necessitating disease induction.[1][2] The most common and well-validated methods involve transplanting uterine tissue to ectopic locations within the peritoneal cavity, mimicking the widely accepted theory of retrograde menstruation in humans.[2]
Models are broadly categorized as homologous, using tissue from the same species (e.g., mouse to mouse), or heterologous, involving the transplantation of human endometrial tissue into immunocompromised mice.[2][3] This guide focuses on homologous models, which are invaluable for studying the interplay between ectopic endometrial tissue and an intact immune system.[4]
Protocols for Inducing Endometriosis
Surgical Induction (Autotransplantation)
Surgical induction is the most established method, involving the autotransplantation of uterine tissue into the peritoneal cavity of the same animal.[5][6] This technique allows for precise control over the initial size and location of the induced lesions.[4]
Experimental Protocol: Surgical Induction in Mice
Materials:
-
Female mice, 8-12 weeks old (e.g., C57BL/6, BALB/c).[3]
-
Anesthetic (e.g., Isoflurane or Ketamine/Xylazine cocktail).[5]
-
Sterile surgical instruments (forceps, scissors, needle holders).
-
Suture material (6-0 silk or nylon).[7]
-
Ophthalmic ointment.[7]
-
Disinfectant (e.g., chlorhexidine (B1668724) scrub, 70% ethanol).[5]
-
Sterile phosphate-buffered saline (PBS) or saline solution.[8]
-
Analgesics (e.g., buprenorphine) for post-operative care.[5]
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse and apply ophthalmic ointment to prevent eye dryness.[5][7] Shave the abdomen and disinfect the surgical site with alternating scrubs of chlorhexidine and ethanol.[5]
-
Laparotomy: Make a small midline incision through the skin and abdominal wall to expose the peritoneal cavity.[5]
-
Uterine Horn Excision: Gently locate and exteriorize one uterine horn. Ligate the horn and excise a segment. Place the excised tissue in a petri dish containing cold, sterile saline.[5][8]
-
Tissue Preparation: Open the uterine horn longitudinally to expose the endometrium.[8] Cut the tissue into small fragments of a consistent size (e.g., 2x2 mm).[8]
-
Ectopic Implantation: Suture the uterine fragments to ectopic locations within the peritoneal cavity, such as the intestinal mesentery or the peritoneal wall.[5] Two loose knots are often sufficient to hold the tissue in place without causing necrosis.[9]
-
Closure: Close the abdominal wall and skin layers with sutures.[5]
-
Post-operative Care: Administer analgesics and place the animal in a clean cage on a heating pad for recovery.[5] Monitor the animal closely until it is fully ambulatory. Lesions typically develop over 2 to 4 weeks.[9]
Table 1: Comparative Parameters for Surgical Induction in Rodents
| Parameter | Mouse Model | Rat Model |
| Common Strains | C57BL/6, BALB/c[3] | Wistar, Sprague-Dawley[3] |
| Animal Age | 8-12 weeks | 8-12 weeks |
| Anesthesia | Isoflurane, Ketamine/Xylazine[5] | Ketamine/Xylazine[10] |
| Uterine Tissue Size | ~2x2 mm fragments[8] | ~2x2 mm fragments[11] |
| Common Implantation Sites | Peritoneal wall, intestinal mesentery[5][8] | Peritoneal wall, near ovaries[11] |
| Suture Size | 6-0 to 8-0[7] | 6-0[12] |
| Typical Lesion Development Time | 2-4 weeks[9] | 8 weeks[11] |
Intraperitoneal Injection
This model involves injecting a suspension of endometrial tissue fragments into the peritoneal cavity, which more closely mimics the dispersal of endometrial tissue during retrograde menstruation.[13]
Experimental Protocol: Intraperitoneal Injection in Mice
Materials:
-
Donor and recipient syngeneic mice.[13]
-
Sterile PBS or saline.[1]
-
19-gauge hypodermic needle and syringe.[14]
-
Surgical instruments for tissue collection.
Procedure:
-
Tissue Harvest: Euthanize a donor mouse and aseptically remove the uterine horns.
-
Tissue Preparation: Place the uterine tissue in cold, sterile PBS. Separate the endometrium from the myometrium. Mince the endometrial tissue into very small fragments.[1]
-
Create Suspension: Suspend the minced tissue in a sterile solution (e.g., 0.2-0.5 mL of PBS).[1][14] Draw the suspension into a syringe, potentially using a wide-gauge needle to ensure uniform suspension.[14]
-
Injection: Anesthetize the recipient mouse. Inject the endometrial slurry into the peritoneal cavity.[15]
-
Recovery: Monitor the animal's recovery from anesthesia. Lesions will develop at various locations throughout the peritoneal cavity over several weeks.[2]
Protocols for Studying and Analyzing Endometriosis
After lesion establishment, various endpoints can be analyzed to assess disease progression and the efficacy of therapeutic interventions.
Caption: General experimental workflow for rodent models of endometriosis.
Macroscopic and Histological Analysis
Experimental Protocol: Lesion Assessment
-
Necropsy: At the study endpoint, euthanize the animal.
-
Lesion Identification & Measurement: Open the abdominal cavity and systematically search for endometriotic lesions. Record the number, location, length, and width of each lesion using calipers.[5] Lesion volume can be calculated using the formula: Volume = (Length × Width²) / 2.
-
Tissue Collection: Carefully excise each lesion. A portion can be fixed in 10% neutral buffered formalin for histology, while other portions can be snap-frozen for molecular analysis.[12]
-
Histological Confirmation: Process formalin-fixed tissues, embed in paraffin, and section. Perform Hematoxylin and Eosin (H&E) staining to confirm the presence of endometrial glands and stroma, which is the gold standard for identifying endometriotic lesions.[16][17]
-
Immunohistochemistry (IHC): Use specific antibodies to analyze cellular components and markers of interest.
Table 2: Common Markers for Histological Analysis of Endometriotic Lesions
| Marker | Target Cell/Process | Purpose |
| Cytokeratin | Epithelial Cells | Identify glandular epithelial structures.[18] |
| Vimentin | Stromal Cells | Identify the stromal component of the lesion.[18] |
| Ki-67 | Proliferating Cells | Assess the proliferative activity within the lesion. |
| CD31 | Endothelial Cells | Quantify angiogenesis and blood vessel density. |
| COX-2 | Inflammation | Measure levels of a key inflammatory enzyme.[12] |
| VEGF | Angiogenesis | Evaluate the expression of a key angiogenic factor.[12] |
Assessment of Endometriosis-Associated Pain
Pain is a primary symptom of endometriosis, and its assessment in rodent models is critical for testing new analgesics.[19]
Experimental Protocol: Von Frey Test for Mechanical Allodynia
-
Acclimation: Place the animal in a testing apparatus with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.
-
Filament Application: Apply calibrated von Frey filaments of increasing force to the pelvic or lower abdominal area from underneath the mesh floor.[20]
-
Response Observation: A positive response is recorded as a sharp withdrawal of the abdomen, flinching, or licking of the area.
-
Threshold Determination: The mechanical withdrawal threshold is determined as the lowest force that elicits a consistent positive response. A lower threshold in animals with endometriosis compared to sham controls indicates mechanical hyperalgesia.[20]
Key Signaling Pathways in Endometriosis Pathophysiology
The development and progression of endometriosis involve the dysregulation of several key intracellular signaling pathways that control cell proliferation, survival, and inflammation.[21][22]
Caption: The PI3K/AKT pathway, often activated in endometriosis, promotes cell survival.[22]
Caption: The MAPK/ERK signaling cascade is activated by inflammation in endometriosis.[21]
Conclusion
The rodent models described provide robust and reproducible platforms for studying endometriosis. The surgical autotransplantation model offers precision in lesion placement and size, while the intraperitoneal injection model better simulates the theoretical etiology of the disease. A multi-faceted analytical approach, combining macroscopic, histological, behavioral, and molecular techniques, is essential for a comprehensive understanding of disease mechanisms and the evaluation of potential therapeutics. Careful adherence to these detailed protocols will ensure the generation of high-quality, translatable data for advancing the field of endometriosis research.
References
- 1. Endometriosis in the Mouse: Challenges and Progress Toward a ‘Best Fit’ Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. ijwhr.net [ijwhr.net]
- 4. Frontiers | Endometriosis in the Mouse: Challenges and Progress Toward a ‘Best Fit’ Murine Model [frontiersin.org]
- 5. Video: Mouse Model of Surgically-induced Endometriosis by Auto-transplantation of Uterine Tissue [jove.com]
- 6. Using rats as a research model for the study of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Surgical Induction of Endometriosis in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse Model of Surgically-induced Endometriosis by Auto-transplantation of Uterine Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Rodent Models of Experimental Endometriosis: Identifying Mechanisms of Disease and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Induction of Endometriosis in a Menstruating Mouse Model (Mus musculus): A Translational Animal Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Re-evaluation of mouse models of endometriosis for pathological and immunological research [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. iasp-pain.org [iasp-pain.org]
- 20. clinsurggroup.us [clinsurggroup.us]
- 21. Endometriosis: Molecular Pathophysiology and Recent Treatment Strategies—Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Molecular and Cellular Mechanisms of Endometriosis: From Basic Pathophysiology to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Impact of Oral Contraceptives on the Gut Microbiota
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oral contraceptives (OCs), primarily composed of synthetic estrogens and progestins, are among the most widely used pharmaceuticals by women of reproductive age.[1] While highly effective for contraception and managing various hormonal disorders, emerging evidence suggests that OCs can significantly influence the composition and function of the gut microbiota.[1][2] This interaction is of growing interest due to the gut microbiome's pivotal role in host health, including metabolism, immune function, and even mental well-being through the gut-brain axis.[3][4] Dysregulation of the gut microbiome by OCs has been linked to an increased risk for certain inflammatory conditions, such as Crohn's disease, and may contribute to mood changes experienced by some users.[1][3]
These application notes provide a comprehensive overview of the state-of-the-art methodologies employed to investigate the intricate relationship between oral contraceptives and the gut microbiota. Detailed protocols for key experimental approaches are provided to guide researchers in this field.
Core Methodologies and Experimental Protocols
The assessment of OC-induced changes in the gut microbiota typically involves a multi-omics approach, integrating sequencing-based techniques to characterize the microbial community with functional analyses of their metabolic output.
Microbial Composition Analysis: 16S rRNA and Shotgun Metagenomic Sequencing
Application: To identify the types and relative abundances of bacteria present in a gut microbial community and to assess changes in diversity and composition following OC use.
Protocol 1: 16S rRNA Gene Sequencing
This method targets a specific hypervariable region of the 16S ribosomal RNA gene, which is highly conserved among bacteria but contains sufficient variation to allow for taxonomic classification.
1. Fecal Sample Collection and DNA Extraction:
-
Participants should self-collect fecal samples using a provided kit containing a sterile collection tube with a preservative buffer (e.g., RNAlater).[5]
-
Samples should be stored at -80°C until DNA extraction.[5]
-
High-quality bacterial DNA is extracted from approximately 200mg of fecal matter using a commercially available kit (e.g., QIAamp PowerFecal Pro DNA Kit) following the manufacturer's instructions. Bead-beating is a critical step to ensure lysis of diverse bacterial cell walls.[6]
2. PCR Amplification of the 16S rRNA Gene:
-
The V4 hypervariable region of the 16S rRNA gene is amplified using universal primers with attached barcodes for sample multiplexing.[7]
-
PCR is performed using a high-fidelity polymerase (e.g., KAPA HiFi HotStart DNA polymerase).[7]
-
PCR Conditions: [7]
-
Initial denaturation: 95°C for 3 minutes.
-
25-30 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55°C for 30 seconds.
-
Elongation: 72°C for 30 seconds.
-
-
Final elongation: 72°C for 5 minutes.
-
-
For low biomass samples, the cycle number may be increased to 30, and bovine serum albumin (BSA) can be added to the PCR reaction.[7]
3. Library Preparation and Sequencing:
-
PCR products are purified to remove primers and other contaminants.[7]
-
The concentration of the purified amplicons is quantified, and samples are pooled in equimolar amounts.
-
The pooled library is sequenced on a high-throughput platform such as the Illumina MiSeq.
4. Bioinformatic Analysis:
-
Raw sequencing reads are demultiplexed and quality-filtered.
-
Amplicon Sequence Variants (ASVs) are identified using pipelines like DADA2 or QIIME 2.
-
Taxonomic classification is performed by aligning ASVs to a reference database (e.g., SILVA, Greengenes).
-
Alpha diversity (within-sample diversity, e.g., Shannon index) and beta diversity (between-sample diversity, e.g., Bray-Curtis dissimilarity) are calculated to compare microbial communities between OC users and non-users.[8][9]
Protocol 2: Shotgun Metagenomic Sequencing
This approach involves sequencing the entire genomic content of the microbial community, providing not only taxonomic information but also insights into the functional potential of the microbiome.
1. Sample Collection and DNA Extraction:
-
Follow the same procedure as for 16S rRNA sequencing.
2. Library Preparation and Sequencing:
-
Extracted DNA is fragmented, and sequencing adapters are ligated to the fragments to create a sequencing library.
-
The library is sequenced on a high-throughput platform like the Illumina NovaSeq.
3. Bioinformatic Analysis:
-
Raw reads are quality-controlled and host DNA is removed.
-
Taxonomic profiling is performed using tools like MetaPhlAn2, which maps reads to a database of clade-specific marker genes.[5][10]
-
Functional profiling is conducted using tools like HUMAnN2, which identifies and quantifies microbial metabolic pathways.[5][10]
-
Statistical analyses are used to identify microbial species and metabolic pathways that are significantly associated with OC use.[10]
Functional Analysis: Untargeted Metabolomics
Application: To identify and quantify the small molecule metabolites produced by the gut microbiota and to understand how OC use alters the metabolic landscape of the gut.
Protocol 3: Untargeted Metabolomics of Fecal Samples
1. Fecal Sample Collection and Metabolite Extraction:
-
Fecal samples are collected and stored at -80°C.
-
Metabolites are extracted from a small amount of fecal material using a solvent mixture, such as a 2:2:1 acetonitrile:methanol:water solution, to capture a broad range of polar and non-polar molecules.[11]
2. Mass Spectrometry Analysis:
-
The extracted metabolites are analyzed using high-resolution tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC) for separation.[11]
-
Data is acquired in both positive and negative ionization modes to detect a wider range of compounds.
3. Data Analysis:
-
Raw data is processed to identify and align metabolic features.
-
Metabolites are putatively identified by comparing their mass-to-charge ratio (m/z) and fragmentation patterns to spectral libraries (e.g., METLIN, HMDB).
-
Statistical analyses (e.g., PLS-DA) are used to identify metabolites that are differentially abundant between OC users and non-users.[8]
-
Pathway analysis can be performed to understand the biological implications of the observed metabolic changes.
In Vitro Modeling
Application: To study the direct effects of OCs and their constituent hormones on specific gut bacteria or complex microbial communities in a controlled environment.[12]
Protocol 4: In Vitro Bacterial Culture with Oral Contraceptives
1. Bacterial Strains and Growth Conditions:
-
Select relevant gut bacterial strains, such as Bacteroides fragilis and Lactobacillus rhamnosus, which are known to be involved in gut permeability and sex steroid hormone metabolism, respectively.[11]
-
Culture the bacteria individually or in co-culture under anaerobic conditions in appropriate growth media until they reach the late logarithmic phase.[11]
2. Oral Contraceptive Perturbation:
-
Introduce clinically relevant concentrations of the synthetic hormones found in OCs, such as ethinyl estradiol (B170435) and levonorgestrel, into the bacterial cultures.[11] For example:
-
Include appropriate controls (bacterial cultures without hormones and media-only controls).[11]
3. Downstream Analysis:
-
After a defined incubation period, assess changes in bacterial growth.
-
Extract intracellular metabolites to analyze the impact on bacterial metabolism using the metabolomics protocol described above.[11]
-
Analyze changes in the expression of specific bacterial genes involved in hormone metabolism.
Data Presentation
Quantitative data from these studies should be summarized in clear and concise tables to facilitate comparison between different conditions (e.g., OC users vs. non-users) and time points.
Table 1: Changes in Gut Microbiota Diversity and Composition with Oral Contraceptive Use
| Study Parameter | OC Users | Non-Users | Key Findings | Citation |
| Alpha Diversity (Richness) | Significantly different on day 21 of cycle | No significant difference on day 2 | Cycle-dependent effect of OCs on species richness. | [13] |
| Beta Diversity (Composition) | Distinct gut microbiota profiles | Distinct gut microbiota profiles | Hormonal contraception influences gut microbial composition. | [9] |
| Key Taxa Changes | Decreased abundance of 16 ASVs in class Clostridia with longer OC use | - | Long-term OC use is associated with a decrease in some Clostridia species known to be involved in estrogen recycling. | [14][15] |
| Longitudinal Changes | No significant changes in diversity or composition after 6 months | - | Initiation of OC use was not associated with major shifts in the gut microbiome structure in healthy women. | [10][16] |
Table 2: Alterations in Gut Microbiome Function and Metabolites with Oral Contraceptive Use
| Functional Aspect | Observation in OC Users | Implication | Citation |
| Metabolic Pathways | Increased relative abundance of biosynthesis pathways for peptidoglycan and amino acids (lysine, threonine, methionine, tryptophan). | OCs may influence bacterial cell wall synthesis and amino acid metabolism. | [10][16] |
| Metabolite Levels (In Vitro) | Decreased amino acid concentrations in B. fragilis; Increased in L. rhamnosus. Altered regulation of tryptophan, phenylalanine, aspartic acid, histidine, lysine, and glutamate. | OCs can directly alter the metabolism of key gut bacteria, potentially impacting neurotransmitter precursor availability. | [11] |
| Short-Chain Fatty Acids (SCFAs) | Seven SCFA-producing taxa were less abundant. | May have downstream effects on metabolism and performance. | [9] |
| Gas Production | Interaction between OC use and menstrual cycle on hydrogen and methane (B114726) production. | Shifts in the microbiome due to OCs can be linked to gastrointestinal symptoms like gas production. | [13] |
Signaling Pathways and Experimental Workflows
The Estrogen-Gut-Brain Axis
Oral contraceptives can influence the intricate communication network between the gut, the endocrine system, and the brain. This "estrogen-gut-brain axis" is a key area of investigation.[1][3] Exogenous hormones from OCs can disrupt the "estrobolome," the collection of gut microbial genes capable of metabolizing estrogens.[3] This can alter circulating estrogen levels and, through the gut-brain axis, potentially impact mood and neurological function.[3][4]
Diagram 1: The Estrogen-Gut-Brain Axis and the Influence of Oral Contraceptives
Caption: The interplay between oral contraceptives, the gut microbiota, estrogen levels, and the brain.
Experimental Workflow
A typical study investigating the impact of OCs on the gut microbiota follows a standardized workflow from sample collection to data integration and interpretation.
Diagram 2: Experimental Workflow for Assessing OC Impact on Gut Microbiota
References
- 1. Estrogen-Gut-Brain Axis: Examining the Role of Combined Oral Contraceptives on Mental Health Through Their Impact on the Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The impact of contraceptives on the microbiota? Hit and miss! | Content for the lay public | Microbiota institute [biocodexmicrobiotainstitute.com]
- 3. contemporaryobgyn.net [contemporaryobgyn.net]
- 4. naturalwomanhood.org [naturalwomanhood.org]
- 5. scispace.com [scispace.com]
- 6. youtube.com [youtube.com]
- 7. Oral Contraceptives Induce Time- and Intestinal Segment-Dependent Shifts in the Gut Microbiota | MDPI [mdpi.com]
- 8. Combined Oral Contraceptive Treatment Does Not Alter the Gut Microbiome but Affects Amino Acid Metabolism in Sera of Obese Girls With Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. microbiologyresearch.org [microbiologyresearch.org]
- 11. Dysregulation of the Human Gut Metabolome Through Oral Contraceptive Use, An Untargeted Metabolomic Study - ProQuest [proquest.com]
- 12. In vitro modeling of the female gut microbiome: effects of sex hormones and psychotropic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. Gut Microbiota Shifts with Lifetime Duration of Oral Contraception Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oral Contraception Does Not Change Gut Microbiome in Healthy Women - Mass General Advances in Motion [advances.massgeneral.org]
Application Notes and Protocols for the Analytical Determination of Norgestimate Metabolites in Urine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the identification and quantification of norgestimate (B1679921) metabolites in human urine. The methodologies described herein are essential for pharmacokinetic studies, bioequivalence assessments, and understanding the metabolic fate of this widely used third-generation progestin.
Introduction to Norgestimate Metabolism
Norgestimate (NGM) is a synthetic progestin that undergoes rapid and extensive first-pass metabolism in the liver and intestines.[1][2] Consequently, unchanged norgestimate is not detected in urine.[1][2][3] The primary metabolic pathway involves the deacetylation of norgestimate to its main active metabolite, norelgestromin (B1679859) (17-deacetylnorgestimate).[1][4] Norelgestromin is further metabolized to another active metabolite, levonorgestrel (B1675169).[1] These metabolites, along with other hydroxylated and conjugated forms, are excreted in the urine, with approximately 47% of an administered dose of norgestimate being eliminated through this route.[1][2][5] The primary analytical challenge lies in the detection of these metabolites, which are often present at low concentrations and in conjugated forms (glucuronides and sulfates).
Analytical Techniques
The gold standard for the quantitative analysis of norgestimate metabolites in urine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which are crucial for accurately measuring the low concentrations of these analytes in a complex biological matrix like urine.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often requiring derivatization of the analytes to increase their volatility.[5]
Metabolic Pathway of Norgestimate
The metabolic conversion of norgestimate to its urinary excretion products is a multi-step process. The initial and major step is the deacetylation to norelgestromin, which can then be converted to levonorgestrel.[1] These primary metabolites undergo further phase II metabolism, primarily glucuronidation and sulfation, to increase their water solubility for renal excretion.[1]
Experimental Protocols
LC-MS/MS Method for Norgestimate Metabolites in Urine
This protocol details a robust method for the simultaneous quantification of norelgestromin and levonorgestrel in human urine.
a. Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)
The majority of norgestimate metabolites in urine are present as glucuronide and sulfate (B86663) conjugates. Therefore, an enzymatic hydrolysis step is essential to cleave these conjugates and liberate the parent metabolites for extraction and analysis.[1][5]
Workflow for Sample Preparation
Detailed Protocol:
-
Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge the samples at 3000 rpm for 10 minutes to remove any particulate matter.[1]
-
Internal Standard Spiking: To 1 mL of the urine supernatant, add an appropriate amount of internal standard solution (e.g., norelgestromin-d6, levonorgestrel-d4).
-
Enzymatic Hydrolysis:
-
Add 1 mL of 0.1 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.0).
-
Add a solution of β-glucuronidase (from E. coli or Helix pomatia).
-
Incubate the mixture at 37°C for 12-18 hours to ensure complete hydrolysis of the conjugated metabolites.[1]
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.[1]
-
Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.[1]
-
Elution: Elute the analytes with 3 mL of methanol.[1]
-
-
Evaporation and Reconstitution:
b. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A programmed gradient from a high aqueous content to a high organic content to effectively separate the analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). The optimal MRM transitions and collision energies should be determined empirically for the specific instrument used.
-
c. Quantitative Data Summary
The following table summarizes typical validation parameters for the analysis of norelgestromin and levonorgestrel in biological matrices, which can be expected for a validated urine assay.
| Parameter | Norelgestromin | Levonorgestrel | Reference |
| Linearity Range | 20 - 5000 pg/mL | 0.1 - 5.0 ng/mL | [6][7] |
| Lower Limit of Quantification (LLOQ) | 20 pg/mL | 0.1 ng/mL | [6][7] |
| Recovery | ~96% | 72 - 92% | [6][7] |
| Inter-assay Precision (%CV) | < 10% | < 10% | [7] |
| Inter-assay Accuracy (%Bias) | Within ±15% | Within ±15% | [7] |
GC-MS Method for Norgestimate Metabolites in Urine
While less common than LC-MS/MS, GC-MS can be a viable alternative for the analysis of norgestimate metabolites. This method typically requires derivatization to improve the volatility and thermal stability of the analytes.
a. Sample Preparation: Hydrolysis, Extraction, and Derivatization
-
Enzymatic Hydrolysis: Follow the same enzymatic hydrolysis protocol as described for the LC-MS/MS method to cleave the conjugated metabolites.
-
Liquid-Liquid Extraction (LLE):
-
After hydrolysis, adjust the pH of the sample to ~9-10 with a suitable base.
-
Extract the analytes with an organic solvent such as ethyl acetate or a mixture of hexane (B92381) and ethyl acetate.
-
Centrifuge to separate the layers and collect the organic phase.
-
Repeat the extraction process for exhaustive recovery.
-
Combine the organic extracts and evaporate to dryness.
-
-
Derivatization:
-
Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile).
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) to convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.
-
Heat the mixture (e.g., at 60-70°C for 30 minutes) to complete the derivatization reaction.
-
b. GC-MS Instrumentation and Conditions
-
Gas Chromatography (GC):
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient starting from a lower temperature (e.g., 150°C) and ramping up to a higher temperature (e.g., 300°C) to separate the derivatized metabolites.
-
-
Mass Spectrometry (MS):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: Selected Ion Monitoring (SIM) or full scan mode. In SIM mode, characteristic ions of the derivatized metabolites are monitored for enhanced sensitivity and selectivity.
-
Conclusion
The analytical methods detailed in these application notes, particularly the LC-MS/MS protocol, provide a robust and sensitive framework for the accurate quantification of norgestimate metabolites in urine. Proper sample preparation, including the crucial enzymatic hydrolysis step, is paramount for obtaining reliable data. These methodologies are indispensable tools for researchers and scientists in the fields of pharmacology, toxicology, and drug development, enabling a deeper understanding of the pharmacokinetics and metabolism of norgestimate.
References
- 1. benchchem.com [benchchem.com]
- 2. Norgestimate - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Pharmacologic and pharmacokinetic characteristics of norgestimate and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biotransformation of norgestimate in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of norgestimate and its metabolites in human serum using high-performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Identifying Ethinyl Estradiol-Responsive Proteins using Proteomics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing quantitative proteomics to identify proteins that are responsive to ethinyl estradiol (B170435) (EE), a synthetic estrogen widely used in oral contraceptives and hormone replacement therapy. Understanding the impact of EE on the proteome is crucial for elucidating its mechanisms of action, identifying biomarkers of exposure and effect, and informing drug development and safety assessment.
Introduction
Ethinyl estradiol exerts its biological effects primarily through interaction with estrogen receptors, leading to downstream changes in gene expression and protein abundance. Quantitative proteomics offers a powerful approach to globally assess these protein-level alterations in various biological systems, from cell culture models to clinical samples. This document outlines methodologies for label-free quantitative proteomics and specialized techniques like in situ click chemistry to identify EE-responsive proteins and the signaling pathways they regulate.
Data Presentation: Quantitative Proteomic Analysis of Ethinyl Estradiol Effects
The following tables summarize quantitative data from key proteomics studies investigating the effects of ethinyl estradiol.
Table 1: Differentially Abundant Proteins in Human Serum Following Ethinyl Estradiol Treatment
Summary of findings from a study on women using a combined oral contraceptive containing ethinyl estradiol and dienogest (B1670515) (EE+DNG) for nine weeks.[1]
| Protein | UniProt ID | Fold Change (EE+DNG vs. Baseline) | p-value | Biological Process |
| Angiotensinogen | P01019 | Increased | <0.05 | Blood pressure regulation |
| Corticosteroid-binding globulin | P08185 | Increased | <0.05 | Hormone transport |
| Sex hormone-binding globulin | P04278 | Increased | <0.05 | Hormone transport |
| Fetuin-B | Q96P86 | Increased | <0.05 | --- |
| Complement Factor H | P08603 | Increased | <0.05 | Complement system |
| Complement C3 | P01024 | Increased | <0.05 | Complement system |
| Fibrinogen alpha chain | P02671 | Increased | <0.05 | Coagulation cascade |
| Fibrinogen beta chain | P02675 | Increased | <0.05 | Coagulation cascade |
| Fibrinogen gamma chain | P02679 | Increased | <0.05 | Coagulation cascade |
Note: This table presents a selection of significantly altered proteins for illustrative purposes. The full dataset from the study by Kangasniemi et al. (2023) can be accessed via the ProteomeXchange Consortium (identifiers PXD033617 and PXD033618).
Table 2: Ethinyl Estradiol-Responsive Proteins Identified in Fish Liver
Summary of findings from a study on the effects of EE2 on the liver proteome of adult male sheepshead minnows.[2]
| Protein | Fold Change (EE2 vs. Control) | Biological Process |
| Vitellogenin | > 3 | Egg production |
| Zona Pellucida proteins | > 3 | Egg production |
| Cathepsin E | > 3 | Peptidase activity |
| Whey acidic protein-like | 21 | --- |
| Collagen alpha-2 | 0.2 | Response to steroid hormones |
Note: This table highlights some of the most significantly up- and down-regulated proteins.
Table 3: Proteins Regulated by Estradiol in MCF-7 Breast Cancer Cells
Summary of findings from a label-free quantitative proteomics study on MCF-7 cells treated with 17β-estradiol (a closely related estrogen).[3][4]
| Protein | Regulation | Biological Process |
| Ezrin-radixin-moesin-binding phosphoprotein 50 | Up-regulated | --- |
| Stathmin | Up-regulated | Cell cycle |
| Calreticulin | Up-regulated | Protein folding |
| Heat shock 71 kDa protein | Up-regulated | Stress response |
| Alpha-enolase | Up-regulated | Glycolysis |
| Progesterone receptor | Up-regulated | Hormone signaling |
| Trefoil factor 1 (TFF1) | Up-regulated | Mucosal defense, cell migration |
Note: This study identified 60 proteins affected by estradiol, with 55 being up-regulated and 5 down-regulated, primarily involved in cell proliferation.[3]
Experimental Protocols
The following are detailed protocols for key experimental approaches used in the cited studies.
Protocol 1: Label-Free Quantitative Proteomics of Serum Samples
This protocol is based on the methodology used to study the effects of ethinyl estradiol in human serum.[1][5]
1. Sample Preparation:
-
Store serum samples at -70°C until analysis.
-
Deplete high-abundance proteins (e.g., albumin, IgG) using affinity purification columns to enhance the detection of lower-abundance proteins.
-
Perform a buffer exchange and concentrate the protein samples using ultrafiltration devices.
-
Determine protein concentration using a standard protein assay (e.g., BCA assay).
2. Protein Digestion:
-
Reduction: Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Add iodoacetamide (B48618) (IAA) to a final concentration of 20 mM and incubate for 30 minutes at room temperature in the dark.
-
Digestion: Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the denaturant concentration. Add sequencing-grade trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
Desalting: Acidify the digest with formic acid and desalt the peptides using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides and dry them under vacuum.
3. LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a solution of 0.1% formic acid.
-
Perform nano-liquid chromatography (nLC) using a reversed-phase column with a gradient of increasing acetonitrile (B52724) concentration to separate the peptides.
-
Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., Orbitrap) operating in data-dependent or data-independent acquisition (DIA) mode.
4. Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer, Spectronaut).
-
Identify peptides and proteins by searching the data against a human protein database (e.g., UniProt).
-
Perform label-free quantification by comparing the peak intensities or spectral counts of peptides across different samples.
-
Perform statistical analysis (e.g., t-test, ANOVA) to identify proteins with significantly different abundances between treatment and control groups.
Protocol 2: In Situ Click Chemistry for Identifying Protein Targets
This protocol is based on a method to identify protein targets of catechol estrogens using ethinyl estradiol as a precursor probe.[6]
1. Cell/Tissue Treatment:
-
Treat cells or tissue homogenates (e.g., liver microsomes) with ethinyl estradiol, which contains a terminal alkyne group. EE2 is metabolically converted in situ to reactive catechol estrogens.
2. Click Reaction:
-
Following incubation, perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction by adding an azide-containing reporter tag (e.g., biotin-azide), a copper(I) source (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
This reaction covalently links the reporter tag to the alkyne group of the EE2 that has adducted to proteins.
3. Protein Enrichment and Digestion:
-
Lyse the cells/tissue and enrich the biotin-tagged proteins using streptavidin-coated beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead digestion of the captured proteins using trypsin.
4. LC-MS/MS Analysis and Data Analysis:
-
Analyze the resulting peptides by LC-MS/MS as described in Protocol 1.
-
Identify the proteins that were covalently modified by the EE2 metabolites.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for Label-Free Quantitative Proteomics.
Caption: Workflow for In Situ Click Chemistry Proteomics.
Caption: Ethinyl Estradiol-Mediated PI3K/Akt Signaling.
Caption: EE's Effect on Coagulation and Complement Systems.
References
- 1. Effects of oral contraceptives on blood coagulation. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Label-Free Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 3. Proteomic analysis of MCF-7 breast cancer cell line exposed to mitogenic concentration of 17beta-estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The endocrine disruptor, 17α-ethinyl estradiol, alters male mate choice in a freshwater fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Estradiol Activates PI3K/Akt/GSK3 Pathway Under Chronic Neurodegenerative Conditions Triggered by Perinatal Asphyxia [frontiersin.org]
- 6. In Situ Click Reaction Coupled with Quantitative Proteomics for Identifying Protein Targets of Catechol Estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Drug-Drug Interactions with Norgestimate and CYP3A4
Audience: Researchers, scientists, and drug development professionals.
Introduction
Norgestimate (B1679921) is a third-generation progestin widely used in combined oral contraceptives. Upon administration, it is rapidly and extensively metabolized to its primary active metabolite, 17-deacetylnorgestimate, also known as norelgestromin (B1679859) (NGMN).[1] Subsequent metabolism of NGMN is crucial for its clearance and is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[2] Given that CYP3A4 is responsible for the metabolism of approximately 50% of clinically used drugs, there is a significant potential for drug-drug interactions (DDIs).[3]
Co-administration of drugs that inhibit or induce CYP3A4 can alter the plasma concentrations of NGMN, potentially leading to decreased contraceptive efficacy or increased risk of adverse effects.[4][5] Therefore, it is a regulatory expectation and a critical step in drug development to evaluate the potential of investigational drugs to interact with CYP3A4.
These application notes provide detailed protocols for in vitro experimental designs to study the potential of test compounds to act as inhibitors or inducers of CYP3A4-mediated norgestimate metabolism.
Signaling and Metabolic Pathways
The metabolic pathway of norgestimate involves its conversion to active metabolites, which are then further metabolized by CYP3A4. Understanding this pathway is fundamental to designing and interpreting DDI studies.
References
- 1. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metabolite Identification, Reaction Phenotyping, and Retrospective Drug-Drug Interaction Predictions of 17-Deacetylnorgestimate, the Active Component of the Oral Contraceptive Norgestimate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacologic and pharmacokinetic characteristics of norgestimate and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Norgestimate in Studies on Bone Metabolism Markers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of norgestimate (B1679921), a synthetic progestin, in clinical research focused on bone metabolism. The following sections detail the effects of norgestimate, typically in combination with an estrogen like ethinyl estradiol (B170435), on key biochemical markers of bone formation and resorption. This document includes summaries of quantitative data, detailed experimental protocols from a key study, and diagrams illustrating the mechanism of action and experimental workflow.
Norgestimate, as a component of combined oral contraceptives and hormone replacement therapies, has been investigated for its impact on bone health. Understanding its influence on bone turnover is crucial for assessing its long-term effects, particularly in populations at risk for bone density changes, such as women with hypothalamic amenorrhea or those in the postmenopausal stage.
Quantitative Data Summary
The following tables summarize the quantitative data from a significant clinical study investigating the effects of a triphasic oral contraceptive containing norgestimate and ethinyl estradiol on bone metabolism markers.
Table 1: Effects of Norgestimate/Ethinyl Estradiol on Markers of Bone Resorption
| Marker | Norgestimate/Ethinyl Estradiol Group (Mean Change ± SD) | Placebo Group (Mean Change ± SD) | P-value |
| N-telopeptide (nmol BCE/mmol Cr) | -13.4 ± 13.4 | 1.2 ± 23.8 | 0.001 |
| Deoxypyridinoline (B1589748) (nmol/mmol Cr) | -1.2 ± 2.9 | -0.5 ± 1.5 | 0.021 |
Data from a 3-cycle, multicenter, double-blind, placebo-controlled, randomized study.[1][2][3][4]
Table 2: Effects of Norgestimate/Ethinyl Estradiol on Markers of Bone Formation
| Marker | Norgestimate/Ethinyl Estradiol Group (Mean Change ± SD) | Placebo Group (Mean Change ± SD) | P-value |
| Bone-Specific Alkaline Phosphatase (ng/mL) | -5.1 ± 3.5 | 0.4 ± 3.1 | <0.001 |
| Osteocalcin (ng/mL) | -5.9 ± 3.6 | -2.9 ± 3.7 | 0.016 |
| Procollagen (B1174764) of Type I Propeptide (ng/mL) | -35.2 ± 44.6 | -0.2 ± 30.0 | 0.025 |
Data from a 3-cycle, multicenter, double-blind, placebo-controlled, randomized study.[1][2][3][4]
Experimental Protocols
The following is a detailed methodology from a key study that evaluated the effects of a norgestimate-containing oral contraceptive on bone metabolism markers.[1][2][3][4]
Study Design: A multicenter, double-blind, placebo-controlled, randomized clinical trial.
Participants: 45 young women (mean age 26.5 ± 6.3 years) diagnosed with hypothalamic amenorrhea and osteopenia.
Intervention:
-
Treatment Group: Received a triphasic oral contraceptive (Ortho Tri-Cyclen) containing 180–250 µg of norgestimate and 35 µg of ethinyl estradiol daily for three 28-day cycles.
-
Control Group: Received a matching placebo for the same duration.
Data Collection:
-
Biochemical markers of bone metabolism were measured at baseline and after the completion of the three treatment cycles.
-
Markers of bone resorption measured were urinary N-telopeptide (NTX) and deoxypyridinoline (DPD).
-
Markers of bone formation measured were serum bone-specific alkaline phosphatase (BSAP), osteocalcin, and procollagen of type I propeptide (PICP).
Biochemical Assays:
-
Urinary N-telopeptide (NTX): Measured by an enzyme-linked immunosorbent assay (ELISA).
-
Urinary Deoxypyridinoline (DPD): Assessed using high-performance liquid chromatography (HPLC).
-
Serum Bone-Specific Alkaline Phosphatase (BSAP): Quantified using an immunoassay.
-
Serum Osteocalcin: Measured by an immunoradiometric assay (IRMA).
-
Serum Procollagen of Type I Propeptide (PICP): Determined by a radioimmunoassay (RIA).
Statistical Analysis:
-
Changes from baseline to the end of the third cycle were calculated for all bone metabolism markers.
-
Differences in the mean changes between the norgestimate/ethinyl estradiol group and the placebo group were analyzed using appropriate statistical tests to determine significance (P-value).
Visualizations
The following diagrams illustrate the proposed signaling pathway of norgestimate and ethinyl estradiol on bone metabolism and the experimental workflow of the cited study.
Caption: Proposed mechanism of norgestimate on bone turnover.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Effects of a triphasic combination oral contraceptive containing norgestimate/ethinyl estradiol on biochemical markers of bone metabolism in young women with osteopenia secondary to hypothalamic amenorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. [PDF] Effects of a triphasic combination oral contraceptive containing norgestimate/ethinyl estradiol on biochemical markers of bone metabolism in young women with osteopenia secondary to hypothalamic amenorrhea. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Measuring Serum Binding Protein Changes with Norgestimate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oral contraceptives containing norgestimate (B1679921), a third-generation progestin, in combination with an estrogen like ethinyl estradiol, are widely prescribed. Beyond their contraceptive effects, these formulations are known to influence the synthesis of various hepatic proteins, including serum binding globulins. These proteins play a crucial role in regulating the bioavailability of endogenous and exogenous hormones. This document provides detailed application notes and experimental protocols for measuring the changes in key serum binding proteins—Sex Hormone-Binding Globulin (SHBG), Corticosteroid-Binding Globulin (CBG), and Thyroxine-Binding Globulin (TBG)—in response to norgestimate treatment. Understanding these changes is vital for assessing the complete pharmacological profile of norgestimate-containing oral contraceptives.
Norgestimate itself has minimal androgenic activity and exhibits a low binding affinity for SHBG.[1][2] Consequently, it does not counteract the estrogen-induced increase in the synthesis of these binding proteins. The estrogenic component, typically ethinyl estradiol, is primarily responsible for the observed elevation in SHBG, CBG, and TBG levels.[3] Monitoring these changes can serve as a biomarker for the estrogenic impact of the formulation and can be relevant in various clinical contexts, including the management of hyperandrogenism.[4]
Data Presentation: Quantitative Changes in Serum Binding Proteins
The following tables summarize the quantitative changes in SHBG, CBG, and TBG levels observed in clinical studies involving oral contraceptives containing norgestimate and ethinyl estradiol.
Table 1: Changes in Sex Hormone-Binding Globulin (SHBG) Levels
| Study Reference | Treatment Group (Norgestimate/Ethinyl Estradiol Dose) | Duration of Treatment | Mean Baseline SHBG (nmol/L) | Mean Post-Treatment SHBG (nmol/L) | Percentage Increase |
| Affinito et al. (1995) | 250 µg / 35 µg | 12 cycles | 45.2 ± 12.1 | 130.1 ± 35.4 | ~188% |
| Wiegratz et al. (2003) | 250 µg / 35 µg | 6 cycles | Not Reported | Not Reported | ~200% |
| Zimmerman et al. (2013) (Meta-analysis) | Various COCs | Multiple Durations | Not Applicable | Significant Increase Reported | Not Applicable |
Table 2: Changes in Corticosteroid-Binding Globulin (CBG) Levels
| Study Reference | Treatment Group (Norgestimate/Ethinyl Estradiol Dose) | Duration of Treatment | Mean Baseline CBG (mg/L) | Mean Post-Treatment CBG (mg/L) | Percentage Increase |
| Wiegratz et al. (2003) | 250 µg / 35 µg | 6 cycles | Not Reported | Not Reported | ~170% |
| van der Vange et al. (1990) | 150-250 µg / 30-35 µg | Not Specified | Not Reported | Significant Increase Reported | Not Reported |
Table 3: Changes in Thyroxine-Binding Globulin (TBG) Levels
| Study Reference | Treatment Group (Oral Contraceptive) | Duration of Treatment | Mean Baseline TBG (mg/L) | Mean Post-Treatment TBG (mg/L) | Percentage Increase |
| Benagiano et al. (1991) | Desogestrel/Ethinyl Estradiol & Gestodene/Ethinyl Estradiol | Not Specified | Not Reported | Marked Increase Reported | Not Reported |
| Arafah BM (2001) (Review) | Estrogen-containing OCs | Not Specified | Not Reported | Increased levels noted | Not Reported |
Note: Data for TBG changes specifically with norgestimate-containing contraceptives is less commonly reported in standalone studies but is a known effect of combined oral contraceptives due to the estrogen component.[3][5]
Experimental Protocols
Accurate measurement of serum binding proteins is critical for evaluating the effects of norgestimate treatment. Immunoassays are the most common techniques employed for this purpose. Below are detailed protocols for the measurement of SHBG, CBG, and TBG.
Protocol 1: Measurement of Serum SHBG by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a solid-phase sandwich ELISA for the quantitative determination of SHBG in human serum.
Materials:
-
Microtiter plate pre-coated with a monoclonal antibody to SHBG
-
Biotinylated polyclonal antibody specific for SHBG
-
Streptavidin-Peroxidase (SP) conjugate
-
SHBG standards (calibrators)
-
Assay buffer
-
Wash buffer concentrate
-
TMB substrate solution
-
Stop solution (e.g., 0.5 M H₂SO₄)
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Preparation of Reagents: Bring all reagents to room temperature before use. Prepare working solutions of wash buffer and other reagents as per the manufacturer's instructions.
-
Sample Preparation: Collect whole blood and allow it to clot. Centrifuge to separate the serum. Samples can be stored at -20°C if not assayed immediately. Before use, thaw samples completely and mix thoroughly.
-
Assay Procedure: a. Add 100 µL of standards, controls, and serum samples to the appropriate wells of the microtiter plate. b. Incubate for 60 minutes at 37°C. c. Aspirate the contents of the wells and wash each well three times with 300 µL of wash buffer. d. Add 100 µL of the biotinylated anti-SHBG antibody solution to each well. e. Incubate for 60 minutes at 37°C. f. Aspirate and wash the wells three times as in step 3c. g. Add 100 µL of the Streptavidin-Peroxidase conjugate to each well. h. Incubate for 30 minutes at 37°C. i. Aspirate and wash the wells five times. j. Add 100 µL of TMB substrate solution to each well. k. Incubate for 15-20 minutes at room temperature in the dark. l. Add 50 µL of stop solution to each well. m. Read the absorbance at 450 nm within 30 minutes of adding the stop solution.
-
Data Analysis: Construct a standard curve by plotting the absorbance of each standard against its known concentration. Determine the concentration of SHBG in the samples by interpolating their absorbance values from the standard curve.
Protocol 2: Measurement of Serum CBG by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a sandwich ELISA for the quantitative measurement of CBG in human serum.
Materials:
-
Microtiter plate pre-coated with an antibody against human CBG
-
Biotin-conjugated anti-human CBG antibody
-
Horseradish Peroxidase (HRP)-conjugated Streptavidin
-
CBG standards
-
Assay diluent
-
Wash buffer concentrate
-
TMB substrate
-
Stop solution
-
Precision pipettes and tips
-
Microplate reader (450 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual.
-
Sample Preparation: Prepare serum samples as described in Protocol 1.
-
Assay Procedure: a. Add 100 µL of each standard, control, and sample into the designated wells. b. Incubate for 2 hours at 37°C. c. Aspirate the liquid from each well. d. Add 100 µL of Biotin-conjugated anti-human CBG antibody to each well. e. Incubate for 1 hour at 37°C. f. Aspirate and wash each well three times. g. Add 100 µL of HRP-conjugated Streptavidin to each well. h. Incubate for 1 hour at 37°C. i. Aspirate and wash each well five times. j. Add 90 µL of TMB Substrate Solution to each well. k. Incubate for 15-30 minutes at 37°C in the dark. l. Add 50 µL of Stop Solution to each well. m. Measure the absorbance at 450 nm immediately.
-
Data Analysis: Generate a standard curve and calculate the CBG concentrations in the samples as described for the SHBG ELISA.
Protocol 3: Measurement of Serum TBG by Radioimmunoassay (RIA)
This protocol outlines a competitive radioimmunoassay for the quantitative determination of TBG in human serum.
Materials:
-
Antibody-coated tubes (specific for human TBG)
-
¹²⁵I-labeled TBG (tracer)
-
TBG standards
-
Assay buffer
-
Gamma counter
-
Precision pipettes and tips
Procedure:
-
Reagent Preparation: Allow all reagents to come to room temperature.
-
Sample Preparation: Serum is the required sample type.
-
Assay Procedure: a. Pipette 100 µL of standards, controls, and serum samples into the antibody-coated tubes. b. Add 1.0 mL of ¹²⁵I-labeled TBG to each tube. c. Vortex all tubes gently. d. Incubate for 1 hour at 37°C. e. Decant the supernatant from all tubes. f. Count the radioactivity in each tube for one minute using a gamma counter.
-
Data Analysis: The concentration of TBG in the samples is inversely proportional to the counts per minute (CPM). Construct a standard curve by plotting the CPM of the standards against their known concentrations. Determine the TBG concentration in the samples from this curve.
Visualizations
The following diagrams illustrate the experimental workflows and the hormonal regulation affected by norgestimate-containing oral contraceptives.
Caption: General workflow for sandwich ELISA.
Caption: General workflow for competitive RIA.
Caption: Effect of norgestimate-containing OCs.
References
- 1. Preclinical evaluation of norgestimate, a progestin with minimal androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relative binding affinity of norgestimate and other progestins for human sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sex hormone binding globulin, cortisol binding globulin, thyroxine binding globulin, ceruloplasmin: changes in treatment with two oral contraceptives low in oestrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Norgestimate. From the laboratory to three clinical indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
Application Note: In Vitro Assays for Determining the Androgen-Modulating Activity of Norgestimate Metabolites
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols and data for assessing the androgenic and antiandrogenic activity of norgestimate (B1679921) metabolites using in vitro assays.
Introduction
Norgestimate is a third-generation progestin widely used in hormonal contraceptives. Upon administration, it undergoes metabolism to form several active compounds, primarily norelgestromin (B1679859) (17-deacetylated norgestimate) and levonorgestrel (B1675169). While norgestimate is selected for its high progestational activity and minimal androgenicity, it is crucial to characterize the androgenic profile of its metabolites to fully understand its clinical effects.[1][2] This application note details standardized in vitro assays to quantify the interaction of norgestimate and its metabolites with the androgen receptor (AR).
The androgen receptor is a ligand-activated transcription factor that mediates the physiological effects of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[3] Unwanted androgenic effects of synthetic progestins can lead to side effects such as acne and hirsutism. Therefore, assessing the potential for AR activation by norgestimate metabolites is a critical step in preclinical evaluation. The primary assays for this purpose are competitive ligand-binding assays and AR-dependent reporter gene assays.
Androgen Receptor Signaling Pathway
The androgen receptor resides in the cytoplasm in an inactive state, complexed with heat shock proteins (HSPs). Upon ligand binding, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. In the nucleus, it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.
Experimental Workflow
The overall workflow for assessing the androgenic activity of norgestimate metabolites involves a tiered approach, starting with a binding assay to determine affinity for the androgen receptor, followed by a functional cell-based assay to measure transcriptional activation.
Data on Androgenic Activity of Norgestimate and its Metabolites
The following table summarizes the in vitro androgenic activity of norgestimate and its key metabolites from receptor binding studies. The data is presented as Relative Binding Affinity (RBA) compared to dihydrotestosterone (DHT), which is a potent endogenous androgen.
| Compound | Androgen Receptor RBA (%) (DHT = 100%) | Reference |
| Dihydrotestosterone (DHT) | 100 | - |
| Norgestimate | 0.3 | [1] |
| 17-deacetylated norgestimate | 1.3 | [1] |
| 3-keto norgestimate | 2.5 | [4] |
| Levonorgestrel | 22.0 | [1][4] |
Lower RBA values indicate weaker binding to the androgen receptor.
Experimental Protocols
Protocol 1: Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.
5.1.1 Materials
-
AR Source: Cytosol from rat ventral prostate or recombinant human AR.
-
Radioligand: [³H]-R1881 (Methyltrienolone) or [³H]-DHT.
-
Test Compounds: Norgestimate and its metabolites (norelgestromin, levonorgestrel).
-
Assay Buffer: Tris-EDTA-DTT-Glycerol (TEGD) buffer.
-
Separation Agent: Hydroxyapatite (HAP) slurry or dextran-coated charcoal.
-
Scintillation Cocktail and Scintillation Counter .
5.1.2 Procedure
-
Preparation of AR Cytosol: Homogenize rat ventral prostates in ice-cold TEGD buffer. Centrifuge at high speed to obtain the cytosolic fraction (supernatant).
-
Assay Plate Setup:
-
Total Binding: Add assay buffer, [³H]-R1881, and AR cytosol.
-
Non-specific Binding: Add assay buffer, [³H]-R1881, a saturating concentration of unlabeled R1881, and AR cytosol.
-
Test Compound: Add assay buffer, [³H]-R1881, serially diluted test compound, and AR cytosol.
-
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Add ice-cold HAP slurry to each well, incubate on ice, and then wash to remove unbound radioligand.
-
Quantification: Add scintillation cocktail to the washed HAP pellet and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of specific binding).
Protocol 2: Androgen Receptor Reporter Gene Assay
This cell-based assay measures the ability of a test compound to induce or inhibit the transcriptional activity of the AR.
5.2.1 Materials
-
Cell Line: A suitable cell line, such as MDA-MB-231 or PC-3, that is responsive to androgens. These cells are often co-transfected with an AR expression vector and a reporter vector.
-
AR Expression Vector: A plasmid containing the full-length human AR cDNA.
-
Reporter Vector: A plasmid containing a luciferase reporter gene under the control of an androgen-responsive promoter (e.g., containing AREs).
-
Transfection Reagent: Lipofectamine or a similar reagent.
-
Cell Culture Medium: As appropriate for the cell line, often charcoal-stripped to remove endogenous steroids.
-
Test Compounds: Norgestimate and its metabolites.
-
Luciferase Assay System: Reagents for cell lysis and luciferase substrate.
-
Luminometer .
5.2.2 Procedure
-
Cell Seeding: Plate cells in a multi-well plate (e.g., 96-well) at a suitable density.
-
Transfection: Co-transfect the cells with the AR expression vector and the ARE-luciferase reporter vector using a suitable transfection reagent. Incubate for 24 hours.
-
Compound Treatment:
-
Agonist Mode: Treat the transfected cells with serial dilutions of the test compounds.
-
Antagonist Mode: Treat the cells with a fixed, sub-maximal concentration of a known AR agonist (e.g., DHT) in the presence of serial dilutions of the test compounds.
-
-
Incubation: Incubate the cells with the compounds for 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and then add lysis buffer to each well.
-
Luminescence Measurement: Transfer the cell lysate to a new plate and add the luciferase substrate. Measure the light output using a luminometer.
-
Data Analysis:
-
Agonist Mode: Plot the luminescence signal against the log concentration of the test compound to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Antagonist Mode: Plot the inhibition of the agonist-induced signal against the log concentration of the test compound to determine the IC50 value.
-
Conclusion
The in vitro assays described provide a robust framework for characterizing the androgenic and antiandrogenic potential of norgestimate and its metabolites. The data indicates that while norgestimate itself has very low affinity for the androgen receptor, its metabolite levonorgestrel shows more significant binding.[1][4] The use of both competitive binding and functional reporter gene assays is recommended for a comprehensive assessment of the androgenic profile of these compounds, ensuring a better understanding of their clinical safety and selectivity.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Preclinical evaluation of norgestimate, a progestin with minimal androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Effect of Ethinyl Estradiol on Mitochondrial Respiration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the impact of ethinyl estradiol (B170435) (EE), a synthetic estrogen widely used in oral contraceptives, on mitochondrial respiration. The following sections detail the underlying signaling pathways, experimental workflows, and specific methodologies to investigate EE-induced mitochondrial dysfunction.
Introduction
Ethinyl estradiol has been shown to affect mitochondrial function, primarily in hepatic cells.[1][2][3] These effects are complex and can involve alterations in the mitochondrial respiratory chain, increased production of reactive oxygen species (ROS), and changes in mitochondrial gene expression.[1][2] Understanding the mechanisms by which EE impacts mitochondria is crucial for assessing its safety profile and for the development of new therapeutic agents.
The primary mechanism of EE's effect on mitochondria involves its metabolism to catechol estrogens, which can redox cycle and generate ROS.[1][4] This process is linked to both an estrogen receptor-mediated signal transduction pathway and the activity of cytochrome P450 enzymes.[1][2][4] The resulting oxidative stress can lead to mitochondrial damage and dysfunction.
Key Experimental Approaches
Several key experimental approaches can be employed to assess the effect of ethinyl estradiol on mitochondrial respiration:
-
High-Resolution Respirometry: This technique, often utilizing the Seahorse XF Analyzer, measures the oxygen consumption rate (OCR) of living cells or isolated mitochondria in real-time. It allows for the determination of key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Measurement of Reactive Oxygen Species (ROS) Production: Assays to quantify the generation of superoxide (B77818) and other ROS are critical for understanding EE-induced oxidative stress.
-
Assessment of Mitochondrial Membrane Potential (ΔΨm): The mitochondrial membrane potential is a key indicator of mitochondrial health and is essential for ATP production.
-
Determination of ATP Synthase Activity: Measuring the activity of this enzyme complex provides a direct assessment of the cell's ability to produce ATP via oxidative phosphorylation.
-
Analysis of Mitochondrial Gene Expression: EE can alter the expression of both nuclear and mitochondrial DNA-encoded genes involved in the respiratory chain.[2][5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of ethinyl estradiol's effect on mitochondrial respiration and a general experimental workflow for its assessment.
Caption: Proposed signaling pathway of ethinyl estradiol's effect on mitochondrial respiration.
Caption: General experimental workflow for assessing EE's mitochondrial effects.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of ethinyl estradiol on mitochondrial parameters.
Table 1: Effect of Ethinyl Estradiol on Mitochondrial Superoxide Production
| Cell Type/System | EE Concentration | Endpoint | Result | Reference |
| Cultured Rat Hepatocytes | Starting at 0.25 µM | Superoxide Production (LDCL) | Dose-dependent increase | [1] |
| HepG2 Cells | Starting at 0.25 µM | Superoxide Production (LDCL) | Dose-dependent increase | [1] |
| Isolated Rat Liver Mitochondria | In vivo treatment | Superoxide Production (LDCL) | Increased | [1] |
LDCL: Lucigenin-derived chemiluminescence
Table 2: Effect of Combined Oral Contraceptives (containing Ethinyl Estradiol) on Liver Mitochondrial Metabolic Activity in Women
| Parameter | During COC Intake (Mean ± SEM) | During Withdrawal Bleeding (Mean ± SEM) | p-value | Reference |
| Maximum ¹³C Elimination (Dmax, %/h) | 26.8 ± 1.6 | 23.5 ± 1.2 | 0.012 | [3] |
| One-hour Cumulative ¹³C Elimination (%) | 17.49 ± 1.03 | 15.32 ± 0.85 | 0.024 | [3] |
Based on a ¹³C-alpha-ketoisocaproic acid (¹³C-KICA) breath test.
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
Objective: To measure the effect of ethinyl estradiol on mitochondrial respiration in real-time.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Cell culture medium
-
Ethinyl estradiol (EE) stock solution
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Cells of interest (e.g., HepG2)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
EE Treatment: The following day, treat the cells with various concentrations of EE (e.g., 0.25 µM to 50 µM) or vehicle control for the desired duration (e.g., 24 hours).
-
Assay Preparation:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Replace the cell culture medium with pre-warmed Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).
-
Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.
-
-
Seahorse XF Assay:
-
Load the Seahorse XF Cell Mito Stress Test compounds (oligomycin, FCCP, rotenone/antimycin A) into the appropriate ports of the hydrated sensor cartridge.
-
Calibrate the Seahorse XF Analyzer.
-
Place the cell plate into the analyzer and initiate the assay protocol. The instrument will measure basal OCR, followed by sequential injections of the mitochondrial inhibitors to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
-
Data Analysis: Normalize OCR data to cell number or protein concentration. Analyze the various parameters of mitochondrial respiration to determine the effect of EE.
Protocol 2: Measurement of Mitochondrial Superoxide Production using Lucigenin-Derived Chemiluminescence (LDCL)
Objective: To quantify the production of superoxide radicals in response to ethinyl estradiol treatment.
Materials:
-
Luminometer
-
Cells of interest (e.g., HepG2) or isolated mitochondria
-
Ethinyl estradiol (EE) stock solution
-
Appropriate buffer (e.g., Krebs-Ringer)
Procedure:
-
Cell/Mitochondria Preparation:
-
For whole cells, culture them to the desired confluency.
-
For isolated mitochondria, prepare them from tissues or cells using standard differential centrifugation methods.
-
-
EE Treatment: Incubate the cells or isolated mitochondria with various concentrations of EE (e.g., starting from 0.25 µM) for the specified time.
-
LDCL Assay:
-
In a luminometer tube, add the cell suspension or isolated mitochondria.
-
Add lucigenin to a final concentration of 5 µM.
-
Place the tube in the luminometer and measure the chemiluminescence over time.
-
-
Data Analysis: Express the results as relative light units (RLU) or as a fold change compared to the vehicle control.
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Dye
Objective: To determine the effect of ethinyl estradiol on the mitochondrial membrane potential.
Materials:
-
Fluorescence microscope or flow cytometer
-
JC-1 dye
-
Cells of interest (e.g., HepG2)
-
Ethinyl estradiol (EE) stock solution
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
Procedure:
-
Cell Culture and Treatment: Culture cells in appropriate plates or flasks and treat with EE at desired concentrations and for a specific duration. Include a vehicle control and a positive control (FCCP, e.g., 10 µM for 10-20 minutes).
-
JC-1 Staining:
-
Prepare a JC-1 working solution (e.g., 1-5 µM in cell culture medium).
-
Remove the treatment medium from the cells and wash with buffer.
-
Add the JC-1 working solution and incubate at 37°C for 15-30 minutes, protected from light.
-
-
Imaging or Flow Cytometry:
-
Microscopy: Wash the cells and observe them under a fluorescence microscope. Healthy cells with high ΔΨm will exhibit red fluorescent J-aggregates in the mitochondria. Apoptotic or unhealthy cells with low ΔΨm will show green fluorescent JC-1 monomers.
-
Flow Cytometry: After staining, detach the cells, wash, and resuspend them in buffer. Analyze the cell suspension using a flow cytometer to quantify the red and green fluorescence intensities.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 4: Measurement of ATP Synthase Activity
Objective: To measure the activity of mitochondrial ATP synthase following exposure to ethinyl estradiol.
Materials:
-
Spectrophotometer or plate reader
-
ATP Synthase Activity Assay Kit (commercially available kits often provide the necessary reagents)
-
Isolated mitochondria from control and EE-treated cells or tissues
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Mitochondria Isolation and Treatment: Isolate mitochondria from cells or tissues that have been treated with EE or a vehicle control.
-
Protein Quantification: Determine the protein concentration of the mitochondrial preparations.
-
ATP Synthase Activity Assay:
-
Follow the manufacturer's protocol for the specific assay kit being used. Typically, these assays are coupled enzymatic reactions where the production of ADP by ATP synthase is linked to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
-
The assay is usually performed in a microplate format.
-
-
Data Analysis: Calculate the rate of ATP synthase activity (e.g., in nmol/min/mg of mitochondrial protein) by measuring the change in absorbance over time. Compare the activity between control and EE-treated groups.
References
- 1. Increased mitochondrial superoxide production in rat liver mitochondria, rat hepatocytes, and HepG2 cells following ethinyl estradiol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced levels of several mitochondrial mRNA transcripts and mitochondrial superoxide production during ethinyl estradiol-induced hepatocarcinogenesis and after estrogen treatment of HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined oral contraceptives affect liver mitochondrial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of Mitochondrial Respiratory Chain Biogenesis by Estrogens/Estrogen Receptors and Physiological, Pathological and Pharmacological Implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Establishing Cell Line Models for Studying Norgestimate Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norgestimate is a synthetic progestin widely used in oral contraceptives and menopausal hormone therapy.[1] Its mechanism of action involves the suppression of gonadotropins to inhibit ovulation, alongside changes in the cervical mucus and endometrium.[2][3] While primarily used for contraception, progestins are also employed in treating certain gynecological conditions, including endometrial cancer and hyperplasia. However, the development of therapeutic resistance, a phenomenon known as progestin resistance, can limit its efficacy.[4] Understanding the molecular mechanisms behind this resistance is crucial for developing more effective treatments and overcoming therapeutic failure.[5]
Establishing robust in vitro cell line models is an essential first step in studying drug resistance.[6][7] These models allow for the investigation of molecular pathways, the identification of biomarkers, and the preclinical evaluation of novel therapeutic strategies to circumvent resistance.[6] This document provides detailed protocols for generating and characterizing Norgestimate-resistant cancer cell lines. The primary method described is the continuous exposure of a parental, sensitive cell line to incrementally increasing concentrations of Norgestimate, which mimics the gradual development of resistance often seen in clinical settings.[6][8]
Part 1: Protocol for Generation of Norgestimate-Resistant Cell Lines
The generation of a drug-resistant cell line is typically achieved by long-term culture of parental cells in the presence of the selective drug.[9] The following protocol details a dose-escalation method, which is a common and effective approach.[6][10][11]
1.1: Initial Setup and Determination of IC50
Before inducing resistance, it is critical to determine the baseline sensitivity of the parental cell line to Norgestimate. This is achieved by calculating the half-maximal inhibitory concentration (IC50).
Protocol: Determining IC50 of Parental Cell Line
-
Cell Seeding: Plate the parental cancer cells (e.g., Ishikawa or other relevant endometrial cancer cell lines) in 96-well plates at a density of 1.0 × 10⁴ cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[6][9]
-
Drug Preparation: Prepare a series of Norgestimate dilutions in complete culture medium. Since Norgestimate is a prodrug metabolized into active forms like norelgestromin (B1679859) and levonorgestrel, using these active metabolites may also be considered for study.[1][12]
-
Treatment: Replace the medium in the wells with the prepared Norgestimate dilutions. Include untreated wells as a control.
-
Incubation: Incubate the plates for a period relevant to the cell line's doubling time (e.g., 48-72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CCK-8 assay.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.[7]
1.2: Induction of Resistance via Dose Escalation
This process involves exposing the cells to gradually increasing concentrations of Norgestimate over several months.[6][7]
Protocol: Stepwise Dose Escalation
-
Initial Exposure: Begin by treating the parental cell line in a culture flask with a low concentration of Norgestimate, typically the IC10-IC20 (the concentration that inhibits growth by 10-20%) or approximately 1/10 of the determined IC50.[6][8]
-
Culture Maintenance: Maintain the cells in the drug-containing medium. Change the medium every 2-3 days to replenish the drug and nutrients.[11][13]
-
Monitoring and Passaging: Monitor the cells for signs of recovery and growth. Once the cells become 70-80% confluent and show stable growth, passage them.[9] At this stage, it is crucial to cryopreserve a stock of the surviving cells.[6]
-
Dose Increase: In the subsequent passage, increase the Norgestimate concentration by approximately 1.5 to 2.0-fold.[6]
-
Repeat Cycles: Repeat steps 2-4, gradually escalating the drug concentration. If a sharp increase in cell death is observed after a dose escalation, maintain the cells at the previous, lower concentration until they have fully recovered.[8]
-
Establishment of Resistant Line: Continue this process for several months until the cells can stably proliferate in a significantly higher concentration of Norgestimate (e.g., 5-10 times the initial parental IC50). The resulting cell line is considered the Norgestimate-Resistant (Norg-R) line.
Experimental Workflow for Generating Resistant Cell Lines
Caption: Workflow for developing Norgestimate-resistant cell lines.
Part 2: Characterization of Norgestimate-Resistant Cell Lines
Once a resistant cell line is established, it must be thoroughly characterized to confirm the resistance phenotype and investigate its functional and molecular properties.
2.1: Confirmation of Resistance Phenotype
Protocol: Determining the Resistance Index (RI)
-
Perform a cell viability (MTT or CCK-8) assay as described in section 1.1 on both the parental and the Norg-R cell lines simultaneously.
-
Calculate the IC50 for both cell lines from their respective dose-response curves.[7]
-
Calculate the Resistance Index (RI) using the following formula: RI = IC50 (Resistant Line) / IC50 (Parental Line)
-
A significantly increased IC50 value and an RI substantially greater than 1.0 confirms the development of resistance.[6]
Protocol: Clonogenic Survival Assay The clonogenic assay assesses the ability of a single cell to proliferate into a colony, providing a measure of reproductive viability after drug treatment.[14][15][16]
-
Cell Seeding: Seed a low, predetermined number of cells from both parental and Norg-R lines into 6-well plates.
-
Treatment: Treat the cells with varying concentrations of Norgestimate for 24 hours.
-
Recovery: Replace the drug-containing medium with fresh, drug-free medium and incubate for 1-2 weeks, allowing colonies to form.
-
Staining and Counting: Fix the colonies with methanol (B129727) and stain them with crystal violet. Count the number of colonies (typically >50 cells).
-
Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control. A higher surviving fraction in the Norg-R line compared to the parental line indicates resistance.[14]
Data Presentation: Quantitative Summary
All quantitative data should be summarized for clear comparison.
Table 1: Norgestimate Sensitivity in Parental vs. Resistant Cell Lines
| Cell Line | IC50 (µM) | Resistance Index (RI) |
|---|---|---|
| Parental (Ishikawa) | 15.5 ± 2.1 | 1.0 |
| Norg-R (Ishikawa) | 124.8 ± 9.3 | 8.05 |
Note: Data are hypothetical and for illustrative purposes.
Part 3: Investigating Molecular Mechanisms of Resistance
Progestin resistance is a complex process that can involve genetic, epigenetic, and non-genetic mechanisms.[6][17][18] Alterations in signaling pathways that regulate cell survival, proliferation, and apoptosis are common.[5][19]
3.1: Potential Signaling Pathways in Progestin Resistance
Research into progestin resistance in endometrial cancer has implicated several key signaling pathways.[20] The aberrant activation of pro-survival pathways can bypass the effects of progestin treatment.
-
PI3K/AKT/mTOR Pathway: This is a central pathway regulating cell growth and survival. Its hyperactivation is a known mechanism of resistance to progestin therapy in endometrial cancer cells.[21] In resistant cells, progestins may fail to inhibit or even aberrantly activate this pathway, promoting proliferation.[20][21]
-
EGFR/MAPK Pathway: Overexpression of the Epidermal Growth Factor Receptor (EGFR) and activation of its downstream MAPK signaling cascade can reduce sensitivity to progestins.[22][23] This pathway can crosstalk with progesterone (B1679170) receptor (PR) signaling, diminishing its efficacy.[4][20]
-
Nrf2-Survivin Pathway: This pathway has been shown to play a role in progestin resistance, where Nrf2-mediated expression of the anti-apoptotic protein survivin contributes to cell survival despite treatment.[23]
Diagram of Potential Progestin Resistance Pathways
Caption: Signaling pathways implicated in progestin resistance.
3.2: Molecular Characterization
To identify the specific changes that have occurred in the Norg-R line, various molecular analyses should be performed.
Protocol: Gene and Protein Expression Analysis
-
Sample Preparation: Harvest cell pellets and extract RNA and protein from both parental and Norg-R lines.
-
RT-qPCR: Perform reverse transcription quantitative PCR (RT-qPCR) to analyze the mRNA expression levels of key genes. Potential candidates include progesterone receptor (PR), EGFR, PIK3CA, AKT, mTOR, and markers of epithelial-mesenchymal transition (EMT).[24]
-
Western Blot: Use Western blotting to assess the protein levels and phosphorylation status of key signaling molecules (e.g., total AKT vs. phospho-AKT). This can reveal the activation state of resistance pathways.[21]
Table 2: Hypothetical Molecular Marker Expression in Norg-R Cells
| Molecular Marker | Method | Change in Norg-R vs. Parental | Implication |
|---|---|---|---|
| Progesterone Receptor (PGR) | RT-qPCR | ↓ 4.5-fold | Loss of drug target |
| p-AKT (Ser473) / Total AKT | Western Blot | ↑ 3.2-fold | Activation of survival pathway |
| EGFR | RT-qPCR | ↑ 2.8-fold | Activation of bypass pathway |
| Survivin | Western Blot | ↑ 4.0-fold | Inhibition of apoptosis |
Note: Data are hypothetical and for illustrative purposes.
Conclusion
The protocols and methodologies outlined in this document provide a comprehensive framework for establishing and characterizing Norgestimate-resistant cell line models. These models are invaluable tools for elucidating the complex molecular mechanisms of drug resistance.[9] By integrating cellular assays with molecular analyses, researchers can identify novel therapeutic targets and develop strategies to overcome progestin resistance, ultimately improving clinical outcomes.
References
- 1. Norgestimate - Wikipedia [en.wikipedia.org]
- 2. ORTHO TRI-CYCLEN® Lo Tablets(norgestimate/ethinyl estradiol) [dailymed.nlm.nih.gov]
- 3. What is the mechanism of Norgestimate? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. librarysearch.manchester.ac.uk [librarysearch.manchester.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Receptor binding of norgestimate--a new orally active synthetic progestational compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Clonogenic Assay | Axion Biosystems [axionbiosystems.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 17. news-medical.net [news-medical.net]
- 18. Non-genetic mechanisms of therapeutic resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Understanding the Mechanisms by Which Epigenetic Modifiers Avert Therapy Resistance in Cancer [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. PI3K/AKT/mTOR pathway promotes progestin resistance in endometrial cancer cells by inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Epidermal growth factor receptor signaling pathway involved in progestin-resistance of human endometrial carcinoma: In a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Mechanism of progestin resistance in endometrial precancer/cancer through Nrf2-survivin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Characterisation of Levonorgestrel-Resistant Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Bioanalysis of Low-Concentration Ethinyl Estradiol
Welcome to the technical support center for the bioanalysis of low-concentration ethinyl estradiol (B170435) (EE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the quantification of ethinyl estradiol in biological matrices.
Frequently Asked Questions (FAQs)
This section addresses common challenges and questions regarding the bioanalysis of low-concentration ethinyl estradiol.
Q1: Why is the bioanalysis of low-concentration ethinyl estradiol so challenging?
The bioanalysis of low-concentration ethinyl estradiol presents several significant challenges:
-
Low Physiological Concentrations: Modern oral contraceptive formulations contain very low doses of ethinyl estradiol, resulting in plasma concentrations in the low picogram per milliliter (pg/mL) range.[1][2] This necessitates highly sensitive analytical methods.
-
Endogenous Interferences: Ethinyl estradiol is a synthetic estrogen that is structurally similar to endogenous estrogens, such as 17β-estradiol, which are present at much higher concentrations in biological samples.[2][3] These endogenous steroids can interfere with the assay, leading to inaccurate quantification.
-
Matrix Effects: Biological matrices, such as plasma, are complex and contain numerous components like phospholipids, proteins, and salts that can interfere with the analysis.[1] These matrix effects can cause ion suppression or enhancement in mass spectrometry-based assays, affecting the accuracy and reproducibility of the results.[4]
-
Complex Sample Preparation: To achieve the required sensitivity and remove interfering substances, multi-step sample preparation procedures are often necessary. These can include a combination of liquid-liquid extraction (LLE), solid-phase extraction (SPE), and chemical derivatization, which can be time-consuming and introduce variability.[1][3]
Q2: What is the purpose of derivatization in the LC-MS/MS analysis of ethinyl estradiol?
Derivatization is a technique used to chemically modify the analyte to improve its analytical properties. In the context of ethinyl estradiol analysis by LC-MS/MS, derivatization with agents like dansyl chloride is performed to:
-
Enhance Ionization Efficiency: Ethinyl estradiol has poor ionization efficiency in its native form. Derivatization introduces a readily ionizable group, such as a tertiary amine from dansyl chloride, which significantly enhances the signal intensity in the mass spectrometer.[2][5][6]
-
Improve Sensitivity: By increasing the ionization efficiency, derivatization leads to a lower limit of detection (LOD) and limit of quantification (LLOQ), enabling the measurement of very low concentrations of ethinyl estradiol.[5][6]
-
Increase Specificity: The derivatization reaction is specific to the functional group on the ethinyl estradiol molecule, which can help to differentiate it from other interfering compounds.
Q3: What are the common sources of interference in ethinyl estradiol bioanalysis?
Interference in ethinyl estradiol bioanalysis can arise from several sources:
-
Endogenous Steroids: As mentioned, structurally similar endogenous estrogens (e.g., estradiol, estrone) are major sources of interference, especially in immunoassays where antibodies may show cross-reactivity.[3][7][8]
-
Phospholipids: These are abundant in plasma and can co-extract with ethinyl estradiol, causing significant matrix effects in LC-MS/MS analysis.[1]
-
Metabolites: Metabolites of ethinyl estradiol or other co-administered drugs can potentially interfere with the assay.
-
Contamination: Contamination from lab equipment, reagents, or the environment can introduce interfering substances.[9] All glassware should be meticulously cleaned to avoid contamination.[9]
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
Minimizing matrix effects is crucial for accurate and reliable quantification. Here are some strategies:
-
Effective Sample Preparation: Employing a thorough sample cleanup procedure, such as a combination of LLE and SPE, can significantly reduce matrix components.[1][10]
-
Chromatographic Separation: Optimizing the chromatographic conditions to achieve good separation between ethinyl estradiol and co-eluting matrix components is essential.[11]
-
Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., ethinyl estradiol-d4) is highly recommended. It co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.[11][12]
-
Post-column Infusion: This technique can be used during method development to identify regions of the chromatogram where ion suppression or enhancement occurs, helping to optimize the separation.[11]
Q5: What are the key differences between LC-MS/MS and ELISA for ethinyl estradiol analysis?
LC-MS/MS and ELISA are two common techniques for ethinyl estradiol quantification, each with its own advantages and disadvantages:
| Feature | LC-MS/MS | ELISA |
| Specificity | High, based on mass-to-charge ratio and fragmentation pattern. | Can be lower due to antibody cross-reactivity with other steroids.[7][8][13] |
| Sensitivity | Very high, capable of reaching sub-pg/mL levels. | Sensitivity can be high, but may be limited by the antibody affinity.[13] |
| Throughput | Can be high with modern automated systems. | Typically high, well-suited for screening large numbers of samples. |
| Complexity | Requires specialized equipment and expertise. | Relatively simpler to perform. |
| Cost | Higher initial instrument cost and operational expenses. | Generally lower cost per sample. |
| Matrix Effects | Prone to ion suppression/enhancement. | Can be affected by matrix components interfering with antibody-antigen binding.[9] |
Troubleshooting Guides
This section provides practical troubleshooting advice for common issues encountered during the bioanalysis of low-concentration ethinyl estradiol using LC-MS/MS and ELISA.
LC-MS/MS Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Sensitivity / Low Signal | 1. Inefficient ionization. 2. Suboptimal derivatization. 3. Incomplete sample extraction. 4. Ion suppression due to matrix effects. 5. Instrument parameters not optimized. | 1. Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature).[1] 2. Optimize derivatization conditions (reagent concentration, reaction time, temperature).[1][6] 3. Evaluate different LLE solvents or SPE sorbents to improve recovery.[1][14] 4. Improve sample cleanup; use a stable isotope-labeled internal standard.[10][11] 5. Perform tuning and calibration of the mass spectrometer. |
| High Background Noise | 1. Contaminated solvents, reagents, or glassware.[9] 2. Carryover from previous injections. 3. Inadequate sample cleanup. | 1. Use high-purity solvents and reagents; ensure meticulous cleaning of all labware.[9] 2. Implement a robust wash cycle for the autosampler and injection port. 3. Enhance the SPE wash steps or use a more selective extraction method.[14] |
| Poor Peak Shape (Tailing, Splitting) | 1. Column contamination or degradation. 2. Inappropriate mobile phase composition. 3. Injection of sample in a solvent stronger than the mobile phase. | 1. Flush the column or replace it if necessary. 2. Adjust the mobile phase pH or organic content. 3. Reconstitute the final extract in a solvent similar in composition to the initial mobile phase. |
| High Variability in Results | 1. Inconsistent sample preparation. 2. Pipetting errors. 3. Unstable instrument performance. 4. Analyte instability in the matrix or autosampler.[15] | 1. Automate sample preparation steps where possible; ensure consistent timing and technique. 2. Calibrate pipettes regularly; use proper pipetting technique. 3. Perform regular instrument maintenance and calibration. 4. Investigate analyte stability under different storage conditions and in the autosampler.[15] |
ELISA Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background | 1. Insufficient washing. 2. Non-specific binding of antibodies. 3. High concentration of detection antibody. 4. Contaminated reagents or plate.[16] | 1. Increase the number of wash steps or the soaking time between washes.[17] 2. Optimize the blocking buffer concentration and incubation time. 3. Titrate the detection antibody to determine the optimal concentration. 4. Use fresh, high-quality reagents and a new plate.[16] |
| Low or No Signal | 1. Inactive reagents (e.g., expired enzyme conjugate). 2. Omission of a critical step or reagent.[17] 3. Insufficient incubation times.[17] 4. Incorrect wavelength used for reading the plate. | 1. Check the expiration dates of all kit components. 2. Carefully review the protocol and ensure all steps are followed correctly.[17] 3. Adhere to the recommended incubation times and temperatures. 4. Verify the plate reader settings. |
| Poor Standard Curve | 1. Improper preparation of standards. 2. Pipetting inaccuracies. 3. Incorrect curve fitting model used. | 1. Ensure standards are reconstituted and diluted correctly according to the protocol. 2. Use calibrated pipettes and proper technique. 3. Use the recommended curve fitting algorithm (e.g., four-parameter logistic fit). |
| High Coefficient of Variation (%CV) | 1. Inconsistent pipetting across the plate. 2. Temperature gradients across the plate during incubation. 3. Incomplete mixing of reagents. | 1. Use a multichannel pipette for adding reagents to minimize timing differences. 2. Ensure the plate is incubated in a stable temperature environment and away from drafts. 3. Gently mix the plate after adding reagents. |
Quantitative Data Summary
The following tables summarize quantitative data from various bioanalytical methods for ethinyl estradiol.
Table 1: LC-MS/MS Method Performance
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (pg/mL) | 2.5 - 500[5] | 5 - 200[1] | 5 - 500[15] | 5 - 308.56[12] |
| LLOQ (pg/mL) | 2.5[5] | 5[1] | 5[15] | 5[12] |
| Recovery (%) | Not Reported | Not Reported | 68.03 - 84.74[15] | 68.48[12] |
| Matrix Effect (%) | Not Reported | Not Reported | 100.39 - 102.60[15] | Not Reported |
| Sample Preparation | LLE, Derivatization[5] | SPE, Derivatization[1] | Protein Precipitation, LLE[15] | SPE, LLE[12] |
Table 2: ELISA Cross-Reactivity Data
| Interfering Compound | Assay | Cross-Reactivity (%) |
| Estrone | Roche Elecsys Estradiol II[7] | 0.54 |
| Estriol (B74026) | Roche Elecsys Estradiol II[7] | < 0.5 |
| 17α-ethynylestradiol | Improved Chemiluminescent Immunoassay[8] | 0.02 |
| Estradiol-3-sulfate | Improved Chemiluminescent Immunoassay[8] | 0.14 |
| Testosterone | Competitive Light-Initiated Chemiluminescent Assay[18] | < 10.6 |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Detailed LC-MS/MS Protocol for Ethinyl Estradiol in Human Plasma
This protocol is a composite based on several published methods and is intended as a guide.[1][14]
1. Sample Preparation
-
Internal Standard Spiking: To 500 µL of human plasma, add the internal standard (e.g., ethinyl estradiol-d4) to the desired concentration.
-
Liquid-Liquid Extraction (LLE):
-
Add 2 mL of an extraction solvent (e.g., 75:25 hexane:ethyl acetate) to the plasma sample.
-
Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
-
Derivatization:
-
Reconstitute the dried extract in 100 µL of 100 mM sodium bicarbonate buffer (pH 11).
-
Add 100 µL of 1 mg/mL dansyl chloride in acetone.
-
Vortex and incubate at 60°C for 30 minutes.[1]
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an Oasis MCX µElution plate with 200 µL of methanol (B129727) followed by 200 µL of water.
-
Dilute the derivatized sample with 400 µL of 4% phosphoric acid in water and load it onto the SPE plate.
-
Wash the plate with 200 µL of 2% formic acid in water, followed by 200 µL of methanol.
-
Elute the analyte with 2 x 25 µL of 5% ammonium (B1175870) hydroxide (B78521) in 90:10 acetonitrile/isopropanol.
-
Dilute the eluate with 25 µL of water for injection.
-
2. LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: High-strength silica (B1680970) C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 35 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
MRM Transition: Monitor the appropriate precursor to product ion transition for dansyl-derivatized ethinyl estradiol (e.g., m/z 530.2 → 171.1).[19]
General Competitive ELISA Protocol for Ethinyl Estradiol
This is a general protocol for a competitive ELISA and should be adapted based on the specific kit instructions.
1. Reagent Preparation
-
Bring all reagents and samples to room temperature.
-
Prepare wash buffer and other solutions as per the kit manual.
-
Prepare a standard curve by serially diluting the ethinyl estradiol standard provided in the kit.
2. Assay Procedure
-
Add a specific volume of standards, controls, and samples to the antibody-coated microplate wells.
-
Add the enzyme-conjugated ethinyl estradiol to each well.
-
Incubate the plate for a specified time (e.g., 60 minutes) at room temperature, allowing for competitive binding.[20]
-
Wash the plate multiple times with the wash buffer to remove unbound reagents.[20]
-
Add the substrate solution to each well and incubate in the dark for color development.[20]
-
Stop the reaction by adding the stop solution.[20]
-
Read the absorbance of each well using a microplate reader at the specified wavelength.
3. Data Analysis
-
Generate a standard curve by plotting the absorbance values against the concentration of the standards.
-
Determine the concentration of ethinyl estradiol in the samples by interpolating their absorbance values from the standard curve.
Visualizations
Experimental Workflow for LC-MS/MS Bioanalysis of Ethinyl Estradiol
Caption: Workflow for ethinyl estradiol analysis by LC-MS/MS.
Troubleshooting Logic for Low Signal in LC-MS/MS
Caption: Troubleshooting low signal in LC-MS/MS analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Cross-reactivity evaluation of improved estradiol (E2) assay reagent based on chemiluminescent enzyme immunoassay] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ijpsr.com [ijpsr.com]
- 13. A novel enzyme-linked immunosorbent assay for ethynylestradiol using a long-chain biotinylated EE2 derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bitesizebio.com [bitesizebio.com]
- 17. ethosbiosciences.com [ethosbiosciences.com]
- 18. Quantitation of estradiol by competitive light‐initiated chemiluminescent assay using estriol as competitive antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lcms.cz [lcms.cz]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Welcome to the Technical Support Center for Norgestimate (B1679921) Chromatography. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of norgestimate isomers.
This section addresses specific challenges you may encounter during the chromatographic analysis of norgestimate and its geometric isomers.
Q1: Why is the separation of norgestimate isomers important, and why am I seeing poor resolution between them?
Answer: Norgestimate exists as two geometric isomers, (E)- and (Z)- (also referred to as syn- and anti- isomers). For a method to be stability-indicating, it must be able to separate these two isomers from each other and from potential degradation products.[1][2][3] Poor resolution is a common issue and can stem from several factors related to the mobile phase, column, or other chromatographic conditions.[4]
Troubleshooting Steps for Poor Isomer Resolution:
-
Optimize Mobile Phase Composition: The choice and ratio of organic solvents are critical for achieving selectivity.
-
Adjust Solvent Strength: If using an acetonitrile (B52724)/water mobile phase, systematically decrease the acetonitrile concentration in small increments (e.g., 2%). This will increase retention times and may improve the separation between the closely eluting isomer peaks.[4]
-
Change Organic Modifier: Switching the organic solvent can significantly alter selectivity. If acetonitrile is not providing adequate separation, try using methanol (B129727) or a combination of solvents like water, tetrahydrofuran (B95107) (THF), and methanol.[1][2][4] Methanol can offer different selectivity for structurally similar compounds compared to acetonitrile.[5]
-
-
Modify Elution Method:
-
Implement a Shallow Gradient: Instead of an isocratic elution, a shallow gradient program with a slow, gradual increase in the organic solvent concentration can effectively enhance the resolution between closely eluting compounds like isomers.
-
-
Evaluate the Column:
-
Column Age and Contamination: Over time, columns can become contaminated or lose efficiency. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove strongly retained impurities.[4] If performance does not improve, the column may need replacement.
-
Stationary Phase Choice: While standard C18 columns are common, other phases can provide alternative selectivity. A C8 column or a column with a different bonding chemistry (like biphenyl) might offer the necessary resolution.[3][5]
-
Q2: My norgestimate isomer peaks are tailing. What are the common causes and solutions?
Answer: Peak tailing can compromise peak integration and reduce analytical accuracy. It is often caused by secondary interactions between the analyte and the stationary phase or issues with the sample itself.
-
Cause: Active Silanol (B1196071) Groups: Residual silanol groups on the silica (B1680970) backbone of the column can interact with polar analytes, causing tailing.
-
Cause: Sample Overload: Injecting a sample that is too concentrated can saturate the column inlet, leading to broad, tailing peaks.
-
Solution: Try diluting your sample and reinjecting it to see if peak shape improves.[4]
-
-
Cause: Mismatch between Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.
-
Q3: How can I ensure my HPLC system is performing optimally before analysis?
Answer: General HPLC system health is crucial for reproducible results. Regular checks and preventive maintenance can prevent many common problems.[6]
-
Mobile Phase Preparation: Always use high-purity, HPLC-grade solvents.[6] Ensure any buffers are fully dissolved and filter the mobile phase before use. Degas the mobile phase thoroughly using an inline degasser, sonication, or helium sparging to prevent pressure fluctuations and baseline noise.[6]
-
System Pressure: A stable backpressure indicates a healthy system.
-
Baseline Stability: A noisy or drifting baseline can interfere with the detection of low-level analytes. This can be caused by a dirty flow cell, an aging detector lamp, or an improperly mixed mobile phase.[6]
Experimental Protocols & Data
Example HPLC Method Protocol
This protocol is a synthesized example based on commonly cited methodologies for the separation of norgestimate and its isomers.[1][2][3]
-
Mobile Phase Preparation (Water:THF:Methanol):
-
Measure 650 mL of HPLC-grade water, 250 mL of HPLC-grade tetrahydrofuran (THF), and 100 mL of HPLC-grade methanol.
-
Combine the solvents in a suitable container and mix thoroughly.
-
Degas the final mixture for at least 15 minutes using an appropriate method (e.g., sonication).
-
-
Standard Solution Preparation:
-
Accurately weigh a quantity of USP Norgestimate Reference Standard.
-
Dissolve the standard in a suitable solvent, such as methanol or the mobile phase, to obtain a solution with a known concentration similar to that expected in the test samples.
-
-
Chromatographic System Setup:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Set the column temperature (e.g., 40 °C, if using temperature control).[9]
-
Perform several blank injections (mobile phase) to ensure the system is clean.
-
Inject the standard solution to verify system suitability parameters like retention time, peak shape, and resolution.
-
Comparative Table of HPLC Methods
The following table summarizes parameters from different published methods for the analysis of norgestimate, providing a reference for method development.
| Parameter | Method A | Method B | Method C (USP Assay) |
| Stationary Phase | 5-µm, Reversed-Phase[1][2] | Sub-2 µm Fused Core C8[3] | L1 packing (C18) |
| Mobile Phase | Water:THF:Methanol (65:25:10 v/v/v)[1][2] | Gradient with Water and Acetonitrile[3] | Methanol and Water |
| Flow Rate | Not Specified | 1.0 mL/min[3] | 1.0 mL/min |
| Column Temp. | Ambient | Not Specified | 40 °C[9] |
| Detection (UV) | Not Specified | 230 nm[3] | 247 nm |
| Key Feature | Proven to separate syn- and anti- isomers.[1][2] | Fast separation of impurities.[3] | Official compendial method. |
Visualized Relationships
The chemical structure of norgestimate includes an oxime group, which gives rise to its geometric isomers. Understanding this relationship is key to the analysis.
References
- 1. Determination of Norgestimate and Ethinyl Estradiol in Tablets by High-Performance Liquid Chromatography | CoLab [colab.ws]
- 2. Determination of norgestimate and ethinyl estradiol in tablets by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Dépannage HPLC et conseils de performance : un guide pratique pour les chromatographes - Persee [pgeneral.com]
- 7. lcms.cz [lcms.cz]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Norgestimate and Ethinyl Estradiol Tablets [drugfuture.com]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Ethinyl Estradiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of ethinyl estradiol (B170435) (EE).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern for ethinyl estradiol analysis?
A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, which for ethinyl estradiol often includes plasma, serum, or other biological fluids.[1] Matrix effects occur when these co-eluting components interfere with the ionization of ethinyl estradiol in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal intensity).[1][2] This phenomenon is a major concern in quantitative bioanalysis because it can severely compromise accuracy, precision, reproducibility, and sensitivity.[2][3]
For ethinyl estradiol, this challenge is amplified due to its low dosage levels in oral contraceptives, requiring detection limits in the picogram-per-milliliter (pg/mL) range.[4][5] Furthermore, biological matrices contain a high concentration of endogenous steroids and phospholipids (B1166683), which can co-elute with EE, causing significant interference and making selective extraction and chromatographic separation challenging.[6][7][8]
Q2: What are the common signs that matrix effects may be impacting my ethinyl estradiol assay?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of quality control (QC) samples, especially between different batches of the biological matrix.[9]
-
Inaccurate quantification and low recovery of the analyte.[10]
-
Non-linear calibration curves.[9]
-
A noticeable decrease in assay sensitivity.[1]
-
Inconsistent peak areas for the same concentration of ethinyl estradiol across different samples.[10]
-
Significant differences in the slope of the calibration curve when prepared in a pure solvent versus a matrix-matched standard.[11]
Q3: How can I definitively identify and quantify matrix effects in my analysis?
A3: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs.[12] A standard solution of ethinyl estradiol is continuously infused into the mass spectrometer after the analytical column. Simultaneously, a blank, extracted matrix sample is injected. Any deviation (dip or rise) in the stable baseline signal of the infused EE indicates the retention time at which matrix components are eluting and causing interference.[9]
-
Quantitative Matrix Effect Assessment: This method quantifies the extent of ion suppression or enhancement. It involves comparing the peak response of an analyte in a pure solvent to its response in an extracted blank matrix that has been spiked with the analyte after the extraction process.[2][9] The matrix factor (MF) is calculated to determine the impact of the matrix. A study on ethinyl estradiol in six sources of human plasma found an average matrix factor of 1.14, with a coefficient of variation (%CV) of 4.48%, indicating a slight ion enhancement but within acceptable regulatory limits.[6][13]
Troubleshooting Guide
Issue 1: Significant Ion Suppression and Low Signal Intensity for Ethinyl Estradiol.
-
Possible Cause: Co-elution of phospholipids or endogenous steroids from the biological matrix.[4][14] Phospholipids are a primary cause of ion suppression in electrospray ionization (ESI).[14]
-
Troubleshooting Steps:
-
Enhance Sample Preparation: A multi-step cleanup process is often necessary for ultra-sensitive EE analysis.[4][7]
-
Liquid-Liquid Extraction (LLE): LLE is a common first step but may not be sufficient on its own to remove all interferences.[4][8]
-
Solid-Phase Extraction (SPE): Following LLE with SPE, particularly a mixed-mode SPE (combining reversed-phase and ion-exchange), can significantly reduce matrix components.[7][14] Polymeric mixed-mode SPE is highly effective at producing cleaner extracts.[14]
-
-
Optimize Chromatography: Adjust the LC method to separate ethinyl estradiol from the interfering matrix components. This can involve modifying the mobile phase composition, adjusting the pH, or changing the gradient elution profile.[1][14]
-
Consider Derivatization: Derivatizing ethinyl estradiol with a reagent like dansyl chloride can enhance its signal intensity and shift its retention time away from interfering compounds.[15][16]
-
Issue 2: Poor Reproducibility and High Variability in QC Samples.
-
Possible Cause: Inconsistent matrix effects between different lots of biological matrix or inadequate compensation for signal variability.[9]
-
Troubleshooting Steps:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective method to compensate for matrix effects.[2] A SIL-IS, such as Ethinyl Estradiol-d4, has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[17][18] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix is normalized, leading to more accurate and precise results.[2][19]
-
Use Matrix-Matched Calibrators: Preparing calibration standards and quality controls in the same biological matrix as the unknown samples can help to compensate for matrix effects, as the standards will be affected in the same way as the analyte in the samples.[1]
-
Issue 3: Analyte Peak Tailing or Splitting.
-
Possible Cause: Contamination of the analytical column or incompatibility between the sample solvent and the mobile phase.[20]
-
Troubleshooting Steps:
-
Optimize Reconstitution Solvent: Ensure the final solvent used to reconstitute the dried extract is compatible with the initial mobile phase conditions to prevent peak distortion.[20]
-
Implement a Guard Column: Using a guard column can help protect the analytical column from strongly retained matrix components.[20]
-
Develop a Column Washing Protocol: After a batch of samples, flush the column with a strong solvent to remove any accumulated contaminants.[20]
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on ethinyl estradiol analysis, highlighting the effectiveness of different sample preparation and analytical strategies.
Table 1: Comparison of Sample Preparation Techniques for Matrix Component Removal
| Sample Preparation Method | Effectiveness in Removing Matrix Components | Resulting Matrix Effect | Reference |
| Protein Precipitation (PPT) | Least effective; high levels of residual matrix | Significant | [14] |
| Liquid-Liquid Extraction (LLE) | Provides clean extracts but may have low recovery for polar analytes | Reduced | [14] |
| Reversed-Phase SPE | Cleaner extracts than PPT | Reduced | [14] |
| Mixed-Mode SPE | Produces the cleanest extracts | Significant Reduction | [14] |
Table 2: Matrix Factor and Recovery Data for Ethinyl Estradiol
| Parameter | Value | %CV | Matrix | Notes | Reference |
| Average Matrix Factor | 1.14 | 4.48% | Human Plasma (6 sources) | Indicates slight ion enhancement. | [6] |
| Recovery | 91.3% | N/A | Human Plasma | Using SOLA SCX SPE. | [21] |
| Recovery | 76-106% | N/A | Rice Medium | For various mycotoxins, demonstrating dilution effectiveness. | [12] |
Experimental Protocols
Protocol 1: Multi-Step Sample Preparation for Ethinyl Estradiol in Human Plasma
This protocol is a composite based on methodologies that combine LLE, SPE, and derivatization to achieve high sensitivity.[8][15][16]
-
Internal Standard Addition: Spike plasma samples (e.g., 500 µL) with a stable isotope-labeled internal standard (e.g., Ethinyl Estradiol-d4).
-
Liquid-Liquid Extraction (LLE):
-
Add an extraction solvent such as a hexane/methyl-tert-butyl ether (MTBE) mixture.[16]
-
Vortex vigorously to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic (upper) layer to a clean tube.
-
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at an elevated temperature (e.g., 50°C).[15]
-
Derivatization:
-
Reconstitute the dried residue in a basic buffer (e.g., 100 mM sodium bicarbonate, pH 10.5).[15]
-
Add a solution of dansyl chloride in acetone (B3395972) (e.g., 1 mg/mL).[15]
-
Incubate the mixture at 60°C for approximately 30 minutes to allow the reaction to complete.[15]
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., SOLA SCX) with methanol (B129727) and then water.[15]
-
Load the derivatized sample onto the SPE cartridge.
-
Wash the cartridge with a series of aqueous/methanol solutions to remove interferences (e.g., 95:5 water/methanol followed by 80:20 water/methanol).[15]
-
Elute the derivatized ethinyl estradiol with methanol containing 5% ammonium (B1175870) hydroxide.
-
-
Final Evaporation and Reconstitution:
-
Evaporate the eluate to dryness.
-
Reconstitute the final residue in a mobile phase-compatible solvent for injection into the LC-MS/MS system.
-
Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting matrix effects in the LC-MS/MS analysis of ethinyl estradiol.
A troubleshooting workflow for matrix effects in ethinyl estradiol analysis.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. waters.com [waters.com]
- 6. Challenges in developing an ultra-sensitive bioanalytical method for ethinylestradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Evaluation of matrix effects in analysis of estrogen using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. lcms.cz [lcms.cz]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 20. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Stability of Norgestimate and Ethinyl Estradiol in Analytical Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of norgestimate (B1679921) and ethinyl estradiol (B170435) in analytical samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for norgestimate in analytical samples?
A1: The main stability concern for norgestimate is its rapid enzymatic and chemical conversion to its active metabolites, 17-desacetylnorgestimate (norelgestromin) and norgestrel. This conversion can occur ex vivo in biological samples and potentially in certain analytical solutions if not handled correctly. Additionally, norgestimate exists as syn and anti isomers, and the ratio of these isomers may change under certain conditions, affecting chromatographic quantification.[1][2]
Q2: What are the known degradation pathways for ethinyl estradiol?
A2: Ethinyl estradiol is susceptible to degradation through oxidation and photodegradation. The phenolic A-ring of the molecule is a primary site for oxidative attack. Exposure to light, especially UV radiation, can also lead to degradation. Its stability is also influenced by pH, with increased degradation observed in basic conditions.
Q3: What are the ideal storage conditions for stock solutions and prepared samples?
A3: To minimize degradation, stock solutions and prepared analytical samples of norgestimate and ethinyl estradiol should be stored at refrigerated temperatures (2-8 °C) and protected from light. For long-term storage, freezing (-20 °C or lower) is recommended. It is crucial to use tightly sealed containers to prevent solvent evaporation and contamination. For biological samples, the use of anticoagulants such as sodium fluoride/potassium oxalate (B1200264) can help minimize enzymatic conversion of norgestimate.[3]
Q4: How can I prevent the adsorptive loss of ethinyl estradiol during sample preparation and analysis?
A4: Ethinyl estradiol is known to adsorb to certain surfaces, which can lead to inaccurate quantification. To mitigate this, it is recommended to use glass or polypropylene (B1209903) containers and pipettes. If filtration is necessary, use non-adsorptive membrane filters. Centrifugation is a viable alternative to filtration to avoid potential adsorptive losses.[4]
Troubleshooting Guides
Chromatographic Issues
| Problem | Potential Cause | Recommended Solution |
| Poor resolution between norgestimate syn and anti isomers | Inappropriate mobile phase composition or column chemistry. | Optimize the mobile phase, for example, by adjusting the ratio of organic solvents (e.g., methanol (B129727), acetonitrile, tetrahydrofuran) to the aqueous phase.[1] Consider using a different stationary phase (e.g., C18, C8) or a column with a different particle size. |
| Peak tailing for ethinyl estradiol | Interaction with active sites on the column packing material. | Use a high-purity silica (B1680970) column. Adjust the mobile phase pH to suppress silanol (B1196071) activity (typically a slightly acidic pH is preferred). The addition of a competing base to the mobile phase can also reduce tailing. |
| Shifting retention times | Changes in mobile phase composition, column temperature, or flow rate. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a consistent temperature. Regularly check the HPLC pump for consistent flow rate delivery. |
| Loss of analyte signal over a sequence | Degradation of analytes in the autosampler or adsorption to vials/septa. | Use a cooled autosampler to maintain sample stability. Use deactivated glass or polypropylene vials. Ensure septa are compatible with the sample solvent. |
Sample Stability Issues
| Problem | Potential Cause | Recommended Solution |
| Appearance of norgestimate metabolite peaks (norelgestromin, norgestrel) in standards. | Degradation of norgestimate in the prepared solution. | Prepare fresh standards before each analysis. Store stock solutions in a freezer and working standards in a refrigerator for short-term use. Avoid prolonged exposure of solutions to room temperature. |
| Decreasing concentration of ethinyl estradiol in serially diluted standards. | Adsorption of the analyte to glassware or plasticware. | Use silanized glassware or low-adsorption polypropylene labware. Pre-rinse pipette tips and containers with the solution to be transferred. |
| Inconsistent results in forced degradation studies. | Inappropriate stress conditions (too harsh or too mild). | The goal of forced degradation is typically to achieve 5-20% degradation.[5] Adjust the concentration of the stressor (e.g., acid, base, oxidizing agent), temperature, and exposure time to achieve the target degradation level. |
| Variability in results from biological samples. | Ex vivo conversion of norgestimate. | Process biological samples (e.g., plasma, serum) as quickly as possible after collection. Use collection tubes containing enzymatic inhibitors like sodium fluoride. Keep samples on ice during processing and store them at -80 °C until analysis.[3] |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on norgestimate and ethinyl estradiol to assess the stability-indicating properties of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of norgestimate and ethinyl estradiol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1N HCl. Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). After each time point, cool the solution, neutralize it with 1N NaOH, and dilute to the final concentration with the mobile phase.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1N NaOH. Keep the mixture at room temperature for a specified period (e.g., 2, 4, 8, 24 hours). After each time point, neutralize the solution with 1N HCl and dilute to the final concentration with the mobile phase.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for a specified period, protected from light. After each time point, dilute to the final concentration with the mobile phase.
-
Thermal Degradation: Place a solid sample of the drug substance in a hot air oven maintained at a specific temperature (e.g., 105°C) for a defined period. Also, expose a solution of the drug substance to a specific temperature (e.g., 60°C). After the exposure, dissolve/dilute the sample to the final concentration.
-
Photolytic Degradation: Expose a solution of the drug substance to UV light (e.g., 254 nm) and/or visible light for a defined period. A control sample should be kept in the dark under the same conditions. After exposure, dilute the sample to the final concentration.
-
Analysis: Analyze all the stressed samples, along with an unstressed control sample, using the developed analytical method.
Table of Forced Degradation Conditions:
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 1N HCl | 2 - 24 hours at 60°C |
| Base Hydrolysis | 1N NaOH | 2 - 24 hours at RT |
| Oxidation | 3% H₂O₂ | 2 - 24 hours at RT |
| Thermal (Dry Heat) | 105°C | 24 - 72 hours |
| Thermal (Solution) | 60°C | 24 - 72 hours |
| Photolytic (UV/Vis) | Direct sunlight or light cabinet | 24 - 72 hours |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for common HPLC issues.
References
troubleshooting poor reproducibility in norgestimate in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering reproducibility issues in in vitro assays involving norgestimate (B1679921).
Frequently Asked Questions (FAQs)
Q1: What is norgestimate and what are its primary in vitro activities?
A1: Norgestimate is a synthetic progestin, a type of steroid hormone.[1] In in vitro settings, it primarily acts as an agonist for the progesterone (B1679170) receptor (PR) and has been shown to have minimal androgenic activity, meaning it has a very low affinity for the androgen receptor (AR).[2][3] It is important to note that norgestimate is a prodrug, and its biological activity in vitro can be largely attributed to its active metabolites.[4]
Q2: What are the main active metabolites of norgestimate in in vitro systems?
A2: Norgestimate is rapidly metabolized in vitro, particularly by liver and gastrointestinal microsomes, into several active metabolites.[4] The primary active metabolites are 17-deacetyl norgestimate (norelgestromin) and levonorgestrel.[5] The metabolic conversion of norgestimate can also occur in certain cell lines, such as human breast cancer cells. The extent and rate of this metabolism can be a significant source of variability in in vitro assays.
Q3: What are the most common in vitro assays used to characterize norgestimate activity?
A3: The most common in vitro assays for norgestimate and other progestins include:
-
Receptor Binding Assays: These assays measure the ability of norgestimate and its metabolites to bind to the progesterone and androgen receptors, typically by competing with a radiolabeled ligand.[6]
-
Reporter Gene Assays: These cell-based assays quantify the ability of norgestimate to activate the progesterone receptor, which in turn drives the expression of a reporter gene, such as luciferase.[7][8]
-
Cell Proliferation Assays: These assays assess the effect of norgestimate on the proliferation of hormone-dependent cell lines.
Q4: Why is my in vitro assay with norgestimate showing poor reproducibility?
A4: Poor reproducibility in norgestimate in vitro assays can stem from several factors, including:
-
Metabolism: The variable conversion of norgestimate to its more active metabolites by the cell line used.
-
Compound Solubility and Stability: Norgestimate has low aqueous solubility, which can lead to precipitation and inconsistent concentrations in your assay.
-
Interaction with Assay Components: Steroid hormones like norgestimate can bind to plastics and serum proteins in the culture medium, affecting the actual concentration available to the cells.[9][10]
-
General Cell Culture and Assay Variability: Issues such as cell passage number, cell density, and lot-to-lot variability of reagents (e.g., serum, antibodies) can all contribute to inconsistent results.[11][12]
Troubleshooting Guide
Poor reproducibility in norgestimate in vitro assays often manifests as high variability between replicate wells, inconsistent dose-response curves, or a complete loss of signal. The following guide addresses specific issues and provides potential solutions.
Common Issues and Quantitative Data Summary
The table below summarizes common issues, their likely causes, and the expected quantitative impact on assay results, along with recommended solutions.
| Issue | Potential Cause(s) | Observed Quantitative Effect (Example) | Troubleshooting Steps & Solutions |
| High Variability in EC50/IC50 Values | - Inconsistent norgestimate concentration due to poor solubility and precipitation. - Variable metabolism of norgestimate to active metabolites. - Inconsistent cell seeding density. | EC50 values for a progesterone receptor reporter assay vary by more than one log between experiments (e.g., 1 nM in one experiment, 15 nM in the next). | - Prepare norgestimate stock solutions in a suitable organic solvent like DMSO and ensure the final solvent concentration in the assay medium is low (<0.1%) to prevent precipitation.[13] - Use a cell line with a well-characterized metabolic profile or consider pre-treating norgestimate with liver microsomes to generate active metabolites consistently. - Implement a strict cell counting and seeding protocol. |
| Loss of Assay Signal or Potency | - Adsorption of norgestimate to plasticware (pipette tips, plates). - Binding of norgestimate to serum proteins, reducing its bioavailability. - Degradation of norgestimate in culture medium. | A known potent concentration of norgestimate (e.g., 10 nM) fails to elicit a response in a reporter gene assay. | - Use low-binding plasticware for all steps involving norgestimate solutions. - Reduce the serum concentration in the assay medium or use charcoal-stripped serum to remove endogenous hormones and reduce non-specific binding.[9] - Prepare fresh norgestimate dilutions for each experiment. |
| High Background Signal in Reporter Assays | - Contamination of cell cultures (e.g., mycoplasma). - Autofluorescence of norgestimate at high concentrations. - Non-specific activation of the reporter gene. | Negative control wells (vehicle-treated) show a luminescent signal that is >10% of the maximum signal from the positive control. | - Regularly test cell cultures for mycoplasma contamination. - Run a control plate with norgestimate in cell-free media to check for autofluorescence. - Optimize the reporter plasmid concentration and transfection conditions.[14] |
| Inconsistent Dose-Response Curve Shape | - Lot-to-lot variability in fetal bovine serum (FBS) or other reagents. - Cross-reactivity of norgestimate or its metabolites with other receptors. | The dose-response curve is not sigmoidal or shows a biphasic response. | - Test new lots of FBS and other critical reagents before use in critical experiments.[11] - Characterize the specificity of the response by using specific antagonists for the progesterone and androgen receptors. |
Experimental Protocols
Progesterone Receptor (PR) Reporter Gene Assay
This protocol is a general guideline for a luciferase-based reporter assay to measure the progestogenic activity of norgestimate.
Materials:
-
A mammalian cell line that expresses the human progesterone receptor (e.g., T47D or a stably transfected cell line like HEK293T).
-
A reporter plasmid containing a progesterone response element (PRE) driving the expression of firefly luciferase.
-
A control plasmid for normalization (e.g., expressing Renilla luciferase).
-
Transfection reagent.
-
Cell culture medium (e.g., DMEM) with and without phenol (B47542) red, supplemented with fetal bovine serum (FBS).
-
Norgestimate and a reference progestin (e.g., progesterone).
-
Dual-luciferase reporter assay system.
-
White, opaque 96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Preparation: Prepare a stock solution of norgestimate in DMSO. Serially dilute the stock solution in phenol red-free medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Cell Treatment: After 24 hours of transfection, replace the medium with the prepared norgestimate dilutions. Include a vehicle control (DMSO) and a positive control (progesterone).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[7]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized relative light units (RLUs) against the log of the norgestimate concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Androgen Receptor (AR) Competitive Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of norgestimate for the androgen receptor.
Materials:
-
Source of androgen receptor (e.g., rat prostate cytosol or a cell line overexpressing AR).
-
Radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-DHT).
-
Unlabeled androgen for determining non-specific binding (e.g., dihydrotestosterone).
-
Norgestimate.
-
Assay buffer (e.g., TEGD buffer: Tris-HCl, EDTA, glycerol, dithiothreitol).
-
Hydroxyapatite (B223615) slurry.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of norgestimate and the unlabeled androgen in the assay buffer. Prepare the radioligand solution at a concentration at or below its Kd for the AR.
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, set up the following reactions:
-
Total Binding: AR preparation + radioligand.
-
Non-specific Binding: AR preparation + radioligand + a saturating concentration of unlabeled androgen.
-
Competitive Binding: AR preparation + radioligand + serial dilutions of norgestimate.
-
-
Incubation: Incubate the reactions at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Unbound Ligand: Add ice-cold hydroxyapatite slurry to each tube to bind the receptor-ligand complexes. Centrifuge to pellet the hydroxyapatite.
-
Washing: Wash the pellets with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Add scintillation cocktail to the pellets and measure the radioactivity using a scintillation counter.[6]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log of the norgestimate concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be used to calculate the binding affinity (Ki).
Visualizations
Norgestimate Metabolism and Primary Signaling Pathway
Caption: Metabolism of norgestimate and its primary signaling through the progesterone receptor.
General Experimental Workflow for a Norgestimate In Vitro Reporter Assay
Caption: A typical workflow for a norgestimate reporter gene assay.
Logical Troubleshooting Flow for Poor Reproducibility
Caption: A logical flow for troubleshooting poor reproducibility in norgestimate assays.
References
- 1. What is the mechanism of Norgestimate? [synapse.patsnap.com]
- 2. Preclinical evaluation of norgestimate, a progestin with minimal androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of norgestimate by human gastrointestinal mucosa and liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The affinity of norgestimate for uterine progestogen receptors and its direct action on the uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. Structure-dependent retention of steroid hormones by common laboratory materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. myadlm.org [myadlm.org]
- 12. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Norgestimate and Ethinyl Estradiol Dosage in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the dosage of norgestimate (B1679921) and ethinyl estradiol (B170435) in preclinical animal studies. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and ensure the accurate and humane execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for the norgestimate and ethinyl estradiol combination in animal models?
A1: The combination of norgestimate (a progestin) and ethinyl estradiol (an estrogen) primarily prevents pregnancy by suppressing ovulation.[1][2][3] This is achieved through the inhibition of gonadotropin secretion, specifically follicle-stimulating hormone (FSH) and luteinizing hormone (LH), from the pituitary gland.[3][4] Secondary mechanisms include altering the cervical mucus to impede sperm penetration and modifying the endometrium to make it less receptive to implantation.[2][3][4]
Q2: Which animal models are most appropriate for studying the efficacy and safety of norgestimate and ethinyl estradiol?
A2: Various animal models are utilized, with the choice depending on the specific research question. Rodents, such as rats and mice, are commonly used for initial efficacy, safety, and toxicological screenings due to their well-characterized reproductive cycles and cost-effectiveness.[5][6][7] Rabbits are also used, particularly for developmental and reproductive toxicology studies.[8] Non-human primates, like macaques and baboons, are considered the most translationally relevant models for late-stage preclinical evaluation due to their close physiological and reproductive similarities to humans.[6][9][10]
Q3: How can I convert human doses of norgestimate and ethinyl estradiol to appropriate animal doses?
A3: Dose conversion from humans to animals should be based on body surface area (BSA) rather than body weight alone. The FDA provides guidance on this, often using a "Km" factor (body weight/BSA) for calculations.[11] An allometric scaling approach is recommended to estimate the animal equivalent dose (AED).[11][12][13] It is crucial to start with a conservative dose and perform dose-ranging studies in the chosen animal model to determine the optimal dose for efficacy and safety.
Q4: What are the expected pharmacokinetic profiles of norgestimate and ethinyl estradiol in animal models?
A4: Norgestimate is rapidly absorbed and metabolized to its primary active metabolite, norelgestromin (B1679859) (17-deacetylnorgestimate).[14][15] Ethinyl estradiol is also quickly absorbed.[14] However, the bioavailability of orally administered ethinyl estradiol is considerably lower in many laboratory animals (e.g., 0.3-9%) compared to humans (around 40%), which is a critical factor to consider in study design.[16] Pharmacokinetic parameters such as peak serum concentration (Cmax), time to peak concentration (Tmax), and area under the curve (AUC) will vary depending on the species and the dose administered.[17]
Troubleshooting Guide
This guide addresses common issues encountered during animal studies with norgestimate and ethinyl estradiol.
| Issue | Potential Causes | Recommended Solutions |
| High inter-animal variability in results | Biological factors (species, strain, age, weight, sex, health status), Experimental procedures (inconsistent dosing technique, environmental stressors), Compound-related factors (formulation homogeneity)[18][19][20][21] | - Use a single, well-characterized animal strain from a reputable supplier. - Ensure animals are within a narrow age and weight range. - Acclimatize animals to the facility and handling procedures for at least one week before the study. - Standardize all experimental procedures, including oral gavage technique, timing of dosing, and blood sampling. - Ensure the drug formulation is homogenous and stable. Prepare fresh solutions as needed. |
| Inconsistent or lower-than-expected efficacy (e.g., failure to suppress ovulation) | - Inadequate dose for the chosen animal model. - Poor bioavailability in the selected species.[16] - Incorrect timing of administration relative to the animal's estrous cycle. - Formulation issues affecting drug absorption. | - Conduct a pilot dose-response study to determine the effective dose range. - Consider the known low oral bioavailability in certain species and adjust the dose accordingly or consider alternative routes of administration for initial studies. - Monitor the estrous cycle of each animal and standardize the timing of drug administration. - Ensure the vehicle used for formulation is appropriate and does not interfere with absorption. |
| Unexpected toxicity or adverse effects | - Dose is too high for the animal model. - Species-specific sensitivity to estrogens or progestins. For example, dogs can be particularly sensitive to estrogen-induced bone marrow toxicity.[10] - Long-term exposure leading to cumulative effects. | - Start with a low dose and escalate gradually while monitoring for signs of toxicity. - Be aware of known species-specific toxicities. For instance, monitor hematology in dogs receiving ethinyl estradiol. - For chronic studies, include interim assessments to monitor for developing toxicities. |
| Difficulty with oral gavage administration | - Improper restraint of the animal. - Incorrect size or type of gavage needle. - Inexperienced personnel. | - Ensure personnel are thoroughly trained in proper animal handling and oral gavage techniques. - Use appropriately sized, flexible-tipped gavage needles to minimize the risk of esophageal injury. - Acclimatize animals to handling to reduce stress during the procedure. |
Quantitative Data from Animal Studies
The following tables summarize quantitative data from preclinical studies with norgestimate and ethinyl estradiol.
Table 1: Ethinyl Estradiol Pharmacokinetic Parameters in Female Laboratory Animals Following Intravenous Administration
| Species | Dose (mg/kg) | Initial Half-Life (hours) | Terminal Half-Life (hours) |
| Rat | 0.1 | 0.3 - 0.5 | 2.3 - 3.0 |
| Rabbit | 0.1 | 0.3 - 0.5 | 2.3 - 3.0 |
| Beagle Dog | 0.01 | 0.3 - 0.5 | 2.3 - 3.0 |
| Rhesus Monkey | 0.01 | 0.3 - 0.5 | 2.3 - 3.0 |
| Baboon | 0.01 | 0.3 - 0.5 | 2.3 - 3.0 |
| Data adapted from Düsterberg B, et al. Arzneimittelforschung. 1986.[16] |
Table 2: Systemic Availability of Intragastrically Administered Ethinyl Estradiol in Female Laboratory Animals
| Species | Dose (mg/kg) | Systemic Availability (%) |
| Rat | 1 | 3 |
| Rabbit | 1 | 0.3 |
| Beagle Dog | 1 | 9 |
| Rhesus Monkey | 1 | 0.6 |
| Baboon | 1 | 2 |
| Data adapted from Düsterberg B, et al. Arzneimittelforschung. 1986.[16] |
Table 3: Common Adverse Effects of Ethinyl Estradiol in a Multigenerational Study in Sprague-Dawley Rats
| Finding | Exposure Concentration in Feed |
| Accelerated time to vaginal opening in females | 50 ppb |
| Prolonged or aberrant estrous cycles in females | 50 ppb |
| Increased rates of mammary gland hyperplasia in males | 50 ppb |
| Mineralization of kidney tubules in males | 50 ppb |
| Data from a continuous-breeding study.[22] |
Experimental Protocols
Protocol 1: Assessment of Ovulatory Inhibition in Rats
Objective: To determine the dose-dependent effect of norgestimate and ethinyl estradiol on ovulation.
Methodology:
-
Animal Model: Sexually mature female Sprague-Dawley rats with regular 4-5 day estrous cycles.
-
Estrous Cycle Monitoring: Monitor vaginal cytology daily to determine the stage of the estrous cycle.
-
Dosing:
-
Group animals into a vehicle control and several dose groups of norgestimate/ethinyl estradiol.
-
Administer the assigned treatment orally via gavage for a specified number of days, timed to coincide with the follicular phase of the cycle.
-
-
Endpoint Assessment:
-
On the morning of the expected estrus, euthanize the animals.
-
Collect the oviducts and examine them under a microscope for the presence of ova.
-
The absence of ova indicates successful inhibition of ovulation.
-
-
Data Analysis: Calculate the percentage of animals with inhibited ovulation in each dose group and determine the ED50 (effective dose for 50% of the animals).
Protocol 2: Evaluation of Endometrial Changes in Rabbits
Objective: To assess the effects of norgestimate and ethinyl estradiol on endometrial histology.
Methodology:
-
Animal Model: Mature female New Zealand White rabbits.
-
Ovariectomy and Hormone Priming (Optional but Recommended): Ovariectomize animals and, after a recovery period, prime them with a low dose of estrogen to create a standardized baseline endometrial state.
-
Dosing:
-
Administer the vehicle or different doses of norgestimate/ethinyl estradiol orally for a predetermined period (e.g., 21 days).
-
-
Tissue Collection:
-
At the end of the treatment period, euthanize the animals and collect uterine tissue samples.
-
-
Histological Analysis:
-
Fix the uterine tissue in formalin, embed in paraffin, and section.
-
Stain sections with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Evaluate endometrial morphology, including glandular development, stromal changes, and overall thickness, under a microscope.
-
-
Data Analysis: Score the histological changes and compare the treatment groups to the control group.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The biological effects of ethinyl estradiol and norgestimate are mediated through their interaction with estrogen and progesterone (B1679170) receptors, respectively. These receptors can act via genomic and non-genomic pathways to regulate gene expression and cellular function.
Caption: Estrogen and Progesterone Signaling Pathways.
Experimental Workflow
A typical workflow for a dose-optimization study is outlined below.
Caption: General Experimental Workflow for Dose Optimization.
References
- 1. drugs.com [drugs.com]
- 2. Norgestimate/Ethinyl Estradiol: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. What is the mechanism of Norgestimate? [synapse.patsnap.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Animal models of hormonal contraceptives: Understanding drug-specific and user-specific variables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal models of contraception: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Conversion between animals and human [targetmol.com]
- 12. sysrevpharm.org [sysrevpharm.org]
- 13. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Norgestimate and Ethinyl Estradiol Tablets USP, 0.25 mg/0.035 mg [dailymed.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Half-lives in plasma and bioavailability of ethinylestradiol in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic and Pharmacodynamic Profiles of Ethinylestradiol/Norgestimate Combination or Norethindrone upon Coadministration with Elagolix 150 mg Once Daily in Healthy Premenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Multigenerational reproductive toxicology study of ethinyl estradiol (CAS No. 57-63-6) in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to minimize adsorptive loss of ethinyl estradiol during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the adsorptive loss of ethinyl estradiol (B170435) (EE2) during sample preparation. Adsorptive loss, a common issue with hydrophobic compounds like EE2, can lead to inaccurate quantification and unreliable experimental results. This guide offers strategies to mitigate these effects.
Troubleshooting Guide
This guide addresses specific issues that can arise during the sample preparation of ethinyl estradiol, leading to its adsorptive loss.
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Adsorption to Labware: Ethinyl estradiol is a hydrophobic compound and can adsorb to the surfaces of common laboratory plastics (e.g., polypropylene (B1209903), polystyrene) and glassware. | - Use Low-Binding Consumables: Opt for low-adsorption microcentrifuge tubes. - Silanize Glassware: Treat glassware with a silanizing agent to reduce surface active sites. - Choose Appropriate Plastics: If plastics must be used, consider polypropylene over polystyrene for reduced cell adhesion, which may correlate with reduced analyte binding. Studies on microplastics have shown that PET has a high affinity for EE2.[1][2][3] Materials like polyvinyl chloride (PVC), polytetrafluoroethylene (PTFE), and polyvinylidene fluoride (B91410) (PVDF) have shown negligible adsorption of EE2. |
| Protein Binding: In biological matrices such as plasma or serum, ethinyl estradiol can bind to proteins like sex hormone-binding globulin (SHBG) and albumin, making it unavailable for extraction. | - Protein Precipitation: Use methods like protein precipitation with organic solvents (e.g., methanol (B129727), acetonitrile) to denature proteins and release the bound analyte.[4] - Solid-Phase Extraction (SPE): Employ SPE cartridges, such as mixed-mode cation exchange (e.g., SOLA SCX), to separate EE2 from plasma proteins.[5] | |
| Inappropriate Solvent/pH: The solubility and charge state of ethinyl estradiol can be influenced by the solvent composition and pH of the sample matrix, affecting its interaction with container surfaces. | - Optimize Solvent Composition: The addition of organic solvents can reduce adsorption. For elution from SPE cartridges, a combination of aprotic and protic solvents (e.g., 90/10 acetonitrile (B52724)/isopropanol with 5% NH4OH) can improve recovery. - Adjust pH: The pH of the sample can influence adsorption. While optimal pH can be matrix-dependent, a near-neutral pH is often a good starting point. For some adsorption processes, a pH of around 6.4 has been found to be optimal.[2][6] | |
| High Variability in Results | Inconsistent Sample Handling: Variations in incubation time, temperature, and centrifugation can affect the extent of adsorption. | - Standardize Procedures: Ensure consistent incubation times and temperatures. Lower temperatures can increase the adsorption of steroids. - Minimize Surface Contact: Reduce the contact time of the sample with container surfaces as much as possible. |
| Filtration Issues: Filtering samples can introduce a significant source of analyte loss, as ethinyl estradiol can adsorb to the filter membrane. | - Select Appropriate Filters: Glass fiber filters are recommended as they exhibit low estrogen adsorption. Nylon filters should be avoided as they can adsorb nearly all of the estrogen.[7] - Pre-condition Filters: If filtration is necessary, pre-conditioning the filter with a solution containing the analyte can help to saturate the binding sites. | |
| Poor Peak Shape in Chromatography | Matrix Effects: Co-eluting substances from the sample matrix can interfere with the chromatographic analysis, leading to poor peak shape and ion suppression in mass spectrometry. | - Thorough Sample Cleanup: Utilize effective sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1][4][5] - Optimize Mobile Phase: The choice of organic modifier (e.g., acetonitrile vs. methanol) in the mobile phase can impact peak shape. Acetonitrile generally has a higher elution strength, but methanol can sometimes improve peak shape for certain compounds.[8][9][10][11] |
Frequently Asked Questions (FAQs)
Q1: What type of labware is best to minimize ethinyl estradiol adsorption?
A1: Whenever possible, use silanized glass vials or low-binding polypropylene tubes. Avoid polystyrene, and be particularly cautious with polyethylene (B3416737) terephthalate (B1205515) (PET), which has shown a high affinity for EE2 in studies.[1][2][3] For filtration, glass fiber filters are the preferred choice due to their minimal adsorption of estrogens.[7]
Q2: How does the solvent composition of my sample affect adsorptive loss?
A2: The presence of organic solvents in your sample can significantly reduce the adsorption of ethinyl estradiol to container surfaces. Methanol and acetonitrile are commonly used. For elution from solid-phase extraction cartridges, a mixture of solvents, such as acetonitrile and isopropanol, may be necessary for complete recovery.
Q3: Can adding a surfactant to my sample help reduce adsorption?
A3: Yes, adding surfactants like polysorbate 80 or sodium lauryl sulfate (B86663) can help to keep ethinyl estradiol in solution and reduce its tendency to adsorb to surfaces.[7] This is a common strategy in dissolution testing of EE2 tablets.
Q4: At what pH should I prepare my samples to minimize adsorption?
A4: The optimal pH can depend on the specific matrix and container material. However, maintaining a pH around neutral (e.g., 6.4) has been shown to be effective for minimizing the adsorption of ethinyl estradiol in some systems.[2][6] Extreme pH values should generally be avoided unless required for a specific extraction protocol.
Q5: What is the most effective way to remove proteins from my biological samples before analysis?
A5: Both protein precipitation and solid-phase extraction (SPE) are effective methods. Protein precipitation with a cold organic solvent like methanol or acetonitrile is a simple and common technique.[4] For more complex matrices or when higher purity is required, SPE is recommended. Mixed-mode cation exchange SPE cartridges have been successfully used for the extraction of ethinyl estradiol from human plasma.[5]
Quantitative Data Summary
The following tables summarize quantitative data on the adsorption and recovery of ethinyl estradiol and related steroid hormones under various conditions.
Table 1: Adsorption of Steroid Hormones to Different Labware
| Steroid | Labware | % Adsorption/Retention | Reference |
| Pregnenolone | High-adsorbing microcentrifuge tube | ~50% | |
| Estrone (B1671321) (E1), 17α-ethinylestradiol (EE2), 17β-estradiol (E2) | Glass fiber filters | Lowest among tested filters | [7] |
| Estrone (E1), 17α-ethinylestradiol (EE2), 17β-estradiol (E2) | Nylon filters | Nearly 100% | [7] |
| 17α-ethinylestradiol (EE2) | Polyethylene terephthalate (PET) microplastics | Higher affinity than LDPE | [1][2][3] |
| 17β-estradiol (E2) | Low-density polyethylene (LDPE) microplastics | Higher affinity than for EE2 | [1][2][3] |
Table 2: Recovery of Ethinyl Estradiol and Related Compounds with Different Sample Preparation Techniques and Solvents
| Analyte | Sample Preparation Method | Solvent/Eluent | Recovery Rate | Reference |
| Ethinyl Estradiol | Accelerated Solvent Extraction (from fish tissue) | Not specified | 74.5% - 93.7% | |
| Estradiol | Solvent Extraction (from human serum) | Methanol | ~100% | |
| Estradiol | Solvent Extraction (from human serum) | Diethyl ether | ~73% | |
| Estradiol | Solvent Extraction (from human serum) | Dichloromethane | ~70% | |
| Ethinyl Estradiol | Solid-Phase Extraction (from human plasma) | 5% NH4OH in 90/10 acetonitrile/IPA | High (>85%) |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Ethinyl Estradiol from Human Plasma
This protocol is adapted from a method for the determination of ethinyl estradiol in human plasma.[5]
-
Sample Pre-treatment:
-
To 475 µL of human plasma, add 25 µL of a standard spiking solution of ethinyl estradiol and 50 µL of an internal standard solution.
-
Dilute the sample with 500 µL of 5 mM ammonium (B1175870) formate (B1220265) at pH 4.5.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode cation exchange SPE cartridge (e.g., SOLA SCX 10 mg/1 mL).
-
Condition the cartridge by passing 1000 µL of methanol followed by 1000 µL of water.
-
-
Sample Loading:
-
Load the pre-treated sample (1050 µL) onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge twice with 1000 µL of water/methanol (95:5 v/v).
-
Wash the cartridge with 1000 µL of water/methanol (80:20 v/v).
-
-
Elution:
-
Elute the analyte with 1000 µL of methanol.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 50 °C.
-
The dried extract can then be derivatized or reconstituted in the mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for ethinyl estradiol analysis.
Caption: Troubleshooting logic for low ethinyl estradiol recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recovery of 17β-Estradiol Using 3D Printed Polyamide-12 Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of sex hormone binding globulin capacity and pregnancy zone protein of treatment with combinations of ethinyl-oestradiol and norethisterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The development of an optimized sample preparation for trace level detection of 17α-ethinylestradiol and estrone in whole fish tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Protein binding of active ingredients and comparison of serum ethinyl estradiol, sex hormone-binding globulin, corticosteroid-binding globulin, and cortisol levels in women using a combination of gestodene/ethinyl estradiol (Femovan) or a combination of desogestrel/ethinyl estradiol (Marvelon) and single-dose ethinyl estradiol bioequivalence from both oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Refining Norgestimate Extraction Protocols from Biological Tissues
Welcome to the technical support center for the extraction of norgestimate (B1679921) from biological tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to refine your experimental protocols.
Troubleshooting Guides
This section addresses specific issues you may encounter during the extraction of norgestimate from various biological tissues.
Issue 1: Low Analyte Recovery
| Potential Cause | Suggested Solution |
| Incomplete Tissue Homogenization | Ensure the tissue is thoroughly homogenized to break down cell membranes and release the analyte. For tough or fibrous tissues, consider using a bead beater or enzymatic digestion prior to solvent extraction. For liver tissue, mechanical homogenization with a tool like a TissueRuptor is often effective. Adipose tissue may require cryogenic grinding to facilitate homogenization. |
| Inefficient Extraction Solvent | Norgestimate is soluble in organic solvents like methanol (B129727) and acetonitrile (B52724). Ensure you are using a sufficient volume of solvent for the amount of tissue. A common starting point is a 1:10 ratio of tissue weight (in g) to solvent volume (in mL). |
| Analyte Binding to Proteins | Protein precipitation is a critical step. Using a cold solvent like acetonitrile and allowing sufficient time for precipitation at a low temperature (e.g., -20°C) can improve the release of norgestimate. |
| Loss of Analyte During Solvent Evaporation | If evaporating the solvent to concentrate the sample, do so under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C) to prevent loss of the volatile analyte. |
| Suboptimal SPE Cartridge Conditioning or Elution | Ensure the solid-phase extraction (SPE) cartridge is properly conditioned and equilibrated before loading the sample. Use an appropriate elution solvent in sufficient volume to fully recover the analyte from the sorbent. |
Issue 2: High Matrix Effects in LC-MS/MS Analysis
| Potential Cause | Suggested Solution |
| Co-elution of Phospholipids | Phospholipids from cell membranes are a major source of matrix effects. Incorporate a lipid removal step in your protocol. For high-lipid tissues like brain and adipose tissue, a liquid-liquid extraction with a non-polar solvent like hexane (B92381) after the initial protein precipitation can be effective.[1] |
| Insufficient Sample Cleanup | A single protein precipitation step may not be sufficient for complex tissue matrices. Consider using a more rigorous cleanup method like solid-phase extraction (SPE). Oasis HLB cartridges are commonly used for the cleanup of progestins from biological matrices.[2] |
| High Salt Concentration in Final Extract | High salt concentrations can suppress ionization in the mass spectrometer. Ensure that any buffers used are removed during the cleanup steps. |
| Use of an Inappropriate Internal Standard | A stable isotope-labeled internal standard (e.g., norgestimate-d6) is highly recommended to compensate for matrix effects. It will behave similarly to the analyte during extraction, cleanup, and ionization. |
Issue 3: Poor Chromatographic Peak Shape
| Potential Cause | Suggested Solution |
| Particulate Matter in the Final Extract | Ensure the final extract is free of particulates by centrifuging at high speed and transferring the supernatant to a new vial before injection. Using a filter vial or an in-line filter can also help. |
| Injection of a Solvent Stronger than the Mobile Phase | The solvent used to reconstitute the final extract should be as close in composition as possible to the initial mobile phase of your LC method, or weaker. Injecting a much stronger solvent can cause peak distortion. |
| Column Contamination | Buildup of matrix components on the analytical column can lead to poor peak shape. Implement a robust column washing step between injections and consider using a guard column. |
Frequently Asked Questions (FAQs)
Q1: What is the best homogenization technique for liver, adipose, and brain tissue?
A1: The optimal homogenization technique depends on the tissue type:
-
Liver: Due to its relatively soft nature, liver tissue can often be effectively homogenized using mechanical rotor-stator homogenizers.
-
Adipose Tissue: Adipose tissue's high lipid content can make it challenging to homogenize at room temperature. Cryogenic grinding (grinding the tissue while it is frozen in liquid nitrogen) is a highly effective method to produce a fine powder that can then be extracted with solvents.
-
Brain: Brain tissue is also lipid-rich. Mechanical homogenization with a bead beater or a rotor-stator homogenizer is commonly used. It's crucial to perform homogenization on ice to minimize enzymatic degradation.
Q2: How can I effectively remove lipids from my tissue extracts, especially from adipose and brain tissue?
A2: Lipid removal is critical for reducing matrix effects in LC-MS/MS analysis. A common and effective method is to perform a liquid-liquid extraction with a non-polar solvent after the initial protein precipitation with a polar solvent like acetonitrile. After precipitating the proteins and centrifuging, the supernatant (containing your analyte and dissolved lipids) can be washed with hexane. The more polar acetonitrile phase will retain the norgestimate, while the non-polar hexane will extract the bulk of the lipids.[1]
Q3: What type of solid-phase extraction (SPE) cartridge is recommended for norgestimate?
A3: Reversed-phase SPE cartridges are well-suited for extracting norgestimate from biological matrices. Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges are a popular choice as they provide good retention for a wide range of compounds, including progestins, and are effective at removing polar interferences.[2]
Q4: Should I be concerned about the stability of norgestimate during the extraction process?
A4: Norgestimate is known to be metabolized in the liver.[3] While post-mortem enzymatic activity is a concern for all tissues, it is particularly relevant for liver samples. It is crucial to process tissue samples as quickly as possible after collection and to keep them on ice throughout the homogenization and extraction process to minimize enzymatic degradation. If samples cannot be processed immediately, they should be flash-frozen in liquid nitrogen and stored at -80°C.
Q5: I don't have a stable isotope-labeled internal standard. What are my options?
A5: While a stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and variability in extraction, a structurally similar compound can be used as an alternative. However, it is important to validate that the surrogate standard behaves similarly to norgestimate during the entire analytical process. If a suitable surrogate is not available, the use of matrix-matched calibration curves is essential to obtain accurate quantitative results.
Experimental Protocols
The following are generalized protocols for the extraction of norgestimate from biological tissues. These should be considered as a starting point and may require optimization for your specific application and instrumentation.
Protocol 1: Extraction of Norgestimate from Liver Tissue
-
Sample Preparation:
-
Weigh approximately 100 mg of frozen liver tissue.
-
On a cold surface, mince the tissue into small pieces.
-
-
Homogenization:
-
Transfer the minced tissue to a 2 mL homogenization tube containing ceramic beads.
-
Add 1 mL of ice-cold acetonitrile containing the internal standard (e.g., norgestimate-d6).
-
Homogenize using a bead beater until the tissue is completely dispersed.
-
-
Protein Precipitation:
-
Vortex the homogenate for 1 minute.
-
Place the sample at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube.
-
-
Solvent Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for your LC-MS/MS analysis.
-
Vortex and centrifuge to pellet any remaining particulates.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Extraction of Norgestimate from Adipose Tissue
-
Sample Preparation:
-
Weigh approximately 100 mg of frozen adipose tissue.
-
Freeze the tissue in liquid nitrogen and grind it into a fine powder using a mortar and pestle.
-
-
Homogenization and Protein Precipitation:
-
Transfer the powdered tissue to a tube and add 1 mL of ice-cold acetonitrile with internal standard.
-
Vortex vigorously for 2 minutes to extract norgestimate and precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Lipid Removal:
-
Transfer the supernatant to a new tube.
-
Add 1 mL of hexane, vortex for 1 minute, and centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Carefully remove and discard the upper hexane layer.
-
Repeat the hexane wash for a more thorough lipid removal.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the acetonitrile layer to dryness and reconstitute as described in Protocol 1.
-
-
Analysis:
-
Proceed with LC-MS/MS analysis.
-
Protocol 3: Extraction of Norgestimate from Brain Tissue
-
Sample Preparation and Homogenization:
-
Follow the same initial steps as for liver tissue (Protocol 1, steps 1 and 2).
-
-
Protein Precipitation:
-
Follow the same protein precipitation step as for liver tissue (Protocol 1, step 3).
-
-
Lipid Removal (Recommended):
-
Due to the high lipid content of brain tissue, a hexane wash as described for adipose tissue (Protocol 2, step 3) is recommended to improve data quality.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the acetonitrile layer to dryness and reconstitute as described in Protocol 1.
-
-
Analysis:
-
Proceed with LC-MS/MS analysis.
-
Quantitative Data
The following tables summarize typical parameters for the LC-MS/MS analysis of progestins and expected recovery rates. Note that these are representative values and should be optimized for your specific instrumentation and experimental conditions.
Table 1: Representative LC-MS/MS Parameters for Norgestimate Analysis
| Parameter | Typical Value |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | To be determined for norgestimate |
| Product Ion (m/z) | To be determined for norgestimate |
| Internal Standard | Norgestimate-d6 |
Table 2: Expected Extraction Recovery for Progestins from Biological Matrices
| Analyte | Matrix | Extraction Method | Average Recovery (%) | Reference |
| 17-desacetyl norgestimate | Human Plasma | Solid-Phase Extraction | 96.30 | [4] |
| 17-desacetyl norgestimate D6 | Human Plasma | Solid-Phase Extraction | 93.90 | [4] |
| Progesterone (B1679170) | Human Serum | Liquid-Liquid Extraction | 70-80 | [5] |
Visualizations
Caption: Generalized workflow for norgestimate extraction from tissues.
References
- 1. arborassays.com [arborassays.com]
- 2. benchchem.com [benchchem.com]
- 3. Metabolism of norgestimate by human gastrointestinal mucosa and liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of sample extraction on the accurate measurement of progesterone in human serum by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing challenges in the long-term culture of cells treated with ethinyl estradiol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the long-term culture of cells treated with ethinyl estradiol (B170435) (EE). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the long-term culture of cells treated with ethinyl estradiol.
Q1: What are the critical considerations for preparing and storing ethinyl estradiol stock solutions for long-term experiments?
A1: Proper preparation and storage of your ethinyl estradiol (EE) stock solution are crucial for reproducible results. EE is sparingly soluble in aqueous solutions but is soluble in organic solvents like ethanol (B145695) and DMSO.
-
Solvent Choice: 100% ethanol or DMSO are common choices for creating a high-concentration primary stock solution.
-
Stock Concentration: Prepare a high-concentration stock (e.g., 10 mM in DMSO or ethanol) to minimize the volume of solvent added to your cell culture medium.
-
Storage: Store the stock solution at -20°C in amber vials or tubes to protect it from light. For aqueous working solutions, it is recommended to prepare them fresh and not store them for more than a day.[1]
-
Working Dilutions: When preparing working dilutions in your culture medium, ensure thorough mixing. It is advisable to first dilute the stock in a small volume of medium before adding it to the final culture volume.
Q2: How stable is ethinyl estradiol in cell culture medium, and how often should the medium be replaced in long-term experiments?
A2: The stability of ethinyl estradiol in culture medium can be a concern in long-term experiments. While estradiol has a reported half-life of approximately 3 hours in culture, synthetic derivatives like ethinyl estradiol are designed to be more resistant to metabolism.[2] However, degradation can still occur over time.
For long-term cultures, it is best practice to:
-
Replace the medium with freshly prepared EE-containing medium every 24-48 hours to ensure a consistent concentration of the compound.
-
Be aware that factors like pH and the presence of certain substances can affect the degradation rate of EE.[3]
Q3: Why am I seeing inconsistent results in my proliferation assays with long-term ethinyl estradiol treatment?
A3: Inconsistent proliferation results can stem from several factors:
-
Cell Line Specificity: The proliferative response to EE is highly cell-line dependent. Some cell lines may exhibit increased proliferation, while others may show inhibition or no significant effect.[1][4]
-
Concentration-Dependent Effects: EE can have biphasic effects on proliferation, being stimulatory at low concentrations and inhibitory at higher concentrations.
-
Receptor Expression Levels: The expression levels of estrogen receptors (ERα and ERβ) can change during long-term culture, altering the cellular response to EE.
-
Media Components: The presence of phenol (B47542) red, which has weak estrogenic activity, and endogenous hormones in fetal bovine serum (FBS) can interfere with your results. It is highly recommended to use phenol red-free medium and charcoal-stripped FBS.
Q4: My cells are detaching from the culture plate after prolonged exposure to ethinyl estradiol. What could be the cause?
A4: Cell detachment during long-term EE treatment can be indicative of:
-
Cytotoxicity: At higher concentrations or with extended exposure, EE can be cytotoxic, leading to cell death and detachment.
-
Changes in Cell Adhesion: EE can modulate the expression of cell adhesion molecules, such as integrins, which can alter the attachment of cells to the extracellular matrix.[5][6]
-
Induction of Apoptosis: EE can induce apoptosis in a dose- and time-dependent manner, leading to cell rounding and detachment.
II. Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Decreased Cell Viability and Increased Cell Death
Symptoms:
-
Increased number of floating cells in the culture medium.
-
Reduced cell density compared to control cultures.
-
Morphological changes indicative of apoptosis (e.g., cell shrinkage, membrane blebbing).
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| High Concentration of Ethinyl Estradiol | Perform a dose-response experiment to determine the optimal, non-toxic concentration of EE for your specific cell line and experiment duration. |
| Induction of Apoptosis | Confirm apoptosis using methods like TUNEL staining or Annexin V assays. If apoptosis is confirmed, consider reducing the EE concentration or the duration of treatment. |
| Oxidative Stress | EE has been shown to induce the production of reactive oxygen species (ROS).[7] Co-treatment with an antioxidant, such as N-acetylcysteine, may mitigate ROS-induced cell death. |
| Nutrient Depletion | In long-term cultures, ensure regular media changes (every 24-48 hours) to replenish nutrients and remove waste products. |
Problem 2: Unexpected Morphological Changes
Symptoms:
-
Cells appear more elongated and spindle-shaped.
-
Loss of cell-cell junctions and a more scattered, mesenchymal-like appearance.
-
Formation of multicellular nodules or aggregates.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Epithelial-to-Mesenchymal Transition (EMT) | EE can induce EMT in some cancer cell lines. Assess the expression of EMT markers, such as a decrease in E-cadherin and an increase in Vimentin, using immunofluorescence or Western blotting. |
| Altered Cell Adhesion | Long-term EE treatment can impact cell-matrix adhesion.[8] Analyze the expression of key adhesion proteins like integrins and fibronectin. |
| Cellular Senescence | Chronic exposure to stressors, including some chemical compounds, can induce cellular senescence, which is often associated with a flattened and enlarged morphology. Test for senescence markers like senescence-associated β-galactosidase (SA-β-gal) activity.[9][10][11] |
III. Data Presentation
The following tables summarize quantitative data on the effects of ethinyl estradiol from various studies.
Table 1: Effect of Ethinyl Estradiol on Cell Proliferation
| Cell Line | Concentration | Treatment Duration | Effect on Proliferation | Reference |
| ZR75-1 (Breast Cancer) | Not specified | 3-4 days | Significant increase | [12] |
| HCC1500 (Breast Cancer) | Not specified | 3-4 days | Significant increase | [12] |
| Ectopic Endometrial Tissue | 0.03 mg (in vivo) | 28-35 days | Increased Ki-67 positive cells | [13] |
| HaCaT (Keratinocytes) | 1 µM | 24 hours | Slight decrease (92.90% viability) | [14] |
| HaCaT (Keratinocytes) | 10 µM | 24 hours | Decrease (82.01% viability) | [14] |
Table 2: Effect of Ethinyl Estradiol on Apoptosis
| Cell Line/Tissue | Concentration | Treatment Duration | Effect on Apoptosis | Reference |
| Ectopic Endometrial Tissue | 0.03 mg (in vivo) | 28-35 days | Increased TUNEL-positive cells | [13] |
| CHO-K1 | 34 µM | 48 hours | 23.9% apoptotic cells | [15] |
| Rat Liver Slices | 1-3 µM | 24-48 hours | Inhibition of TGF-β-induced apoptosis | [16] |
| A375 (Melanoma) | 10 µM | 24 hours | 51.78% early apoptotic cells | [14] |
Table 3: Ethinyl Estradiol-Induced Gene Expression Changes
| Cell Line/Tissue | Gene | Treatment | Fold Change | Reference |
| MCF-7 (Breast Cancer) | EGFR mRNA | 17β-estradiol | 2- to 3-fold increase | [12] |
| T47D (Breast Cancer) | EGFR mRNA | 17β-estradiol | 2- to 3-fold increase | [12] |
| BT474 (Breast Cancer) | EGFR mRNA | 17β-estradiol | 2- to 3-fold increase | [12] |
| MCF-7 (Breast Cancer) | miR-21 | 10 nM 17β-estradiol | Decrease | [17] |
| Ishikawa (Endometrial Cancer) | ERRγ | Estrogen | Translocation to nucleus | [18] |
IV. Experimental Protocols
Protocol 1: Western Blot Analysis of Phosphorylated Akt (p-Akt Ser473) and ERK1/2 (p-ERK1/2 Thr202/Tyr204)
This protocol outlines the steps for detecting the activation of the PI3K/Akt and MAPK/ERK pathways in response to ethinyl estradiol treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-Akt (total), Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-ERK1/2 (total).
-
HRP-conjugated anti-rabbit secondary antibody.
-
Enhanced chemiluminescence (ECL) detection reagents.
Procedure:
-
Cell Lysis: After treatment with EE, wash cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.[19]
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[20]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL reagents and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Immunofluorescence Staining for E-cadherin and Vimentin
This protocol is for visualizing changes in the expression and localization of EMT markers in cells treated with ethinyl estradiol.
Materials:
-
Cells cultured on glass coverslips.
-
4% paraformaldehyde (PFA) in PBS for fixation.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% BSA in PBS).
-
Primary antibodies: Mouse anti-E-cadherin, Rabbit anti-Vimentin.
-
Fluorophore-conjugated secondary antibodies: Anti-mouse IgG (e.g., Alexa Fluor 488), Anti-rabbit IgG (e.g., Alexa Fluor 594).
-
DAPI for nuclear counterstaining.
-
Antifade mounting medium.
Procedure:
-
Fixation: After EE treatment, wash the cells on coverslips with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibodies (diluted in blocking solution) overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibodies (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Washing: Repeat the washing step.
-
Counterstaining: Incubate with DAPI for 5 minutes to stain the nuclei.
-
Mounting: Wash with PBS and mount the coverslips onto glass slides using antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
V. Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate key signaling pathways that can be affected by long-term treatment with ethinyl estradiol.
Caption: Ethinyl Estradiol-activated PI3K/Akt/mTOR signaling pathway.
Caption: Ethinyl Estradiol-activated MAPK/ERK signaling pathway.
Experimental Workflows
The following diagram provides a logical workflow for troubleshooting decreased cell viability in long-term ethinyl estradiol cultures.
Caption: Troubleshooting workflow for decreased cell viability.
References
- 1. Proliferative effects of estradiol- or ethinylestradiol-progestogen combinations on human breast cancer cells in an intermitted and a long-term regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Gene Expression Biomarker Identifies Chemical Modulators of the Estrogen Receptor α (ERα) in a MCF-7 Microarray Compendium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Expression of estrogen receptor beta increases integrin alpha1 and integrin beta1 levels and enhances adhesion of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. telomer.com.tr [telomer.com.tr]
- 12. Bimodal regulation of epidermal growth factor receptor by estrogen in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Estrogen negatively regulates epidermal growth factor (EGF)-mediated signal transducer and activator of transcription 5 signaling in human EGF family receptor-overexpressing breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Estradiol downregulates miR-21 expression and increases miR-21 target gene expression in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The effect of estrogen on the proliferation of endometrial cancer cells is mediated by ERRγ through AKT and ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. genscript.com [genscript.com]
- 20. ccrod.cancer.gov [ccrod.cancer.gov]
optimization of digestion protocols for proteomic analysis of ethinyl estradiol-treated cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers performing proteomic analysis on cells treated with ethinyl estradiol (B170435).
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of digestion protocols for proteomic analysis of ethinyl estradiol-treated cells.
Q1: Why am I seeing low protein yield after cell lysis?
Possible Causes and Solutions:
-
Inefficient Lysis Buffer: The lysis buffer may not be effectively disrupting the cell membranes, especially if ethinyl estradiol treatment has altered cellular morphology or protein expression.
-
Solution: Consider using a stronger lysis buffer containing detergents like SDS or deoxycholate. Compare different lysis buffers to find the most effective one for your specific cell line and treatment conditions. A study on HeLa S3 cells compared various lysis buffers, demonstrating that the choice of buffer significantly impacts protein yield.
-
-
Suboptimal Lysis Method: Mechanical disruption methods may be insufficient.
-
Solution: Combine mechanical lysis (e.g., sonication, homogenization) with chemical lysis to enhance protein extraction. Ensure sonication is performed in short pulses on ice to prevent sample heating and protein degradation.
-
-
Protein Degradation: Proteases released during cell lysis can degrade proteins.
-
Solution: Always add a protease inhibitor cocktail to your lysis buffer. Perform all lysis and extraction steps at low temperatures (e.g., on ice or at 4°C) to minimize enzymatic activity.
-
Q2: My protein digestion seems incomplete, resulting in a low number of identified peptides.
Possible Causes and Solutions:
-
Insufficient Denaturation: Proteins may not be fully denatured, preventing trypsin from accessing cleavage sites.
-
Solution: Increase the concentration of the denaturing agent (e.g., urea (B33335) up to 8M) or the incubation time. The use of denaturing agents like urea is a common practice to improve digestion efficiency. However, be aware that high temperatures in the presence of urea can lead to protein carbamylation.
-
-
Suboptimal Enzyme-to-Protein Ratio: The amount of trypsin may be insufficient for the amount of protein.
-
Solution: Optimize the trypsin-to-protein ratio. A common starting point is 1:50 (w/w), but this can be adjusted to 1:20 or 1:100 depending on the sample complexity.
-
-
Presence of Inhibitory Substances: Contaminants from the cell culture or lysis steps (e.g., detergents, salts) can inhibit trypsin activity.
-
Solution: Ensure thorough removal of contaminants before digestion. Methods like acetone (B3395972) precipitation or the use of detergent removal spin columns can be effective.
-
-
Inefficient Digestion Protocol: A single-step digestion may not be sufficient for complex samples.
-
Solution: Consider a two-step digestion using Lys-C followed by trypsin. Lys-C is more tolerant of denaturing conditions and can pre-digest the protein, making it more accessible to trypsin.
-
Q3: I am observing high variability between my replicates.
Possible Causes and Solutions:
-
Inconsistent Sample Handling: Minor variations in sample preparation can lead to significant differences in results.
-
Solution: Standardize all steps of your protocol, from cell culture and treatment to protein extraction and digestion. Use the same reagents and incubation times for all samples.
-
-
Peptide Loss During Cleanup: Peptides can be lost due to adsorption to plasticware during cleanup steps.
-
Solution: Use low-protein-binding tubes and pipette tips. Minimize the number of transfer steps. Consider using methods like StageTips for peptide cleanup, which can improve recovery.
-
-
Instrument Variability: Fluctuations in the mass spectrometer's performance can introduce variability.
-
Solution: Run quality control samples regularly to monitor instrument performance. Normalize your data to a reference sample or internal standard to account for instrument drift.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for protein digestion: in-solution or in-gel?
For a comprehensive proteomic analysis of ethinyl estradiol-treated cells, in-solution digestion is generally preferred. It allows for the analysis of the entire proteome without the biases introduced by gel electrophoresis. In-gel digestion is more suitable for analyzing specific protein bands or spots isolated from a gel.
Q2: How does ethinyl estradiol treatment affect the proteome, and how does this impact my digestion protocol?
Ethinyl estradiol treatment can lead to significant changes in protein expression, including alterations in signaling pathways related to cell proliferation and apoptosis, such as the PI3K/AKT/mTOR pathway. These changes can affect the overall composition and complexity of the proteome. You may need to optimize your digestion protocol to ensure efficient and unbiased digestion of the altered proteome. For example, if there is an increase in hydrophobic or membrane-associated proteins, you may need to use stronger detergents for solubilization.
Q3: What are the critical reagents in an in-solution digestion protocol, and what are their functions?
-
Denaturants (e.g., Urea, Guanidine HCl): Unfold proteins to expose cleavage sites for trypsin.
-
Reducing Agents (e.g., DTT, TCEP): Break disulfide bonds. TCEP is often preferred as it is more stable and does not require a separate alkylation quenching step.
-
Alkylating Agents (e.g., Iodoacetamide (B48618), Chloroacetamide): Covalently modify free cysteine residues to prevent the reformation of disulfide bonds.
-
Enzymes (e.g., Trypsin, Lys-C): Proteases that cleave proteins into smaller peptides. Trypsin cleaves at the C-terminus of lysine (B10760008) and arginine residues.
Q4: How can I remove interfering substances like detergents and salts before mass spectrometry analysis?
Several methods can be used to clean up peptide samples:
-
Solid-Phase Extraction (SPE): Using C18 cartridges or spin columns to bind peptides while salts and other hydrophilic contaminants are washed away.
-
StageTips: A micro-scale version of SPE using a small amount of C18 material packed into a pipette tip, which is efficient for small sample volumes.
-
Acetone Precipitation: Proteins are precipitated with cold acetone, leaving many contaminants in the supernatant.
Quantitative Data Summary
Table 1: Comparison of In-Solution Digestion Protocols
| Protocol | Key Reagents | Number of Identified Proteins | Number of Identified Peptides | Sequence Coverage (%) | Reference |
| Standard Trypsin | Urea, Trypsin | ~2500 | ~15000 | ~30 | |
| Lys-C/Trypsin | Urea, Lys-C, Trypsin | ~2800 | ~18000 | ~35 | |
| Deoxycholate-assisted | Deoxycholate, Trypsin | ~2700 | ~17000 | ~33 |
Data is approximate and can vary depending on the sample type and instrumentation.
Table 2: Effect of Denaturation Conditions on Digestion Efficiency
| Denaturant | Temperature (°C) | Incubation Time (min) | Relative Peptide Recovery (%) | Reference |
| 6M Urea | 37 | 60 | 85 | |
| 8M Urea | 37 | 60 | 95 | |
| 6M Urea | 65 | 60 | 100 |
Data is generalized from multiple sources.
Detailed Experimental Protocols
Protocol 1: In-Solution Digestion of Ethinyl Estradiol-Treated Cells
This protocol provides a step-by-step guide for the in-solution digestion of proteins from cell culture for mass spectrometry-based proteomic analysis.
1. Cell Lysis and Protein Extraction
-
Harvest cells treated with ethinyl estradiol and a vehicle control.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in a lysis buffer (e.g., 8M Urea in 50mM Ammonium Bicarbonate) containing a protease inhibitor cocktail.
-
Sonicate the cell suspension on ice using short pulses (e.g., 10 seconds on, 30 seconds off) for a total of 2 minutes.
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA assay.
2. Protein Reduction and Alkylation
-
Take a known amount of protein (e.g., 100 µg) and adjust the volume with the lysis buffer.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
Add iodoacetamide to a final concentration of 20 mM and incubate in the dark at room temperature for 45 minutes to alkylate free cysteine residues.
-
Quench the alkylation reaction by adding DTT to a final concentration of 5 mM.
3. Protein Digestion
-
Dilute the sample with 50mM Ammonium Bicarbonate to reduce the urea concentration to less than 2M.
-
Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w).
-
Incubate the digestion mixture overnight at 37°C with gentle shaking.
4. Peptide Cleanup
-
Acidify the peptide solution with 10% trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptides using a C18 StageTip or a similar solid-phase extraction method.
-
Elute the peptides with a solution of 50% acetonitrile (B52724) and 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
Resuspend the dried peptides in a mass spectrometry-compatible solvent (e.g., 0.1% formic acid in water) for analysis.
Visualizations
Technical Support Center: Troubleshooting Variability in Gene Expression Studies with Norgestimate
Welcome to the technical support center for researchers utilizing norgestimate (B1679921) in gene expression studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is norgestimate and how does it affect gene expression?
A1: Norgestimate is a synthetic progestin, a type of hormone that mimics the effects of progesterone (B1679170).[1] It is a "prodrug," meaning it is converted into active metabolites in the body or in cell culture.[2][3] The primary active metabolites are norelgestromin (B1679859) (17-deacetylnorgestimate) and levonorgestrel.[3] These metabolites bind to and activate the progesterone receptor (PR), which then acts as a transcription factor to regulate the expression of target genes.[2] Norgestimate and its metabolites have very low affinity for the androgen receptor (AR), contributing to its minimal androgenic effects.[4][5] Therefore, the primary mechanism by which norgestimate influences gene expression is through the progesterone receptor signaling pathway.
Q2: How should I prepare norgestimate for in-vitro experiments?
A2: Norgestimate is sparingly soluble in aqueous solutions like cell culture media.[6] Therefore, it is recommended to first dissolve norgestimate in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose.[6][7][8]
-
To prepare a stock solution:
-
Accurately weigh the norgestimate powder.
-
Dissolve it in sterile, cell culture-grade DMSO to a desired stock concentration (e.g., 10 mM).
-
Ensure complete dissolution by vortexing. Gentle warming to 37°C can aid dissolution.[7]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.[7]
-
-
Storage of stock solution: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[3][7]
-
Preparing working solutions: For experiments, thaw an aliquot of the stock solution and dilute it to the final desired concentration in your pre-warmed cell culture medium.[7] It is advisable not to store the diluted norgestimate in aqueous solutions for more than a day.[6]
Q3: What is the optimal concentration of norgestimate for in-vitro studies?
A3: The optimal concentration of norgestimate will depend on the specific cell type and the experimental endpoint. It is recommended to perform a dose-response experiment to determine the most effective concentration for your study. Start with a range of concentrations based on previously published studies or the known binding affinity of its metabolites for the progesterone receptor. The half-maximal inhibitory concentration (IC50) for norgestimate's binding to the rabbit uterine progesterone receptor is approximately 3.48 nM.[6]
Q4: Can the use of a vehicle control like DMSO affect my gene expression results?
A4: Yes, the solvent used to dissolve norgestimate, such as DMSO, can independently affect gene expression in some cell types. It is crucial to include a vehicle control in your experiments. This control should consist of cells treated with the same concentration of the vehicle (e.g., DMSO) as the cells treated with norgestimate. This allows you to differentiate the effects of norgestimate from any effects of the solvent.
Q5: How does the metabolism of norgestimate in cell culture affect experimental outcomes?
A5: Norgestimate is metabolized to active compounds, primarily norelgestromin and levonorgestrel.[3] The rate and extent of this metabolism can vary between different cell types, depending on their metabolic enzyme profiles. This metabolic conversion is a critical factor, as the metabolites are the primary activators of the progesterone receptor.[2] Variability in the expression of metabolic enzymes across different cell lines or even between different passages of the same cell line could contribute to variability in gene expression results.
Troubleshooting Guides
Variability in gene expression data can be frustrating. This guide provides a structured approach to troubleshooting common issues encountered when using norgestimate.
Table 1: Troubleshooting Variability in Gene Expression Studies with Norgestimate
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent qPCR/RNA-seq results between replicates | Pipetting errors: Inaccurate or inconsistent pipetting of norgestimate stock solution, primers, or templates. | - Use calibrated pipettes and proper pipetting techniques.- Prepare a master mix for qPCR to minimize pipetting variations. |
| Poor RNA quality: Degradation or contamination of RNA during extraction. | - Use a standardized RNA extraction protocol.- Assess RNA integrity (e.g., using a Bioanalyzer) before proceeding with downstream applications. | |
| Inconsistent cell culture conditions: Variations in cell density, passage number, or serum concentration. | - Maintain consistent cell culture practices.- Use cells within a defined passage number range.- Ensure consistent serum lots. | |
| Norgestimate degradation: Instability of norgestimate in the working solution. | - Prepare fresh working solutions of norgestimate for each experiment from a frozen stock.- Avoid storing diluted norgestimate in aqueous solutions for extended periods.[6] | |
| Unexpected or off-target gene expression changes | Vehicle (e.g., DMSO) effects: The solvent used to dissolve norgestimate is affecting gene expression. | - Include a vehicle-only control in all experiments.- Use the lowest possible concentration of the vehicle. |
| Metabolic conversion of norgestimate: Different cell lines may metabolize norgestimate at different rates, leading to varying concentrations of active metabolites. | - Characterize the metabolic profile of your cell line if possible.- Be aware that results may be cell-line specific. | |
| Non-specific binding at high concentrations: At very high concentrations, norgestimate or its metabolites might interact with other receptors. | - Perform a dose-response curve to identify the optimal, specific concentration range. | |
| No significant change in target gene expression | Inactive norgestimate: Degradation of the compound due to improper storage or handling. | - Use a fresh, properly stored aliquot of norgestimate.- Confirm the activity of norgestimate with a positive control gene known to be regulated by progesterone. |
| Low receptor expression: The target cells may have low or no expression of the progesterone receptor (PR). | - Verify the expression of PR in your cell line at the mRNA and protein level (e.g., by qPCR, Western blot, or immunofluorescence). | |
| Suboptimal experimental timing: The time point chosen for analysis may not be optimal to observe changes in your target gene's expression. | - Perform a time-course experiment to identify the optimal duration of norgestimate treatment. |
Experimental Protocols
This section provides a detailed methodology for a typical in-vitro gene expression study using norgestimate.
Protocol 1: Cell Culture and Norgestimate Treatment for Gene Expression Analysis
-
Cell Seeding:
-
Culture cells in the appropriate medium and conditions.
-
Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase and have reached approximately 70-80% confluency at the time of treatment.
-
-
Norgestimate Preparation:
-
Prepare a 10 mM stock solution of norgestimate in sterile DMSO.
-
Thaw an aliquot of the norgestimate stock solution and the vehicle (DMSO) at room temperature.
-
Prepare serial dilutions of the norgestimate stock solution in pre-warmed, serum-free or low-serum medium to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Wash the cells once with sterile phosphate-buffered saline (PBS).
-
Add the medium containing the different concentrations of norgestimate or the vehicle control to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 6, 12, 24, or 48 hours).
-
-
Harvesting Cells for RNA Extraction:
-
After the incubation period, remove the treatment medium.
-
Wash the cells with PBS.
-
Lyse the cells directly in the wells using a suitable lysis buffer for RNA extraction.
-
Proceed with RNA extraction or store the cell lysates at -80°C.
-
Protocol 2: RNA Extraction and Quantitative PCR (qPCR) Analysis
-
RNA Extraction:
-
Extract total RNA from the cell lysates using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Include a DNase treatment step to remove any contaminating genomic DNA.
-
-
RNA Quantification and Quality Control:
-
Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA purity by checking the A260/A280 and A260/A230 ratios.
-
Verify RNA integrity using gel electrophoresis or a microfluidics-based system (e.g., Agilent Bioanalyzer).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR master mix containing SYBR Green or a probe-based detection system, forward and reverse primers for your gene of interest and a reference gene, and cDNA template.
-
Perform qPCR using a real-time PCR instrument.
-
Include no-template controls (NTCs) to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Normalize the expression of the gene of interest to the expression of a stable reference gene.
-
Calculate the fold change in gene expression in norgestimate-treated samples relative to the vehicle-treated control samples using the ΔΔCt method or another appropriate statistical analysis.
-
Quantitative Data Summary
The following table summarizes key quantitative data related to norgestimate and its metabolites, which can influence their effect on gene expression.
Table 2: Receptor Binding and Metabolic Profile of Norgestimate
| Compound | Receptor | Relative Binding Affinity (RBA) / IC50 | Notes |
| Norgestimate (L-isomer) | Progesterone Receptor | RBA: 0.8% (compared to R5020)[2] | Prodrug with weak binding affinity.[2] |
| Norelgestromin (17-deacetylnorgestimate) | Progesterone Receptor | High affinity, comparable to progesterone.[4] | Primary active metabolite. |
| Levonorgestrel-3-oxime | Progesterone Receptor | RBA: 8% (compared to R5020)[2] | Metabolite of norgestimate. |
| Levonorgestrel-17-acetate | Progesterone Receptor | RBA: 110% (compared to R5020)[2] | Metabolite of norgestimate with high binding affinity. |
| Norgestimate | Androgen Receptor | Very poor affinity.[4] | Minimal androgenic activity.[4] |
| Norelgestromin (17-deacetylnorgestimate) | Androgen Receptor | Very poor affinity.[4] | Minimal androgenic activity.[4] |
Visualizations
The following diagrams illustrate key pathways and workflows relevant to gene expression studies with norgestimate.
Caption: Norgestimate Signaling Pathway.
Caption: Experimental Workflow.
Caption: Troubleshooting Flowchart.
References
- 1. What is the mechanism of Norgestimate? [synapse.patsnap.com]
- 2. Receptor binding of norgestimate--a new orally active synthetic progestational compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical evaluation of norgestimate, a progestin with minimal androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of androgen receptor activity by norgestimate and norelgestromin in MDA-MB 231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
improving the sensitivity of assays for detecting norgestimate metabolites
Welcome to the technical support center for assays designed to detect norgestimate (B1679921) metabolites. This resource is intended for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of norgestimate that should be targeted for sensitive detection?
A1: Norgestimate is a prodrug that undergoes rapid and extensive first-pass metabolism. The primary active metabolites to target for sensitive and reliable quantification are norelgestromin (B1679859) (also known as 17-deacetylnorgestimate) and levonorgestrel (B1675169).[1][2][3][4][5][6][7][8] Unchanged norgestimate is typically found at very low to undetectable levels in urine and plasma, making its metabolites more suitable for pharmacokinetic studies.[1][3][7][9]
Q2: Which analytical technique is most recommended for the highly sensitive detection of norgestimate metabolites?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of norgestimate metabolites.[1] This technique offers high sensitivity and selectivity, which is crucial for measuring the low concentrations of these metabolites typically found in biological matrices like plasma and urine.[1][8][10][11][12]
Q3: Why is sample preparation critical for sensitive assays of norgestimate metabolites?
A3: Effective sample preparation is essential to remove interfering endogenous components from biological matrices, which can suppress the ionization of the target analytes and reduce assay sensitivity (a phenomenon known as matrix effects).[13][14] Techniques like Solid-Phase Extraction (SPE) are highly recommended to achieve a clean sample extract, minimize matrix effects, and reach low limits of quantification.[1][5][8][9][14]
Q4: What is the purpose of enzymatic hydrolysis in the analysis of norgestimate metabolites in urine?
A4: In the body, norgestimate metabolites can be conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility for excretion in urine.[1] Enzymatic hydrolysis, typically using β-glucuronidase, is necessary to cleave these conjugates and convert the metabolites back to their unconjugated forms for accurate quantification by techniques like LC-MS/MS.[1]
Q5: Can immunoassays be used for the detection of norgestimate metabolites, and what are the potential issues?
A5: While immunoassays can be used, they may be susceptible to cross-reactivity from structurally similar endogenous steroids or other metabolites, potentially leading to inaccurate results.[15][16][17][18] LC-MS/MS is generally preferred for its higher specificity. If using an immunoassay, it is crucial to validate its specificity and be aware of potential interferences.[15][16][17][18][19]
Troubleshooting Guides
LC-MS/MS Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | Ion Suppression (Matrix Effects): Co-eluting endogenous components from the biological matrix interfere with the ionization of the target analytes.[13][14] | Improve Sample Preparation: Utilize Solid-Phase Extraction (SPE) for a cleaner sample extract.[1][5][8][9][14] Optimize Chromatography: Adjust the mobile phase gradient or change the analytical column to better separate analytes from interfering matrix components.[13] Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., norelgestromin-d6) co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.[20] |
| Suboptimal MS Parameters: Incorrect mass transitions, collision energies, or source parameters. | Optimize MS Parameters: Infuse a standard solution of the analyte to determine the optimal precursor and product ions (MRM transitions) and collision energies for your specific instrument.[21][22][23] Adjust source parameters like capillary voltage, gas flows, and temperature to maximize signal intensity.[14][23] | |
| Poor Peak Shape (Tailing or Fronting) | Secondary Interactions with Column: Residual silanol (B1196071) groups on the column can interact with the analytes. | Use a High-Quality, Well-Capped Column: Employ a modern, end-capped C18 column. Mobile Phase Modifier: Add a small amount of an acid (e.g., 0.1% formic acid) to the mobile phase to improve peak shape.[1] |
| Column Overload: Injecting too high a concentration of the analyte. | Dilute the Sample: Reduce the concentration of the sample being injected. | |
| Inappropriate Reconstitution Solvent: The solvent used to dissolve the final extract is too strong compared to the initial mobile phase. | Match Reconstitution Solvent to Mobile Phase: Reconstitute the dried extract in a solvent that is similar in composition to the initial mobile phase conditions.[21] | |
| Inconsistent Retention Times | Column Contamination: Buildup of matrix components on the analytical column. | Implement a Robust Column Wash: Include a thorough column washing step between injections and periodically flush the column with a strong solvent.[13] |
| Mobile Phase Inconsistency: Improperly prepared or degraded mobile phase. | Prepare Fresh Mobile Phase: Ensure mobile phases are prepared accurately and are fresh. | |
| Peak Splitting | Isomeric Separation: Norgestimate and its metabolites can exist as syn and anti isomers, which may separate under certain chromatographic conditions.[9][24][25] | Adjust Chromatographic Conditions: Modifying the mobile phase composition or temperature may be necessary to either co-elute or fully resolve the isomers for accurate quantification. |
| Injection Issues: Partial blockage of the injector or column frit. | Filter Samples: Ensure all samples are free of particulate matter before injection.[9] |
Immunoassays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Falsely Elevated Results | Cross-Reactivity: The antibody may bind to other structurally similar steroids or metabolites present in the sample.[15][16] | Confirm with a More Specific Method: Use LC-MS/MS to confirm any positive or unexpectedly high results.[15] Evaluate Antibody Specificity: Review the manufacturer's data on antibody cross-reactivity with related compounds. |
| Inconsistent Results | Heterophile Antibody Interference: Endogenous antibodies in the patient's sample can interfere with the assay antibodies.[16][17][18][19] | Use Blocking Agents: Ensure the assay includes effective blocking agents to minimize interference from heterophile antibodies.[17] Sample Dilution: Analyze serial dilutions of the sample; non-linear results may indicate interference.[16] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Norgestimate Metabolites in Human Urine
This protocol provides a general procedure for the quantification of norelgestromin and levonorgestrel in human urine.
1. Sample Preparation
-
Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at 3000 rpm for 10 minutes to remove any particulate matter.[1]
-
Internal Standard Spiking: To 1 mL of the urine supernatant, add an appropriate amount of a stable isotope-labeled internal standard (e.g., norelgestromin-d6).
-
Enzymatic Hydrolysis: Add 1 mL of 0.1 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.0) and an adequate amount of β-glucuronidase solution. Incubate at 37°C for 12-18 hours to ensure complete hydrolysis of conjugated metabolites.[1]
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.[1]
-
Loading: Load the hydrolyzed urine sample onto the conditioned cartridge.[1]
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.[1]
-
Elution: Elute the analytes with 3 mL of methanol.[1]
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[1]
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[11]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: Employ a gradient program that starts with a higher percentage of mobile phase A and ramps up to a high percentage of mobile phase B to ensure separation of the analytes from each other and from matrix components.[1][21]
-
-
Mass Spectrometric Detection:
Quantitative Data Summary
The following tables summarize typical performance characteristics for LC-MS/MS assays for norgestimate metabolites in biological matrices.
Table 1: Method Performance Characteristics for Norelgestromin and Levonorgestrel in Plasma [1]
| Parameter | Norelgestromin | Levonorgestrel |
| Linearity Range | 20 - 5000 pg/mL | 49.6 - 1500 pg/mL |
| Lower Limit of Quantification (LLOQ) | 20 pg/mL | 49.6 pg/mL |
| Intra-day Precision (%CV) | < 10% | < 10% |
| Inter-day Precision (%CV) | < 10% | < 10% |
| Accuracy (%Bias) | Within ±15% | Within ±15% |
| Recovery | > 90% | > 90% |
Visualizations
Caption: Metabolic pathway of Norgestimate.
Caption: Workflow for Norgestimate metabolite analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacologic and pharmacokinetic characteristics of norgestimate and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Norgestimate - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hormone Immunoassay Interference: A 2021 Update [annlabmed.org]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. Determination of Norgestimate and Ethinyl Estradiol in Tablets by High-Performance Liquid Chromatography | CoLab [colab.ws]
- 25. Determination of norgestimate and ethinyl estradiol in tablets by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
strategies for enhancing the resolution of ethinyl estradiol from endogenous estrogens
Welcome to the technical support center for the analysis of ethinyl estradiol (B170435) (EE2). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the chromatographic resolution of ethinyl estradiol from endogenous estrogens.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate ethinyl estradiol from endogenous estrogens like 17β-estradiol (E2) and estrone (B1671321) (E1)?
A1: The primary challenge lies in the structural similarity between ethinyl estradiol and endogenous estrogens. All share a common steroid nucleus, leading to similar physicochemical properties and, consequently, co-elution in reversed-phase liquid chromatography. Furthermore, the low circulating concentrations of these compounds in biological matrices necessitate highly sensitive and selective analytical methods.[1][2]
Q2: What is the most common strategy to enhance the sensitivity and selectivity of ethinyl estradiol analysis by LC-MS/MS?
A2: Chemical derivatization is the most widely employed strategy.[1][2] Derivatizing ethinyl estradiol, often at the phenolic hydroxyl group, introduces a moiety that enhances ionization efficiency in the mass spectrometer's source (e.g., electrospray ionization - ESI).[3][4] This significantly improves the signal-to-noise ratio and allows for lower limits of detection.[4][5] Dansyl chloride is a very common derivatizing agent for this purpose.[3][4][5]
Q3: Can I analyze ethinyl estradiol without derivatization?
A3: While possible, analyzing underivatized ethinyl estradiol, especially at low concentrations in complex matrices like plasma, is challenging due to its poor ionization efficiency.[3][6] Methods without derivatization often struggle to achieve the required low limits of quantitation (LOQ) for clinical and toxicological studies. Derivatization is highly recommended for ultra-sensitive applications.[4][7]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram for ethinyl estradiol shows significant peak tailing. What are the potential causes and how can I fix it?
Answer:
Peak tailing can compromise resolution and lead to inaccurate quantification.[8][9] Several factors can cause this issue:
-
Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the polar functional groups of estrogens, causing tailing.
-
Solution:
-
Adjust the mobile phase pH. Operating at a lower pH can suppress the ionization of silanol groups.
-
Increase the buffer concentration in the mobile phase to better control the pH and mask silanol interactions.[8]
-
Use a column with end-capping or a different stationary phase (e.g., phenyl-hexyl) that may offer different selectivity.[6]
-
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[8][9]
-
Solution: Dilute the sample and re-inject. If the peak shape improves, column overload was the likely cause.
-
-
Column Contamination or Void: Accumulation of matrix components on the column inlet frit or the formation of a void in the packing material can distort peak shape.[8][9]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.[10]
-
Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly made to avoid dead volumes.
-
Issue 2: Co-elution of Ethinyl Estradiol and Endogenous Estrogens
Question: I am unable to resolve ethinyl estradiol from an interfering peak, which I suspect is an endogenous estrogen. How can I improve the separation?
Answer:
Achieving baseline resolution is critical for accurate quantification. Here are several strategies to improve separation:
-
Optimize Mobile Phase Composition:
-
Solution: Modify the organic solvent gradient. A shallower gradient can increase the separation between closely eluting compounds. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol), as they offer different selectivities.
-
-
Change Stationary Phase:
-
Solution: Switch to a column with a different chemistry. For example, a phenyl-based column can provide alternative selectivity for aromatic compounds like estrogens compared to a standard C18 column.[6] Using columns with smaller particle sizes (e.g., sub-2 µm) can also significantly increase efficiency and resolution.[11]
-
-
Adjust Flow Rate and Temperature:
-
Solution: Lowering the flow rate can improve resolution, although it will increase the run time. Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better separation.
-
-
Utilize Derivatization:
Issue 3: Low Signal Intensity/Poor Sensitivity
Question: The signal for my ethinyl estradiol peak is too low, and I cannot achieve the desired limit of quantitation (LOQ). What can I do to enhance the signal?
Answer:
Low sensitivity is a common problem, especially in biological samples.
-
Implement or Optimize Derivatization:
-
Solution: As mentioned, derivatization is a powerful tool to increase signal intensity.[4] Dansyl chloride, 1,2-dimethylimidazole-5-sulfonyl chloride (DMIS), and 4-(dimethylamino)benzoyl chloride (DMABC) are effective derivatizing agents that add a readily ionizable group to the ethinyl estradiol molecule, significantly enhancing its response in ESI-MS.[12] Ensure the derivatization reaction conditions (reagent concentration, temperature, and time) are optimized for maximum yield.[3]
-
-
Improve Sample Preparation:
-
Solution: Enhance the clean-up and concentration steps.
-
Solid-Phase Extraction (SPE): Use an appropriate SPE sorbent (e.g., mixed-mode cation exchange) to effectively remove interfering matrix components and concentrate the analyte.[11]
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent to maximize the recovery of ethinyl estradiol while minimizing the co-extraction of interferences.[1]
-
-
-
Optimize Mass Spectrometry Parameters:
-
Solution: Fine-tune the MS source parameters (e.g., spray voltage, gas flows, and temperature) and collision energy for the specific derivative of ethinyl estradiol to maximize the signal of the selected reaction monitoring (SRM) transitions.
-
Experimental Protocols & Data
Sample Preparation and Derivatization Workflow
The following diagram illustrates a typical workflow for the extraction and derivatization of ethinyl estradiol from a plasma sample for LC-MS/MS analysis.
Caption: Workflow for EE2 extraction, derivatization, and analysis.
Detailed Protocol: Dansyl Chloride Derivatization
This protocol is a synthesis of methodologies described in the literature.[4][11]
-
Extraction:
-
To 500 µL of plasma containing the internal standard (e.g., ethinyl estradiol-d4), add 2 mL of a hexane/ethyl acetate (B1210297) (75:25 v/v) mixture.
-
Vortex for 1 minute and centrifuge for 5 minutes at 4000 rpm.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at approximately 50°C.[11]
-
-
Derivatization:
-
Reconstitute the dried extract in 100 µL of 100 mM sodium bicarbonate buffer (pH ~10.5-11).
-
Add 100 µL of 1 mg/mL dansyl chloride in acetone.
-
Vortex and incubate the mixture at 60°C for 30 minutes.[11]
-
-
Post-Derivatization Cleanup:
-
After incubation, the derivatized sample can be further cleaned up, for example, by back-extraction into hexane.[4]
-
Evaporate the final extract to dryness and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS injection.
-
Quantitative Data Summary
The following tables summarize typical performance characteristics from validated methods for ethinyl estradiol analysis.
Table 1: Sample Preparation Recoveries
| Analyte | Internal Standard | Matrix | Extraction Method | Average Recovery (%) | Citation |
| Ethinyl Estradiol | Ethinyl Estradiol-d4 | Human Plasma | LLE (Hexane/Ethyl Acetate) | Not explicitly stated, but method was successful | |
| Ethinyl Estradiol | Ethinyl Estradiol-d4 | Human Plasma | SPE (SOLA SCX) | 91.3 | [13] |
| Ethinyl Estradiol | Ethinyl Estradiol-d4 | Human Plasma | SPE followed by LLE (TBME) | 68.5 | [14] |
Table 2: Chromatographic and MS/MS Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Citation | [4] | [11] | |
| Column | Luna C18 (50 x 2 mm, 5 µm) | Not Specified | Syncronis C18 |
| Mobile Phase A | Water with 1% Formic Acid | 0.1% Formic Acid in Water | Not Specified |
| Mobile Phase B | Acetonitrile with 1% Formic Acid | 0.1% Formic Acid in 80/20 Acetonitrile/2-Propanol | Not Specified |
| Gradient/Isocratic | Isocratic (20:80 v/v) | Gradient | Not Specified |
| Flow Rate | Not Specified | 0.4 mL/min | Not Specified |
| Derivatization | Dansyl Chloride | Dansyl Chloride | Dansyl Chloride |
| LOQ | 2.5 pg/mL | 1 pg/mL (target) | 5 pg/mL |
| Linear Range | 2.5 - 500 pg/mL | Not Specified | 5 - 200 pg/mL |
Logical Troubleshooting Flow
This diagram outlines a logical approach to troubleshooting common issues in ethinyl estradiol analysis.
Caption: A troubleshooting decision tree for EE2 analysis.
References
- 1. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for quantification of estrogens in clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Derivatization of ethinylestradiol with dansyl chloride to enhance electrospray ionization: application in trace analysis of ethinylestradiol in rhesus monkey plasma. | Semantic Scholar [semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. scilit.com [scilit.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. ijpsr.com [ijpsr.com]
Technical Support Center: Optimizing Cryopreservation of Tissues Treated with Norgestimate and Ethinyl Estradiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cryopreservation of tissues previously exposed to the synthetic hormones norgestimate (B1679921) and ethinyl estradiol (B170435).
Troubleshooting Guides
This section addresses specific issues that may arise during the cryopreservation of tissues treated with norgestimate and ethinyl estradiol.
| Problem | Potential Cause | Recommended Solution |
| Poor Post-Thaw Viability and High Cell Death | Increased Cellular Stress: Tissues exposed to synthetic hormones may have altered cellular stress pathways, making them more susceptible to cryoinjury. Ethinyl estradiol has been shown to have different effects on oxidative stress compared to endogenous estradiol.[1] | 1. Optimize Cryoprotectant Protocol: Consider using a combination of cryoprotectants to reduce individual toxicity.[2] Titrate the concentration and exposure time of cryoprotective agents (CPAs) like DMSO and ethylene (B1197577) glycol to find the optimal balance between protection and toxicity.[2][3][4] 2. Pre-incubation with Antioxidants: Consider a pre-incubation step with antioxidants to mitigate oxidative stress upon thawing. |
| Altered Apoptotic Pathways: Ethinyl estradiol can influence apoptosis in endometrial tissues.[5][6][7] Tissues may be primed for apoptosis, which is exacerbated by the freeze-thaw process. | 1. Use Apoptosis Inhibitors: Consider adding pan-caspase inhibitors to the cryopreservation and post-thaw culture media to reduce apoptosis-related cell death. 2. Rapid Thawing: Employ rapid thawing protocols to minimize the time cells spend in a state where apoptotic pathways can be activated.[8] | |
| Tissue Structural Damage (e.g., fractured extracellular matrix) | Ice Crystal Formation: The hormonal environment may alter the water content and distribution within the tissue, potentially affecting ice crystal formation and growth during freezing.[9][10] | 1. Controlled Slow Freezing: Utilize a controlled-rate freezer to ensure a precise and slow cooling rate, which is crucial for minimizing intracellular ice formation.[11][12] 2. Vitrification: For smaller tissue pieces, consider vitrification, which avoids ice crystal formation altogether by rapidly transitioning the sample to a glass-like amorphous state.[13] |
| Inconsistent Results Between Samples | Variable Hormonal Influence: The duration and dosage of norgestimate and ethinyl estradiol treatment can vary between tissue donors, leading to differences in tissue physiology. | 1. Detailed Donor History: Collect comprehensive data on the duration and dosage of hormonal treatment for each tissue sample. 2. Standardize Tissue Processing: Ensure consistent tissue size, processing time, and cryopreservation protocol for all samples to minimize variability. |
| Reduced Post-Thaw Endocrine Function (for ovarian tissue) | Follicular Attrition: The combined effects of hormonal pre-treatment and cryoinjury can lead to a significant loss of viable follicles. | 1. Assess Follicle Density Pre-Cryopreservation: Evaluate the primordial follicle density in a small fraction of the fresh tissue to establish a baseline. 2. Post-Thaw Culture and Assessment: Culture a small piece of the thawed tissue to assess hormone production (e.g., estradiol) and follicle viability before proceeding with further experiments. |
Frequently Asked Questions (FAQs)
Q1: Do tissues treated with norgestimate and ethinyl estradiol require a different cryopreservation protocol than untreated tissues?
A1: While there is no universally established separate protocol, it is advisable to optimize your existing cryopreservation procedures. Tissues exposed to these synthetic hormones may have altered cellular characteristics, including changes in cell proliferation, apoptosis, and stress responses.[1][5][6][7] Therefore, careful optimization of cryoprotectant concentrations, cooling rates, and thawing procedures is crucial to maximize post-thaw viability.
Q2: What is the expected post-thaw viability of tissues treated with norgestimate and ethinyl estradiol?
A2: There is limited direct data comparing the post-thaw viability of tissues from users of norgestimate and ethinyl estradiol with non-users. However, one study on mesenchymal stem cells from menstrual fluid found that oral hormonal contraceptive intake maintained cell viability after cryopreservation, with no significant difference observed between the groups. It is essential to establish baseline viability for your specific tissue type and cryopreservation protocol.
Q3: How can I minimize cryoprotectant toxicity in hormone-treated tissues?
A3: Cryoprotectant toxicity is a major challenge in cryopreservation.[2][3][4] To minimize toxicity in hormone-treated tissues, consider the following:
-
Use the lowest effective concentration of cryoprotectants.
-
Minimize the exposure time of the tissue to the cryoprotectant solution.
-
Consider using a combination of cryoprotectants, as this can sometimes reduce the overall toxicity. [2]
-
Ensure gradual addition and removal of cryoprotectants to avoid osmotic shock.
-
Thoroughly wash the tissue post-thaw to remove any residual cryoprotectant before placing it in culture or proceeding with downstream applications. [14]
Q4: Can the hormonal effects of norgestimate and ethinyl estradiol on the tissue be reversed after thawing?
A4: The direct cellular effects of the hormones will likely diminish after thawing and culturing the tissue in a hormone-free medium. However, any structural or epigenetic changes induced by the hormones prior to cryopreservation may persist. The rate of reversal of hormonal effects will depend on the specific tissue type and the duration of post-thaw culture.
Q5: What are the key quality control assays I should perform after thawing tissues treated with norgestimate and ethinyl estradiol?
A5: Post-thaw quality control is critical. Recommended assays include:
-
Viability Assays: Use stains like trypan blue or fluorescent live/dead assays to assess cell viability.[15]
-
Apoptosis Assays: Employ techniques like TUNEL staining or caspase activity assays to quantify apoptosis.[15]
-
Histological Evaluation: Assess tissue morphology and integrity through hematoxylin (B73222) and eosin (B541160) (H&E) staining.[16]
-
Functional Assays: For tissues like ovarian cortex, assess follicle viability and hormone production in culture. For endometrial tissue, evaluate the expression of relevant markers.
Experimental Protocols
Protocol 1: Slow-Freezing Cryopreservation of Ovarian Cortex Tissue
This protocol is a standard method for ovarian tissue cryopreservation and should be optimized for tissues exposed to norgestimate and ethinyl estradiol.
Materials:
-
Collection medium: Leibovitz L-15 medium supplemented with 10% human serum albumin (HSA).
-
Freezing medium: Leibovitz L-15 medium with 10% HSA and 1.5 M dimethyl sulfoxide (B87167) (DMSO).
-
Cryovials.
-
Controlled-rate freezer.
-
Liquid nitrogen storage tank.
Procedure:
-
Transport the ovarian tissue to the laboratory in the collection medium at 4°C.
-
In a sterile environment, dissect the ovarian cortex from the medulla into small pieces (e.g., 5x5x1 mm).
-
Equilibrate the tissue fragments in the freezing medium at 4°C for 30 minutes.
-
Place the tissue fragments into cryovials containing fresh freezing medium.
-
Transfer the cryovials to a controlled-rate freezer and initiate the freezing program:
-
-2°C/minute down to -9°C.
-
Manual or automatic seeding at -9°C.
-
Hold at -9°C for 10 minutes.
-
-0.3°C/minute down to -40°C.
-
-10°C/minute down to -140°C.
-
-
Transfer the cryovials to a liquid nitrogen storage tank for long-term storage.
Protocol 2: Thawing of Cryopreserved Ovarian Tissue
Materials:
-
Thawing medium: Leibovitz L-15 medium with 10% HSA.
-
Sucrose (B13894) solutions (1.0 M, 0.5 M, and 0.25 M) in thawing medium.
-
Water bath at 37°C.
Procedure:
-
Rapidly warm the cryovial by immersing it in a 37°C water bath until the ice has melted.
-
Immediately transfer the tissue to the thawing medium.
-
Perform a stepwise removal of the cryoprotectant by incubating the tissue in decreasing concentrations of sucrose solutions (1.0 M, 0.5 M, and 0.25 M) for 5 minutes each at room temperature.
-
Wash the tissue twice in the thawing medium for 5 minutes each.
-
The tissue is now ready for culture or further analysis.
Visualizations
Caption: Workflow for cryopreserving hormone-treated tissues.
Caption: Hormonal impact on cryopreservation stress.
References
- 1. Ethinylestradiol and estradiol have different effects on oxidative stress and nitric oxide synthesis in human endothelial cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison and Avoidance of Toxicity of Penetrating Cryoprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryoprotectant Toxicity: Facts, Issues, and Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryoprotectant Toxicity: Facts, Issues, and Questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Ethinyl Estradiol in Combined Oral Contraceptives on Cell Proliferation and Apoptosis in Ectopic Endometrial Tissue: A Randomized Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Ethinyl Estradiol in Combined Oral Contraceptives on Cell Proliferation and Apoptosis in Ectopic Endometrial Tissue: A Randomized Controlled Study | Journal of Family and Reproductive Health [jfrh.tums.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. The relevance of ice crystal formation for the cryopreservation of tissues and organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Slow-Freezing Cryopreservation Ensures High Ovarian Tissue Quality Followed by In Vivo and In Vitro Methods and Is Safe for Fertility Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current and Future Perspectives for Improving Ovarian Tissue Cryopreservation and Transplantation Outcomes for Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ovarian tissue cryopreservation: a narrative review on cryopreservation and transplantation techniques, and the clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of residual cryoprotectants and cytotoxicity in thawed bovine ovarian tissues after slow freezing or vitrification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Examination of viability and quality of ovarian tissue after cryopreservation using simple laboratory methods in ewe - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinically applied procedures for human ovarian tissue cryopreservation result in different levels of efficacy and efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Confounding Factors in Clinical Studies of Tri-Sprintec's Metabolic Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the metabolic effects of Tri-Sprintec. The content is designed to address specific issues that may be encountered during experimental design and data analysis, with a focus on identifying and mitigating confounding factors.
Frequently Asked Questions (FAQs)
Q1: What are the known metabolic effects of the components of this compound (norgestimate and ethinyl estradiol)?
A1: this compound contains a combination of ethinyl estradiol (B170435) (an estrogen) and norgestimate (B1679921) (a progestin). Both components can influence metabolic parameters. Ethinyl estradiol has been shown to affect glucose and lipid metabolism.[1][2][3] Studies have indicated that ethinyl estradiol can decrease insulin (B600854) sensitivity.[4] Progestins can also increase insulin secretion and contribute to insulin resistance, with effects varying between different types of progestins.[2] Specifically for formulations containing norgestimate and ethinyl estradiol, studies have reported various effects on lipid profiles, including increases in high-density lipoprotein (HDL) cholesterol and triglycerides.[1][5] Some studies have found no clinically significant changes in fasting blood glucose levels.[1]
Q2: What are the most common confounding factors in clinical studies of this compound's metabolic effects?
A2: Several confounding factors can influence the outcomes of clinical studies on this compound's metabolic effects. These include:
-
Lifestyle factors: Diet, physical activity, smoking, and alcohol consumption can all independently affect metabolic parameters.
-
Baseline metabolic status: Pre-existing conditions such as obesity, insulin resistance, or dyslipidemia can interact with the effects of hormonal contraceptives.
-
Age: Metabolic function naturally changes with age.
-
Genetics: Individual genetic variations can influence how a person metabolizes hormones and responds to them.
-
Concomitant medications: Other drugs can interact with this compound and affect metabolic pathways.
-
Duration of use: The metabolic effects of oral contraceptives may change over time.[2]
Q3: How can I control for confounding factors in my study design?
A3: Several strategies can be employed during the study design phase to minimize the impact of confounding factors:
-
Randomization: In randomized controlled trials (RCTs), participants are randomly assigned to either the treatment group (receiving this compound) or a control group. This helps to distribute both known and unknown confounding factors evenly between the groups.
-
Restriction: This involves limiting study participants to a subgroup with specific characteristics (e.g., only non-smokers, individuals within a certain BMI range). This can help to eliminate confounding by that specific factor.
-
Matching: For each participant in the treatment group, a control participant with similar characteristics (e.g., age, BMI, smoking status) is selected. This ensures that the groups are comparable on key potential confounders.
Q4: What statistical methods can be used to adjust for confounding factors during data analysis?
A4: If confounding factors cannot be fully controlled in the study design, several statistical techniques can be used during data analysis to adjust for their effects:
-
Stratification: The data is divided into subgroups (strata) based on the levels of the confounding variable (e.g., smokers vs. non-smokers). The association between this compound and the metabolic outcome is then analyzed within each stratum, and a weighted average of the stratum-specific estimates is calculated.
-
Multivariable Regression Analysis: This statistical modeling technique allows you to assess the relationship between this compound and the metabolic outcome while simultaneously controlling for the effects of multiple confounding variables.
-
Propensity Score Matching (PSM): A propensity score is the probability of a participant receiving the treatment (this compound) given their baseline characteristics. In PSM, individuals in the treatment and control groups with similar propensity scores are matched, creating a balanced comparison group to estimate the treatment effect.
Troubleshooting Guides
Problem: I am observing significant variability in metabolic outcomes among participants in my study.
Troubleshooting Steps:
-
Assess Baseline Characteristics: Carefully examine the baseline demographic and clinical characteristics of your study population. Are there significant differences between your treatment and control groups in terms of age, BMI, lifestyle factors, or pre-existing medical conditions?
-
Check for Adherence: Inconsistent adherence to the this compound regimen can lead to variable metabolic responses. Implement methods to monitor and encourage adherence, such as pill counts or patient diaries.
-
Review Concomitant Medications: Are participants taking other medications that could affect glucose or lipid metabolism? Document all concomitant medications and consider their potential interactions in your analysis.
-
Consider Genetic Factors: If feasible, consider collecting genetic data to explore whether polymorphisms in genes related to hormone metabolism or insulin signaling are contributing to the observed variability.
Problem: My results on the metabolic effects of this compound are inconsistent with previous studies.
Troubleshooting Steps:
-
Compare Study Populations: Are there significant differences in the baseline characteristics of your study population compared to those in previously published studies? Factors like ethnicity, age, and prevalence of obesity can influence metabolic responses.
-
Examine Study Design and Methodology: Did your study use similar methodologies for assessing metabolic outcomes (e.g., the same type of oral glucose tolerance test, similar lipid panel analysis techniques)? Minor variations in protocols can lead to different results.
-
Evaluate Statistical Analysis: Were confounding factors adequately addressed in your analysis? Uncontrolled confounding can lead to biased estimates of the treatment effect. Consider re-analyzing your data using different statistical adjustment methods.
-
Consider the Specific Formulation: Ensure you are comparing your results to studies that used a similar triphasic formulation of norgestimate and ethinyl estradiol. Different dosages and formulations of oral contraceptives can have varying metabolic effects.
Data Presentation
Table 1: Summary of Reported Changes in Lipid Profile with Norgestimate and Ethinyl Estradiol Containing Oral Contraceptives
| Lipid Parameter | Direction of Change | Magnitude of Change (Range) | Citation(s) |
| Total Cholesterol | No significant change or slight increase | - | [6] |
| HDL Cholesterol | Increase | 8% to 16% | [5][6] |
| LDL Cholesterol | Decrease or no significant change | - | [5] |
| Triglycerides | Increase | 24% to 78% | [5] |
Note: The reported changes can vary depending on the specific study population, duration of use, and the specific formulation of the oral contraceptive.
Table 2: Summary of Reported Changes in Glucose Metabolism with Norgestimate and Ethinyl Estradiol Containing Oral Contraceptives
| Metabolic Parameter | Direction of Change | Observations | Citation(s) |
| Fasting Blood Glucose | No clinically significant change | Minimal statistically significant changes noted over 24 cycles of use. | [1] |
| Insulin Levels | No clinically significant change | - | [1] |
| Glucose Tolerance | No clinically significant changes | Based on glucose tolerance tests at baseline, 3, 12, and 24 cycles. | [1] |
| Insulin Sensitivity | Potential for decrease | Ethinyl estradiol component may decrease insulin sensitivity. | [4] |
Note: Effects on glucose metabolism can be influenced by the estrogen dose and the androgenic activity of the progestin.[2]
Experimental Protocols
Detailed Methodology for Oral Glucose Tolerance Test (OGTT)
Objective: To assess a participant's ability to metabolize a glucose load, providing insights into insulin sensitivity and glucose tolerance.
Materials:
-
75g oral glucose solution
-
Blood collection tubes (e.g., gray top tubes with sodium fluoride/potassium oxalate)
-
Centrifuge
-
Equipment for plasma glucose analysis
Procedure:
-
Participant Preparation:
-
Instruct the participant to fast for at least 8-12 hours overnight prior to the test. Water is permitted.
-
Ensure the participant has had an unrestricted carbohydrate diet for at least three days leading up to the test.
-
Record the start time of the fast.
-
-
Baseline Blood Sample (Time 0):
-
Draw a fasting blood sample into a gray top tube. This will serve as the baseline glucose level.
-
-
Glucose Administration:
-
Provide the participant with a 75g oral glucose solution.
-
Instruct the participant to drink the entire solution within 5 minutes.
-
Record the time the participant finishes drinking the solution. This is the start of the test.
-
-
Post-Glucose Blood Samples:
-
Draw blood samples at specific time points after glucose ingestion. Standard time points are typically 30, 60, 90, and 120 minutes.
-
-
Sample Processing:
-
Gently invert the blood collection tubes 8-10 times to ensure proper mixing with the anticoagulant.
-
Centrifuge the blood samples at the recommended speed and duration to separate the plasma.
-
Aliquot the plasma into labeled tubes for storage or immediate analysis.
-
-
Glucose Analysis:
-
Analyze the plasma glucose concentration for each time point using a validated laboratory method.
-
Detailed Methodology for Lipid Panel Analysis
Objective: To measure the levels of various lipids in the blood to assess a participant's lipid profile.
Materials:
-
Blood collection tubes (e.g., serum separator tubes - SST)
-
Centrifuge
-
Automated clinical chemistry analyzer
-
Reagents for total cholesterol, HDL cholesterol, LDL cholesterol, and triglyceride assays
Procedure:
-
Participant Preparation:
-
Instruct the participant to fast for 9-12 hours prior to the blood draw.
-
-
Blood Collection:
-
Draw a blood sample into an SST.
-
-
Sample Processing:
-
Allow the blood to clot at room temperature for at least 30 minutes.
-
Centrifuge the SST at the recommended speed and duration to separate the serum from the blood cells.
-
-
Lipid Analysis:
-
Perform the analysis on a calibrated and quality-controlled automated clinical chemistry analyzer.
-
Total Cholesterol: Use an enzymatic colorimetric method.
-
HDL Cholesterol: Use a direct measurement method after precipitation of other lipoproteins.
-
Triglycerides: Use an enzymatic colorimetric method.
-
LDL Cholesterol: Typically calculated using the Friedewald equation: LDL = Total Cholesterol – HDL – (Triglycerides/5). This calculation is valid if the triglyceride level is less than 400 mg/dL. For higher triglyceride levels, a direct LDL measurement is required.
-
-
Data Reporting:
-
Report the concentrations of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides in mg/dL or mmol/L.
-
Mandatory Visualization
References
- 1. Lipid and carbohydrate effects of a new triphasic oral contraceptive containing norgestimate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of hormonal contraceptives on glycemic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [The effects of ethinyl estradiol on glucose metabolism in postmenopausal women] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insulin sensitivity is decreased in normal women by doses of ethinyl estradiol used in oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of two oral contraceptives containing ethinyl estradiol and gestodene or norgestimate on different lipid and lipoprotein parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical evaluation of a new triphasic oral contraceptive: norgestimate and ethinyl estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the efficiency of solid-phase extraction for ethinyl estradiol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of solid-phase extraction (SPE) for ethinyl estradiol (B170435) (EE2). Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the solid-phase extraction of ethinyl estradiol, offering potential causes and solutions to enhance recovery and reproducibility.
Issue 1: Low Analyte Recovery
Question: My recovery of ethinyl estradiol is consistently low. What are the potential causes and how can I improve it?
Answer: Low recovery of ethinyl estradiol is a frequent challenge in SPE.[1][2] The following factors are common culprits:
-
Inappropriate Sorbent Selection: The choice of sorbent is critical for effective retention of ethinyl estradiol. Using a sorbent that is too polar for the nonpolar EE2 can lead to poor retention.
-
Incorrect Sample pH: The pH of the sample can influence the ionization state of ethinyl estradiol and its interaction with the sorbent.
-
Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.
-
Solution: Optimize the elution solvent. Methanol (B129727) and acetonitrile (B52724) are common choices.[3] Their elution strength can be increased by adding a small percentage of a more protic solvent like isopropanol, or by modifying the pH.[6] Increasing the volume of the elution solvent can also improve recovery.[7]
-
-
Sample Breakthrough: If the sample is loaded too quickly or the sorbent capacity is exceeded, the analyte may pass through the cartridge without being retained.
-
Solution: Reduce the flow rate during sample loading to approximately 1-2 mL/min.[4] If breakthrough persists, consider using a larger SPE cartridge or one with a higher sorbent mass.
-
-
Sorbent Drying: Allowing the sorbent bed to dry out after conditioning and before sample loading can lead to inconsistent recoveries.
-
Solution: Ensure the sorbent bed remains wetted throughout the conditioning and sample loading steps.[7]
-
Issue 2: Poor Reproducibility
Question: I am observing significant variability in my results between samples. What could be causing this poor reproducibility?
Answer: Poor reproducibility in SPE can stem from several factors that introduce variability into the extraction process.[1]
-
Inconsistent Flow Rates: Varying the flow rates during sample loading, washing, and elution will affect the interaction time between the analyte and the sorbent, leading to inconsistent results.
-
Solution: Use a vacuum manifold or an automated SPE system to maintain consistent flow rates for all samples.
-
-
Variable Sample Pre-treatment: Inconsistencies in sample preparation, such as pH adjustment or particulate removal, can lead to variable extraction efficiencies.
-
Solution: Establish and strictly follow a standardized protocol for sample pre-treatment. Ensure all samples are at the correct pH and are free of particulates before loading.[7]
-
-
Incomplete Solvent Evaporation and Reconstitution: If the elution solvent is evaporated and the residue is reconstituted, incomplete evaporation or variability in the reconstitution volume can introduce errors.
-
Solution: Ensure the eluate is completely dried down before reconstitution. Use a precise volume of reconstitution solvent for all samples.[7]
-
Issue 3: High Matrix Effects in Mass Spectrometry Analysis
Question: I am seeing significant ion suppression/enhancement in my LC-MS/MS analysis after SPE. How can I reduce these matrix effects?
Answer: Matrix effects are a common challenge when analyzing complex samples. They are caused by co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte.
-
Insufficient Cleanup: The SPE method may not be effectively removing all interfering compounds from the sample matrix.
-
Solution: Optimize the wash step by using a solvent that is strong enough to remove interferences without eluting the ethinyl estradiol. A mixture of water and a small percentage of organic solvent (e.g., 5% methanol) is often effective.[7] A two-step SPE process with different sorbents can also improve cleanup.[7]
-
-
Inappropriate Sorbent: The chosen sorbent may not be selective enough for the sample matrix, leading to the co-extraction of interfering compounds.
-
Solution: Consider using a more selective sorbent, such as a mixed-mode or molecularly imprinted polymer (MIP) SPE cartridge, which can provide a more targeted cleanup.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common type of SPE sorbent used for ethinyl estradiol extraction from water samples?
A1: For aqueous samples like river water and wastewater, C18 (octadecylsilane) and hydrophilic-lipophilic balanced (HLB) polymer-based sorbents are the most commonly used and have been shown to provide good recoveries.[3][4][5]
Q2: How can I determine the breakthrough volume for ethinyl estradiol on my SPE cartridge?
A2: To determine the breakthrough volume, you can load a continuous stream of a standard solution of ethinyl estradiol onto the SPE cartridge and collect fractions of the eluate. The point at which the concentration of ethinyl estradiol in the eluate reaches a certain percentage (e.g., 1-5%) of the initial concentration is considered the breakthrough volume.
Q3: Is it necessary to derivatize ethinyl estradiol before analysis?
A3: Derivatization is not always necessary but can significantly improve the sensitivity of detection, especially for gas chromatography-mass spectrometry (GC-MS) analysis. For liquid chromatography-tandem mass spectrometry (LC-MS/MS), derivatization can also enhance ionization efficiency and reduce matrix effects.[4][6]
Q4: What are some typical recovery rates I can expect for ethinyl estradiol SPE?
A4: With an optimized method, recovery rates for ethinyl estradiol are typically in the range of 80-110%.[4][5][8] However, this can vary depending on the sample matrix, sorbent type, and overall method.
Quantitative Data Summary
The following table summarizes the recovery of ethinyl estradiol under different SPE conditions as reported in various studies.
| Sorbent Type | Sample Matrix | Elution Solvent | Average Recovery (%) | Reference |
| Oasis HLB | Wastewater | Methanol | 81 - 103 | [4] |
| C18 | Water | Acetonitrile/Methanol | > 75 | [3] |
| Oasis HLB | Various Water Types | Acetone | 92 - 103 | [5] |
| SOLA SCX | Human Plasma | Methanol | Not specified, but good linearity achieved | [6] |
| C18-E | Urine | Methanol and Acetone | Optimized for fractionation, specific recovery not stated | [9] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction of Ethinyl Estradiol from Water Samples
This protocol is adapted from a method for the analysis of estrogens in wastewater.[4]
1. Materials:
- SPE Cartridges: Oasis HLB (500 mg)
- Methanol (HPLC grade)
- Deionized Water
- 1 M HCl
2. Sample Pre-treatment:
- Filter the water sample (200 mL) to remove any particulate matter.
- Adjust the pH of the filtered water sample to 3-4 with 1 M HCl.[4]
3. SPE Procedure:
- Conditioning: Condition the Oasis HLB cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water through the cartridge. Do not allow the sorbent to dry.[4]
- Sample Loading: Load the pre-treated 200 mL water sample onto the cartridge at a flow rate of 1-2 mL/min.[4]
- Washing: After loading the entire sample, wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.[4]
- Drying: Dry the cartridge under high vacuum for 30 minutes to remove any residual water.[4]
- Elution: Elute the retained ethinyl estradiol with 10 mL of methanol at a flow rate of 1 mL/min.[4]
4. Post-Elution:
- The eluate can then be concentrated and reconstituted in a suitable solvent for chromatographic analysis (e.g., LC-MS/MS).
Visualizations
Experimental Workflow for Ethinyl Estradiol SPE
Caption: A typical experimental workflow for the solid-phase extraction of ethinyl estradiol.
Troubleshooting Logic for Low Recovery
Caption: A troubleshooting decision tree for diagnosing low recovery of ethinyl estradiol in SPE.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 3. Simultaneous determination of estriol, -estradiol, 17ethinyl estradiol and estrone employing solid phase extraction (SPE) and high performance liquid chromatography (HPLC) | Ambiente e Agua - An Interdisciplinary Journal of Applied Science [ambi-agua.net]
- 4. academic.oup.com [academic.oup.com]
- 5. A sensitive, robust method for determining natural and synthetic hormones in surface and wastewaters by continuous solid-phase extraction–gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Data on the optimisation of a solid phase extraction method for fractionating estrogen metabolites from small urine volumes - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in norgestimate signaling pathway studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers studying the norgestimate (B1679921) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is norgestimate and how does it signal in cells?
Norgestimate (NGM) is a synthetic progestin, a type of hormone that mimics the effects of natural progesterone (B1679170).[1][2] It is primarily used in oral contraceptives.[2][3][4] Norgestimate itself is a prodrug, meaning it is metabolized into its active forms in the body.[1][5] The main active metabolites are norelgestromin (B1679859) (NGMN, also known as 17-deacetylnorgestimate) and, to a lesser extent, levonorgestrel (B1675169) (LNG).[1][6][7][8]
The signaling pathway is primarily mediated through the progesterone receptor (PR), a member of the nuclear receptor family.[1][9] The classical (genomic) pathway involves the following steps:
-
Binding: Active metabolites like NGMN and LNG bind to the PR in the cytoplasm.[5][10]
-
Dimerization & Translocation: Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates into the nucleus.[11][12]
-
Gene Transcription: In the nucleus, the receptor-ligand complex binds to specific DNA sequences called Progesterone Response Elements (PREs) in the promoter regions of target genes, regulating their transcription.[9][11]
Norgestimate can also participate in non-genomic signaling, which involves rapid, transcription-independent actions initiated by PR pools outside the nucleus, often at the cell membrane, activating cytoplasmic kinase cascades like the MAPK pathway.[12][13][14]
Q2: Which metabolite is more important for norgestimate's activity?
Both norelgestromin (NGMN) and levonorgestrel (LNG) are active, but they have different properties. NGMN is considered the primary active metabolite.[1][6][8] While LNG has a very high binding affinity for the progesterone receptor, it also binds strongly to sex hormone-binding globulin (SHBG) in the serum, which restricts its availability to target tissues.[7][8] In contrast, NGMN does not bind to SHBG and is primarily bound to albumin, making it more readily available to act on target cells.[7][8] Therefore, NGMN likely accounts for a substantial portion of the progestogenic activity of norgestimate.[7]
Q3: Why is norgestimate considered a "selective" progestin?
Norgestimate is considered selective because it exhibits high progestational activity with minimal androgenic (male hormone-like) side effects.[10][15] This selectivity is due to its metabolites having a relatively higher binding affinity for the progesterone receptor compared to the androgen receptor.[10][16] This favorable ratio minimizes unwanted androgenic effects like acne, which is a common issue with older progestins.[16]
Quantitative Data Summary
The following tables summarize key quantitative parameters for norgestimate and its metabolites.
Table 1: Relative Binding Affinities (RBA) for Progesterone Receptor (PR)
| Compound | Relative Binding Affinity (%)* | Reference |
| Progesterone | ~100 | [10] |
| Norgestimate (NGM) | 15 | [1] |
| Norelgestromin (NGMN) | 10 | [1] |
| Levonorgestrel (LNG) | 150 | [1] |
| Levonorgestrel-17-acetate | 110-135 | [1][5] |
| Gestodene | ~900 | [10] |
| 3-keto desogestrel | ~900 | [10] |
*Relative to a high-potency synthetic progestin (e.g., Promegestone or R5020) set at 100%. Note that values can vary between studies based on the reference compound and experimental system used.
Table 2: Serum Protein Binding of Norgestimate Metabolites
| Metabolite | Bound to Albumin (%) | Bound to SHBG (%) | Non-Protein-Bound (%) | Reference |
| Norelgestromin (NGMN) | 97.2 | No Affinity | 2.8 | [7][8] |
| Levonorgestrel (LNG) | ~5.1 | 92.5 | 0.7-1.4 | [7][8] |
Visualizing Pathways and Workflows
// Invisible edges for alignment edge[style=invis]; PR -> PR_NGMN; NGMN -> PR_NGMN; }
Caption: Classical genomic signaling pathway of Norgestimate.
Troubleshooting Guides
This section addresses common inconsistent results in a question-and-answer format.
Issue Category: Western Blotting
Q: I'm seeing no signal or a very weak signal for my target protein (e.g., PR or a downstream target) after norgestimate treatment. What should I do?
-
Possible Cause 1: Ineffective Treatment. The concentration or incubation time of norgestimate may be suboptimal for the cell line being used.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal treatment conditions.
-
-
Possible Cause 2: Poor Protein Transfer. The protein of interest may not have transferred efficiently from the gel to the membrane.
-
Possible Cause 3: Antibody Issues. The primary or secondary antibody may be inactive, not specific, or used at a suboptimal concentration.
-
Possible Cause 4: Low Protein Abundance. The target protein may be expressed at very low levels or the treatment may be causing its degradation.
Q: My loading control (e.g., GAPDH, β-actin) levels are inconsistent between treated and untreated samples. Why?
-
Possible Cause: Loading Control is Not Stable. Some treatments, including hormonal ones, can alter the expression of common housekeeping genes.[17]
-
Solution: Validate your loading control for your specific experimental conditions. If it is affected by norgestimate, you must switch to a different one or use a total protein stain (e.g., Ponceau S, Coomassie) for normalization.[17]
-
Q: I'm observing high background or non-specific bands on my Western blot.
-
Possible Cause 1: Inadequate Blocking. The blocking step may be insufficient to prevent non-specific antibody binding.
-
Possible Cause 2: Antibody Concentration is Too High. Using too much primary or secondary antibody is a common cause of high background.
-
Possible Cause 3: Insufficient Washing. Unbound antibodies may not have been washed away effectively.
// No Signal Path sol_no_signal_1 [label="Check Transfer (Ponceau S)\nOptimize Ab Concentration\nIncrease Protein Load", fillcolor="#FFFFFF", fontcolor="#202124"]; sol_no_signal_2 [label="Run Dose-Response/\nTime-Course for NGM", fillcolor="#FFFFFF", fontcolor="#202124"];
// High Background Path sol_high_bg_1 [label="Optimize Blocking\n(Time, Agent)\nReduce Ab Concentration", fillcolor="#FFFFFF", fontcolor="#202124"]; sol_high_bg_2 [label="Increase Wash Steps\n(Duration, Number)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Uneven Loading Path sol_uneven_loading [label="Validate Loading Control\n(Is it affected by NGM?)\nUse Total Protein Stain for Norm.", fillcolor="#FFFFFF", fontcolor="#202124"];
end [label="Re-run Experiment", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> no_signal [label="Evaluate\nSignal"]; no_signal -> high_bg [label="No"]; high_bg -> uneven_loading [label="No"]; uneven_loading -> end [label="No, other issue"];
no_signal -> sol_no_signal_1 [label="Yes", dir=back, arrowhead=inv, color="#4285F4", fontcolor="#4285F4"]; sol_no_signal_1 -> sol_no_signal_2 [style=dashed]; sol_no_signal_2 -> end [color="#4285F4", fontcolor="#4285F4"];
high_bg -> sol_high_bg_1 [label="Yes", dir=back, arrowhead=inv, color="#4285F4", fontcolor="#4285F4"]; sol_high_bg_1 -> sol_high_bg_2 [style=dashed]; sol_high_bg_2 -> end [color="#4285F4", fontcolor="#4285F4"];
uneven_loading -> sol_uneven_loading [label="Yes", dir=back, arrowhead=inv, color="#4285F4", fontcolor="#4285F4"]; sol_uneven_loading -> end [color="#4285F4", fontcolor="#4285F4"]; }
Caption: Troubleshooting logic for common Western Blot issues.
Issue Category: Reporter Gene Assays (e.g., Luciferase)
Q: I'm seeing high variability between replicate wells in my luciferase reporter assay.
-
Possible Cause 1: Inconsistent Transfection Efficiency. Variability in the amount of plasmid DNA delivered to cells in different wells is a major source of error.
-
Possible Cause 2: Pipetting Inaccuracy. Small errors in pipetting reagents, especially viscous cell suspensions or small volumes of compound, can lead to large variations.
-
Solution: Ensure pipettes are properly calibrated. When plating cells, mix the suspension frequently to prevent settling. Use reverse pipetting for viscous solutions.
-
-
Possible Cause 3: Edge Effects. Wells on the perimeter of the plate may behave differently due to temperature and evaporation gradients.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.
-
Q: The overall signal in my reporter assay is very low, even in my positive control.
-
Possible Cause 1: Low Reporter Expression. The promoter driving the reporter gene may be weak, or the cell line may not be suitable.
-
Possible Cause 2: Suboptimal Reagent Concentration. The concentration of DNA, transfection reagent, or luciferase substrate may be too low.
-
Solution: Optimize the DNA-to-transfection reagent ratio. Ensure the luciferase assay reagent is at the correct working temperature and that you are using the recommended volume.
-
Issue Category: qPCR for Target Gene Expression
Q: My qPCR results are not showing the expected change in gene expression after norgestimate treatment.
-
Possible Cause 1: Poor RNA Quality or cDNA Synthesis. Degraded RNA or inefficient reverse transcription will lead to unreliable qPCR results.
-
Solution: Check the integrity of your RNA using a Bioanalyzer or gel electrophoresis. Use a high-quality reverse transcription kit and ensure you start with the same amount of RNA for all samples.[24]
-
-
Possible Cause 2: Suboptimal Primer Design. Primers may be inefficient or amplifying non-specific products.
-
Solution: Design primers that span an exon-exon junction to avoid amplifying genomic DNA. Check for specificity using BLAST and verify the product with a melt curve analysis after the qPCR run.[25] A single, sharp peak in the melt curve indicates a specific product.
-
-
Possible Cause 3: Incorrect Housekeeping Gene. The reference gene used for normalization may be regulated by norgestimate in your system.
-
Solution: Validate several potential reference genes and choose one that shows stable expression across all your treatment conditions.
-
Detailed Experimental Protocols
Protocol 1: Progesterone Receptor (PR) Luciferase Reporter Assay
This protocol is for measuring the transcriptional activity of the progesterone receptor in response to norgestimate using a dual-luciferase system.
Materials:
-
HEK293T or another suitable cell line
-
DMEM with 10% Charcoal-Stripped Fetal Bovine Serum (CS-FBS)
-
Firefly luciferase reporter plasmid with Progesterone Response Elements (PREs) (e.g., pGL4.36[luc2P/MMTV/Hygro])[23]
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Progesterone Receptor expression plasmid (if not endogenously expressed)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Norgestimate (and/or its active metabolites)
-
Dual-Luciferase® Reporter Assay System
-
White, opaque 96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: 24 hours before transfection, seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection. Use DMEM with 10% CS-FBS to minimize background activation from hormones in the serum.
-
Transfection:
-
For each well, prepare a DNA-transfection reagent complex according to the manufacturer's protocol. A typical ratio might be 100 ng of PRE-luciferase reporter, 10 ng of Renilla control plasmid, and (if needed) 50 ng of PR expression plasmid.
-
Add the complex to the cells and incubate for 18-24 hours.
-
-
Treatment:
-
After the transfection period, carefully remove the media.
-
Add fresh media (DMEM with 10% CS-FBS) containing the desired concentrations of norgestimate, its metabolites, or vehicle control (e.g., DMSO).
-
Incubate for another 18-24 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Remove media and gently wash cells once with PBS.
-
Add 20-50 µL of Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker at room temperature.
-
Follow the Dual-Luciferase® system protocol:
-
Add Luciferase Assay Reagent II (LAR II) to the plate reader's injector or manually add to the well. Measure Firefly luciferase activity.
-
Add Stop & Glo® Reagent to the same well to quench the Fire-fly reaction and initiate the Renilla reaction. Measure Renilla luciferase activity.
-
-
-
Data Analysis:
-
For each well, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency.
-
Express the data as "Fold Induction" by dividing the normalized luciferase activity of treated samples by the normalized activity of the vehicle control samples.
-
Caption: Experimental workflow for a dual-luciferase reporter assay.
References
- 1. Norgestimate - Wikipedia [en.wikipedia.org]
- 2. What is Norgestimate used for? [synapse.patsnap.com]
- 3. Norgestimate and Ethinyl Estradiol: Package Insert / Prescribing Info / MOA [drugs.com]
- 4. Norgestimate/Ethinyl Estradiol: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. Receptor binding of norgestimate--a new orally active synthetic progestational compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Serum distribution of the major metabolites of norgestimate in relation to its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. Rapid signaling by steroid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apexbt.com [apexbt.com]
- 16. Sex hormone receptor binding, progestin selectivity, and the new oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 19. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. bosterbio.com [bosterbio.com]
- 21. researchgate.net [researchgate.net]
- 22. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors [benthamopenarchives.com]
- 23. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dispendix.com [dispendix.com]
- 25. pcrbio.com [pcrbio.com]
optimization of primer design for qPCR analysis of genes regulated by ethinyl estradiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing qPCR primer design and analyzing genes regulated by ethinyl estradiol (B170435).
Troubleshooting Guide
This guide addresses common issues encountered during qPCR experiments for genes regulated by ethinyl estradiol.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| No amplification or very late amplification (High Cq value) in my target gene. | 1. Poor RNA Quality: Degraded or impure RNA can inhibit reverse transcription and PCR.[1][2] 2. Inefficient cDNA Synthesis: Suboptimal reverse transcription can lead to low cDNA yield.[2][3] 3. Suboptimal Primer Design: Primers may have low efficiency, form dimers, or be specific to a different transcript variant.[2][3] 4. Low Target Gene Expression: The gene of interest may be expressed at very low levels in your samples.[3] 5. PCR Inhibition: Contaminants from the RNA extraction process (e.g., phenol (B47542), ethanol) can inhibit the qPCR reaction. | 1. Assess RNA integrity using gel electrophoresis or a bioanalyzer. Re-extract RNA if degradation is observed. Use a robust RNA purification method. 2. Optimize the reverse transcription step. Ensure the use of high-quality reverse transcriptase and appropriate primers (random hexamers, oligo(dT)s, or gene-specific primers).[3] 3. Re-design primers following optimal design parameters (see Primer Design Parameters table below). Test primer efficiency with a standard curve.[3] 4. Increase the amount of cDNA template in the qPCR reaction. 5. Re-purify your RNA or cDNA samples to remove potential inhibitors. |
| High variability between technical replicates. | 1. Pipetting Errors: Inaccurate or inconsistent pipetting leads to variations in reaction volumes.[2] 2. Inadequate Mixing: The reaction mix may not be homogenous. 3. Well Position Effects: Temperature variations across the qPCR plate. | 1. Use calibrated pipettes and practice consistent pipetting techniques. Prepare a master mix for all reactions to minimize pipetting variability.[1] 2. Gently vortex and centrifuge the master mix before aliquoting into wells. 3. Distribute replicates across the plate rather than clustering them together. |
| Amplification in No-Template Control (NTC). | 1. Contamination: Contamination of reagents, pipettes, or work area with template DNA or amplicons.[4] 2. Primer-Dimer Formation: Primers may be annealing to each other.[2] | 1. Use dedicated PCR workstations and filter pipette tips. Decontaminate work surfaces and equipment with a DNA decontamination solution. Use fresh, nuclease-free water and reagents.[1] 2. Analyze the melt curve; primer-dimers typically melt at a lower temperature than the specific product. If primer-dimers are present, redesign primers to have less self-complementarity.[4] |
| Melt curve shows multiple peaks. | 1. Nonspecific Amplification: Primers are annealing to unintended targets.[3] 2. Primer-Dimer Formation: As described above.[2] 3. Genomic DNA Contamination: Primers may be amplifying contaminating genomic DNA. | 1. Optimize the annealing temperature of your qPCR protocol. A higher annealing temperature can increase specificity. Redesign primers for higher specificity.[2] 2. See solution for primer-dimer formation above. 3. Treat RNA samples with DNase I during the extraction process. Design primers that span an exon-exon junction to prevent amplification of genomic DNA.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the key considerations for designing qPCR primers for genes regulated by ethinyl estradiol?
A1: Effective primer design is crucial for accurate qPCR analysis. Key parameters to consider are summarized in the table below. It is highly recommended to use primer design software like Primer-BLAST to check for specificity and potential issues.
| Parameter | Recommendation | Rationale |
| Amplicon Length | 70-200 bp[5] | Shorter amplicons are generally amplified more efficiently.[5] |
| Primer Length | 18-30 nucleotides[6] | Ensures specificity without compromising annealing efficiency. |
| Melting Temperature (Tm) | 60-65°C, with both primers within 2-3°C of each other.[5] | Promotes efficient and specific annealing. |
| GC Content | 40-60%[6][7] | Ensures stable annealing without being too difficult to denature. |
| 3' End | Should end in a G or C. Avoid runs of 3 or more Gs or Cs.[5][6] | A 'GC clamp' at the 3' end enhances priming efficiency. Avoiding long runs of Gs or Cs reduces the risk of non-specific priming.[6] |
| Secondary Structures | Avoid hairpins and self-dimers. | Secondary structures can interfere with primer annealing to the template. |
| Specificity | Primers should be unique to the target gene. | Use BLAST to verify that primers do not have significant homology to other sequences in the genome. |
Q2: How does ethinyl estradiol regulate gene expression?
A2: Ethinyl estradiol, a synthetic estrogen, primarily regulates gene expression by binding to estrogen receptors (ERα and ERβ).[8] This complex then acts as a transcription factor with two main signaling pathways:
-
Genomic (Nuclear-Initiated) Pathway: The ethinyl estradiol-ER complex translocates to the nucleus and binds to specific DNA sequences called Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby activating or repressing gene transcription.[9]
-
Non-Genomic (Membrane-Initiated) Pathway: A subpopulation of ERs located at the plasma membrane can be activated by ethinyl estradiol, leading to rapid activation of various signaling cascades (e.g., protein kinase pathways).[9] These signaling events can ultimately influence the activity of other transcription factors, indirectly affecting gene expression.[9]
Q3: How can I avoid amplifying genomic DNA in my qPCR?
A3: To prevent amplification of contaminating genomic DNA, you should:
-
Treat RNA with DNase I: During the RNA extraction process, include a DNase I digestion step to remove any contaminating genomic DNA.
-
Design Primers Spanning an Exon-Exon Junction: Design your primers so that one primer anneals to the 3' end of one exon and the other anneals to the 5' end of the adjacent exon.[1] This way, the primers will only amplify cDNA, as the intron will be present in any contaminating genomic DNA, preventing amplification.
-
Include a "-RT" Control: Perform a control reaction where the reverse transcriptase is omitted. No amplification should occur in this control if there is no genomic DNA contamination.[1]
Experimental Protocols
Total RNA Extraction
This protocol is for the extraction of total RNA from cell culture or tissues using a TRI Reagent-based method.
Materials:
-
TRI Reagent (or similar phenol and guanidinium (B1211019) isothiocyanate-based solution)
-
75% Ethanol (B145695) (in nuclease-free water)
-
Nuclease-free water
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Homogenization:
-
Cells: Pellet cells by centrifugation and lyse in 1 mL of TRI Reagent per 5-10 million cells by repetitive pipetting.
-
Tissues: Homogenize tissue samples in 1 mL of TRI Reagent per 50-100 mg of tissue.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform per 1 mL of TRI Reagent used.
-
Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 10-15 minutes.
-
Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRI Reagent used.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet with at least 1 mL of 75% ethanol per 1 mL of TRI Reagent used.
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
Resuspension:
-
Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA in an appropriate volume of nuclease-free water.
-
-
Quantification and Quality Check:
-
Determine the RNA concentration and purity (A260/280 and A260/230 ratios) using a spectrophotometer.
-
Assess RNA integrity by running an aliquot on an agarose (B213101) gel. Two distinct bands corresponding to 28S and 18S rRNA should be visible.
-
cDNA Synthesis (Reverse Transcription)
This protocol describes the synthesis of complementary DNA (cDNA) from total RNA.
Materials:
-
Total RNA (1-5 µg)
-
Reverse Transcriptase (e.g., SuperScript II or similar)
-
5X First-Strand Buffer
-
dNTP Mix (10 mM)
-
Random Primers or Oligo(dT) Primers
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
In a nuclease-free tube, combine the following:
-
Total RNA: 1-5 µg
-
Random Primers or Oligo(dT)s: 1 µL
-
dNTP Mix (10 mM): 1 µL
-
Nuclease-free water: to a final volume of 10 µL
-
-
Incubate the mixture at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Prepare the reverse transcription master mix. For each reaction, combine:
-
5X First-Strand Buffer: 4 µL
-
RNase Inhibitor: 1 µL
-
Reverse Transcriptase: 1 µL
-
-
Add 6 µL of the master mix to the RNA/primer mixture from step 1 for a total reaction volume of 16 µL.
-
Incubate the reaction at 25°C for 10 minutes (for random primers), followed by 42°C for 50 minutes.
-
Inactivate the reaction by heating at 70°C for 15 minutes.
-
The resulting cDNA can be stored at -20°C.
qPCR Reaction Setup
This protocol is a general guideline for setting up a qPCR reaction using a SYBR Green-based master mix.
Materials:
-
cDNA template
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
2X SYBR Green qPCR Master Mix
-
Nuclease-free water
-
qPCR plate and optical seals
Procedure:
-
Thaw all reagents on ice.
-
Prepare a master mix for the number of reactions needed, including an extra 10% to account for pipetting losses. For a single 20 µL reaction:
-
2X SYBR Green qPCR Master Mix: 10 µL
-
Forward Primer (10 µM): 0.4 µL (final concentration 200 nM)
-
Reverse Primer (10 µM): 0.4 µL (final concentration 200 nM)
-
Nuclease-free water: 4.2 µL
-
-
Mix the master mix gently by vortexing and centrifuge briefly.
-
Aliquot 15 µL of the master mix into each well of the qPCR plate.
-
Add 5 µL of cDNA template to each well.
-
Seal the plate with an optical seal.
-
Centrifuge the plate briefly to collect the contents at the bottom of the wells.
-
Run the plate on a qPCR instrument with a standard cycling protocol:
-
Initial Denaturation: 95°C for 10 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: Follow the instrument's instructions.
-
Visualizations
Caption: Ethinyl Estradiol Signaling Pathways
Caption: qPCR Experimental Workflow
References
- 1. Top Ten Most Common Real-Time qRT-PCR Pitfalls | Thermo Fisher Scientific - US [thermofisher.com]
- 2. dispendix.com [dispendix.com]
- 3. pcrbio.com [pcrbio.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. PCR primer design [qiagen.com]
- 7. bio-rad.com [bio-rad.com]
- 8. What is the mechanism of Ethinyl Estradiol? [synapse.patsnap.com]
- 9. cusabio.com [cusabio.com]
Technical Support Center: Refining Animal Models for Norgestimate Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining animal models to better mimic human responses to norgestimate (B1679921).
Troubleshooting Guides
This section addresses specific issues that may arise during preclinical studies of norgestimate.
Issue 1: Discrepancy in Progestational Activity Between Animal Models and Human Clinical Data
-
Question: Our in vivo studies in rats show a different progestational potency for norgestimate than what is reported in human clinical trials. What could be the cause of this discrepancy?
-
Answer: This is a common challenge and can often be attributed to species-specific differences in metabolism and protein binding. Norgestimate is a prodrug that is rapidly metabolized into its active metabolites, primarily norelgestromin (B1679859) (17-deacetylnorgestimate) and, to a lesser extent, levonorgestrel (B1675169).[1]
-
Metabolic Profile: In rats, evidence suggests that norgestimate and its metabolite levonorgestrel-oxime act as prodrugs for levonorgestrel, which is largely responsible for the observed pharmacological activity. In contrast, in humans, both norelgestromin and levonorgestrel contribute significantly to the progestational effect.[1]
-
Receptor Affinity: The relative binding affinities of norgestimate's metabolites for the progesterone (B1679170) receptor differ between species. For instance, levonorgestrel exhibits high binding affinity for both human and rabbit progesterone receptors.[1]
-
Protein Binding: Norelgestromin primarily binds to albumin, while levonorgestrel binds with high affinity to sex hormone-binding globulin (SHBG).[2][3] The levels and binding characteristics of SHBG can vary significantly between humans and non-primate animal models, altering the bioavailability of levonorgestrel. Baboons and rhesus monkeys have SHBG binding characteristics more similar to humans.
Troubleshooting Steps:
-
Characterize the Metabolite Profile: Perform pharmacokinetic studies in your animal model to determine the plasma concentrations of norgestimate, norelgestromin, and levonorgestrel.
-
Assess Receptor Binding: If possible, conduct in vitro receptor binding assays using progesterone receptors from your animal model species and compare the affinities of the metabolites to human receptor data.
-
Consider Alternative Models: For studies where SHBG binding is a critical factor, consider using non-human primate models.
-
Issue 2: Unexpected Androgenic Effects in an Animal Model
-
Question: We are observing slight androgenic effects in our rat model, which is unexpected given that norgestimate is considered to have minimal androgenicity. Why might this be happening?
-
Answer: While norgestimate and its primary metabolite, norelgestromin, have very low affinity for the androgen receptor, the metabolite levonorgestrel does have some androgenic activity.[4]
-
Metabolite-Driven Effects: The extent to which norgestimate is metabolized to levonorgestrel in your specific animal model could be higher than in humans, leading to these observable androgenic effects.
-
Receptor Homology: There are subtle differences in the amino acid sequences of androgen receptors between species which could potentially lead to altered binding affinity of levonorgestrel.
Troubleshooting Steps:
-
Quantify Levonorgestrel Levels: Measure the plasma concentrations of levonorgestrel in your animal model.
-
Evaluate Androgen Receptor Binding: Compare the binding affinity of levonorgestrel to the androgen receptor from your animal model with human androgen receptor data.
-
Use a More Selective Model: If minimizing androgenic effects is critical for your study, consider using a model known to have a metabolic profile that generates lower levels of levonorgestrel.
-
Frequently Asked Questions (FAQs)
Pharmacology & Metabolism
-
Q1: What is the primary mechanism of action of norgestimate?
-
A1: Norgestimate is a progestin that primarily acts by suppressing the secretion of gonadotropins (luteinizing hormone and follicle-stimulating hormone) from the pituitary gland, which in turn inhibits ovulation. It also alters the cervical mucus to make it less permeable to sperm and modifies the endometrium to reduce the likelihood of implantation.
-
-
Q2: Is norgestimate the active compound?
-
Q3: What are the main enzymes responsible for norgestimate metabolism in humans?
-
A3: In humans, the deacetylation of norgestimate to norelgestromin is a key step. The subsequent metabolism of norelgestromin is primarily carried out by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2B6 and CYP2C9. Levonorgestrel is metabolized by CYP3A4 and conjugated by UGT1A1.[6]
-
Animal Model Selection & Refinement
-
Q4: Which animal model is most suitable for studying the progestational effects of norgestimate?
-
A4: The choice of animal model depends on the specific research question.
-
Rabbits: The rabbit is a well-established model for assessing the progestational activity of compounds on the endometrium (e.g., McPhail test or endometrial carbonic anhydrase assay).[4][7]
-
Rats: Rats are commonly used for ovulation inhibition and pregnancy maintenance studies. However, as noted in the troubleshooting guide, their metabolic profile of norgestimate may differ significantly from humans.
-
Non-Human Primates (e.g., Rhesus Monkeys): These models are more physiologically similar to humans, particularly concerning the menstrual cycle and SHBG binding characteristics, making them valuable for translational studies.
-
-
-
Q5: How can I refine my animal model to better predict human responses?
-
A5:
-
Humanize the Model: Where feasible, use models with "humanized" components, such as mice with human liver microsomes or human immune system components.
-
In Vitro-In Vivo Correlation: Start with in vitro studies using liver microsomes from different species (including human) to understand the metabolic profiles. This can help in selecting the most appropriate in vivo model.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Develop PK/PD models to correlate the plasma concentrations of the active metabolites with the observed pharmacological effects. This can help in extrapolating findings from animal models to humans.
-
-
Data Presentation
Table 1: Comparative Pharmacokinetics of Norgestimate Metabolites in Humans
| Parameter | Norelgestromin (NGMN) | Norgestrel (NG) |
| Cmax (ng/mL) | 1.82 | 2.79 |
| Tmax (h) | 1.5 | 1.7 |
| AUC (h*ng/mL) | 16.1 | 49.9 |
| Half-life (h) | 17-37 | 24-32 |
Data represents steady-state parameters in adult females after oral administration of norgestimate.[2][6]
Table 2: Comparative Receptor Binding Affinities (RBA) of Norgestimate and its Metabolites
| Compound | Progesterone Receptor (Rabbit Uterus) RBA (%) | Progesterone Receptor (Human Uterus) RBA (%) | Androgen Receptor (Rat Prostate) RBA (%) |
| Progesterone | 100 | 100 | 0.005 x DHT |
| Norgestimate | Similar to Progesterone | 3.2 | 0.003 x DHT |
| 17-deacetylnorgestimate | Similar to Progesterone | - | 0.013 x DHT |
| Levonorgestrel | ~500 | 143 | 0.220 x DHT |
| 3-keto norgestimate | ~500 | - | 0.025 x DHT |
RBA values are relative to progesterone (for progesterone receptor) or dihydrotestosterone (B1667394) (DHT) (for androgen receptor).[1][4][6]
Experimental Protocols
1. In Vitro Metabolism of Norgestimate using Liver Microsomes
-
Objective: To determine the metabolic stability and identify the metabolites of norgestimate in liver microsomes from different species.
-
Materials:
-
Liver microsomes (human, rat, rabbit, etc.)
-
Norgestimate
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
-
-
Methodology:
-
Prepare a microsomal incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding norgestimate (final concentration, e.g., 1 µM).
-
Incubate at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the disappearance of the parent drug and the formation of metabolites.
-
2. Assessment of Progestational Activity in Rabbits (Endometrial Carbonic Anhydrase Assay)
-
Objective: To determine the in vivo progestational activity of norgestimate and its metabolites.
-
Animals: Immature female rabbits.
-
Methodology:
-
Priming: Prime the rabbits with an estrogen (e.g., estradiol (B170435) benzoate) for several days to induce endometrial proliferation.
-
Treatment: Administer the test compound (norgestimate or its metabolites) subcutaneously or orally for 5 consecutive days. A vehicle control group and a positive control group (progesterone) should be included.
-
Tissue Collection: On the day after the last treatment, euthanize the animals and collect the uteri.
-
Endometrial Preparation: Dissect the endometrium from the myometrium.
-
Carbonic Anhydrase Assay: Homogenize the endometrial tissue and measure the carbonic anhydrase activity using a standard assay (e.g., based on the hydration of CO2).
-
Data Analysis: Compare the carbonic anhydrase activity in the treated groups to the control groups. A significant increase in activity indicates a progestational effect.[7]
-
Mandatory Visualizations
Caption: Metabolic pathway of norgestimate in humans.
Caption: Experimental workflow for refining animal models.
References
- 1. Pharmacologic and pharmacokinetic characteristics of norgestimate and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Norgestimate - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Preclinical evaluation of norgestimate, a progestin with minimal androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of norgestimate by human gastrointestinal mucosa and liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Validation & Comparative
comparative analysis of norgestimate versus levonorgestrel on gene expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the synthetic progestins norgestimate (B1679921) and levonorgestrel (B1675169), with a specific focus on their differential effects on gene expression. While direct comparative studies on genome-wide expression are limited, this analysis synthesizes available experimental data to illuminate their distinct molecular mechanisms and downstream cellular impacts.
Executive Summary
Norgestimate and levonorgestrel, both 19-nortestosterone derivatives, are widely used in hormonal contraceptives. Levonorgestrel is known for its potent progestational and androgenic activity. In contrast, norgestimate is characterized as a highly selective progestin with minimal androgenicity, acting as a prodrug that is metabolized to active compounds, including norelgestromin (B1679859) and, to a lesser extent, levonorgestrel.[1][2] This fundamental difference in their metabolic profiles and receptor affinities underpins their distinct effects on gene expression and subsequent physiological responses.
Data on Gene Expression
Experimental data reveals significant modulation of gene expression by levonorgestrel in various tissues, particularly the endometrium. Studies utilizing microarray and RT-qPCR have identified specific genes that are either up- or down-regulated following levonorgestrel administration. In contrast, direct evidence for norgestimate-induced changes in gene expression is less abundant in the literature, with studies primarily focusing on its weak androgenic and anti-androgenic properties.
Levonorgestrel-Induced Gene Expression Changes in Human Endometrium
A study investigating the effect of a single post-ovulatory administration of levonorgestrel on the endometrial gene expression profile during the receptive period identified several modulated genes.[3][4]
| Gene Symbol | Gene Name | Regulation |
| Upregulated Genes | ||
| PAEP | Progestogen Associated Endometrial Protein | Increased |
| TGM2 | Transglutaminase 2 | Increased |
| CLU | Clusterin | Increased |
| IGF2 | Insulin Like Growth Factor 2 | Increased |
| IL6ST | Interleukin 6 Cytokine Family Signal Transducer | Increased |
| Downregulated Genes | ||
| HGD | Homogentisate 1,2-Dioxygenase | Decreased |
| SAT1 | Spermidine/Spermine N1-Acetyltransferase 1 | Decreased |
| EVA1 | Eva-1 Homolog A, Caspase Activator | Decreased |
| ANXA1 | Annexin A1 | Decreased |
| SLC25A29 | Solute Carrier Family 25 Member 29 | Decreased |
| CYB5A | Cytochrome B5 Type A | Decreased |
| CRIP1 | Cysteine Rich Protein 1 | Decreased |
| SLC39A14 | Solute Carrier Family 39 Member 14 | Decreased |
Another study focusing on the effects of intrauterine levonorgestrel found sustained expression of c-JUN, a key transcription factor, and noted progestational effects even in the absence of progesterone (B1679170) receptors.[5] In breast cancer cell lines, levonorgestrel has been shown to increase the expression of 17β-hydroxysteroid dehydrogenase type 1 (17βHSD1) and decrease the expression of 17β-hydroxysteroid dehydrogenase type 2 (17βHSD2).[6]
Norgestimate and Gene Expression
Research on norgestimate's impact on gene expression has largely centered on its minimal androgenic effects. One study demonstrated that norgestimate and its primary active metabolite, norelgestromin, exert very low androgenic activity and weakly induce androgen receptor (AR)-mediated reporter gene transcription in breast cancer cells.[7] This suggests a limited capacity to directly regulate androgen-responsive genes compared to more androgenic progestins like levonorgestrel.[8] The anti-androgenic properties of norgestimate are further attributed to its ability to inhibit 5α-reductase and increase the production of sex hormone-binding globulin (SHBG), which in turn reduces the bioavailability of free testosterone.[1][9]
Signaling Pathways and Mechanisms of Action
The differential effects of norgestimate and levonorgestrel on gene expression stem from their distinct interactions with steroid hormone receptors and their subsequent metabolic pathways.
Receptor Binding and Activation
Levonorgestrel is a potent agonist of the progesterone receptor (PR) and also exhibits significant binding affinity for the androgen receptor (AR).[10] This dual agonism is responsible for its strong progestational and androgenic effects, leading to the direct regulation of target genes containing progesterone and androgen response elements in their promoters.
Norgestimate, on the other hand, has a lower affinity for the PR and a markedly reduced affinity for the AR compared to levonorgestrel.[8][11] Its primary active metabolite, norelgestromin, also shows high progestational activity with minimal androgenicity.[8] A smaller fraction of norgestimate is metabolized to levonorgestrel, which may contribute to its overall progestational effect.[2]
Figure 1: Norgestimate Metabolism and Receptor Interaction.
Figure 2: Levonorgestrel Receptor Interaction.
Experimental Protocols
The following methodologies are representative of the key experiments cited in the literature to assess the effects of levonorgestrel on gene expression.
Endometrial Biopsy and Sample Collection
Endometrial biopsies were obtained from healthy female volunteers during the receptive period of the menstrual cycle (LH+7 or LH+8).[3][4] Samples were collected using a Pipelle suction curette and were either snap-frozen in liquid nitrogen for RNA extraction or fixed for histological analysis.
RNA Extraction and cDNA Synthesis
Total RNA was extracted from endometrial tissue using standard methods such as the TRIzol reagent. The integrity and concentration of the RNA were assessed using spectrophotometry and gel electrophoresis. First-strand complementary DNA (cDNA) was synthesized from the total RNA using reverse transcriptase and oligo(dT) primers.
cDNA Microarray Analysis
To determine the global gene expression profile, cDNA microarray analysis was performed.[3][4] In this process, labeled cDNA from control and levonorgestrel-treated samples was hybridized to microarrays containing thousands of known gene probes. The fluorescence intensity of each spot on the array was measured to quantify the expression level of the corresponding gene.
Real-Time Reverse Transcription Polymerase Chain Reaction (RT-qPCR)
To validate the results from the microarray analysis and to quantify the expression of specific genes of interest, RT-qPCR was employed.[3][4] This technique uses gene-specific primers to amplify and quantify the cDNA corresponding to the target genes. The relative expression levels were typically normalized to a housekeeping gene.
Figure 3: Experimental Workflow for Gene Expression Analysis.
Conclusion
The available evidence indicates that levonorgestrel directly and significantly alters the gene expression profile in target tissues like the endometrium, influencing a wide range of cellular processes. These effects are mediated through its potent agonism of both progesterone and androgen receptors. Norgestimate, conversely, exhibits a more selective progestational profile with minimal androgenic impact on gene expression. Its primary mechanism involves activation of the progesterone receptor by its main metabolite, norelgestromin. The partial metabolism of norgestimate to levonorgestrel may contribute to its overall efficacy but at concentrations that are less likely to induce the full spectrum of androgenic gene expression changes seen with direct levonorgestrel administration.
For drug development professionals, the choice between these two progestins will depend on the desired therapeutic outcome. Levonorgestrel's potent and broad-acting nature may be advantageous in certain contraceptive and therapeutic contexts, while norgestimate's selective, low-androgenicity profile offers a favorable option for minimizing androgen-related side effects. Further head-to-head transcriptomic studies are warranted to provide a more complete and direct comparison of their effects on global gene expression.
References
- 1. The paradigm of norgestimate: a third-generation testosterone-derivative progestin with a peripheral anti-androgenic activity and the lowest risk of venous thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jme.bioscientifica.com [jme.bioscientifica.com]
- 5. The effect of intrauterine levonorgestrel use on the expression of c-JUN, oestrogen receptors, progesterone receptors and Ki-67 in human endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progesterone and levonorgestrel regulate expression of 17βHSD-enzymes in progesterone receptor positive breast cancer cell line T47D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of androgen receptor activity by norgestimate and norelgestromin in MDA-MB 231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Norgestimate - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Ethinyl Estradiol and Natural Estrogens on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of the synthetic estrogen, ethinyl estradiol (B170435) (EE2), and natural estrogens, primarily 17β-estradiol (E2), on cell proliferation. The information presented is supported by experimental data from peer-reviewed studies, with a focus on in vitro models utilizing human breast cancer cell lines, which are instrumental in endocrinology and cancer research.
Executive Summary
Both ethinyl estradiol and natural estrogens are potent stimulators of cell proliferation in estrogen-receptor-positive (ER+) cells. While their fundamental mechanism of action involves binding to and activating estrogen receptors, leading to downstream signaling cascades that promote cell cycle progression, subtle but significant differences in their potency and signaling pathway engagement have been observed. This guide will delve into the quantitative comparisons of their proliferative effects, the detailed experimental methodologies used to assess these effects, and the signaling pathways they modulate.
Quantitative Comparison of Proliferative Effects
The following tables summarize quantitative data from studies comparing the proliferative effects of ethinyl estradiol and natural estrogens on various cell lines.
Table 1: Comparative Proliferation of MCF-7 Human Breast Cancer Cells
| Estrogen | Concentration | Proliferation (% of Control) | Cell Line | Assay Method | Reference |
| 17β-estradiol (E2) | 10⁻⁹ mol/L | 325.48% | MCF-7 | MTT Assay | [1] |
| Ethinyl estradiol (EE2) | 10⁻⁹ mol/L | 330.34% | MCF-7 | MTT Assay | [1] |
| Estriol (E3) | 10⁻⁹ mol/L | 255.22% | MCF-7 | MTT Assay | [1] |
| Estrone (E1) | 10⁻⁹ mol/L | 199.61% | MCF-7 | MTT Assay | [1] |
Table 2: Proliferative Effects on ZR75-1 and HCC1500 Human Breast Cancer Cells
| Estrogen | Cell Line | Outcome | Conclusion | Reference |
| 17β-estradiol (E2) | ZR75-1 & HCC1500 | Significant increase in proliferation rate | No significant difference observed between E2 and EE2 at equimolar concentrations. | [2] |
| Ethinyl estradiol (EE2) | ZR75-1 & HCC1500 | Significant increase in proliferation rate | No significant difference observed between E2 and EE2 at equimolar concentrations. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess estrogen-induced cell proliferation.
MCF-7 Cell Proliferation Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell viability and, by extension, cell proliferation.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan (B1609692). The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Culture: MCF-7 cells, an ER-positive human breast cancer cell line, are cultured in a suitable medium, typically RPMI-1640 or DMEM, supplemented with fetal bovine serum (FBS).[3]
-
Hormone Deprivation: To ensure that the observed proliferation is due to the estrogens being tested, cells are first cultured in a phenol (B47542) red-free medium with charcoal-stripped FBS for a period (e.g., 72 hours) to remove any endogenous estrogens.[4]
-
Seeding: Cells are then seeded into 96-well plates at a predetermined density.[3]
-
Treatment: The cells are treated with various concentrations of ethinyl estradiol, natural estrogens (like 17β-estradiol, estriol, and estrone), or a vehicle control (e.g., ethanol (B145695) or DMSO).[1][3]
-
Incubation: The plates are incubated for a specific period (e.g., 24 to 144 hours) to allow for cell proliferation.[5]
-
MTT Addition: A solution of MTT is added to each well, and the plates are incubated for a few hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance values are then used to calculate the percentage of cell proliferation relative to the control group.
E-SCREEN (Estrogen-SCREEN) Assay
The E-SCREEN assay is a specific bioassay developed to assess the estrogenicity of compounds by measuring their ability to induce the proliferation of MCF-7 cells.[6][7]
Principle: This assay quantifies the proliferative effect of a test compound on MCF-7 cells and compares it to the proliferation induced by a standard estrogen, 17β-estradiol.[6]
Methodology:
-
Cell Maintenance: MCF-7 cells are maintained in a culture medium containing phenol red and FBS.
-
Hormone Stripping: Similar to the MTT assay, cells are washed and then plated in a hormone-free medium (phenol red-free DMEM with charcoal-dextran treated FBS) to eliminate background estrogenic activity.
-
Seeding: Cells are seeded in 24-well or 96-well plates.
-
Treatment: The cells are exposed to a range of concentrations of the test compounds (e.g., ethinyl estradiol) and a positive control (17β-estradiol). A negative control (vehicle) is also included.[6]
-
Incubation: The cells are incubated for a defined period, typically 6 days (144 hours).[8]
-
Cell Number Determination: At the end of the incubation period, the cells are harvested, and the cell number is determined. This can be done by various methods, including Coulter counting, or by using a DNA-binding fluorescent dye like CyQUANT.[9] Another common method involves fixing the cells and staining them with crystal violet, followed by elution of the dye and measurement of its absorbance.[7]
-
Data Analysis: The proliferative effect of the test compound is calculated as a relative proliferative effect (RPE) compared to the maximal effect of 17β-estradiol.
Signaling Pathways in Estrogen-Induced Cell Proliferation
Estrogens, including both natural forms and synthetic versions like ethinyl estradiol, exert their proliferative effects through a complex network of signaling pathways. These can be broadly categorized into genomic and non-genomic pathways.[10]
Genomic (Nuclear-Initiated) Signaling Pathway
This is the classical and well-established mechanism of estrogen action.[11]
-
Ligand Binding: Estrogens diffuse across the cell membrane and bind to estrogen receptors (ERα or ERβ) located primarily in the cytoplasm and nucleus.[11]
-
Receptor Dimerization and Translocation: Upon ligand binding, the ER undergoes a conformational change, dimerizes, and translocates to the nucleus.[11]
-
DNA Binding and Gene Transcription: The estrogen-ER complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[10][11] This binding, along with the recruitment of co-activator or co-repressor proteins, modulates the transcription of genes involved in cell cycle progression and proliferation, such as cyclin D1.[10][12]
Non-Genomic (Membrane-Initiated) Signaling Pathway
In addition to the genomic pathway, estrogens can also initiate rapid signaling events from the cell membrane.[10][13]
-
Membrane Estrogen Receptors: A subpopulation of ERs is localized to the plasma membrane (mERs).[13] Estrogens can also bind to the G protein-coupled estrogen receptor 1 (GPER1, formerly known as GPR30).[14]
-
Activation of Kinase Cascades: Binding of estrogens to these membrane receptors leads to the rapid activation of various intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[14][15]
-
Downstream Effects: The activation of these kinase cascades can have several downstream effects that contribute to cell proliferation:
Visualizing the Pathways and Workflows
To better illustrate the complex processes described above, the following diagrams have been generated using Graphviz.
Caption: Estrogen signaling pathways leading to cell proliferation.
Caption: General workflow for an in vitro cell proliferation assay.
Conclusion
The available evidence from in vitro studies indicates that ethinyl estradiol and natural estrogens like 17β-estradiol are potent inducers of cell proliferation in ER-positive cells. At equimolar concentrations, their proliferative effects can be comparable.[1][2] The choice between using ethinyl estradiol and natural estrogens in research and drug development may therefore depend on other factors such as metabolic stability, bioavailability, and specific research questions regarding the nuances of their interactions with different signaling pathways. The detailed protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers designing and interpreting experiments in this critical area of study. Further research is warranted to fully elucidate the long-term and differential effects of these estrogens in more complex biological systems.
References
- 1. [Combined effects of typical natural estrogens with MCF-7 proliferation assay] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proliferative effects of estradiol- or ethinylestradiol-progestogen combinations on human breast cancer cells in an intermitted and a long-term regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Continuous Exposure of Breast Cancer Cells to Tamoxifen Upregulates GPER-1 and Increases Cell Proliferation [frontiersin.org]
- 6. The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. E-SCREEN - Wikipedia [en.wikipedia.org]
- 8. The E-screen assay: a comparison of different MCF7 cell stocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell proliferation assay [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Estrogen and progesterone promote breast cancer cell proliferation by inducing cyclin G1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cusabio.com [cusabio.com]
- 14. Novel Actions of Estrogen to Promote Proliferation: Integration of Cytoplasmic and Nuclear Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
A Head-to-Head Battle: UPLC-MS/MS vs. ELISA for Ethinyl Estradiol Quantification
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA) for the precise measurement of ethinyl estradiol (B170435).
In the realm of bioanalysis, the accurate quantification of synthetic estrogens like ethinyl estradiol is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring the safety and efficacy of hormonal contraceptives and hormone replacement therapies. Two analytical powerhouses, UPLC-MS/MS and ELISA, are frequently employed for this purpose. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.
At a Glance: Performance Metrics
The choice between UPLC-MS/MS and ELISA often hinges on a trade-off between sensitivity, specificity, throughput, and cost. The following table summarizes the key quantitative performance parameters for each method based on published validation data.
| Performance Metric | UPLC-MS/MS | ELISA |
| Sensitivity (Lower Limit of Quantification, LLOQ) | 2.5 - 5.0 pg/mL[1] | 9.28 - 9.48 pg/mL |
| Linearity (Dynamic Range) | 2.5 - 2,000 pg/mL[1] | 24.69 - 2,000 pg/mL |
| Accuracy (% Bias) | Within ±15%[1] | Varies by kit, typically within ±15% |
| Precision (Coefficient of Variation, %CV) | Intraday: <10.86%, Interday: <19.74%[2] | Intra-assay: <10%, Inter-assay: <12% |
| Specificity | High (based on mass-to-charge ratio) | High (based on antibody-antigen binding) |
| Sample Volume | ~1 mL of plasma | Varies by kit, typically 50-100 µL |
| Analysis Time per Sample | ~6.5 minutes[1] | ~2.5 hours (for a 96-well plate) |
Deep Dive: Experimental Protocols
Understanding the methodologies behind these techniques is crucial for their effective implementation and for appreciating their respective strengths and limitations.
UPLC-MS/MS: The Gold Standard for Specificity and Sensitivity
UPLC-MS/MS is renowned for its high sensitivity and specificity, making it a reference method for the quantification of small molecules in complex biological matrices.
Sample Preparation: A critical step to remove interferences and enrich the analyte.
-
Liquid-Liquid Extraction (LLE): Human plasma samples (1 mL) containing ethinyl estradiol and an internal standard (e.g., ethinyl estradiol-d4) are extracted with a water-immiscible organic solvent like methyl t-butyl ether.
-
Derivatization: To enhance ionization efficiency and thus sensitivity, the extracted ethinyl estradiol is derivatized with a reagent such as dansyl chloride. This step introduces a readily ionizable group to the molecule.
-
Back-Extraction: The derivatized analyte is then back-extracted into a clean solvent like hexane.
-
Evaporation and Reconstitution: The final extract is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a solution compatible with the UPLC mobile phase.
Chromatographic Separation (UPLC):
-
Column: A reversed-phase C18 column (e.g., Luna C18, 50 x 2 mm, 5 µm) is commonly used.
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous solvent (e.g., water with 1% formic acid) and an organic solvent (e.g., acetonitrile) is employed to separate ethinyl estradiol from other components.
-
Flow Rate: A typical flow rate is around 0.300 mL/min.
Detection (Tandem Mass Spectrometry, MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is frequently used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both ethinyl estradiol and its internal standard.
ELISA: High-Throughput Screening Powerhouse
ELISA is a plate-based immunoassay technique that offers high throughput and is well-suited for screening large numbers of samples. The most common format for small molecule quantification is the competitive ELISA.
Principle of Competitive ELISA: In this format, a known amount of enzyme-labeled ethinyl estradiol (conjugate) competes with the unlabeled ethinyl estradiol in the sample for a limited number of binding sites on a specific antibody coated onto a microplate well. The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of ethinyl estradiol in the sample.
Assay Protocol (General):
-
Standard and Sample Addition: Standards of known ethinyl estradiol concentrations and unknown samples are added to the wells of the antibody-coated microplate.
-
Competitive Binding: A fixed amount of HRP-labeled ethinyl estradiol is added to each well. The plate is then incubated to allow for competitive binding to the antibody.
-
Washing: The wells are washed to remove any unbound ethinyl estradiol and enzyme conjugate.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added to the wells. The HRP enzyme on the bound conjugate catalyzes a color change.
-
Stopping the Reaction: A stop solution is added to terminate the enzymatic reaction.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The concentration of ethinyl estradiol in the samples is determined by comparing their absorbance to the standard curve.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both UPLC-MS/MS and ELISA.
Caption: UPLC-MS/MS workflow for ethinyl estradiol measurement.
Caption: Competitive ELISA workflow for ethinyl estradiol measurement.
Conclusion: Making the Right Choice
Both UPLC-MS/MS and ELISA are powerful techniques for the quantification of ethinyl estradiol, each with its own set of advantages.
UPLC-MS/MS stands out for its superior sensitivity and specificity, making it the method of choice for regulatory submissions and studies requiring the highest level of accuracy and precision. The detailed structural information it provides ensures confidence in analyte identification.
ELISA , on the other hand, excels in terms of throughput and ease of use, making it an ideal tool for screening large numbers of samples, for instance, in early-stage drug discovery or for monitoring trends in large patient cohorts.
Ultimately, the decision to use UPLC-MS/MS or ELISA will depend on the specific requirements of the study, including the desired level of sensitivity and specificity, the number of samples to be analyzed, available instrumentation, and budget constraints. For comprehensive and robust bioanalytical data, a cross-validation approach, where a subset of samples is analyzed by both methods, can provide the highest level of confidence in the results.
References
Comparative Proteomic Analysis of Norgestimate and Other Progestins in Breast Cancer Cells: A Review of the Evidence
An objective comparison of the cellular effects of synthetic progestins on breast cancer cells, supported by available experimental data.
Synthetic progestins, widely used in contraception and hormone replacement therapy, have been a subject of extensive research due to their varying effects on breast cancer. While the ideal dataset would involve a direct comparative proteomic analysis of different progestins, the current body of literature does not provide a head-to-head proteomic comparison of norgestimate (B1679921) with other progestins like levonorgestrel, medroxyprogesterone (B1676146) acetate (B1210297) (MPA), and norethindrone (B1679910) in breast cancer cells. This guide, therefore, synthesizes the available proteomic, transcriptomic, and signaling pathway data for these compounds to offer a comparative overview for researchers, scientists, and drug development professionals.
Quantitative Data Summary
Due to the absence of direct comparative proteomic studies, this section summarizes key findings on the effects of different progestins on protein and gene expression in breast cancer cells. It is important to note that these data are collated from separate studies with potentially different experimental conditions.
| Progestin | Breast Cancer Cell Line(s) | Key Protein/Gene Expression Changes | Experimental Approach | Reference |
| Norgestimate | MDA-MB-231 | Weak induction of androgen receptor (AR) activity. | Transactivation Assay | [1] |
| Levonorgestrel | MCF-7, MDA-MB-231, MDA-MB-468 | Reduced proliferation in ER+/PR+ cells (MCF-7) with Ki67 downregulation. Increased proliferation in triple-negative breast cancer (TNBC) cells (MDA-MB-231, MDA-MB-468) with Ki67 upregulation, potentially mediated by the glucocorticoid receptor (GR). | Cell Proliferation Assay, Adhesion Assay, Western Blot | [2][3] |
| T47D | Upregulation of MKI67 and CCND1 mRNA, inhibited by PR knockdown and ERK1/2 pathway inhibition. | RT-qPCR, Western Blot | [4] | |
| Medroxyprogesterone Acetate (MPA) | ZR-75-1 | Transcriptome clusters most strongly with progesterone (B1679170), suggesting predominant action via the progesterone receptor (PR) over androgen receptor (AR) or glucocorticoid receptor (GR). | Gene Expression Profiling (Microarray) | [5] |
| MCF-7 | Increased cell proliferation, particularly in cells overexpressing Progesterone Receptor Membrane Component-1 (PGRMC1). | MTT Assay | [6] | |
| MDA-MB-453, ZR-75-1, T47D | Inhibition of cell growth at high doses, partially reversible by an antiandrogen, indicating AR agonist activity. | Cell Growth Assay, Scatchard Analysis, Reporter Gene Assay | [7] | |
| Norethindrone | MCF-7 | Increased cell proliferation, particularly in cells overexpressing PGRMC1. | MTT Assay | [6] |
| T47D | Upregulation of MKI67 and CCND1 mRNA, inhibited by PR knockdown and ERK1/2 pathway inhibition. | RT-qPCR, Western Blot | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized experimental protocols based on the methodologies reported in the cited literature for studying the effects of progestins on breast cancer cells.
1. Cell Culture and Hormone Treatment
-
Cell Lines: Human breast cancer cell lines such as MCF-7 (ER+/PR+), T47D (ER+/PR+), ZR-75-1 (ER+/PR+), MDA-MB-231 (TNBC), and MDA-MB-468 (TNBC) are commonly used.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
Hormone Deprivation: Prior to hormone treatment, cells are often cultured in a phenol (B47542) red-free medium with charcoal-stripped FBS for 24-48 hours to deplete endogenous steroids.
-
Progestin Treatment: Cells are treated with varying concentrations of norgestimate, levonorgestrel, MPA, or norethindrone (typically in the nanomolar to micromolar range) for specified durations (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is run in parallel.
2. Proteomic Analysis (General Workflow)
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer (e.g., RIPA buffer or urea-based buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Protein Digestion: An equal amount of protein from each sample is reduced, alkylated, and then digested into peptides using an enzyme like trypsin.
-
Mass Spectrometry (MS): The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the identification and quantification of thousands of proteins.
-
Data Analysis: The raw MS data is processed using specialized software (e.g., MaxQuant, Proteome Discoverer) to identify proteins and quantify their relative abundance between different treatment groups. Bioinformatic analysis is then performed to identify differentially expressed proteins and enriched biological pathways.
3. Western Blotting
-
Protein Separation: Equal amounts of protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunodetection: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., Ki67, PR, AR, ERK1/2). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualization: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Progestins in Breast Cancer Cells
Progestins can influence breast cancer cell fate through various signaling pathways. The diagram below illustrates a generalized view of progestin-activated signaling cascades.
Figure 1. Generalized signaling pathways activated by progestins in breast cancer cells.
Experimental Workflow for Comparative Proteomics
The following diagram outlines a typical workflow for a comparative proteomic study of breast cancer cells treated with different progestins.
Figure 2. A typical experimental workflow for comparative proteomics of progestin-treated breast cancer cells.
References
- 1. Induction of androgen receptor activity by norgestimate and norelgestromin in MDA-MB 231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Levonorgestrel-induced modulation of triple negative breast cancer proliferation via glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Progestins and breast cancer hallmarks: The role of the ERK1/2 and JNK pathways in estrogen receptor positive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-proliferative transcriptional effects of medroxyprogesterone acetate in estrogen receptor positive breast cancer cells are predominantly mediated by the progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medroxyprogesterone acetate-driven increase in breast cancer risk might be mediated via cross-talk with growth factors in the presence of progesterone receptor membrane component-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Androgen receptor agonist activity of the synthetic progestin, medroxyprogesterone acetate, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biomarkers for Tri-Sprintec: A Comparative Guide to Predicting Clinical Response
For researchers and drug development professionals, the validation of predictive biomarkers is paramount for personalizing medicine and ensuring patient safety. This guide provides a comparative analysis of key biomarkers for predicting the clinical response to Tri-Sprintec, a widely prescribed triphasic combined oral contraceptive (COC) containing norgestimate (B1679921) and ethinyl estradiol (B170435). We will objectively compare its performance with alternatives by examining biomarkers related to venous thromboembolism (VTE) risk, androgenic effects, and inflammation, supported by experimental data and detailed methodologies.
Mechanism of Action of this compound
This compound, a combination of the progestin norgestimate and the estrogen ethinyl estradiol, primarily prevents pregnancy by suppressing ovulation.[1][2] The exogenous hormones exert negative feedback on the hypothalamus and pituitary gland, inhibiting the release of gonadotropins—follicle-stimulating hormone (FSH) and luteinizing hormone (LH). This action prevents the LH surge required for ovulation.[3] Secondary contraceptive effects include thickening cervical mucus to impede sperm penetration and altering the endometrium to make it less receptive to implantation.[4]
Norgestimate is considered a third-generation progestin and is notable for its high progestational activity and minimal intrinsic androgenicity.[4][5] This low androgenic profile is a key differentiator from older progestins and is relevant for treating conditions like acne vulgaris, an approved indication for this compound.[6] The combination with ethinyl estradiol increases Sex Hormone Binding Globulin (SHBG), which in turn reduces levels of free testosterone, a contributor to acne.[4]
General Workflow for Biomarker Validation
The validation of a biomarker is a multi-stage process that ensures its analytical performance and clinical relevance. This workflow is crucial for developing reliable predictors of drug response. The process moves from initial discovery and analytical validation to clinical qualification, where the biomarker is linked to a specific clinical outcome.
Comparison 1: Biomarkers for Venous Thromboembolism (VTE) Risk
The most significant safety concern associated with COCs is the increased risk of VTE.[7] This risk is influenced by the dose of ethinyl estradiol and, importantly, the type of progestin used.[1] Norgestimate-containing OCs are generally considered to have a lower VTE risk than those with other third-generation progestins like desogestrel (B1670305), and a risk profile similar to second-generation progestins like levonorgestrel (B1675169).[7][8][9] A key biomarker for assessing this risk is Activated Protein C (APC) resistance, a condition where blood has a reduced anticoagulant response to APC.[10]
Table 1: Comparative VTE Risk by Progestin Type in Combined Oral Contraceptives
| Progestin Type | Incidence Rate of VTE (per 100,000 woman-years) [95% CI][8] | Adjusted Odds Ratio for VTE (vs. Levonorgestrel) [95% CI][8] |
| Norgestimate | 30.6 [25.5 - 36.5] | 1.1 [0.8 - 1.6] |
| Levonorgestrel | 27.1 [21.1 - 34.3] | 1.0 (Reference) |
| Desogestrel | 53.5 [42.9 - 66.0] | 1.7 [1.1 - 2.4] |
Experimental Protocol: Activated Protein C Resistance (APCR) Assay
This protocol describes a functional, clotting-based assay to determine APC resistance.
-
Principle : The assay measures the effect of adding activated Protein C (APC) on the clotting time of a patient's plasma, typically using an activated partial thromboplastin (B12709170) time (aPTT) based method.[11] A ratio of the clotting time with APC to the clotting time without APC is calculated. A low ratio indicates resistance to the anticoagulant effects of APC.[3]
-
Sample Collection and Preparation :
-
Collect whole blood in a blue-top tube containing 3.2% buffered sodium citrate. Ensure the tube is filled to completion to maintain the correct blood-to-anticoagulant ratio.[11]
-
Immediately mix the sample by gentle inversion at least six times.[11]
-
Perform double centrifugation to obtain platelet-poor plasma. Centrifuge the sample, carefully remove the plasma, and centrifuge the plasma again.
-
Plasma can be tested immediately or stored frozen at -20°C or lower.
-
-
Assay Procedure (Automated Coagulation Analyzer) :
-
The patient's plasma is diluted, often with Factor V-deficient plasma, to normalize for other coagulation factor deficiencies.[11]
-
Run 1 (Baseline aPTT) : The analyzer mixes the patient plasma with an aPTT reagent (containing a contact activator and phospholipids). After incubation, calcium chloride is added to initiate clotting, and the time to clot formation is measured.
-
Run 2 (aPTT with APC) : The analyzer mixes the patient plasma with the aPTT reagent and a standardized amount of purified APC. After incubation, calcium chloride is added, and the time to clot formation is measured.[12]
-
Some commercial kits use a Russell's viper venom time (RVVT) based method instead of aPTT, which is less affected by lupus anticoagulants or deficiencies in the contact pathway.[3][10]
-
-
Data Analysis :
-
The APCR ratio is calculated: Ratio = Clotting Time (+APC) / Clotting Time (-APC) .
-
The resulting ratio is compared to the laboratory's established reference range. A ratio below the cutoff (e.g., <2.0) is indicative of APC resistance.[3]
-
Comparison 2: Biomarkers for Androgenicity and Metabolic Effects
The androgenic properties of progestins can cause undesirable side effects such as acne, hirsutism, and adverse changes in lipid profiles.[13] Norgestimate is distinguished by its minimal androgenicity compared to other testosterone-derived progestins like levonorgestrel.[14][15][16] A key biomarker in this context is SHBG. Ethinyl estradiol potently stimulates the liver to produce SHBG; progestins with high androgenic activity can counteract this effect, while those with low androgenicity, like norgestimate, do not.[4][17] An increase in SHBG binds more testosterone, reducing the level of free, biologically active testosterone.
Table 2: Comparative Androgenic Activity of Progestins
| Progestin | Relative Binding Affinity for Androgen Receptor (DHT = 1.0)[14] | Qualitative Effect on SHBG (when combined with Ethinyl Estradiol) |
| Norgestimate | 0.003 | Strong Increase[17][18] |
| Levonorgestrel | 0.220 | Attenuated Increase[9] |
| Gestodene | 0.154 | Increase |
| 3-keto desogestrel | 0.118 | Increase |
Experimental Protocol: Sex Hormone Binding Globulin (SHBG) Immunoassay (ELISA)
This protocol outlines a typical two-step "sandwich" ELISA for the quantitative measurement of SHBG in serum.
-
Principle : SHBG in the sample is captured by a monoclonal antibody immobilized on a microplate. A second, enzyme-conjugated monoclonal antibody (e.g., linked to horseradish peroxidase - HRP) binds to a different epitope on the captured SHBG. The amount of bound enzyme, detected by a colorimetric substrate, is proportional to the SHBG concentration.[19][20]
-
Sample Collection and Preparation :
-
Assay Procedure :
-
Add 100 µL of standards, controls, and diluted patient samples to the appropriate wells of the antibody-coated microplate. Incubate for 1 hour at 37°C.[22]
-
Aspirate the liquid from the wells and wash them three to five times with the provided wash buffer.
-
Add 100 µL of the HRP-conjugated detection antibody to each well. Incubate for 30-60 minutes at 37°C.[22]
-
Aspirate and wash the wells again to remove unbound enzyme conjugate.
-
Add 90-100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well. Incubate in the dark at 37°C for 10-20 minutes, allowing the color to develop.[22]
-
Add 50 µL of stop solution (e.g., sulfuric acid) to each well to terminate the reaction. The color will change from blue to yellow.
-
-
Data Analysis :
-
Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the SHBG concentration of the patient samples by interpolating their absorbance values from the standard curve. Multiply the result by the initial sample dilution factor to obtain the final concentration (e.g., in nmol/L).
-
Comparison 3: Biomarkers for Inflammation
Recent research has indicated that the use of hormonal contraceptives may be associated with low-grade systemic inflammation.[23] The most commonly studied biomarker for this effect is high-sensitivity C-reactive protein (hs-CRP), a protein produced by the liver in response to inflammation.[24][25] Studies consistently show that users of COCs have significantly higher CRP levels than non-users.[26]
Table 3: C-reactive Protein (CRP) Levels by Contraceptive Type
Data derived from a study comparing COC users, progestin-only injectable contraceptive (PIC) users, and non-user controls.
| Group | Mean CRP Level (mg/L) (via ELISA)[26] | Statistical Significance (p-value)[26] |
|---|---|---|
| Combined Oral Contraceptive (COC) Users | 4.97 | p < 0.001 (vs. Controls) |
| Progestin-Only Injectable (PIC) Users | 3.16 | p < 0.001 (vs. Controls) |
| Non-User Controls | 1.01 | Reference |
| COC vs. PIC | N/A | p < 0.001 |
Conclusion
The validation and application of biomarkers are essential for optimizing the use of hormonal contraceptives like this compound. The available evidence indicates that norgestimate-containing contraceptives occupy a distinct position among oral alternatives.
-
Regarding VTE Risk , biomarkers of coagulation demonstrate that this compound carries a risk similar to second-generation levonorgestrel-based products and a significantly lower risk than desogestrel-containing contraceptives.[8]
-
Regarding Androgenicity , biomarkers such as SHBG confirm the minimal androgenic profile of norgestimate, making it a preferable option for individuals concerned with androgen-related side effects like acne and for promoting a more favorable metabolic profile compared to more androgenic progestins.[9][13][16]
-
Regarding Inflammation , users of combined oral contraceptives, including this compound, can be expected to have elevated levels of the inflammatory biomarker CRP compared to non-users and users of some progestin-only methods.[26]
For researchers, these biomarkers serve as critical tools for stratifying patient risk and for the development of future contraceptives with improved safety profiles. For clinicians, understanding these comparative biomarker profiles allows for a more evidence-based, personalized approach to contraceptive counseling, balancing efficacy with individual patient risk factors and clinical needs.
References
- 1. Studying the Effects of Oral Contraceptives on Coagulation Using a Mathematical Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethinyl Estradiol and Norgestimate (Oral Contraceptives): MedlinePlus Drug Information [medlineplus.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Norgestimate and Ethinyl Estradiol Tablets USP, 0.25 mg/0.035 mg [dailymed.nlm.nih.gov]
- 5. Norgestimate: a clinical overview of a new progestin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Combined hormonal contraception and the risk of venous thromboembolism: a guideline (2016) | American Society for Reproductive Medicine | ASRM [asrm.org]
- 8. Risk of nonfatal venous thromboembolism with oral contraceptives containing norgestimate or desogestrel compared with oral contraceptives containing levonorgestrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Laboratory Testing for Activated Protein C Resistance (APCR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. labcorp.com [labcorp.com]
- 12. APCr Assays [practical-haemostasis.com]
- 13. droracle.ai [droracle.ai]
- 14. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preclinical evaluation of norgestimate, a progestin with minimal androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A norgestimate-containing oral contraceptive: review of clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The paradigm of norgestimate: a third-generation testosterone-derivative progestin with a peripheral anti-androgenic activity and the lowest risk of venous thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. dbc-labs.com [dbc-labs.com]
- 20. sceti.co.jp [sceti.co.jp]
- 21. s3.amazonaws.com [s3.amazonaws.com]
- 22. cloud-clone.com [cloud-clone.com]
- 23. news-medical.net [news-medical.net]
- 24. Effect of Oral and Vaginal Hormonal Contraceptives on Inflammatory Blood Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Oral contraceptives increase C-reactive protein, an infIammatory biomarker | EurekAlert! [eurekalert.org]
- 26. researchgate.net [researchgate.net]
A Comparative Analysis of the Metabolic Stability of Norgestimate and Its Active Metabolites
Guide for Researchers and Drug Development Professionals
Norgestimate (B1679921) (NGM) is a third-generation synthetic progestin widely used in oral contraceptives.[1][2] Structurally, it is a prodrug, meaning it requires metabolic activation to exert its pharmacological effects.[3][4] This guide provides an objective comparison of the metabolic stability of norgestimate relative to its principal active metabolites, norelgestromin (B1679859) (NGMN) and levonorgestrel (B1675169) (NG), supported by pharmacokinetic data and detailed experimental methodologies.
Metabolic Activation Pathway
Norgestimate undergoes rapid and extensive first-pass metabolism in the gastrointestinal tract and liver.[1][5][6][7][8] The primary metabolic step is a deacetylation to form its major active metabolite, 17-deacetylnorgestimate, also known as norelgestromin.[1][8][9] Norelgestromin is further metabolized to other compounds, including the potent progestin levonorgestrel.[1][6] This sequential conversion is critical to the drug's activity profile. The metabolism of the active metabolites is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4, with contributions from CYP2B6 and CYP2C9 for norelgestromin.[1][10]
References
- 1. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacologic and pharmacokinetic characteristics of norgestimate and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding Progestins: From Basics to Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Norgestimate and Ethinyl Estradiol Tablets USP, 0.25 mg/0.035 mg [dailymed.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. Metabolism of norgestimate by human gastrointestinal mucosa and liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Metabolite Identification, Reaction Phenotyping, and Retrospective Drug-Drug Interaction Predictions of 17-Deacetylnorgestimate, the Active Component of the Oral Contraceptive Norgestimate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an Animal Model for Studying the Long-Term Effects of Tri-Sprintec
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the validation of a preclinical animal model to assess the long-term effects of Tri-Sprintec, a triphasic oral contraceptive containing ethinyl estradiol (B170435) and norgestimate (B1679921).[1][2][3][4] The validation process is critical for ensuring that the chosen animal model accurately recapitulates human physiological and pathological responses, thereby providing reliable and translatable data for safety and efficacy assessments.
Introduction: this compound and the Need for Long-Term Animal Models
This compound is a combination oral contraceptive that primarily functions by suppressing ovulation.[5][6] Its active components are ethinyl estradiol (an estrogen) and norgestimate (a progestin).[1][2] While effective, long-term use of combined oral contraceptives has been associated with various health outcomes, including an altered risk profile for certain cancers, cardiovascular events like blood clots, and metabolic changes.[7][8][9][10] Due to the ethical and practical limitations of long-term human studies, well-validated animal models are indispensable for investigating the underlying mechanisms of these effects.[11][12][13]
The validation of an animal model hinges on demonstrating its predictive, construct, and face validity.[14] This involves a comparative analysis of the drug's pharmacokinetic and pharmacodynamic profiles and long-term endpoints between the animal model and humans.
Comparative Analysis of Animal Models
The selection of an appropriate animal model is the foundational step. Rodents and non-human primates (NHPs) are the most common choices for contraceptive research, each with distinct advantages and limitations.[15][16]
| Feature | Rodent Model (e.g., Sprague-Dawley Rat) | Non-Human Primate Model (e.g., Macaque) | Rationale for Comparison |
| Reproductive Physiology | Polyovulatory, shorter estrous cycle. | Monovulatory, menstrual cycle similar to humans. | NHP models offer higher fidelity in replicating the human menstrual cycle, which is crucial for assessing contraceptive efficacy and effects on reproductive tissues.[15] |
| Genetic Homology | Lower genetic similarity to humans. | High degree of genetic and physiological similarity to humans. | Higher homology in NHPs increases the translational relevance of findings, especially for complex systemic effects. |
| Cost & Throughput | Lower cost, higher throughput, shorter lifespan. | High cost, low throughput, longer lifespan. | Rodent models are more feasible for large-scale, long-duration studies and initial screening.[15] |
| Ethical Considerations | Fewer ethical constraints compared to NHPs. | Significant ethical considerations and stringent regulations. | The choice of model must be ethically justified, reserving NHP use for pivotal, late-stage preclinical evaluation.[15] |
| Metabolism | Differences in steroid hormone metabolism exist. | More closely resembles human drug metabolism pathways. | Similarity in metabolism is critical for achieving relevant pharmacokinetic profiles and assessing metabolite-driven effects.[17] |
Pharmacological Validation: Comparative Pharmacokinetics (PK)
The first step in validation is to ensure the animal model exhibits a comparable exposure profile to humans. The goal is to achieve similar plasma concentrations of the active metabolites of this compound: ethinyl estradiol (EE) and norelgestromin (B1679859) (NGMN), the primary active metabolite of norgestimate.[18][19]
| PK Parameter | Human Data (Typical) | Target in NHP Model |
| EE Cmax (pg/mL) | 90 - 100 | Match human Cmax with allometric scaling. |
| EE AUC (pg·h/mL) | 1100 - 1200 | Match human AUC with allometric scaling. |
| NGMN Cmax (ng/mL) | 1.5 - 2.0 | Match human Cmax with allometric scaling. |
| NGMN AUC (ng·h/mL) | 15 - 20 | Match human AUC with allometric scaling. |
| Tmax (hours) | ~2 hours | ~2 hours |
| Protein Binding | EE: >97% (albumin); NGMN: >97% (albumin) | High (>97%) to serum albumin. |
Data presented are approximate values and should be established from specific human clinical trial data. Allometric scaling based on body surface area is the standard approach for dose calculation.
Pharmacodynamic (PD) and Long-Term Endpoint Validation
Validation requires demonstrating that the drug elicits a similar biological response and long-term outcomes in the animal model as it does in humans.
| Endpoint Category | Key Parameter | Human Response | Target in NHP Model |
| Primary PD (Contraception) | Ovulation Inhibition | Suppression of LH surge and progesterone (B1679170) levels.[20] | Consistent anovulatory cycles confirmed by serum progesterone levels. |
| Endometrial Changes | Glandular atrophy, stromal decidualization. | Similar histological changes in uterine biopsies. | |
| Cardiovascular | Hemostatic Factors | Increased levels of certain clotting factors. | Dose-dependent changes in coagulation markers (e.g., fibrinogen, D-dimer). |
| Blood Pressure | Potential for slight increase in blood pressure.[8] | Monitoring for sustained increases in systolic and diastolic blood pressure. | |
| Metabolic | Lipid Profile | Variable changes in HDL, LDL, triglycerides. | Measurement of serum lipid panels to assess for dyslipidemia. |
| Glucose Tolerance | Potential for altered insulin (B600854) sensitivity. | Glucose tolerance tests to monitor for changes in glucose metabolism. | |
| Oncogenicity | Mammary Tissue | Long-term use linked to a slight increase in breast cancer risk.[7][8] | Regular mammary gland palpation and histopathological analysis at necropsy. |
| Reproductive Cancers | Reduced risk of ovarian and endometrial cancers.[9] | Histopathological evaluation of ovaries and uterus for pre-neoplastic or neoplastic changes. |
Experimental Protocols
Protocol 1: Long-Term Dosing and Pharmacokinetic Analysis
-
Animal Model: Sexually mature, cycling female cynomolgus macaques (n=10-12 per group).
-
Acclimatization: Animals are quarantined and acclimated for at least 3 months, with regular monitoring of menstrual cycles.
-
Dosing: this compound tablets are administered orally once daily. The dose is calculated using allometric scaling from the human dose to achieve equivalent systemic exposure (AUC). A control group receives a placebo.
-
Study Duration: 24-36 months to assess long-term effects.
-
PK Blood Sampling: In a satellite group, serial blood samples are collected over a 24-hour period at baseline and at months 1, 6, 12, and 24.
-
Bioanalysis: Plasma concentrations of ethinyl estradiol and norelgestromin are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: PK parameters (Cmax, Tmax, AUC) are calculated using non-compartmental analysis and compared to human reference data.
Protocol 2: Pharmacodynamic and Safety Endpoint Monitoring
-
Ovulation Monitoring: Serum progesterone levels are measured weekly. Progesterone levels consistently below 1 ng/mL are indicative of anovulation.
-
Cardiovascular Monitoring:
-
Blood Pressure: Measured bi-weekly via a non-invasive cuff method.
-
Coagulation Panel: Blood samples are collected quarterly to measure PT, aPTT, fibrinogen, and D-dimer levels.
-
-
Metabolic Monitoring:
-
Lipid Panel: Serum is analyzed quarterly for total cholesterol, HDL, LDL, and triglycerides.
-
Glucose Tolerance: An intravenous glucose tolerance test (IVGTT) is performed at baseline and every 6 months.
-
-
Oncology Monitoring:
-
Physical Examination: Animals undergo a thorough physical examination, including mammary gland palpation, on a monthly basis.
-
Histopathology: At the end of the study, a complete necropsy is performed. A comprehensive list of tissues, with a focus on reproductive organs (ovaries, uterus, cervix, vagina) and mammary glands, is collected for histopathological evaluation by a board-certified veterinary pathologist.
-
Visualizations
Signaling Pathways
Caption: Simplified signaling pathway of this compound's hormonal components.
Experimental Workflow
Caption: Workflow for long-term animal model validation study.
Model Comparison Logic
Caption: Logical comparison of rodent vs. non-human primate models.
References
- 1. This compound® (norgestimate and ethinyl estradiol tablets USP) [dailymed.nlm.nih.gov]
- 2. This compound: Uses, Side Effects, Dosage & Reviews [goodrx.com]
- 3. This compound® (norgestimate and ethinyl estradiol tablets - triphasic regimen)PATIENTS SHOULD BE COUNSELED THAT THIS PRODUCT DOES NOT PROTECT AGAINST HIV INFECTION (AIDS) AND OTHER SEXUALLY TRANSMITTED DISEASES.Rx only [dailymed.nlm.nih.gov]
- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. This compound (Norgestimate and Ethinyl Estradiol Tablets-Triphasic Regimen): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. Long-term effects of birth control: Is it safe to use indefinitely? [medicalnewstoday.com]
- 8. The Long-Term Effects of Hormonal Birth Control • Southwest Florida's Health and Wellness Magazine [swfhealthandwellness.com]
- 9. Long-term health risks and benefits of oral contraceptive use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Contraceptive Benefits and Risks - Contraception and Reproduction - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. news-medical.net [news-medical.net]
- 13. Animal models of hormonal contraceptives: Understanding drug-specific and user-specific variables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Understanding Validity in Animal Models for Drug Discovery | Taconic Biosciences [taconic.com]
- 15. dovepress.com [dovepress.com]
- 16. A rodent model of human dose-equivalent progestin-only implantable contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Limitations of Animal Models in Drug Development - PharmaFeatures [pharmafeatures.com]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. Norgestimate and Ethinyl Estradiol Tablets USP, 0.25 mg/0.035 mg [dailymed.nlm.nih.gov]
- 20. What is the mechanism of Norgestimate? [synapse.patsnap.com]
comparative study of the effects of different progestins on endometrial transcriptome
A deep dive into how different progestins sculpt the genetic landscape of the endometrium, providing a crucial resource for researchers in reproductive health and drug development. This guide dissects the molecular mechanisms, compares transcriptomic signatures, and outlines the experimental frameworks underpinning our current understanding.
The intricate dance of hormones orchestrates the cyclical transformation of the endometrium, preparing it for implantation or menstruation. Progestins, both natural and synthetic, are pivotal players in this process, widely employed in contraception, hormone replacement therapy, and for treating various gynecological disorders. While their clinical effects are well-documented, the underlying molecular nuances, specifically their impact on the endometrial transcriptome, are a subject of ongoing investigation. This guide provides a comparative analysis of the effects of different progestins on endometrial gene expression, supported by experimental data and detailed methodologies.
Comparative Transcriptomic Analysis of Progestin Action
A key study by Stevenson et al. (2020) provides a head-to-head comparison of the transcriptomic effects of four widely used progestins on human endometrial stromal fibroblasts (eSF): natural progesterone (B1679170) (P4), medroxyprogesterone (B1676146) acetate (B1210297) (MPA), levonorgestrel (B1675169) (LNG), and norethisterone acetate (NETA).[1][2] The study revealed that progestins structurally similar to progesterone (P4 and MPA) elicit comparable gene expression profiles, which differ significantly from those induced by testosterone-derived progestins (LNG and NETA).[1][2]
The addition of estradiol (B170435) (E2) to the progestin treatments modulated the transcriptomic response, particularly for the progesterone-like compounds.[1][2] This highlights the intricate interplay between estrogen and progestin signaling in the endometrium.
| Progestin | Treatment | Total Differentially Expressed Genes (DEGs) vs. Vehicle | Top 5 Upregulated Genes (vs. Vehicle) | Top 5 Downregulated Genes (vs. Vehicle) |
| Progesterone (P4) | P4 alone | 116 | DKK1, IL11, CCL2, LEFTY2, S100P | MMP3, CRISPLD2, CXCL8, IL6, ANGPTL4 |
| E2 + P4 | 338 | DKK1, IL11, S100P, LEFTY2, CCL2 | MMP3, CXCL8, IL6, ANGPTL4, CRISPLD2 | |
| Medroxyprogesterone Acetate (MPA) | MPA alone | 251 | DKK1, IL11, S100P, LEFTY2, CCL2 | MMP3, CXCL8, IL6, ANGPTL4, CRISPLD2 |
| E2 + MPA | 415 | DKK1, IL11, S100P, LEFTY2, CCL2 | MMP3, CXCL8, IL6, ANGPTL4, CRISPLD2 | |
| Levonorgestrel (LNG) | LNG alone | 215 | DKK1, IL11, S100P, LEFTY2, CCL2 | MMP3, CXCL8, IL6, ANGPTL4, CRISPLD2 |
| E2 + LNG | 240 | DKK1, IL11, S100P, LEFTY2, CCL2 | MMP3, CXCL8, IL6, ANGPTL4, CRISPLD2 | |
| Norethisterone Acetate (NETA) | NETA alone | 330 | DKK1, IL11, S100P, LEFTY2, CCL2 | MMP3, CXCL8, IL6, ANGPTL4, CRISPLD2 |
| E2 + NETA | 288 | DKK1, IL11, S100P, LEFTY2, CCL2 | MMP3, CXCL8, IL6, ANGPTL4, CRISPLD2 |
In another comparative study, oral dydrogesterone (B1671002) (O-DYD) and micronized vaginal progesterone (MVP) were found to produce a similar endometrial gene expression signature at the transcriptomic level.[3] However, the study noted that the endometrial response to oral dydrogesterone was more consistent and less variable compared to micronized vaginal progesterone.[3]
Experimental Protocols
The transcriptomic data presented above was generated using robust experimental protocols. A generalized workflow for such studies is outlined below.
Endometrial Stromal Fibroblast (eSF) Culture and Treatment (based on Stevenson et al., 2020)
-
Cell Culture: Primary human endometrial stromal fibroblasts are isolated from endometrial biopsies and cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Hormone Treatment: Before hormone treatment, cells are typically steroid-starved for a period (e.g., 24-48 hours) in a phenol (B47542) red-free medium containing charcoal-stripped FBS to reduce baseline hormone levels.
-
Experimental Groups: Cells are then treated with vehicle control (e.g., ethanol (B145695) or DMSO), estradiol (E2), a specific progestin (P4, MPA, LNG, or NETA), or a combination of E2 and a progestin for a defined period (e.g., 24 or 48 hours).
-
RNA Isolation: Following treatment, total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer).
RNA Sequencing (RNA-Seq) and Data Analysis
-
Library Preparation: RNA-Seq libraries are prepared from the isolated RNA. This typically involves poly(A) selection of mRNA, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: The prepared libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Alignment: Reads are aligned to the human reference genome (e.g., hg38) using a splice-aware aligner like STAR.
-
Quantification: Gene expression levels (read counts) are quantified using tools such as HTSeq or featureCounts.
-
Differential Expression Analysis: Differential gene expression between treatment groups is determined using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are typically considered significantly differentially expressed.
-
Pathway and Functional Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) are performed on the list of differentially expressed genes to identify enriched biological processes and pathways.
-
Visualizing the Molecular Pathways
The differential effects of progestins on the endometrial transcriptome are a consequence of their interaction with various signaling pathways. The progesterone receptor (PR) is the primary mediator of progestin action, but crosstalk with other pathways, including the estrogen receptor (ER) signaling pathway, is crucial for the overall cellular response.[4][5]
Caption: A generalized experimental workflow for studying the effects of progestins on the endometrial transcriptome.
Caption: Simplified diagram of the classical progesterone receptor signaling pathway in an endometrial cell.
Conclusion
The transcriptomic landscape of the endometrium is dynamically remodeled by progestins. The structural class of a progestin—whether it is more akin to progesterone or testosterone—plays a significant role in determining its gene regulatory profile. Furthermore, the presence of estrogens can significantly modify the endometrial response to progestins. The data and methodologies presented here provide a foundational understanding for researchers and clinicians, paving the way for the development of more targeted and personalized hormonal therapies. Future studies employing single-cell transcriptomics and integrated multi-omics approaches will undoubtedly provide even deeper insights into the cell-type-specific and nuanced effects of different progestins on the endometrium.
References
A Comparative Guide to In Vitro Assays for Assessing the Anti-Androgenic Activity of Norgestimate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vitro assays used to validate the anti-androgenic activity of norgestimate (B1679921), a third-generation progestin. The following sections detail the experimental data, protocols, and underlying biological pathways to offer a comprehensive resource for assessing the endocrine profile of this compound.
Executive Summary
Norgestimate exhibits a favorable anti-androgenic profile through multiple mechanisms of action. Its low affinity for the androgen receptor (AR), coupled with its ability to inhibit the 5α-reductase enzyme, contributes to its minimal androgenicity. Furthermore, its negligible binding to sex hormone-binding globulin (SHBG) allows for an increase in circulating SHBG levels when co-administered with an estrogen, thereby reducing the bioavailability of free androgens. This guide will delve into the in vitro assays that substantiate these claims.
Data Presentation: Quantitative Analysis of Norgestimate's Anti-Androgenic Activity
The following tables summarize the key quantitative data from various in vitro assays, comparing norgestimate to other relevant compounds.
Table 1: Androgen Receptor Binding Affinity
| Compound | Relative Binding Affinity (RBA) vs. DHT | IC50 (nM) | Reference Compound |
| Dihydrotestosterone (B1667394) (DHT) | 100% | - | - |
| Norgestimate | 0.3% - 2.5% [1] | 764 [2][3] | DHT |
| Levonorgestrel | 11.8% - 22.0%[1] | - | DHT |
| Gestodene | 11.8% - 22.0%[1] | - | DHT |
| 3-keto-desogestrel | 11.8% - 22.0%[1] | - | DHT |
| Progesterone | 0.3% - 2.5%[1] | - | DHT |
Table 2: 5α-Reductase Inhibition
| Compound | IC50 |
| Norgestimate | 10 µM [4] (in vitro, breast skin) |
| Finasteride | 1 pM[2] |
| Levonorgestrel | 52 µM[4] |
| Dienogest | 55 µM[4] |
| Cyproterone Acetate (B1210297) | 87 µM[4] |
| Gestodene | 98 µM[4] |
Table 3: Androgen Receptor Transcriptional Activation (Reporter Gene Assay)
| Compound | Androgenic Activity | Antagonistic Activity (IC50) |
| Norgestimate | Very low androgenic activity observed[5] | Data not available |
| Norelgestromin (B1679859) (metabolite) | Very low androgenic activity observed[5] | Data not available |
| Dihydrotestosterone (DHT) | Potent Agonist | Not Applicable |
| Hydroxyflutamide | Antagonist | ~5.51% for hydroxyflutamide[6] |
Table 4: Sex Hormone-Binding Globulin (SHBG) Binding Affinity
| Compound | Binding Affinity to SHBG |
| Norgestimate | Almost no affinity[7] |
| Dihydrotestosterone (DHT) | High |
| Levonorgestrel | High |
| Gestodene | High |
Mandatory Visualizations
Androgen Signaling Pathway
The following diagram illustrates the classical androgen signaling pathway, which can be disrupted by anti-androgenic compounds like norgestimate.
Caption: A diagram of the androgen signaling pathway and points of inhibition by norgestimate.
Experimental Workflow: Androgen Receptor Binding Assay
This diagram outlines the typical workflow for a competitive androgen receptor binding assay.
Caption: A flowchart illustrating the key steps in a competitive androgen receptor binding assay.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below. These protocols are based on established and validated methods, including those outlined in OECD guidelines.
Androgen Receptor (AR) Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
-
Materials:
-
Androgen Receptor Source: Cytosol from rat prostate or recombinant human androgen receptor.
-
Radioligand: [³H]-Dihydrotestosterone ([³H]DHT) or another high-affinity synthetic androgen like [³H]-Mibolerone.
-
Test Compound: Norgestimate, dissolved in a suitable solvent (e.g., DMSO).
-
Reference Compound: Unlabeled Dihydrotestosterone (DHT).
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing protease inhibitors.
-
Separation Agent: Dextran-coated charcoal or glass fiber filters.
-
Scintillation Cocktail.
-
-
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of norgestimate and the reference compound (DHT). The final solvent concentration should be kept constant and low (e.g., <1%).
-
Incubation: In reaction tubes, combine the androgen receptor preparation, a fixed concentration of the radioligand, and varying concentrations of either norgestimate or unlabeled DHT. Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled DHT).
-
Equilibrium: Incubate the mixture at a low temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (typically 18-24 hours).
-
Separation: Add the separation agent (e.g., dextran-coated charcoal) to adsorb unbound radioligand. Centrifuge the tubes to pellet the charcoal and the receptor-ligand complexes. Alternatively, use a filtration method to separate bound from free radioligand.
-
Quantification: Measure the radioactivity in the supernatant (if using charcoal) or on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Relative Binding Affinity (RBA) can be calculated using the formula: (IC50 of reference compound / IC50 of test compound) x 100%.
-
5α-Reductase Inhibition Assay
This assay measures the ability of a test compound to inhibit the conversion of testosterone to dihydrotestosterone (DHT) by the 5α-reductase enzyme.
-
Materials:
-
Enzyme Source: Microsomes from rat liver or prostate, or recombinant human 5α-reductase isozymes.
-
Substrate: Testosterone.
-
Cofactor: NADPH.
-
Test Compound: Norgestimate.
-
Reference Inhibitor: Finasteride.
-
Reaction Buffer: Phosphate or citrate (B86180) buffer at the optimal pH for the enzyme isoform being tested.
-
Extraction Solvent: Ethyl acetate or dichloromethane.
-
Analytical System: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Procedure:
-
Reaction Setup: In a reaction vessel, combine the enzyme preparation, NADPH, and the test compound (norgestimate) or reference inhibitor (finasteride) in the reaction buffer.
-
Initiation: Start the reaction by adding the substrate (testosterone).
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a strong acid or an organic solvent.
-
Extraction: Extract the steroids from the reaction mixture using an appropriate organic solvent.
-
Analysis: Evaporate the solvent and reconstitute the residue in a suitable mobile phase. Analyze the sample using HPLC or LC-MS to separate and quantify the amounts of testosterone and DHT.
-
Data Analysis: Calculate the percentage of inhibition of DHT formation at each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Androgen Receptor (AR) Transcriptional Activation Reporter Gene Assay (OECD TG 458)
This assay assesses the ability of a chemical to induce or inhibit the transcriptional activity of the androgen receptor in a cellular context.[8][9]
-
Materials:
-
Cell Line: A suitable mammalian cell line stably transfected with an androgen receptor expression vector and a reporter gene construct containing androgen response elements (AREs) linked to a reporter gene (e.g., luciferase or β-galactosidase). Examples include AR-EcoScreen™ or AR-CALUX® cells.[10]
-
Cell Culture Medium: Appropriate medium for the chosen cell line, typically phenol (B47542) red-free to avoid estrogenic interference.
-
Test Compound: Norgestimate.
-
Reference Agonist: Dihydrotestosterone (DHT).
-
Reference Antagonist: Hydroxyflutamide or Bicalutamide.
-
Luciferase Assay Reagent (if using a luciferase reporter).
-
-
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate (e.g., 96-well) and allow them to attach overnight.
-
Treatment:
-
Agonist Mode: Treat the cells with varying concentrations of norgestimate or the reference agonist (DHT).
-
Antagonist Mode: Treat the cells with a fixed, sub-maximal concentration of DHT in the presence of varying concentrations of norgestimate or the reference antagonist.
-
-
Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.
-
Data Analysis:
-
Agonist Mode: Normalize the reporter activity to a vehicle control and plot the response against the logarithm of the test compound concentration to determine the EC50 (effective concentration for 50% maximal response).
-
Antagonist Mode: Plot the percentage of inhibition of DHT-induced activity against the logarithm of the test compound concentration to determine the IC50.
-
-
H295R Steroidogenesis Assay (OECD TG 456)
This in vitro screening assay uses the human adrenocortical carcinoma cell line H295R to detect chemicals that affect the production of steroid hormones, including androgens.[11][12][13]
-
Materials:
-
Cell Line: H295R cells.
-
Cell Culture Medium: DMEM/F12 supplemented with serum and other necessary components.
-
Test Compound: Norgestimate.
-
Positive Controls: Forskolin (inducer of steroidogenesis) and Prochloraz (inhibitor).
-
Hormone Detection Kits: ELISA or other immunoassay kits for testosterone and 17β-estradiol, or LC-MS/MS for broader steroid profiling.
-
-
Procedure:
-
Cell Seeding and Acclimation: Plate H295R cells in multi-well plates and allow them to acclimate for 24 hours.
-
Exposure: Replace the medium with fresh medium containing varying concentrations of norgestimate or control substances.
-
Incubation: Expose the cells for 48 hours.
-
Sample Collection: Collect the cell culture medium for hormone analysis.
-
Hormone Measurement: Measure the concentrations of testosterone and other relevant steroid hormones in the collected medium using appropriate analytical methods.
-
Cell Viability Assay: Assess cell viability in the plates to ensure that observed effects on hormone production are not due to cytotoxicity.
-
Data Analysis: Express the hormone concentrations as a fold-change relative to the solvent control. Analyze the data to determine if norgestimate significantly alters steroid hormone production.
-
Competitive Sex Hormone-Binding Globulin (SHBG) Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled steroid for binding to SHBG.
-
Materials:
-
SHBG Source: Purified human SHBG or diluted human serum from pregnant women (high SHBG concentration).
-
Radioligand: [³H]-Dihydrotestosterone ([³H]DHT).
-
Test Compound: Norgestimate.
-
Reference Compound: Unlabeled DHT.
-
Assay Buffer: Tris-HCl buffer (pH 7.4).
-
Separation Method: As described in the AR binding assay (e.g., charcoal-dextran).
-
-
Procedure:
-
The procedure is analogous to the AR competitive binding assay, with the androgen receptor source being replaced by the SHBG preparation.
-
Incubate the SHBG source with [³H]DHT and varying concentrations of norgestimate or unlabeled DHT.
-
Separate bound from free radioligand and quantify the bound radioactivity.
-
Determine the IC50 value for norgestimate to assess its binding affinity for SHBG.
-
Conclusion
The in vitro assays described in this guide provide a robust framework for validating the anti-androgenic activity of norgestimate. The collective evidence from androgen receptor binding assays, 5α-reductase inhibition studies, and SHBG binding experiments consistently demonstrates that norgestimate possesses a multi-faceted anti-androgenic profile with minimal direct androgenic effects. These findings are crucial for researchers and professionals in the field of drug development for understanding the endocrine properties of this and other synthetic progestins. The provided protocols offer a standardized approach to replicate and expand upon these validation studies.
References
- 1. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. iris.unimore.it [iris.unimore.it]
- 4. Inhibition of skin 5 alpha-reductase by oral contraceptive progestins in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of androgen receptor activity by norgestimate and norelgestromin in MDA-MB 231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical evaluation of norgestimate, a progestin with minimal androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. policycommons.net [policycommons.net]
- 9. oecd.org [oecd.org]
- 10. Concept Life Sciences | Assay Card | Androgen Receptor Assay Test No458 [conceptlifesciences.com]
- 11. policycommons.net [policycommons.net]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
Progestin Effects on Breast Cancer Cell Migration: A Comparative Analysis of Norgestimate and Medroxyprogesterone Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental data on the impact of two synthetic progestins, norgestimate (B1679921) and medroxyprogesterone (B1676146) acetate (B1210297) (MPA), on breast cancer cell migration. While direct comparative studies on cell migration are limited, this document synthesizes available data on their mechanisms of action and effects on related cellular processes to inform research and drug development.
Summary of Effects on Breast Cancer Cell Migration
| Compound | Effect on Cell Migration | Key Signaling Pathways Implicated | Receptor Interactions |
| Norgestimate | Data not available. Inferred potential for indirect effects through estrogen receptor activation. | Estrogen Receptor (ER) signaling | Primarily Progesterone (B1679170) Receptor (PR), weak Androgen Receptor (AR) agonist, metabolite (norelgestromin) has estrogenic activity. |
| Medroxyprogesterone Acetate (MPA) | Promotes breast cancer cell migration and invasion.[1][2] | RhoA/ROCK/Moesin pathway, PI3K/Akt, MAPK | Progesterone Receptor (PR), Androgen Receptor (AR), Glucocorticoid Receptor (GR) |
Experimental Data and Observations
Medroxyprogesterone Acetate (MPA)
MPA has been shown to enhance the migration and invasion of breast cancer cells.[1][2] Studies using the T47-D breast cancer cell line demonstrated that MPA is a potent inducer of cell motility.[1][2] The mechanism underlying this effect involves the activation of the RhoA/ROCK signaling pathway, which is a critical regulator of the actin cytoskeleton.[3] Activation of this pathway leads to the phosphorylation of the actin-binding protein moesin, which promotes cytoskeletal rearrangements necessary for cell movement.[1][2][3]
MPA's effects are primarily mediated through the progesterone receptor (PR), but it also exhibits binding affinity for the androgen receptor (AR) and the glucocorticoid receptor (GR), which could contribute to its biological activities in breast cancer cells.[4] The activation of the RhoA/ROCK/moesin cascade by MPA appears to be a non-genomic effect, occurring rapidly upon treatment.[3]
Norgestimate
Direct experimental data on the effect of norgestimate on breast cancer cell migration is currently lacking in the scientific literature. Norgestimate is a 19-norprogestin, and some compounds in this class have been shown to stimulate the proliferation of breast cancer cells through the estrogen receptor (ER).[5] This suggests a potential for indirect effects on cell migration, as ER signaling can influence cell motility.
Norgestimate itself has weak androgenic activity.[6] Its primary hormonal action is progestogenic. The lack of specific data on norgestimate's impact on the actin cytoskeleton and key migratory pathways like RhoA/ROCK warrants further investigation to fully understand its potential role in breast cancer progression.
Experimental Protocols
Transwell Migration and Invasion Assay
This assay is used to quantify the migratory and invasive potential of cancer cells in response to progestin treatment.
Materials:
-
Breast cancer cell lines (e.g., T47-D, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)
-
Serum-free medium
-
Norgestimate and Medroxyprogesterone Acetate (dissolved in a suitable solvent like DMSO)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Cotton swabs
-
Inverted microscope
Procedure:
-
Cell Culture: Maintain breast cancer cells in the appropriate complete medium.
-
Serum Starvation: Prior to the assay, serum-starve the cells for 24 hours to minimize baseline migration.
-
Coating (for Invasion Assay): For the invasion assay, coat the top of the Transwell membrane with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend the serum-starved cells in serum-free medium containing the desired concentration of norgestimate, MPA, or vehicle control. Seed the cells into the upper chamber of the Transwell insert.
-
Chemoattractant: Add complete medium (containing FBS) to the lower chamber to act as a chemoattractant.
-
Incubation: Incubate the plates for a period of 6-48 hours, depending on the cell line's migratory capacity.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with a fixing solution, followed by staining with a staining solution.
-
Quantification: Count the number of migrated cells in several random fields under an inverted microscope.
Wound Healing (Scratch) Assay
This assay provides a qualitative and semi-quantitative assessment of collective cell migration.
Materials:
-
Breast cancer cell lines
-
Complete cell culture medium
-
Norgestimate and Medroxyprogesterone Acetate
-
Sterile pipette tip or needle
-
Phase-contrast microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a culture plate and allow them to grow to a confluent monolayer.
-
Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Treatment: Wash the plate with PBS to remove detached cells and then add fresh medium containing norgestimate, MPA, or a vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the gap is closed in the control group.
-
Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for comparing progestin impact on cell migration.
Caption: Signaling pathways of MPA and Norgestimate in breast cancer cells.
References
- 1. Comparative actions of progesterone, medroxyprogesterone acetate, drospirenone and nestorone on breast cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative actions of progesterone, medroxyprogesterone acetate, drospirenone and nestorone on breast cancer cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Anti-proliferative transcriptional effects of medroxyprogesterone acetate in estrogen receptor positive breast cancer cells are predominantly mediated by the progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Norgestrel and gestodene stimulate breast cancer cell growth through an oestrogen receptor mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of androgen receptor activity by norgestimate and norelgestromin in MDA-MB 231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of Norgestimate in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated analytical methodologies for the quantification of norgestimate (B1679921), a synthetic progestin, commonly in combination with ethinyl estradiol (B170435) in oral contraceptives. The selection of a robust and reliable analytical method is critical for quality control, stability testing, and ensuring the therapeutic efficacy of pharmaceutical products containing norgestimate. This document outlines the experimental protocols and performance characteristics of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods, supported by published experimental data.
Comparative Analysis of Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the routine analysis of norgestimate in pharmaceutical dosage forms due to its precision and accuracy.[1] More recently, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, offering faster analysis times and improved resolution. The following tables summarize the key performance parameters and chromatographic conditions of various validated methods for the simultaneous determination of norgestimate and ethinyl estradiol.
Table 1: Comparison of Validated HPLC and UPLC Methods for Norgestimate Quantification
| Parameter | HPLC Method 1 | HPLC Method 2 | UPLC Method |
| Column | Sub-2 µm fused core particle C8 (150mm x 4.6mm i.d.)[2][3] | 5-µm, reversed-phase column[4][5] | Phenyl column (50x2.1 mm, 1.7 µ)[6] |
| Mobile Phase | Water and Acetonitrile (B52724) (gradient)[2][3] | Water:Tetrahydrofuran:Methanol (B129727) (65:25:10 v/v/v)[4][5] | Acetonitrile and 0.1% Trifluoroacetic acid (50:50)[6] |
| Flow Rate | 1.0 mL/min[2][3] | Not Specified | 0.5 mL/min[6] |
| Detection (UV) | 230 nm[2][3] | Not Specified | 255 nm (PDA)[6] |
| Linearity (r²) | > 0.995[3] | Method is described as linear[4][5] | > 0.999[6] |
| Accuracy (% Recovery) | > 95% for impurities[3] | Not Specified | Within acceptable range[6] |
| Precision (RSD) | < 5.0%[3] | Method is described as reproducible[4][5] | Within acceptable range[6] |
For the analysis of norgestimate and its metabolites in biological matrices, such as human plasma, more sensitive techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are employed.[7][8]
Table 2: UPLC-MS/MS Method for Norgestimate and Metabolite Quantification in Human Plasma
| Parameter | UPLC-MS/MS Method |
| Analyte(s) | Norgestimate, Norelgestromin, and Levonorgestrel[8] |
| Sample Preparation | Solid-Phase Extraction (SPE)[8] |
| Column | Waters Acquity UPLC HSS T3 (100 × 2.1 mm, 1.8 μm)[9] |
| Linearity Range | 20-5000 pg/mL for 17-desacetyl norgestimate[9] |
| Correlation Coefficient (r²) | ≥0.9988[9] |
| Precision (Intra- and Inter-run) | Within 10%[9] |
| Accuracy (Intra- and Inter-run) | Within 10%[9] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Norgestimate and Ethinyl Estradiol Tablets
This method is suitable for the simultaneous determination of norgestimate and ethinyl estradiol in combined oral contraceptive tablets.[2][3]
-
Sample Preparation:
-
Place 14 tablets into a 25 mL volumetric flask.
-
Add approximately 2 mL of water and sonicate to disperse the tablets.
-
Add 20 mL of methanol and sonicate for 30 minutes with intermittent shaking.
-
Dilute to volume with water and mix.
-
Centrifuge the solution at 5000 RPM for 10 minutes.
-
Filter the supernatant through a 0.45 µm membrane filter.[2]
-
-
Standard Solution Preparation:
-
Prepare initial stock solutions of Norgestimate (0.29 mg/mL) and Ethinyl Estradiol (0.14 mg/mL) by dissolving in methanol and diluting with the diluent.
-
Further dilute the stock solutions to obtain a working concentration.[10]
-
-
Chromatographic Conditions:
Ultra-Performance Liquid Chromatography (UPLC) Method for Norgestimate and Ethinyl Estradiol
This method offers a rapid and efficient analysis of norgestimate and ethinyl estradiol.[6]
-
Sample Preparation:
-
Tablets are typically crushed and dissolved in a suitable solvent like methanol or a methanol/water mixture, followed by filtration.[1]
-
-
Chromatographic Conditions:
UPLC-MS/MS Method for Norgestimate and its Metabolites in Human Plasma
This highly sensitive method is ideal for pharmacokinetic and bioequivalence studies.[8]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 500 µL of human plasma, add the internal standard.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Dry the cartridge under vacuum.
-
Elute the analytes with 1 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[8]
-
-
Chromatographic and Mass Spectrometric Conditions:
Visualizations
Caption: Experimental workflow for the HPLC quantification of norgestimate.
Caption: Metabolic pathway of norgestimate to its active metabolites.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Determination of norgestimate and ethinyl estradiol in tablets by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Norgestimate and Ethinyl Estradiol in Tablets by High-Performance Liquid Chromatography | CoLab [colab.ws]
- 6. jchr.org [jchr.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. dovepress.com [dovepress.com]
comparative analysis of the effects of ethinyl estradiol on the serum proteome
Ethinyl Estradiol's Impact on the Serum Proteome: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparative analysis of the effects of ethinyl estradiol (B170435) (EE) on the serum proteome. The information is compiled from recent proteomic studies, offering a detailed look at the molecular changes induced by this synthetic estrogen, commonly used in oral contraceptives. This guide is intended to support research and development in endocrinology, pharmacology, and drug safety.
Comparative Analysis of Serum Proteome Changes
Ethinyl estradiol exerts a significantly broader effect on the serum proteome compared to natural estrogens like estradiol valerate (B167501) (EV). A key randomized controlled trial demonstrated that a 9-week treatment with an EE-containing combined oral contraceptive (COC) altered the levels of 121 proteins/protein families, whereas a combination with EV only affected five.[1][2][3] This substantial difference underscores the potent and widespread influence of EE on hepatic protein synthesis and other systemic processes.
The most significantly affected biological pathways include the complement system, acute phase response signaling, LXR/RXR activation (related to metabolism), and the coagulation system.[1][2][4]
Quantitative Data Summary
The following table summarizes the key proteins identified as significantly altered by ethinyl estradiol in the pivotal study by Kangasniemi et al. (2022). Due to the limitations of accessing raw data files, this table focuses on the direction of change and the biological pathways involved, as reported in the primary publication. For precise fold-change data, readers are encouraged to consult the original study's supplementary materials (ProteomeXchange identifiers: PXD033617 and PXD033618).[1][3]
| Protein | UniProt ID | Biological Pathway | Direction of Change with EE |
| Coagulation Factors & Regulators | |||
| Angiotensinogen (AGT) | P01019 | Coagulation, Blood Pressure | Increased |
| Fibrinogen alpha chain (FGA) | P02671 | Coagulation | Increased |
| Fibrinogen beta chain (FGB) | P02675 | Coagulation | Increased |
| Fibrinogen gamma chain (FGG) | P02679 | Coagulation | Increased |
| Kininogen-1 (KNG1) | P01042 | Coagulation, Inflammation | Increased |
| Plasminogen (PLG) | P00747 | Fibrinolysis | Increased |
| Antithrombin-III (SERPINC1) | P01008 | Coagulation Regulation | Decreased |
| Protein C inhibitor (SERPINA5) | P05154 | Coagulation Regulation | Increased |
| Heparin cofactor 2 (SERPIND1) | P05546 | Coagulation Regulation | Increased |
| Alpha-2-antiplasmin (SERPINF2) | P08697 | Fibrinolysis Regulation | Increased |
| Complement System | |||
| Complement C1r subcomponent | P00736 | Complement Cascade | Decreased |
| Complement C1s subcomponent | P09871 | Complement Cascade | Decreased |
| Complement C3 | P01024 | Complement Cascade | Decreased |
| Complement C4-A/C4-B | P0C0L4/P0C0L5 | Complement Cascade | Decreased |
| Complement C5 | P01031 | Complement Cascade | Decreased |
| Complement factor B (CFB) | P00751 | Complement Cascade | Decreased |
| Complement factor H (CFH) | P08603 | Complement Regulation | Decreased |
| Acute Phase Response & Inflammation | |||
| Alpha-1-acid glycoprotein (B1211001) 1 (ORM1) | P02763 | Acute Phase Response | Increased |
| Alpha-1-antitrypsin (SERPINA1) | P01009 | Acute Phase Response | Increased |
| Haptoglobin (HP) | P00738 | Acute Phase Response | Increased |
| Ceruloplasmin (CP) | P00450 | Acute Phase Response | Increased |
| Interleukin-1 receptor accessory protein (IL1RAP) | Q9NPH3 | Inflammation | Increased |
| Metabolism & Transport | |||
| Sex hormone-binding globulin (SHBG) | P04278 | Hormone Transport | Increased |
| Corticosteroid-binding globulin (CBG/SERPINA6) | P08185 | Hormone Transport | Increased |
| Thyroxine-binding globulin (SERPINA7) | P05543 | Hormone Transport | Increased |
| Fetuin-A (AHSG) | P02765 | Metabolism | Increased |
| Fetuin-B (FETUB) | Q9UGM5 | Metabolism | Increased |
| Apolipoprotein A-I (APOA1) | P02647 | Lipid Metabolism | Increased |
| Apolipoprotein B-100 (APOB) | P04114 | Lipid Metabolism | Increased |
| Apolipoprotein E (APOE) | P02649 | Lipid Metabolism | Increased |
Experimental Protocols
The findings presented are primarily based on a randomized controlled trial employing a label-free quantitative proteomics approach. The following is a detailed methodology synthesized from the cited literature.
Study Design and Sample Collection
-
Participants: Healthy, young women were randomized to receive a 9-week course of either a combined oral contraceptive containing ethinyl estradiol and dienogest (B1670515) (EE+DNG), estradiol valerate and dienogest (EV+DNG), or dienogest alone (DNG).[4]
-
Sample Collection: Serum samples were collected from participants at baseline (before treatment) and after the 9-week intervention period.[4]
Sample Preparation for Proteomic Analysis
-
Depletion of High-Abundance Proteins: To enhance the detection of lower-abundance proteins, serum samples were subjected to depletion of the most abundant proteins (e.g., albumin, IgG) using affinity chromatography columns.
-
Protein Digestion: The remaining proteins were denatured, reduced, and alkylated. Subsequently, they were digested into peptides using a sequence-specific protease, typically trypsin.
-
Peptide Cleanup: The resulting peptide mixtures were desalted and purified using solid-phase extraction (e.g., C18 columns) to remove contaminants that could interfere with mass spectrometry analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation: The complex peptide mixtures were separated using nano-flow high-performance liquid chromatography (nano-HPLC) with a reversed-phase column. Peptides were eluted with a gradient of an organic solvent (e.g., acetonitrile).
-
Mass Spectrometry Analysis: The eluted peptides were ionized, typically by electrospray ionization (ESI), and introduced into a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Data Acquisition: The mass spectrometer was operated in a data-dependent acquisition (DDA) mode. This involves a full scan to measure the mass-to-charge ratio (m/z) of the intact peptide ions (MS1), followed by fragmentation of the most intense ions and a subsequent scan of the fragment ions (MS2).
Data Analysis
-
Protein Identification: The acquired MS/MS spectra were searched against a human protein database (e.g., UniProt/Swiss-Prot) using a search engine (e.g., MaxQuant, Proteome Discoverer). The search algorithm matches the experimental fragment ion spectra to theoretical spectra generated from the database to identify the corresponding peptide sequences.
-
Label-Free Quantification: The relative abundance of proteins across different samples was determined by comparing the signal intensities of their corresponding peptides in the MS1 scans (a method known as intensity-based label-free quantification).
-
Statistical Analysis: Statistical tests (e.g., t-tests, ANOVA) were applied to the quantitative data to identify proteins with statistically significant changes in abundance between the different treatment groups and time points. Pathway analysis was performed using bioinformatics tools (e.g., Ingenuity Pathway Analysis) to identify the biological pathways most affected by the observed proteomic changes.
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for a label-free quantitative serum proteomics study.
Caption: A typical workflow for label-free quantitative serum proteomics.
Signaling Pathways Affected by Ethinyl Estradiol
The following diagrams depict key signaling pathways significantly modulated by ethinyl estradiol treatment.
1. Coagulation Cascade
Ethinyl estradiol is known to create a prothrombotic state by increasing the expression of several coagulation factors and decreasing the levels of certain anticoagulants.
Caption: Ethinyl estradiol's pro-coagulant effects on the coagulation cascade.
2. LXR/RXR Activation Pathway
Ethinyl estradiol has been shown to activate the Liver X Receptor (LXR) and Retinoid X Receptor (RXR) pathway, which plays a crucial role in lipid metabolism and transport.
Caption: Activation of the LXR/RXR pathway by ethinyl estradiol.
References
- 1. Ethinylestradiol in combined hormonal contraceptive has a broader effect on serum proteome compared with estradiol valerate: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Hormonal Contraceptives and Depression: A Proteomic Analysis Using Neuronal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
comparing the effects of different oral contraceptives on gut microbiota composition
An in-depth analysis of the effects of different oral contraceptives on the composition and function of the gut microbiome, supported by experimental data and detailed methodologies.
The intricate interplay between systemic hormones and the gut microbiota has emerged as a significant area of research. Oral contraceptives (OCs), being one of the most widely used pharmaceutical interventions in women of reproductive age, are under increasing scrutiny for their potential off-target effects on the gut microbiome. This guide provides a comprehensive comparison of the current evidence on how different OC formulations impact the gut microbiota, offering valuable insights for researchers, scientists, and drug development professionals.
Data Presentation: A Quantitative Overview
The impact of oral contraceptives on gut microbiota diversity and composition is a subject of ongoing investigation, with studies presenting varied findings. While some research suggests minor alterations, others indicate more significant shifts, particularly with long-term use and specific formulations.
Alpha and Beta Diversity
Alpha diversity, which measures the richness and evenness of microbial species within a sample, has shown inconsistent changes in response to OC use. Some studies report no significant differences in alpha diversity metrics such as the Shannon index and Chao1 between OC users and non-users.[1][2] However, other research suggests a potential decrease in microbial richness, particularly when assessed at specific time points in the menstrual cycle.[1]
Beta diversity, which compares the microbial composition between different samples, has also yielded mixed results. A longitudinal study of ten healthy women initiating OC use found no significant changes in the overall gut microbiome composition based on Bray-Curtis dissimilarity.[3][4][5] In contrast, a study on physically active females demonstrated that hormonal birth control use was associated with an altered beta-diversity, indicating a distinct gut microbiota profile compared to non-users.
Table 1: Summary of Findings on Alpha and Beta Diversity
| Study Population | Oral Contraceptive Type | Key Findings on Alpha Diversity | Key Findings on Beta Diversity | Citation |
| Healthy Women | Not specified | No significant difference in overall diversity. Significant decrease in richness on day 21 of the cycle. | Not specified | [1] |
| Healthy Women | Not specified | No significant change (Chao1 index). | No significant change (Bray-Curtis dissimilarity). | [3][4][5] |
| Obese Adolescents with PCOS | Combined OCs | No significant difference (Shannon, evenness, richness). | No significant difference. | [2] |
| Female Wistar Rats | Levonorgestrel (B1675169), Desogestrel (B1670305) | Increased diversity in treated groups. | Not specified | [6] |
Relative Abundance of Bacterial Taxa
Several studies have identified changes in the relative abundance of specific bacterial taxa in response to OC use. These alterations appear to be dependent on the specific hormones in the contraceptive and the duration of use.
A notable finding is the potential impact of long-term OC use on the class Clostridia. A reanalysis of 16S rRNA sequencing data revealed that increasing lifetime duration of OC use was associated with a decrease in 32 amplicon sequence variants (ASVs), 16 of which belonged to the class Clostridia.[7]
In a study involving women with Polycystic Ovary Syndrome (PCOS), a combined treatment of drospirenone (B1670955) and ethinylestradiol with metformin (B114582) was shown to decrease the relative abundance of Fusobacteriia.[8] In animal studies, treatment with levonorgestrel and desogestrel in rats led to an increased Firmicutes/Bacteroidetes ratio.[6]
Table 2: Changes in Relative Abundance of Bacterial Taxa with Oral Contraceptive Use
| Oral Contraceptive/Hormone | Study Population | Phylum/Class/Genus | Direction of Change | Citation |
| Long-term OC use | Healthy Women | Clostridia | Decrease | [7] |
| Drospirenone/Ethinylestradiol + Metformin | Women with PCOS | Fusobacteriia | Decrease | [8] |
| Levonorgestrel/Desogestrel | Female Wistar Rats | Firmicutes/Bacteroidetes ratio | Increase | [6] |
Experimental Protocols
Understanding the methodologies employed in these studies is crucial for interpreting the results and designing future research. The primary techniques used to characterize the gut microbiome are 16S rRNA gene sequencing and shotgun metagenomic sequencing.
16S rRNA Gene Sequencing Workflow
This method targets the hypervariable regions of the 16S ribosomal RNA gene, which is highly conserved among bacteria and archaea but contains sufficient variation to allow for taxonomic classification.
Shotgun Metagenomic Sequencing Workflow
This approach involves sequencing the entire genomic content of all microorganisms in a sample, providing not only taxonomic information but also insights into the functional potential of the microbiome.
References
- 1. Estrogen-Gut-Brain Axis: Examining the Role of Combined Oral Contraceptives on Mental Health Through Their Impact on the Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogen-Gut-Brain Axis: Examining the Role of Combined Oral Contraceptives on Mental Health Through Their Impact on the Gut Microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Oral Contraception Does Not Change Gut Microbiome in Healthy Women - Mass General Advances in Motion [advances.massgeneral.org]
- 5. scialert.net [scialert.net]
- 6. Gut Microbiota Shifts with Lifetime Duration of Oral Contraception Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of drospirenone and ethinylestradiol tablets (II) combined with metformin on the composition of gut microbiota in polycystic ovary syndrome with insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the Impacts of Oral Contraceptives on Nutrient Depletion and Gut Microbiome [larazakaria.com]
A Comparative Analysis of Norgestimate's Binding Affinity for Progesterone and Androgen Receptors
This guide provides a detailed comparison of the binding affinity of norgestimate (B1679921) and its metabolites for progesterone (B1679170) and androgen receptors, benchmarked against other common progestins. The information is intended for researchers, scientists, and drug development professionals, offering quantitative data, experimental methodologies, and visual representations of key biological and experimental processes.
Norgestimate is a third-generation progestin known for its high progestational selectivity and minimal androgenic activity.[1] This selectivity is crucial in clinical applications, particularly in hormonal contraception, where androgenic side effects can impact patient adherence and well-being. The favorable profile of norgestimate is attributed to its low affinity for the androgen receptor (AR) combined with a strong affinity for the progesterone receptor (PR).[2][3]
Quantitative Comparison of Receptor Binding Affinities
The binding affinity of a compound for a receptor is a key determinant of its biological activity. In the context of progestins, a high affinity for the progesterone receptor is desired for efficacy, while a low affinity for the androgen receptor is critical to minimize androgenic side effects. The data presented below, derived from in vitro competitive binding assays, quantifies these properties for norgestimate, its primary metabolites, and other commonly used progestins.
The selectivity of a progestin can be expressed as the ratio of its affinity for the androgen receptor to its affinity for the progesterone receptor (AR/PR). A higher ratio indicates greater selectivity for the progesterone receptor. Norgestimate exhibits a remarkably high selectivity ratio of 219, underscoring its minimal androgenic potential.[2][3] The descending order of selectivity among various progestins has been established as: norgestimate > progesterone > 3-keto norgestimate > 17-deacetylated norgestimate > 3-keto desogestrel (B1670305) > gestodene (B1671452) > levonorgestrel.[4]
| Compound | Progesterone Receptor (PR) Binding Affinity | Androgen Receptor (AR) Binding Affinity |
| Norgestimate (NGM) | RBA similar to Progesterone[4]; IC50: 3.5 nM[2][3] | RBA: 0.003 vs. DHT[4]; IC50: 764 nM[2][3] |
| 17-Deacetylated Norgestimate | RBA similar to Progesterone[4] | RBA: 0.013 vs. DHT[1] |
| 3-Keto Norgestimate | RBA ~5x that of Progesterone[4] | RBA: 0.003-0.025 vs. DHT[4] |
| Levonorgestrel (LNG) | RBA ~5x that of Progesterone[4] | RBA: 0.220 vs. DHT[1][4] |
| Gestodene | RBA ~9x that of Progesterone[4] | RBA: 0.154 vs. DHT[1][4] |
| 3-Keto Desogestrel | RBA ~9x that of Progesterone[4] | RBA: 0.118 vs. DHT[4] |
| Progesterone | Reference Compound | RBA: 0.003-0.025 vs. DHT[4] |
| Dihydrotestosterone (DHT) | Not Applicable | Reference Compound |
-
RBA: Relative Binding Affinity. The values are relative to the reference compounds (Progesterone for PR and Dihydrotestosterone for AR).
-
IC50: The half-maximal inhibitory concentration, representing the concentration of a ligand that displaces 50% of a specific radioligand from its receptor. A lower IC50 value indicates a higher binding affinity.
Experimental Protocols
The data presented in this guide is typically generated using competitive binding assays. These assays measure the ability of a test compound (e.g., norgestimate) to compete with a high-affinity radiolabeled ligand for binding to a specific receptor.
Protocol: Androgen Receptor Competitive Binding Assay
This protocol outlines a standard procedure for determining the binding affinity of a test compound to the androgen receptor using a radioligand competition assay.
1. Materials and Reagents:
-
Androgen Receptor Source: Recombinant human androgen receptor or cytosol prepared from rat ventral prostates.[5][6]
-
Radioligand: [³H]-Dihydrotestosterone ([³H]-DHT) or [³H]-Mibolerone ([³H]-R1881) with high specific activity.[5][7]
-
Test Compound: Norgestimate or other progestins dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: TEGD buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).[5]
-
Wash Buffer: Tris-HCl buffer.
-
Separation Medium: Hydroxyapatite (HAP) slurry or glass fiber filters.[5][7]
-
Scintillation Cocktail: A suitable liquid scintillation cocktail.
2. Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound. The final solvent concentration should be constant across all samples (typically <1%). Prepare the radioligand and androgen receptor solutions in the assay buffer.[5]
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Contain the androgen receptor solution and the radioligand.
-
Non-specific Binding Wells: Contain the receptor, radioligand, and a saturating concentration of an unlabeled androgen (e.g., "cold" DHT) to determine the amount of non-specific binding.[5]
-
Test Compound Wells: Contain the receptor, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.[7]
-
Separation of Bound and Free Ligand:
-
HAP Method: Add cold HAP slurry to each well, incubate, and then centrifuge to pellet the HAP, which binds the receptor-ligand complexes. Wash the pellet with cold wash buffer to remove the unbound radioligand.[7]
-
Filter Binding Method: Transfer the incubation mixture to a filter plate and apply a vacuum to separate the bound complexes (retained on the filter) from the free ligand (which passes through). Wash the filters with cold wash buffer.[7]
-
-
Quantification: Add scintillation cocktail to the washed pellets or filters and measure the radioactivity using a liquid scintillation counter.[5]
3. Data Analysis:
-
Calculate Specific Binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value for the test compound.[5]
Protocol: Progesterone Receptor Competitive Binding Assay
This protocol describes a competitive binding assay for the progesterone receptor, often utilizing fluorescence polarization for high-throughput screening.
1. Materials and Reagents:
-
Progesterone Receptor Source: Recombinant human progesterone receptor ligand-binding domain (PR-LBD).[8]
-
Fluorescent Ligand (Tracer): A fluorescently labeled progesterone analog (e.g., Fluormone™ PL Red).[9]
-
Test Compound: Norgestimate or other progestins dissolved in DMSO.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, often containing a carrier protein like BSA.[8]
-
Positive Control: Unlabeled progesterone or mifepristone (B1683876) (RU486).[8]
2. Procedure:
-
Reagent Preparation: Prepare working solutions of the PR-LBD and the fluorescent tracer in the assay buffer. Prepare serial dilutions of the test compounds and controls.[10]
-
Assay Setup (384-well plate format):
-
Add the test compound dilutions to the wells of a black microplate.
-
Add a premix of the PR-LBD and fluorescent tracer to each well to initiate the binding reaction.[8]
-
Include control wells for minimum polarization (tracer only) and maximum polarization (tracer and PR-LBD without competitor).
-
-
Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light, to reach equilibrium.[8]
-
Measurement: Measure the fluorescence polarization (FP) using a compatible plate reader. The FP value is proportional to the amount of tracer bound to the receptor.
3. Data Analysis:
-
The decrease in fluorescence polarization is proportional to the amount of fluorescent tracer displaced by the test compound.
-
Plot the FP signal against the logarithm of the test compound concentration.
-
Fit the data to a suitable model to determine the IC50 value, which reflects the binding affinity of the test compound.
Visualizations
Signaling Pathways
The biological effects of norgestimate and other progestins are mediated through their interaction with intracellular steroid receptors, which act as ligand-dependent transcription factors.
Caption: Steroid hormone signaling pathway.
Experimental Workflow
The following diagram illustrates the generalized workflow for a competitive radioligand binding assay used to determine the binding affinity of a test compound.
References
- 1. Preclinical evaluation of norgestimate, a progestin with minimal androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Progesterone Receptor Competitor Assay Kit, Red - Creative BioMart [creativebiomart.net]
- 10. benchchem.com [benchchem.com]
comparative study of the transcriptional activities of different progestins via the mineralocorticoid receptor
A detailed examination of the transcriptional activities of various progestins mediated by the mineralocorticoid receptor (MR) reveals a spectrum of effects, ranging from potent antagonism to partial agonism. This guide provides a comparative analysis of these activities, supported by experimental data, to inform researchers, scientists, and drug development professionals.
The off-target binding of synthetic progestins to other steroid receptors, such as the mineralocorticoid receptor, can lead to a variety of side effects.[1][2] Understanding the specific interaction of each progestin with the MR is therefore crucial for predicting their clinical profiles. Progesterone (B1679170), the natural hormone that synthetic progestins are designed to mimic, is a potent antagonist of the mineralocorticoid receptor.[3][4] This antagonistic activity counteracts the sodium-retaining effects of aldosterone (B195564). However, not all synthetic progestins share this characteristic.
Comparative Transcriptional Activities
The transcriptional activity of different progestins at the mineralocorticoid receptor varies significantly in terms of binding affinity, potency, and efficacy as either agonists or antagonists. The following table summarizes the quantitative data from various studies.
| Progestin/Metabolite | Relative Binding Affinity (RBA) for MR | Agonist Activity (% of Aldosterone) | Antagonist Activity (IC50 or % inhibition) |
| Aldosterone | 100% | 100% | - |
| Progesterone | High affinity, comparable to aldosterone[5][6][7] | Low agonistic activity[5][6] | Potent antagonist, inhibits ~75% of aldosterone transactivation at 100 nmol/l[5][6] |
| Drospirenone (DRSP) | Significantly greater than progesterone[8][9] | Weak partial agonist[10] | Potent antagonist, more potent than spironolactone[8][9] |
| Gestodene (GES) | Indistinguishable from progesterone[8][9] | - | Antagonist potency indistinguishable from spironolactone[8][9] |
| Etonogestrel (ETG) | Indistinguishable from other progestins (lower than DRSP)[8][9] | - | Antagonist potency indistinguishable from spironolactone[8][9] |
| Levonorgestrel (LNG) | Significantly lower than drospirenone[8][9] | - | More potent antagonist than spironolactone[8][9] |
| Nomegestrel Acetate (NoMAC) | Indistinguishable from progesterone[8][9] | - | More potent antagonist than spironolactone[8][9] |
| Medroxyprogesterone Acetate (MPA) | Significantly lower than drospirenone[8][9] | - | Less potent antagonist than spironolactone[8][9] |
| Norethisterone Acetate (NET-A) | Significantly lower than drospirenone[8][9] | - | Less potent antagonist than spironolactone[8][9] |
| Nestorone (NES) | Significantly lower than drospirenone[8][9] | - | Less potent antagonist than spironolactone[8][9] |
| 19-Nor progesterone | ~3-fold higher than progesterone[11] | Full mineralocorticoid agonist[11] | No discernible antagonist activity[11] |
| 20α-dihydroprogesterone (20α-DH-P) | 3- to 10-fold lower than progesterone[5][6] | Strongest agonist among tested metabolites (11.5% of aldosterone)[5][6][12] | Inhibits ~35% of aldosterone transactivation at 100 nmol/l[5][6] |
| 17α-hydroxyprogesterone (17α-OH-P) | 3- to 10-fold lower than progesterone[5][6] | Weak agonist (4.1% of aldosterone)[5][6][12] | Strong antagonist, inhibits ~40% of aldosterone transactivation at 100 nmol/l[5][6] |
| 11β-hydroxyprogesterone (11β-OH-P) | Slightly higher than aldosterone[5][6] | Agonist (9% of aldosterone)[5][6][12] | Weaker antagonist activity[5] |
Experimental Protocols
The data presented in this guide are primarily derived from in vitro assays designed to characterize the interaction of progestins with the mineralocorticoid receptor. The two key experimental approaches are receptor binding assays and reporter gene assays.
Mineralocorticoid Receptor Binding Assay
This assay determines the relative affinity of a progestin for the mineralocorticoid receptor.
Methodology:
-
Receptor Preparation: Human mineralocorticoid receptors (hMR) are expressed using a T7-coupled rabbit reticulocyte lysate system.[5]
-
Competitive Binding: A constant concentration of radiolabeled aldosterone (e.g., [³H]aldosterone) is incubated with the hMR preparation.
-
Test Compound Addition: Increasing concentrations of the unlabeled test progestin are added to compete with the radiolabeled aldosterone for binding to the MR.
-
Incubation and Separation: The mixture is incubated to reach equilibrium. Bound and unbound radioligand are then separated, often by filtration.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test progestin that inhibits 50% of the specific binding of the radiolabeled aldosterone (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to a reference compound (e.g., aldosterone).
Mineralocorticoid Receptor Transcriptional Activity (Reporter Gene) Assay
This assay measures the functional consequence of a progestin binding to the mineralocorticoid receptor, i.e., whether it acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).
Methodology:
-
Cell Culture and Transfection: A suitable mammalian cell line, such as CV-1 cells, is cultured.[5] The cells are co-transfected with two plasmids:
-
An expression vector containing the full-length coding sequence for the human mineralocorticoid receptor (hMR).
-
A reporter plasmid containing a luciferase gene under the control of a hormone-responsive promoter (e.g., a promoter with mineralocorticoid response elements).
-
-
Treatment: The transfected cells are treated with:
-
Vehicle control (to measure baseline activity).
-
A known MR agonist (e.g., aldosterone) to induce a maximal response.
-
The test progestin alone (to assess for agonist activity).
-
The test progestin in combination with aldosterone (to assess for antagonist activity).
-
-
Incubation: The cells are incubated for a sufficient period (e.g., 24 hours) to allow for receptor activation, gene transcription, and protein expression.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the activity of the luciferase enzyme is measured using a luminometer after the addition of a luciferin (B1168401) substrate.
-
Data Analysis:
-
Agonist activity: The luciferase activity in cells treated with the progestin alone is compared to the activity in cells treated with aldosterone. The results are often expressed as a percentage of the maximal aldosterone response.
-
Antagonist activity: The ability of the progestin to inhibit the aldosterone-induced increase in luciferase activity is determined. The concentration that produces 50% inhibition (IC50) is calculated.
-
Signaling Pathways and Experimental Workflows
To visually represent the processes described, the following diagrams illustrate the signaling pathway of mineralocorticoid receptor activation and the general workflow of the reporter gene assay.
References
- 1. Progestin: What is it? Side Effects, Progestin vs. Progesterone, and More [helloclue.com]
- 2. mdpi.com [mdpi.com]
- 3. Antimineralocorticoid activity of a novel oral contraceptive containing drospirenone, a unique progestogen resembling natural progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Agonistic and antagonistic properties of progesterone metabolites at the human mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Progesterone binding to mineralocorticoid receptors: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A direct comparison of the transcriptional activities of progestins used in contraception and menopausal hormone therapy via the mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A direct comparison of the transcriptional activities of progestins used in contraception and menopausal hormone therapy via the mineralocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 19-Nor progesterone is a mineralocorticoid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
validation of the effects of Tri-sprintec on biochemical markers of bone turnover
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of Tri-Sprintec (norgestimate and ethinyl estradiol) on biochemical markers of bone turnover, benchmarked against other oral contraceptives. The information is supported by experimental data to facilitate informed analysis and future research.
Oral contraceptives (OCs), while primarily used for pregnancy prevention, exert systemic effects, including on bone metabolism. The estrogen component, in particular, is known to influence bone turnover by modulating the activity of osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). This guide delves into the specific effects of this compound, a triphasic oral contraceptive containing norgestimate (B1679921) (a progestin) and ethinyl estradiol (B170435) (a synthetic estrogen), on the delicate balance of bone remodeling.
Comparative Effects on Bone Turnover Markers
A pivotal study investigated the effects of a triphasic oral contraceptive containing norgestimate and ethinyl estradiol on biochemical markers of bone turnover in young women. The findings from this study are compared with data from studies on other commonly prescribed oral contraceptives containing different progestins.
Table 1: Comparison of the Effects of Various Oral Contraceptives on Biochemical Markers of Bone Turnover
| Oral Contraceptive (Progestin/Ethinyl Estradiol) | Bone Resorption Markers | Bone Formation Markers | Study Population | Duration |
| This compound (Norgestimate/EE) | Urinary N-telopeptide (NTX): -25.3% Urinary Deoxypyridinoline (DPYR): Statistically significant decrease | Serum Bone-Specific Alkaline Phosphatase (BSAP): Statistically significant decrease Serum Osteocalcin (B1147995): Statistically significant decrease Serum Procollagen Type I C-terminal Propeptide (PICP): Statistically significant decrease | Young women | 3 cycles |
| Drospirenone (B1670955)/EE | Urinary Pyridinoline (PYD) & Deoxypyridinoline (DPD): Significantly reduced | Serum Osteocalcin: No significant change | Young fertile women | 12 months |
| Desogestrel (B1670305)/EE | Urinary Hydroxyproline/Creatinine Ratio: Significant decrease | Serum Alkaline Phosphatase: Significant decrease | Young women | 12 months |
| Levonorgestrel/EE | Data on specific markers like NTX and DPYR is limited; studies often focus on Bone Mineral Density (BMD) showing no significant negative impact. | Data on specific markers like BSAP and Osteocalcin is limited. | Postmenopausal women | 6 months |
Note: EE denotes Ethinyl Estradiol. The percentage changes and significance are as reported in the respective studies. Direct comparison between studies should be made with caution due to differences in study design, duration, and participant demographics.
The data indicates that this compound significantly reduces markers of both bone resorption and formation, suggesting a decrease in the overall rate of bone turnover.[1][2] This effect is primarily attributed to the ethinyl estradiol component, which mimics the natural action of estrogen on bone. Similarly, oral contraceptives containing drospirenone and desogestrel also demonstrate a reduction in bone turnover markers.[3][4][5] For levonorgestrel-containing contraceptives, while direct comparative data on these specific markers is less available, studies have shown a marked reduction in overall bone turnover.
Experimental Protocols
The methodologies employed in these studies are crucial for interpreting the results. Below are detailed experimental protocols for the key assays used to measure the biochemical markers of bone turnover cited in this guide.
Measurement of Bone Resorption Markers
-
Urinary N-telopeptide (NTX) and Deoxypyridinoline (DPYR):
-
Sample Collection: Second morning void urine samples are collected from subjects.
-
Assay Principle: Enzyme-linked immunosorbent assay (ELISA) is a common method for NTX measurement. This competitive immunoassay utilizes a monoclonal antibody directed against a specific epitope of the N-telopeptide of the alpha-2 chain of type I collagen.
-
Procedure (Example for NTX ELISA):
-
Urine samples, calibrators, and controls are added to microplate wells coated with NTX antigen.
-
A fixed amount of horseradish peroxidase (HRP)-labeled anti-NTX antibody is added.
-
During incubation, the sample NTX and the coated NTX compete for binding to the HRP-labeled antibody.
-
After washing to remove unbound components, a substrate solution is added, and the color development is stopped with a stop solution.
-
The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
The concentration of NTX in the sample is inversely proportional to the absorbance and is determined by comparison with a standard curve.
-
-
DPYR Measurement: A competitive enzyme immunoassay is also used for DPYR, following a similar principle of competitive binding.
-
Measurement of Bone Formation Markers
-
Serum Bone-Specific Alkaline Phosphatase (BSAP):
-
Sample Collection: Serum is collected from fasting blood samples.
-
Assay Principle: An immunoradiometric assay (IRMA) or an enzyme immunoassay (EIA) can be used. These assays typically use a monoclonal antibody specific for the bone isoform of alkaline phosphatase.
-
Procedure (Example for IRMA):
-
Serum samples, calibrators, and controls are incubated in tubes coated with a capture antibody specific for BSAP.
-
A second, radiolabeled antibody that also binds to BSAP is added, forming a "sandwich" complex.
-
After incubation and washing, the radioactivity in each tube is measured using a gamma counter.
-
The amount of radioactivity is directly proportional to the concentration of BSAP in the sample.
-
-
-
Serum Osteocalcin:
-
Sample Collection: Serum is collected from fasting blood samples.
-
Assay Principle: A radioimmunoassay (RIA) or a two-site immunoradiometric assay (IRMA) is commonly used. These assays utilize antibodies that recognize the intact osteocalcin molecule or its fragments.
-
Procedure (Example for RIA):
-
A known quantity of radiolabeled osteocalcin is mixed with a limited amount of anti-osteocalcin antibody.
-
The patient's serum (containing unlabeled osteocalcin) is added, which competes with the radiolabeled osteocalcin for binding to the antibody.
-
After separation of the antibody-bound and free osteocalcin, the radioactivity of the antibody-bound fraction is measured.
-
The concentration of osteocalcin in the patient's serum is inversely proportional to the measured radioactivity.
-
-
-
Serum Procollagen Type I C-terminal Propeptide (PICP):
-
Sample Collection: Serum is collected from fasting blood samples.
-
Assay Principle: An enzyme-linked immunosorbent assay (ELISA) is typically used for the quantitative determination of PICP.
-
Procedure (Example Sandwich ELISA):
-
Microplate wells are coated with a monoclonal antibody specific for PICP.
-
Serum samples, standards, and controls are added to the wells and incubated.
-
After washing, a second, enzyme-conjugated polyclonal antibody against PICP is added.
-
Following another incubation and wash, a substrate solution is added, leading to color development.
-
The reaction is stopped, and the absorbance is measured. The concentration of PICP is directly proportional to the color intensity.
-
-
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow for assessing bone turnover markers and the signaling pathway of estrogen's effect on bone metabolism.
References
- 1. Effects of a triphasic combination oral contraceptive containing norgestimate/ethinyl estradiol on biochemical markers of bone metabolism in young women with osteopenia secondary to hypothalamic amenorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of an oral contraceptive (norgestimate/ethinyl estradiol) on bone mineral density in women with hypothalamic amenorrhea and osteopenia: an open-label extension of a double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of an oral contraceptive containing drospirenone on bone turnover and bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of two low-dose combined oral contraceptives containing drospirenone on bone turnover and bone mineral density in young fertile women: a prospective controlled randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bone metabolism in young women taking a monophasic pill containing 20 mcg ethinylestradiol: a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the influence of norgestimate and gestodene on androgen parameters
For researchers, scientists, and drug development professionals, understanding the nuanced effects of synthetic progestins on androgenic activity is critical. This guide provides an objective comparison of two widely used third-generation progestins, norgestimate (B1679921) and gestodene (B1671452), and their respective influences on key androgen parameters. The following analysis is supported by experimental data from comparative clinical trials.
Executive Summary
Both norgestimate and gestodene, when combined with ethinyl estradiol (B170435) in oral contraceptives, exhibit a profound suppressive effect on androgen levels.[1] Clinical studies demonstrate that both progestins lead to significant reductions in total and free testosterone (B1683101), androstenedione, and dehydroepiandrosterone (B1670201) sulphate (DHEA-S), primarily through a marked increase in sex hormone-binding globulin (SHBG) and suppression of ovarian androgen synthesis.[1] While both are considered to have low androgenic potential compared to older progestins, subtle differences in their mechanisms of action and binding affinities may influence their clinical profiles.[2][3] Norgestimate is notable for its minimal affinity for SHBG, which in theory, reduces the displacement of testosterone from this carrier protein.[4][5][6] Gestodene, conversely, does bind to SHBG.[6] Despite these mechanistic differences, direct comparative studies have found no significant difference in their overall impact on androgenic variables.[7]
Quantitative Comparison of Androgen Parameters
The following tables summarize the quantitative data from a randomized controlled trial comparing the effects of a monophasic oral contraceptive containing 35 µg ethinyl estradiol and 250 µg norgestimate (EE/NGM) with a triphasic oral contraceptive containing 30 µg ethinyl estradiol and 50/70/100 µg gestodene (EE/GSD) over 12 treatment cycles.[1]
Table 1: Percentage Change in Serum Androgen and Binding Globulin Levels [1]
| Parameter | Formulation | Change after 3 Cycles | Change after 6 Cycles | Change after 12 Cycles |
| SHBG | EE/NGM | +200-240% | +200-240% | +200-240% |
| EE/GSD | +200-240% | +200-240% | +200-240% | |
| Total Testosterone | EE/NGM | -30-35% | -30-35% | -30-35% |
| EE/GSD | -30-35% | -30-35% | -30-35% | |
| Free Testosterone | EE/NGM | -60% | -60% | -60% |
| EE/GSD | -60% | -60% | -60% | |
| Androstenedione | EE/NGM | -25% | -25% | -25% |
| EE/GSD | -25% | -25% | -25% | |
| DHEA-S | EE/NGM | -20-30% | -20-30% | -20-30% |
| EE/GSD | -20-30% | -20-30% | -20-30% | |
| 5α-androstane-3α,17β-diol glucuronide | EE/NGM | -50-60% | -50-60% | -50-60% |
| EE/GSD | -50-60% | -50-60% | -50-60% |
Note: The study found no significant difference in the influence on any hormonal parameter between the two formulations.[1]
Mechanisms of Androgenic Influence
The net androgenic effect of a progestin is a composite of its direct interaction with the androgen receptor, its affinity for SHBG, and its influence on enzymes involved in androgen metabolism, such as 5α-reductase.
Norgestimate
Norgestimate is a prodrug that is rapidly metabolized to norelgestromin (B1679859) and, to a lesser extent, levonorgestrel.[5][8] It exhibits minimal androgenic activity.[5][9] Its anti-androgenic effects are attributed to several mechanisms:
-
Suppression of Gonadotropins: Like other progestins, norgestimate suppresses the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which in turn reduces ovarian androgen synthesis.[8][9]
-
Increased SHBG: When combined with ethinyl estradiol, norgestimate leads to a significant increase in SHBG levels.[1]
-
Low SHBG Affinity: Crucially, norgestimate and its primary active metabolite, norelgestromin, have very low affinity for SHBG.[4][6] This means they do not displace testosterone from SHBG, thereby not increasing the bioavailability of free testosterone.[6]
-
5α-Reductase Inhibition: Norgestimate has been shown to inhibit 5α-reductase, the enzyme that converts testosterone to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[10]
Gestodene
Gestodene is a potent progestin that is not a prodrug.[11] While it is considered to have weak androgenic activity, its profile differs from norgestimate in certain aspects.[12]
-
Suppression of Gonadotropins: Gestodene effectively inhibits ovulation by suppressing gonadotropin release, thus reducing androgen production.
-
Increased SHBG: In combination with ethinyl estradiol, gestodene also markedly increases SHBG levels.[1]
-
High SHBG Affinity: In contrast to norgestimate, gestodene binds to SHBG with relatively high affinity.[6][12] This can potentially displace testosterone from SHBG, which could slightly counteract the overall anti-androgenic effect of increased SHBG levels.
-
Androgen Receptor Binding: Gestodene has a notable affinity for the androgen receptor.[13][14]
Experimental Protocols
The data presented in this guide is primarily derived from randomized controlled clinical trials. A representative methodology is summarized below.
Study Design: A randomized, open-label, parallel-group study comparing two oral contraceptive formulations over a period of 12 months.
Participants: Healthy female volunteers of reproductive age with regular menstrual cycles. Exclusion criteria would typically include contraindications to oral contraceptive use, endocrine disorders, and use of medications known to affect hormone levels.
Interventions:
-
Group 1: Monophasic oral contraceptive containing 35 µg ethinyl estradiol and 250 µg norgestimate daily for 21 days, followed by a 7-day pill-free interval.
-
Group 2: Triphasic oral contraceptive containing 30 µg ethinyl estradiol and a stepwise increase of gestodene (e.g., 50 µg, 70 µg, 100 µg) over the 21-day cycle, followed by a 7-day pill-free interval.
Data Collection: Blood samples were collected at baseline (before treatment) and at the end of treatment cycles 3, 6, and 12. Samples were typically drawn on days 11 and 21 of the cycle.
Hormonal Assays: Serum concentrations of total testosterone, free testosterone, SHBG, androstenedione, and DHEA-S were measured using established immunoassays, such as radioimmunoassay (RIA) or chemiluminescence immunoassay.
Statistical Analysis: Statistical comparisons between the two treatment groups and changes from baseline were performed using appropriate statistical tests, such as analysis of variance (ANOVA) or t-tests, with a p-value of <0.05 considered statistically significant.
Visualizing the Mechanisms of Action
The following diagrams illustrate the key pathways through which norgestimate and gestodene influence androgen levels.
Caption: Norgestimate's influence on androgen pathways.
References
- 1. Effect of two oral contraceptives containing ethinylestradiol and gestodene or norgestimate upon androgen parameters and serum binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Desogestrel, norgestimate, and gestodene: the newer progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative pharmacology of newer progestogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Norgestimate - Wikipedia [en.wikipedia.org]
- 6. Relative binding affinity of norgestimate and other progestins for human sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative evaluation of the androgenicity of four low-dose, fixed-combination oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Norgestimate? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Introduction of Gestodene_Chemicalbook [chemicalbook.com]
- 12. Gestodene - Wikipedia [en.wikipedia.org]
- 13. Characterization of the novel progestin gestodene by receptor binding studies and transactivation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparing the androgenic and estrogenic properties of progestins used in contraception and hormone therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Differential Effects of Norgestimate Metabolites on Target Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological effects of norgestimate (B1679921) and its primary metabolites. Supported by experimental data, this document delves into the distinct actions of these compounds on target cells, offering valuable insights for research and development.
Norgestimate, a third-generation progestin, undergoes rapid and extensive metabolism in the body, primarily forming norelgestromin (B1679859) (NGMN or 17-deacetyl norgestimate) and, to a lesser extent, levonorgestrel (B1675169) (LNG).[1][2] These metabolites are not simply byproducts; they possess distinct pharmacological profiles that collectively contribute to the overall clinical effects of norgestimate.[3][4] Understanding the differential activities of these metabolites is crucial for a comprehensive assessment of norgestimate's efficacy and side-effect profile.
Comparative Pharmacological Activity
The principal active metabolites of norgestimate, norelgestromin and levonorgestrel, exhibit different affinities for progesterone (B1679170) (PR) and androgen receptors (AR), leading to varied progestogenic and androgenic responses.[5]
Data Summary
| Compound | Relative Binding Affinity for Progesterone Receptor (PR) (%)[1][5][6] | Relative Binding Affinity for Androgen Receptor (AR) (%) (vs. DHT)[5][7] | In Vivo Progestational Activity | In Vivo Androgenic Activity |
| Norgestimate (NGM) | 1.2 - 15 | 0.3 | Potent | Minimal |
| Norelgestromin (NGMN) | 10 - 30 | Very Low | Potent | Minimal[8][9] |
| Levonorgestrel (LNG) | 125 - 150 | 11.8 - 22 | Potent | Significant[5][7] |
| Progesterone | ~100 | 0.5 | High | Low |
Signaling Pathways and Metabolic Conversion
The biological effects of norgestimate are mediated through the activation of nuclear hormone receptors by its metabolites. The metabolic conversion of norgestimate is a key determinant of its ultimate pharmacological action.
Norgestimate Metabolic Pathway
Caption: Metabolic conversion of norgestimate to its active metabolites.
Progesterone Receptor Signaling
Caption: Simplified progesterone receptor signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the differential effects of norgestimate metabolites.
Radioligand Receptor Binding Assay
Objective: To determine the relative binding affinity (RBA) of norgestimate and its metabolites for progesterone and androgen receptors.
Methodology:
-
Preparation of Receptor Source: Cytosol from rabbit uterus (for PR) or rat prostate (for AR) is prepared by homogenization and ultracentrifugation.
-
Incubation: A constant concentration of a radiolabeled ligand (e.g., [³H]-promegestone for PR, [³H]-dihydrotestosterone for AR) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compounds (norgestimate, norelgestromin, levonorgestrel).
-
Separation of Bound and Unbound Ligand: The bound radioligand is separated from the unbound ligand, typically by charcoal-dextran adsorption.
-
Quantification: The radioactivity of the bound fraction is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The RBA is calculated as (IC50 of reference compound / IC50 of test compound) x 100.
In Vivo Assessment of Androgenic Activity (Rat Prostate Growth)
Objective: To evaluate the androgenic effects of norgestimate and its metabolites in a living organism.
Methodology:
-
Animal Model: Immature, castrated male rats are used.
-
Dosing: The animals are treated daily for a specified period (e.g., 7 days) with the test compounds or a vehicle control, administered subcutaneously or orally. A known androgen, such as testosterone (B1683101) propionate, is used as a positive control.
-
Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and the ventral prostate glands are dissected and weighed.
-
Data Analysis: The mean prostate weight of each treatment group is compared to the vehicle control group. A statistically significant increase in prostate weight indicates androgenic activity.
Experimental Workflow for Comparative Analysis
Caption: Workflow for assessing the differential effects of norgestimate metabolites.
Discussion of Differential Effects
The data clearly indicate that while both norelgestromin and levonorgestrel contribute to the progestogenic activity of norgestimate, their androgenic potential differs significantly. Norelgestromin, the major metabolite, has a high affinity for the progesterone receptor but a very low affinity for the androgen receptor.[5][8] This profile suggests a potent progestogenic effect with minimal androgenic side effects.
In contrast, levonorgestrel exhibits high affinity for both progesterone and androgen receptors.[5][6] Consequently, the portion of norgestimate metabolized to levonorgestrel contributes to both the desired progestational effects and potential androgen-related side effects.
The minimal androgenicity of norgestimate and its primary metabolite, norelgestromin, is a key differentiating feature compared to older progestins.[7] This is further supported by the low affinity of norgestimate and norelgestromin for sex hormone-binding globulin (SHBG), which means they do not significantly displace testosterone from SHBG, thereby not increasing free testosterone levels.[10] Levonorgestrel, however, does bind to SHBG.[4]
Conclusion
The pharmacological activity of norgestimate is a composite of the actions of its primary metabolites, norelgestromin and levonorgestrel. While both are potent progestins, norelgestromin displays a more selective progestogenic profile with minimal androgenicity. Levonorgestrel, on the other hand, possesses significant androgenic activity. This differential activity underscores the importance of understanding the metabolic fate of synthetic progestins in drug development and clinical application. The favorable profile of norelgestromin is a significant contributor to the overall clinical characteristics of norgestimate, particularly its low androgenic impact.
References
- 1. Norgestimate - Wikipedia [en.wikipedia.org]
- 2. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacologic and pharmacokinetic characteristics of norgestimate and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serum distribution of the major metabolites of norgestimate in relation to its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative progestational activity of norgestimate, levonorgestrel-oxime and levonorgestrel in the rat and binding of these compounds to the progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The selectivity of a new progestin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical evaluation of norgestimate, a progestin with minimal androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of androgen receptor activity by norgestimate and norelgestromin in MDA-MB 231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relative binding affinity of norgestimate and other progestins for human sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Tri-Sprintec® in a Professional Setting
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical products like Tri-Sprintec® is a critical component of laboratory safety and environmental responsibility. this compound®, a combination oral contraceptive containing the hormones norgestimate (B1679921) and ethinyl estradiol (B170435), requires meticulous disposal procedures to prevent environmental contamination and ensure regulatory compliance. Improper disposal can introduce potent endocrine-disrupting compounds into ecosystems, with adverse effects on aquatic life.[1][2] This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound® in a laboratory or research environment.
Immediate Safety and Handling Protocols
Before initiating any disposal process, it is crucial to handle this compound® and its constituent active pharmaceutical ingredients (APIs) with appropriate safety measures. Hormonal compounds can have potent physiological effects and should be handled in a controlled manner to avoid accidental exposure.
Personal Protective Equipment (PPE):
-
Wear protective gloves (nitrile or other chemically resistant material).
-
Use a lab coat or other protective clothing.
-
Wear eye and face protection, especially when handling powdered forms of the APIs.
Handling:
-
All handling of powdered hormonal compounds should be conducted within a chemical fume hood to prevent inhalation.[3]
-
Any surfaces or equipment that come into contact with this compound® should be decontaminated or disposed of as hazardous waste.[3] Non-porous materials can be decontaminated with a suitable solvent like ethanol (B145695) or acetone, with the rinse collected as hazardous waste.[3]
Step-by-Step Disposal Plan for Laboratory Settings
In a professional research or pharmaceutical development setting, this compound® and any materials contaminated with it must be treated as hazardous chemical waste.[3][4] Do not dispose of this medication down the drain or in the regular trash, as this can lead to the contamination of water systems.[3]
-
Waste Segregation and Identification:
-
Designate a specific, clearly labeled hazardous waste container for this compound® and any contaminated materials (e.g., gloves, pipette tips, absorbent pads).[3]
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical names "Norgestimate" and "Ethinyl Estradiol" along with relevant hazard symbols.[3]
-
Do not mix this compound® waste with other chemical waste streams unless their compatibility has been confirmed.[3]
-
-
Containerization:
-
Storage of Waste:
-
Final Disposal:
-
The primary and recommended method for the disposal of hormonal waste is through a licensed professional waste disposal service or an approved hazardous waste disposal facility.[3]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[4]
-
Incineration by a licensed professional in a controlled environment is a common and effective method for destroying hormonal waste.[3]
-
Environmental Impact of Improper Disposal
The active ingredient ethinyl estradiol is a potent endocrine disruptor.[1] Improper disposal of medications containing this hormone can lead to its release into aquatic environments, where it can have significant impacts on wildlife, even at very low concentrations.[1][5]
| Environmental Concentration of Ethinyl Estradiol (EE2) from Improper Disposal |
| Predicted No Effect Concentration (PNEC) in Surface Water |
| 0.035 ng/L[1][6] |
| Measured Concentrations in Surface Waters |
| Ranging from below detection limits to levels exceeding the PNEC.[1][6][7] In some cases, concentrations as high as 43 ng/L have been detected.[7] |
| Concentrations in Sewage Effluent |
| Detected at levels such as 65 ng/L, 80 ng/L, and 187 ng/L.[7] |
| Accumulation in Sediment and Biota |
| Tends to accumulate in sediment with concentrations up to 184 ng/g and in biota with levels up to 417 ng/g.[7] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound® in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound® in a laboratory.
By adhering to these procedures, researchers and scientists can ensure the safe management of this compound® waste, protecting both laboratory personnel and the environment from the potential hazards of hormonal compounds.
References
- 1. 17α-Ethinylestradiol (EE2): concentrations in the environment and methods for wastewater treatment – an update - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. unfpa.org [unfpa.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. [PDF] 17α-Ethinylestradiol (EE2): concentrations in the environment and methods for wastewater treatment – an update | Semantic Scholar [semanticscholar.org]
- 7. 17α-Ethinylestradiol (EE2): concentrations in the environment and methods for wastewater treatment – an update - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Handling Protocols for Tri-Sprintec in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of Tri-Sprintec and its active pharmaceutical ingredients, norgestimate (B1679921) and ethinyl estradiol.
This document provides crucial safety and logistical information for laboratory personnel working with this compound. Adherence to these procedures is paramount to ensure personal safety and environmental protection. This compound contains the active hormonal agents norgestimate and ethinyl estradiol, which are classified as hazardous drugs and require specific handling protocols.[1][2]
Hazard Identification and Personal Protective Equipment (PPE)
The active components of this compound, norgestimate and ethinyl estradiol, are potent synthetic hormones.[3][4] Occupational exposure to these compounds, even at low levels, can pose significant health risks, including reproductive and developmental toxicity, and potential carcinogenic effects.[5][6][7][8][9] Therefore, a comprehensive approach to safety, incorporating engineering controls, safe work practices, and appropriate personal protective equipment (PPE), is mandatory.[8][9][10]
Recommended Personal Protective Equipment (PPE) for Handling this compound:
| PPE Category | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-tested nitrile gloves (ASTM D6978).[11][12] | Prevents skin absorption of the hormonal compounds. The outer glove should be removed and disposed of as hazardous waste immediately after handling. |
| Gown | Disposable, non-permeable gown with closed back and cuffs.[12][13] | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety goggles or a face shield worn over safety glasses.[11][13] | Protects eyes from potential splashes or aerosolized particles. |
| Respiratory Protection | An N95 respirator is required when manipulating the solid drug form (e.g., crushing tablets for experimental purposes) to prevent inhalation of hazardous dust.[11] A fit test is required for the N95 respirator.[14] | Minimizes the risk of inhaling potent hormonal compounds. |
Operational and Disposal Plans
A structured workflow is essential to minimize exposure and ensure proper disposal of this compound and related waste. The following step-by-step guidance outlines the key procedures for handling and disposal.
Experimental Workflow for Handling this compound:
Disposal Plan:
All waste generated from handling this compound, including unused tablets, contaminated PPE, and labware, must be disposed of as hazardous pharmaceutical waste.[15][16] The Environmental Protection Agency (EPA) prohibits the sewering (flushing down the drain) of hazardous waste pharmaceuticals.[17][18]
-
Waste Segregation: Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. These containers are typically black.
-
Final Disposal: Hazardous pharmaceutical waste must be disposed of through a licensed hazardous waste management facility, typically via incineration.[19]
Hazard Data for Active Pharmaceutical Ingredients
The following table summarizes the key hazard information for the active ingredients in this compound.
| Active Ingredient | CAS Number | Hazard Classifications | Key Risks |
| Norgestimate | 35189-28-7 | Reproductive Toxicity 1B.[7] | May damage fertility or the unborn child.[7][20] Harmful if swallowed, in contact with skin, or if inhaled.[7] Causes skin and serious eye irritation.[7] |
| Ethinyl Estradiol | 57-63-6 | Carcinogenicity 1B, Reproductive Toxicity 1A, Acute Toxicity 4.[5] | May cause cancer.[5][6] May damage fertility or the unborn child.[5][6] Harmful if swallowed.[5] Very toxic to aquatic life with long-lasting effects.[5] |
By adhering to these stringent safety protocols, researchers and laboratory professionals can mitigate the risks associated with handling potent hormonal compounds like those found in this compound, ensuring a safe working environment and responsible environmental stewardship.
References
- 1. USP 800 | USP [usp.org]
- 2. qualitymatters.usp.org [qualitymatters.usp.org]
- 3. Norgestimate and Ethinyl Estradiol Tablets, USP These highlights do not include all the information needed to use Norgestimate and Ethinyl Estradiol Tablets, USP safely and effectively. See full prescribing information for Norgestimate and Ethinyl Estradiol Tablets, USP. Initial U.S. Approval: 1989 [dailymed.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Reducing Exposure to Airborne Hormones during Compounding - Sentry Air Systems, Inc. [sentryair.com]
- 9. hoparx.org [hoparx.org]
- 10. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. medline.com [medline.com]
- 13. labproinc.com [labproinc.com]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. unfpa.org [unfpa.org]
- 16. benchchem.com [benchchem.com]
- 17. wiggin.com [wiggin.com]
- 18. epa.gov [epa.gov]
- 19. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 20. static.cymitquimica.com [static.cymitquimica.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
